4-(Difluoromethoxy)phenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIYQXXEMHGUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378898 | |
| Record name | 4-(Difluoromethoxy)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243659-15-6 | |
| Record name | 4-(Difluoromethoxy)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(difluoromethoxy)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of Fluorination in Drug Design
An In-Depth Technical Guide to 4-(Difluoromethoxy)phenylacetic Acid
Executive Summary: This document provides a comprehensive technical overview of this compound, identified by CAS Number 243659-15-6 .[1][2] It is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. The presence of the difluoromethoxy group (-OCHF₂) imparts unique physicochemical properties that make it a valuable building block for synthesizing novel therapeutic agents. This guide details its chemical properties, plausible synthetic pathways, applications as a bioisosteric building block, established analytical methodologies for characterization, and essential safety and handling protocols. It is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry engaged in the design and development of new chemical entities.
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The difluoromethoxy group, in particular, serves as a crucial bioisostere for hydroxyl or methoxy moieties. Its introduction into a molecular scaffold can profoundly influence key pharmacological parameters such as metabolic stability, lipophilicity (logP), and binding affinity to biological targets. Unlike a simple methoxy group, the difluoromethoxy group is significantly more resistant to oxidative metabolism, leading to improved pharmacokinetic profiles. This compound leverages these benefits, presenting itself as a versatile intermediate for creating more robust and effective drug candidates, particularly in areas like anti-inflammatory and analgesic research.[3][4]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical and chemical properties are fundamental to its application in research and synthesis.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 243659-15-6 | [1][2] |
| Molecular Formula | C₉H₈F₂O₃ | [1] |
| Molecular Weight | 202.15 g/mol | [1] |
| Synonyms | 2-(4-(Difluoromethoxy)phenyl)acetic acid; [4-(difluoromethoxy)phenyl]acetic acid | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| InChI Key | QAIYQXXEMHGUNB-UHFFFAOYSA-N | [1] |
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through several established organic chemistry transformations. A common strategy involves the difluoromethylation of a phenolic precursor followed by modifications to the side chain. While specific, detailed protocols for this exact molecule are proprietary, a logical and scientifically sound synthetic workflow can be conceptualized based on general methods for preparing similar fluorinated phenylacetic acids.
A plausible route begins with the protection of the carboxylic acid of 4-hydroxyphenylacetic acid, followed by difluoromethylation of the hydroxyl group, and concluding with deprotection to yield the final product.
Experimental Protocol: Conceptual Synthesis
-
Esterification (Protection): 4-hydroxyphenylacetic acid is reacted with an alcohol (e.g., methanol or ethanol) under acidic catalysis (e.g., H₂SO₄) to form the corresponding ester. This protects the carboxylic acid from reacting in the subsequent step.
-
Difluoromethylation: The resulting ester (e.g., methyl 4-hydroxyphenylacetate) is treated with a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate, in the presence of a base (e.g., NaOH or K₂CO₃) in a suitable solvent like DMF or acetonitrile. This reaction introduces the -OCHF₂ group onto the phenolic oxygen.
-
Hydrolysis (Deprotection): The difluoromethoxy-substituted ester is then hydrolyzed back to the carboxylic acid. This is typically achieved by heating with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH), followed by acidic workup to protonate the carboxylate.[5] This final step yields this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a sophisticated building block for creating complex, biologically active molecules.[4]
-
Bioisosterism and Metabolic Stability: The -OCHF₂ group is a bioisostere of the -OH and -OCH₃ groups. Its key advantage is resistance to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway for aryl methyl ethers. This can significantly increase the half-life and oral bioavailability of a drug candidate. The introduction of this moiety is a proven strategy in drug design to enhance pharmacokinetic properties.[6]
-
Modulation of Physicochemical Properties: The electronegativity of the fluorine atoms in the difluoromethoxy group lowers the pKa of the aromatic ring, influencing hydrogen bonding capabilities and potentially altering receptor binding interactions. This allows for fine-tuning of a molecule's pharmacological profile.[4]
-
Intermediate for Anti-Inflammatory Drugs: Phenylacetic acid derivatives are scaffolds found in numerous non-steroidal anti-inflammatory drugs (NSAIDs). By using this compound as a starting material, medicinal chemists can synthesize novel NSAID candidates with potentially improved efficacy and safety profiles.[7]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is critical for its use in synthesis and research. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of this compound.[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid modifier like formic or acetic acid) is typically used. Detection is commonly performed with a UV detector.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive and specific analysis, especially in complex matrices, LC-MS/MS is the method of choice.[9] It provides confirmation of the molecular weight and can be used for structural elucidation through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unequivocal structure confirmation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the difluoromethoxy group.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
Caption: A typical workflow for the analytical quality control of the compound.
Safety, Handling, and Storage
Proper handling and storage are essential when working with any chemical intermediate. Based on safety data for structurally similar phenylacetic acid derivatives, the following precautions should be observed.
Table 2: Hazard and Safety Information Summary
| Category | Recommendation | Source(s) |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat. Use in a well-ventilated area or under a fume hood. | [10][11] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid dust formation. | [12] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [11][13] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | |
| First Aid (Ingestion) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [10][12] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [10][12] |
Conclusion
This compound (CAS: 243659-15-6) is a strategically important fluorinated building block for the pharmaceutical and life sciences industries. Its value is derived from the unique properties conferred by the difluoromethoxy group, which acts as a metabolically robust bioisostere, enabling the design of drug candidates with enhanced pharmacokinetic profiles. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective application in the laboratory and beyond. As the demand for more sophisticated and effective therapeutics continues to grow, the role of such precisely engineered intermediates will undoubtedly expand.
References
- Aceschem. 1805734-65-9 - 4-(3-Chloropropanoyl)-3-(difluoromethoxy)phenylacetic acid.
- CymitQuimica. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI.
- Ivy Fine Chemicals. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI [CAS: 243659-15-6].
- BLD Pharm. This compound.
- Thermo Scientific Chemicals. 4-(Trifluoromethoxy)phenylacetic acid, 98% 1 g.
- Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Acros Organics. SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Cayman Chemical. Safety Data Sheet.
- Sigma-Aldrich. 4-(Trifluoromethoxy)phenylacetic acid 98.
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- PubMed. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection.
- NIH. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- Organic Syntheses. phenylacetic acid.
- ResearchGate. REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID.
- PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.
Sources
- 1. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 2. ivychem.com [ivychem.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inventivapharma.com [inventivapharma.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)phenylacetic acid
Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. The attrition rate of new chemical entities (NCEs) due to poor biopharmaceutical properties remains a significant challenge. A thorough understanding of a candidate molecule's fundamental physicochemical characteristics is not merely an academic exercise; it is a critical, predictive tool that informs every subsequent stage of the development pipeline.[1] Properties such as acidity (pKa), lipophilicity (logP), and solubility are the primary determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
This guide focuses on 4-(Difluoromethoxy)phenylacetic acid, a compound of interest due to the strategic incorporation of a difluoromethoxy (-OCHF₂) group. This moiety is increasingly utilized by medicinal chemists as a bioisostere for other functional groups, offering a unique modulation of electronic properties, metabolic stability, and lipophilicity compared to its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) analogs.[2] We will dissect the core physicochemical properties of this molecule, grounding our discussion in both theoretical principles and practical, field-proven experimental methodologies.
Molecular Identity and Structural Attributes
This compound is an aromatic carboxylic acid. The presence of the phenylacetic acid scaffold provides a robust framework, while the difluoromethoxy substituent at the para position dictates its unique electronic and conformational behavior.
Caption: Chemical Structure of this compound.
Key Identifiers:
-
IUPAC Name: 2-[4-(difluoromethoxy)phenyl]acetic acid[5]
-
InChI: InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-6(2-4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)[3]
-
SMILES: FC(Oc1ccc(cc1)CC(=O)O)F[4]
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties for this compound. It is crucial to note that several of these values are predicted through computational models, which, while highly valuable for initial screening, must be confirmed by empirical testing for late-stage development.
| Property | Value | Source / Comment |
| Appearance | White to off-white solid | [3] |
| Melting Point (°C) | Not explicitly found; similar compounds range from 80-100°C | Based on analogs like 2-Fluoro-4-(trifluoromethyl)phenylacetic acid (78 - 81 °C)[6] and 4-(Trifluoromethoxy)phenylacetic acid (85-88 °C). |
| Boiling Point (°C) | 300.1 ± 37.0 (Predicted) | [3] |
| Density (g/cm³) | 1.328 ± 0.06 (Predicted) | [3] |
| pKa | 4.20 ± 0.10 (Predicted) | [3] |
In-Depth Analysis of Key Properties and Experimental Protocols
Acidity (pKa)
Theoretical Insight: The pKa is arguably the most critical physicochemical parameter as it governs the extent of ionization at a given pH. For this compound, the acidity stems from the carboxylic acid group (-COOH). The predicted pKa of 4.20 is slightly more acidic than that of unsubstituted phenylacetic acid (pKa ≈ 4.31).[7] This increased acidity is a direct consequence of the electron-withdrawing inductive effect of the para-substituted difluoromethoxy group, which stabilizes the carboxylate anion conjugate base. Understanding this pKa is vital, as the molecule's charge state will profoundly affect its solubility, membrane permeability, and receptor binding interactions.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method provides a highly accurate, direct measurement of a compound's pKa.
Causality: The protocol is designed to measure the change in pH of a solution of the analyte as a strong base (titrant) is added. The pKa corresponds to the pH at which the acid and its conjugate base are in equal concentration (the half-equivalence point), identifiable as the midpoint of the steepest portion of the titration curve.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a controlled temperature (25°C).
-
Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M KOH or NaOH).
-
Execution: Add the titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the curve (identified via the first derivative). The pKa is the pH value at exactly half the volume of the equivalence point.
Lipophilicity (logP)
Theoretical Insight: Lipophilicity, the measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one, is a key determinant of its ability to cross biological membranes. The partition coefficient (P) is the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer. LogP is its logarithmic form. The difluoromethoxy group is known to increase lipophilicity relative to a hydroxyl or methoxy group, but less so than the trifluoromethoxy group, providing a fine-tuning mechanism for chemists.
Experimental Protocol: RP-HPLC for logP Estimation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable high-throughput method for estimating logP values.[8]
Causality: This technique correlates a compound's retention time on a non-polar stationary phase (like C18) with its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[8] A calibration curve is generated using standards with known logP values.
Step-by-Step Methodology:
-
System Setup: Use an HPLC system with a C18 column and a UV detector.
-
Mobile Phase: Prepare a series of isocratic mobile phases consisting of varying ratios of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form, typically 2 pH units below the pKa).[8]
-
Calibration Standards: Prepare solutions of at least five reference compounds with well-established logP values that bracket the expected logP of the analyte.
-
Analysis: Inject the analyte and each standard onto the column for each mobile phase composition and record the retention time (t_R). Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
Calculation:
-
Calculate the retention factor (k) for each compound: k = (t_R - t_0) / t_0.
-
Calculate the logarithm of the retention factor (log k).
-
For each standard, plot its known logP value against its calculated log k value.
-
Perform a linear regression to generate a calibration curve.
-
Using the log k value of this compound, interpolate its logP from the calibration curve.
-
Aqueous Solubility
Theoretical Insight: Adequate aqueous solubility is a prerequisite for oral bioavailability. Poor solubility can lead to incomplete absorption and formulation challenges. As a carboxylic acid, the solubility of this compound will be highly pH-dependent. It will exhibit low solubility in acidic environments (below its pKa) where it is predominantly in the neutral, less polar form, and significantly higher solubility in neutral or basic environments (above its pKa) where it exists as the more polar carboxylate anion.
Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay
This is the gold-standard method for determining intrinsic solubility (the solubility of the neutral form).
Causality: The method is based on achieving equilibrium between the solid state of the compound and its dissolved state in a specific buffer. The concentration of the dissolved compound at equilibrium represents its solubility.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4) to assess pH-dependent solubility.
-
Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Reporting: The measured concentration is reported as the solubility at that specific pH and temperature.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of NCEs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include multiplets in the aromatic region (approx. 7.0-7.5 ppm), a singlet for the methylene (-CH₂-) protons (approx. 3.6 ppm), and a characteristic triplet for the difluoromethoxy proton (-CHF₂) due to coupling with the two fluorine atoms (approx. 6.5-7.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group.
-
¹³C NMR: Distinct signals for the carbonyl carbon (~175-180 ppm), the aromatic carbons, the methylene carbon (~40 ppm), and the difluoromethoxy carbon (a triplet due to C-F coupling) would confirm the carbon skeleton.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretches, and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region).
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻ at m/z 201.15. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.
Workflow for Physicochemical Characterization
The systematic evaluation of these properties is a cornerstone of the pre-formulation and lead optimization stages in drug discovery.
Caption: Workflow for Physicochemical Profiling in Drug Discovery.
Safety, Handling, and Storage
-
Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6][9] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]
-
Safety: This compound is a carboxylic acid and should be considered an irritant to the eyes, skin, and respiratory system.[9] Avoid creating dust.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[3]
References
- Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
- ChemicalBook. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6.
- Thermo Scientific Chemicals. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid, 98% 1 g.
- Unknown Source. (n.d.). Exploring 4-(Trifluoromethoxy)
- CymitQuimica. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5.
- Sigma-Aldrich. (n.d.). 4-(4-Fluorophenoxy)phenylacetic acid 97 41073-15-8.
- INRS. (2009). Methods for determining the physico-chemical properties under REACH.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for 2-Fluoro-4-(trifluoromethyl)phenylacetic acid.
- Nakov, N. (2021).
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for 4-(4-Fluorophenoxy)phenylacetic acid.
- AFG BioScience. (n.d.). 4-(3,5-Difluorophenyl)
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- PubChem. (n.d.). Phenylacetic Acid.
- Ivy Fine Chemicals. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI [CAS: 243659-15-6].
Sources
- 1. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hovione.com [hovione.com]
- 3. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6 [m.chemicalbook.com]
- 4. ivychem.com [ivychem.com]
- 5. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. openaccessebooks.com [openaccessebooks.com]
- 9. afgsci.com [afgsci.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-(Difluoromethoxy)phenylacetic Acid
Introduction: The Imperative of Unambiguous Structural Verification in Drug Development
In the landscape of modern drug discovery and development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific integrity and patient safety. Molecules such as 4-(difluoromethoxy)phenylacetic acid are of significant interest as building blocks in the synthesis of novel therapeutic agents. The incorporation of the difluoromethoxy group (-OCHF₂) can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry.
This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will navigate through the logic of experimental design and data interpretation, demonstrating how a synergistic application of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy culminates in an irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of novel chemical entities.
The Analytical Blueprint: An Integrated Spectroscopic Approach
The structure of this compound (C₉H₈F₂O₃) presents several key features for spectroscopic analysis: a carboxylic acid, a disubstituted aromatic ring, a methylene group, and the unique difluoromethoxy group. Our strategy is to probe each of these components using the most appropriate analytical techniques.
The overall workflow for the structure elucidation is as follows:
Caption: Integrated workflow for the structure elucidation of this compound.
Part 1: Mass Spectrometry – Ascertaining the Molecular Identity
Mass spectrometry (MS) is the initial and indispensable step, providing the molecular weight and elemental composition of the analyte. For a compound like this compound, which is amenable to ionization, techniques such as electrospray ionization (ESI) or electron ionization (EI) are highly effective.
Expected Mass Spectrum and Fragmentation
The nominal mass of this compound is 202 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, allowing for the confirmation of the elemental formula, C₉H₈F₂O₃.
Under electron ionization (EI), we anticipate a characteristic fragmentation pattern for a phenylacetic acid derivative. The primary fragmentation pathways would involve:
-
Loss of the carboxyl group: Cleavage of the bond between the methylene and carboxyl groups would result in the loss of a COOH radical (45 Da), leading to a fragment at m/z 157.
-
Formation of a tropylium ion: The benzylic fragment at m/z 157 could rearrange to a stable tropylium-like cation.
-
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is also a possibility, though less common for the intact acid.
A key fragmentation pathway for phenylacetic acids involves the cleavage of the C-C bond alpha to the carbonyl group, which can lead to a prominent peak corresponding to the benzyl or substituted benzyl cation.
| Ion | m/z (Expected) | Identity |
| [M]⁺ | 202 | Molecular Ion |
| [M - COOH]⁺ | 157 | [C₈H₇F₂O]⁺ |
| [C₇H₄FO]⁺ | 123 | Loss of CH₂CO from the m/z 157 fragment |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Analysis Conditions:
-
Ionization Mode: Negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire data in centroid mode.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition, comparing it with the theoretical mass of C₉H₈F₂O₃.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will allow for the complete assignment of all atoms and their connectivity in this compound.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
-
Aromatic Protons: The 1,4-disubstituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating -OCHF₂ group will be shielded relative to those ortho to the more electron-withdrawing -CH₂COOH group.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group.
-
Difluoromethoxy Proton (-OCHF₂): A triplet due to coupling with the two equivalent fluorine atoms (²JHF). The chemical shift will be significantly downfield due to the deshielding effect of the oxygen and two fluorine atoms.
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield, which is often exchangeable with D₂O.
Predicted ¹H NMR Data (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~10-12 | br s | - | 1H |
| Aromatic (2H) | ~7.2-7.4 | d | ~8-9 | 2H |
| Aromatic (2H) | ~7.0-7.2 | d | ~8-9 | 2H |
| -OCHF₂ | ~6.5-7.0 | t | ~70-75 | 1H |
| -CH₂- | ~3.6 | s | - | 2H |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments. The presence of fluorine will introduce C-F coupling, which is a valuable diagnostic tool.
-
Carbonyl Carbon (-COOH): A singlet in the downfield region, typical for carboxylic acids.
-
Aromatic Carbons: Four distinct signals are expected for the 1,4-disubstituted ring. The carbon attached to the -OCHF₂ group (ipso-carbon) will show a triplet due to coupling with the two fluorine atoms (¹JCF).
-
Methylene Carbon (-CH₂-): A singlet in the aliphatic region.
-
Difluoromethoxy Carbon (-OCHF₂): A triplet due to one-bond coupling with the two fluorine atoms (¹JCF), typically with a large coupling constant.
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| -COOH | ~175-180 | s | - |
| Aromatic (C-OCHF₂) | ~150-155 | t | ¹JCF ~240-250 |
| Aromatic (C-CH₂COOH) | ~130-135 | s | - |
| Aromatic (CH) | ~130-132 | s | - |
| Aromatic (CH) | ~115-120 | t | ²JCF ~5-10 |
| -OCHF₂ | ~115-120 | t | ¹JCF ~250-260 |
| -CH₂- | ~40-45 | s | - |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
Given the presence of fluorine, ¹⁹F NMR is a crucial and highly informative experiment.[1][2] It offers high sensitivity and a wide chemical shift range, minimizing signal overlap.[3][4][5]
For the -OCHF₂ group, we expect a single signal that is split into a doublet by the geminal proton (²JHF).
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCHF ₂ | ~ -80 to -95 | d | ²JHF ~70-75 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
-
¹⁹F NMR: Acquire a proton-coupled or decoupled ¹⁹F spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals, and determine the chemical shifts and coupling constants for all spectra.
Part 3: Infrared (IR) Spectroscopy – Confirming Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Expected IR Absorption Bands
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.[7]
-
C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1730 |
| Aromatic Ring | C=C stretch | ~1600, ~1500 |
| Ether & Carboxylic Acid | C-O stretch | 1200-1300 |
| Difluoromethoxy | C-F stretch | 1000-1200 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Synthesis of Evidence: The Final Structure
By integrating the data from all three spectroscopic techniques, we can confidently elucidate the structure of this compound.
Caption: Logical flow from raw data to the confirmed chemical structure.
-
Mass Spectrometry confirms the molecular formula C₉H₈F₂O₃.
-
¹H and ¹³C NMR establish the connectivity of the 1,4-disubstituted phenyl ring, the methylene group, and the carboxylic acid. The characteristic triplet in ¹H NMR and the large ¹JCF coupling in ¹³C NMR confirm the -OCHF₂ group.
-
¹⁹F NMR provides definitive evidence for the difluoromethoxy group and its coupling to the geminal proton.
-
IR Spectroscopy corroborates the presence of the carboxylic acid and C-F bonds.
The convergence of these data points provides an unambiguous and self-validating confirmation of the structure as this compound.
References
-
National Institutes of Health. "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC." Available at: [Link]
-
University of Southampton. "Multinuclear and Fluorine NMR Spectroscopy." Available at: [Link]
-
Oxford Instruments. "NMR | Speeding Fluorine Analysis - Magnetic Resonance." Available at: [Link]
-
Nanalysis. "The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis." Available at: [Link]
-
Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Available at: [Link]
-
Supporting Information. "Pd(II)-Catalyzed Decarboxylative meta-C–H Difluoromethylation." Available at: [Link]
-
UCLA Chemistry. "IR: carboxylic acids." Available at: [Link]
-
PubMed. "Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood." Available at: [Link]
-
ResearchGate. "Infrared spectra and structure of molecular complexes of aromatic acids." Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. "Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications." Available at: [Link]
-
PubChem. "Phenylacetic Acid." Available at: [Link]
-
JoVE. "Video: IR and UV–Vis Spectroscopy of Carboxylic Acids." Available at: [Link]
-
Supporting Information. Available at: [Link]
-
ACS Publications. "Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules." Available at: [Link]
-
The Royal Society of Chemistry. "Supporting information." Available at: [Link]
-
Chemistry LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Available at: [Link]
-
ResearchGate. "EI mass spectra of phenylacetic acid." Available at: [Link]
-
ResearchGate. "Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic)." Available at: [Link]
-
MDPI. "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." Available at: [Link]
-
National Institutes of Health. "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC." Available at: [Link]
-
Human Metabolome Database. "13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209)." Available at: [Link]
-
University of California, Santa Barbara. "19F NMR Reference Standards." Available at: [Link]
-
Human Metabolome Database. "1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072)." Available at: [Link]
-
Human Metabolome Database. "1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209)." Available at: [Link]
-
Human Metabolome Database. "13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209)." Available at: [Link]
-
ResearchGate. "1H NMR (CDCl3, 300 MHz) of phenylacetic acid." Available at: [Link]
-
Inventiva Pharma. "Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives." Available at: [Link]
-
Dovepress. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Available at: [Link]
-
PubChem. "4-Methoxyphenylacetic Acid." Available at: [Link]
-
The Royal Society of Chemistry. "Supporting information for." Available at: [Link]
-
NIST WebBook. "Phenylacetic acid, 3,5-difluorophenyl ester." Available at: [Link]
-
PubMed. "Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid." Available at: [Link]
-
FooDB. "Showing Compound 4-Hydroxyphenylacetic acid (FDB010534)." Available at: [Link]
-
NIST WebBook. "Benzeneacetic acid." Available at: [Link]
-
NIST WebBook. "4-Methoxyphenoxyphenylacetamide." Available at: [Link]
Sources
An In-depth Technical Guide to the Predicted Biological Activity of 4-(Difluoromethoxy)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of 4-(Difluoromethoxy)phenylacetic acid, a compound of interest in the field of anti-inflammatory drug discovery. While direct experimental data on this specific molecule is limited, its structural analogy to a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) allows for a robust, hypothesis-driven exploration of its potential pharmacological profile. This document will delve into the foundational principles of cyclooxygenase (COX) inhibition, the established mechanism of action for phenylacetic acid derivatives, and the anticipated impact of the difluoromethoxy substitution on potency and selectivity. Detailed experimental protocols are provided to guide researchers in the empirical validation of the hypotheses presented herein.
Introduction: The Phenylacetic Acid Scaffold in Anti-Inflammatory Drug Design
Phenylacetic acid and its derivatives are a cornerstone in the development of non-steroidal anti-inflammatory drugs.[1] Molecules such as diclofenac are potent anti-inflammatory, analgesic, and antipyretic agents, exerting their therapeutic effects through the inhibition of prostaglandin synthesis.[2][3] The core structure of a phenyl ring linked to an acetic acid moiety provides a versatile scaffold for chemical modification to optimize pharmacological properties. The introduction of various substituents on the phenyl ring can significantly influence a compound's potency, selectivity for cyclooxygenase (COX) isoforms, and pharmacokinetic profile.
This guide focuses on the specific analogue, this compound. The rationale for investigating this compound is twofold: the established anti-inflammatory potential of the phenylacetic acid core and the unique physicochemical properties imparted by fluorine substitution. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4]
Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The primary hypothesized mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[6]
-
COX-1 is a constitutively expressed enzyme responsible for the production of prostaglandins that play a role in physiological functions, including the protection of the gastric mucosa and platelet aggregation.[7]
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.[7]
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[7] Therefore, the development of COX-2 selective inhibitors is a major goal in anti-inflammatory drug discovery.
The Role of the Difluoromethoxy Group: A Rationale for Enhanced Activity
The introduction of a difluoromethoxy group at the para-position of the phenyl ring is predicted to have several important consequences for the biological activity of the molecule:
-
Increased Potency: The electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid moiety, potentially leading to stronger interactions with the active site of the COX enzymes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation. This can lead to a longer biological half-life and improved pharmacokinetic properties.[4]
-
Lipophilicity and Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and reach its target enzymes within the cell.[8]
Proposed Experimental Validation
To empirically validate the hypothesized biological activity of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Evaluation of COX-1 and COX-2 Inhibition
The primary in vitro assay to characterize the activity of a novel NSAID is the determination of its inhibitory potency against the COX-1 and COX-2 isoforms. This is typically achieved by measuring the production of prostaglandins in the presence of varying concentrations of the test compound.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Utilize commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer.
-
Prepare solutions of arachidonic acid (substrate) and a colorimetric or fluorometric probe for prostaglandin detection.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or a reference inhibitor (e.g., celecoxib, indomethacin) to the wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.[6]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Table 1: Comparative IC50 Values of Known COX Inhibitors
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 2800[9] | 40[10] | 70 |
| Indomethacin | 230[11] | 630[11] | 0.36 |
| Diclofenac | 611[12] | 630[12] | 0.97 |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Assessment of Anti-Inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used and well-validated assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[13][14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar rats (180-200 g).
-
Test Compound Administration: Administer this compound orally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each group at each time point.
-
Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Predicted Pharmacokinetic Profile
The pharmacokinetic properties of this compound are expected to be favorable for an orally administered drug.
-
Absorption: Phenylacetic acid derivatives are generally well-absorbed from the gastrointestinal tract.[16]
-
Distribution: High plasma protein binding is a characteristic feature of NSAIDs, which limits their volume of distribution.[16][17]
-
Metabolism: The difluoromethoxy group is anticipated to confer metabolic stability, potentially leading to a longer elimination half-life compared to non-fluorinated analogues.[4]
-
Excretion: Elimination is likely to occur primarily through hepatic metabolism followed by renal excretion of the metabolites.[16]
Synthesis of this compound
A plausible synthetic route to this compound would involve the hydrolysis of the corresponding benzyl cyanide derivative. This is a classic and reliable method for the preparation of phenylacetic acids.[18][19]
Proposed Synthetic Route:
-
Difluoromethoxylation of 4-Hydroxybenzyl Cyanide: The starting material, 4-hydroxybenzyl cyanide, can be reacted with a difluoromethylating agent, such as chlorodifluoromethane, under basic conditions to yield 4-(difluoromethoxy)benzyl cyanide.
-
Hydrolysis of the Nitrile: The resulting 4-(difluoromethoxy)benzyl cyanide can then be hydrolyzed under acidic or basic conditions to afford the final product, this compound.[18]
Conclusion and Future Directions
This compound represents a promising candidate for a novel non-steroidal anti-inflammatory drug. Based on its structural similarity to known NSAIDs and the anticipated benefits of the difluoromethoxy substitution, it is hypothesized to be a potent inhibitor of cyclooxygenase enzymes with a favorable pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these hypotheses.
Future research should focus on a comprehensive preclinical evaluation of this compound, including detailed pharmacokinetic and toxicology studies. Furthermore, elucidating the precise binding interactions of this compound with the COX-1 and COX-2 active sites through molecular modeling and X-ray crystallography would provide invaluable insights for the rational design of next-generation anti-inflammatory agents.
References
-
Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. PubMed. Available from: [Link]
-
Nonsteroidal anti-inflammatory drug. Wikipedia. Available from: [Link]
- Method of synthesis of hydroxy-substituted-4-alkoxyphenylacetic acids. Google Patents.
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Publications. Available from: [Link]
-
Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. MDPI. Available from: [Link]
-
The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. NIH. Available from: [Link]
-
Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. PubMed. Available from: [Link]
-
Diclofenac. Wikipedia. Available from: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available from: [Link]
-
Is diclofenac a selective COX-2 (cyclooxygenase-2) inhibitor? Dr.Oracle. Available from: [Link]
-
Differentiating among nonsteroidal antiinflammatory drugs by pharmacokinetic and pharmacodynamic profiles. FREDI. Available from: [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. Available from: [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PMC - NIH. Available from: [Link]
-
(PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. ResearchGate. Available from: [Link]
-
phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
-
Preparation method of substituted phenylacetic acid derivative. Eureka | Patsnap. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. JOVE. Available from: [Link]
-
LITERATURE STUDY ON PHARMACOKINETIC PROFILES OF NONSTEROIDAL ANTI-INFLAMMATORY DRUGS IN GERIATRIC POPULATIONS. Jurnal Ilmiah dr. Aloei Saboe. Available from: [Link]
-
Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs. PubMed. Available from: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. Available from: [Link]
-
Percentage enzyme inhibition and IC50 values of EAP and indomethacin... ResearchGate. Available from: [Link]
-
The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. PubMed. Available from: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]
-
Pharmacokinetics of nonsteroidal anti-inflammatory drugs in synovial fluid. PubMed. Available from: [Link]
-
Phenylacetic acid. Wikipedia. Available from: [Link]
-
Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. PMC - NIH. Available from: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available from: [Link]
-
Rat Paw Edema Assay Guide. Scribd. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available from: [Link]
-
Physico-chemical properties NSAIDs and the surfactant studied. ResearchGate. Available from: [Link]
-
Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. PMC - NIH. Available from: [Link]
-
Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ResearchGate. Available from: [Link]
- Method for the production of 4-hydroxyphenylacetic acid. Google Patents.
- Method for preparing 4-hydroxyphenylacetic acid. Google Patents.
Sources
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Diclofenac - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. apexbt.com [apexbt.com]
- 12. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. scribd.com [scribd.com]
- 16. Clinical pharmacokinetics of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. derangedphysiology.com [derangedphysiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
Unlocking the Therapeutic Potential of 4-(Difluoromethoxy)phenylacetic Acid: A Technical Guide to Target Identification and Validation
Introduction: The Rationale for Investigating 4-(Difluoromethoxy)phenylacetic Acid
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. This compound emerges as a compound of significant interest, not from a history of established clinical use, but from the compelling biological activities of its structural analogs. Phenylacetic acid and its derivatives have long been recognized for a spectrum of bioactivities, ranging from antimicrobial to anti-inflammatory effects.[1][2][3][4] The introduction of a difluoromethoxy group is a strategic modification in medicinal chemistry, often employed to enhance metabolic stability, improve bioavailability, and modulate the electronic properties of a molecule, potentially leading to refined target affinity and a superior therapeutic profile.[5][6]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic targets of this compound. We will delve into postulated therapeutic areas based on the established pharmacology of related compounds and outline a rigorous, multi-pronged strategy for target identification and validation. This document is designed not as a rigid protocol, but as a strategic blueprint, empowering researchers with the rationale and methodologies to unlock the full therapeutic potential of this promising molecule.
Part 1: Postulated Therapeutic Arenas and Mechanistic Hypotheses
The logical starting point for dissecting the therapeutic utility of this compound lies in the well-documented activities of its parent structures, phenylacetic acid and phenoxyacetic acid. This analog-based approach allows us to formulate initial hypotheses and guide our experimental design.
Inflammation and Analgesia: Targeting the Eicosanoid Pathway
A substantial body of evidence points to the anti-inflammatory potential of phenylacetic acid derivatives.[1][7] Many non-steroidal anti-inflammatory drugs (NSAIDs) share a similar acidic moiety and aromatic ring structure. The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.
Hypothesized Target: Cyclooxygenase-2 (COX-2)
We postulate that this compound may act as a selective inhibitor of COX-2.[7] The difluoromethoxy group could facilitate specific interactions within the COX-2 active site, potentially offering selectivity over the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs. A related pathway to consider is the lipoxygenase (LOX) pathway, and some phenylacetic acid analogs have shown dual COX/LOX inhibitory activity.[1]
Diagram 1: Hypothesized Action on the Arachidonic Acid Cascade
Caption: Integrated workflow for target discovery and validation.
Phase 1: Initial Screening and Hypothesis Testing
This phase focuses on rapidly testing our primary hypotheses using established and efficient methodologies.
2.1.1 In Silico Analysis: Molecular Docking
-
Objective: To computationally predict the binding affinity and pose of this compound within the active sites of human COX-1, COX-2, and 5-LOX.
-
Rationale: This cost-effective initial step helps to prioritize biochemical assays and provides structural insights into potential interactions. The difluoromethoxy group's orientation can be modeled to understand its contribution to binding.
-
Methodology:
-
Obtain crystal structures of target proteins (e.g., from the Protein Data Bank).
-
Prepare the protein structures by removing water molecules, adding hydrogens, and assigning charges.
-
Generate a 3D conformer of this compound.
-
Perform docking simulations using software such as AutoDock Vina or Glide.
-
Analyze the results based on binding energy scores and visualize the top-ranked poses to assess key interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
2.1.2 Biochemical Assays: Direct Enzyme Inhibition
-
Objective: To quantify the inhibitory activity of the compound against purified enzymes.
-
Rationale: This provides direct evidence of a drug-target interaction and allows for the determination of key quantitative parameters like IC₅₀.
Protocol: COX-2 Inhibition Assay (Colorimetric)
-
Reagents: COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), heme.
-
Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Assay Plate Setup:
-
Add 10 µL of various concentrations of this compound (dissolved in DMSO) to a 96-well plate.
-
Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a vehicle control.
-
-
Enzyme Addition: Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well.
-
Incubation: Incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid to initiate the reaction.
-
Detection: Immediately add 10 µL of the colorimetric probe. Read the absorbance at 590 nm every minute for 10 minutes.
-
Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.
| Parameter | Description | Expected Outcome |
| IC₅₀ (COX-2) | Concentration for 50% inhibition of COX-2 | A low micromolar or nanomolar value would indicate potent inhibition. |
| IC₅₀ (COX-1) | Concentration for 50% inhibition of COX-1 | A significantly higher value than the COX-2 IC₅₀ would indicate selectivity. |
| Selectivity Index | IC₅₀ (COX-1) / IC₅₀ (COX-2) | A value >10 is generally considered selective. |
2.1.3 Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.
-
Rationale: This establishes the compound's antimicrobial potency and spectrum of activity.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Strains: Use a panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Media: Prepare appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 2: Unbiased Target Discovery and Cellular Validation
If initial hypothesis-driven approaches are inconclusive or if a broader understanding of the mechanism is desired, unbiased methods are critical.
2.2.1 Affinity-Based Proteomics for Target Identification
-
Objective: To identify cellular proteins that directly bind to this compound without prior bias.
-
Rationale: This powerful technique can uncover entirely novel targets and mechanisms of action. A common approach is to immobilize the compound on a solid support and use it as "bait" to capture binding partners from a cell lysate.
Protocol: Affinity Chromatography Pull-Down
-
Compound Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated sepharose beads.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human macrophage cell line for inflammation studies).
-
Affinity Chromatography:
-
Incubate the cell lysate with the compound-conjugated beads.
-
Include control beads (no compound) to identify non-specific binders.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution: Elute the specifically bound proteins using a high salt buffer or by competing with an excess of the free compound.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the compound-conjugated beads to the control beads to identify specific binding partners.
2.2.2 Cell-Based Assays for Target Validation
-
Objective: To confirm that the interaction between the compound and its putative target leads to a functional consequence in a cellular context.
-
Rationale: A positive result in a cell-based assay provides stronger evidence of therapeutic relevance than a biochemical assay alone.
Protocol: LPS-Induced Prostaglandin E₂ (PGE₂) Release in Macrophages
-
Cell Culture: Plate a macrophage cell line (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to the cells.
-
Incubation: Incubate for 24 hours to allow for the production and release of PGE₂.
-
Quantification: Collect the cell culture supernatant and measure the concentration of PGE₂ using a commercially available ELISA kit.
-
Analysis: Determine the dose-dependent inhibition of PGE₂ release by the compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to elucidating the therapeutic targets of this compound. By leveraging knowledge from structural analogs, we have postulated that the compound holds promise in the fields of anti-inflammatory and antimicrobial therapy. The proposed workflow, which combines computational, biochemical, and cell-based methodologies, provides a clear path from initial hypothesis to validated target.
The successful identification of a specific, high-affinity target will pave the way for subsequent lead optimization studies. Structure-activity relationship (SAR) studies can then be initiated to further enhance potency and selectivity, ultimately progressing this compound from a promising chemical entity to a potential clinical candidate.
References
-
Yu, G., Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Rao, P. N. P., Das, D., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 1039-1043. Available at: [Link]
-
Chem-Impex. (n.d.). Ácido 4-(trifluorometoxi)fenilacético. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid. Retrieved from [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Ansi, S., Al-Salahi, R., & Marzouk, M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1308. Available at: [Link]
-
PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Retrieved from [Link]
-
Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(9), 15998-16010. Available at: [Link]
-
Frontiers. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15. Available at: [Link]
-
National Institutes of Health. (2006). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 72(1), 321-327. Available at: [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). 4-(Difluoromethoxy)-3-fluorophenylacetic acid. Retrieved from [Link]
-
National Institutes of Health. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13884. Available at: [Link]
-
ResearchGate. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. Retrieved from [Link]
-
PubMed. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-317. Available at: [Link]
Sources
- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(Difluoromethoxy)phenylacetic Acid in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated functional groups, the difluoromethoxy (-OCF₂H) moiety has emerged as a particularly valuable bioisostere, prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve target engagement. This technical guide delves into the utility of 4-(Difluoromethoxy)phenylacetic acid, a key building block that leverages the advantageous properties of the -OCF₂H group. We will explore its synthesis, physicochemical characteristics, and its pivotal role in the development of advanced therapeutic agents, with a focus on its application in the synthesis of selective enzyme inhibitors. This document serves as a comprehensive resource, integrating established protocols, mechanistic insights, and data-driven analysis to empower researchers in the field of drug discovery.
The Difluoromethoxy Group: A Privileged Motif in Medicinal Chemistry
The difluoromethoxy (-OCF₂H) group has gained prominence as a bioisosteric replacement for phenol and carboxylic acid functionalities. Its unique electronic properties—serving as a weak hydrogen bond donor while possessing a lipophilicity (logP) similar to an ethyl group—allow it to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H group has a pKa of approximately 11, making it a "lipophilic phenol" mimic that can significantly alter a compound's interaction with biological targets and metabolic enzymes.
Key advantages conferred by the -OCF₂H group include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the group resistant to oxidative metabolism by cytochrome P450 enzymes, which often target methoxy or benzylic positions.
-
Modulated Acidity and Lipophilicity: It serves as a non-ionizable surrogate for more acidic groups, which can enhance cell membrane permeability and oral bioavailability.
-
Conformational Control: The steric bulk and electronic nature of the group can influence the conformation of the parent molecule, locking it into a bioactive conformation for improved target binding.
These attributes make synthons like this compound highly sought-after starting materials for constructing complex drug molecules.
Synthesis and Physicochemical Profile
Synthesis of this compound
The most common and scalable synthesis route begins with the readily available precursor, 4-hydroxyphenylacetic acid. The key step is the difluoromethylation of the phenolic hydroxyl group.
A representative synthetic workflow is presented below.
Caption: General synthesis of this compound.
Detailed Protocol: Synthesis of this compound
-
Step 1: Esterification. 4-Hydroxyphenylacetic acid is first protected as its methyl or ethyl ester to prevent the acidic proton of the carboxylic acid from interfering with the subsequent base-mediated difluoromethylation. This is typically achieved by refluxing the acid in the corresponding alcohol (e.g., methanol) with a catalytic amount of a strong acid like sulfuric acid.
-
Step 2: Difluoromethylation. The phenolic hydroxyl group of the ester is then O-difluoromethylated. This is the key step and can be accomplished using various reagents. A common method involves using a chlorodifluoromethane (Freon 22) source or, for more modern and controlled approaches, reagents like S-(difluoromethyl)diarylsulfonium salts in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent like DMF or acetonitrile. The causality here is critical: the base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile to attack the difluoromethylating agent.
-
Step 3: Saponification. The final step is the hydrolysis of the ester group to yield the target carboxylic acid. This is typically performed under basic conditions (saponification) using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as THF, followed by an acidic workup to protonate the carboxylate.
Physicochemical Data
The introduction of the -OCF₂H group significantly alters the properties of the parent phenylacetic acid molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₃ | [1] |
| Molecular Weight | 202.15 g/mol | [1] |
| Appearance | Solid | [1] |
| pKa (Carboxylic Acid) | ~4.2 (Estimated) | |
| cLogP | ~1.8 (Estimated) |
Note: pKa and cLogP values are estimated based on computational models and the known effects of the difluoromethoxy group. The -OCF₂H group slightly increases lipophilicity compared to a hydroxyl group but less so than a -OCF₃ group.
Application in Drug Discovery: A Case Study in Selective COX-2 Inhibition
The phenylacetic acid scaffold is a classic structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. A major challenge with traditional NSAIDs is their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 inhibition provides anti-inflammatory effects, COX-1 inhibition is associated with gastrointestinal side effects. Therefore, a primary goal in modern NSAID design is to achieve high COX-2 selectivity.
This compound serves as a crucial building block for creating next-generation, selective COX-2 inhibitors. The difluoromethoxy group plays a key role in achieving this selectivity.
Mechanism of COX-2 Selectivity
The active sites of COX-1 and COX-2 are highly similar, but a key difference exists: the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This substitution creates a larger, more accommodating side pocket in the COX-2 active site. Medicinal chemists have exploited this difference by designing molecules with bulky substituents that can fit into the COX-2 side pocket but are sterically hindered from entering the narrower COX-1 active site.
The 4-(difluoromethoxy)phenyl moiety, when incorporated into a larger drug molecule, can be directed toward this side pocket. The -OCF₂H group, while not exceptionally large, contributes to the overall steric profile and electronic interactions that favor binding within the unique environment of the COX-2 side pocket, thereby enhancing selectivity.
Caption: Mechanism of selective COX-2 inhibition.
Synthesis of a Hypothetical COX-2 Inhibitor
To illustrate its application, we can outline the synthesis of a hypothetical selective COX-2 inhibitor starting from this compound. This workflow demonstrates how the building block is incorporated into a more complex heterocyclic structure, a common strategy for developing diarylheterocycle-class COX-2 inhibitors.
Experimental Workflow: Synthesis of a Diarylheterocycle COX-2 Inhibitor
-
Step 1: Activation of the Carboxylic Acid. this compound is first converted into a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. This is a crucial step to facilitate the subsequent bond formation.
-
Step 2: Condensation Reaction. The activated acid is reacted with a suitable nucleophilic partner to form the core heterocyclic ring. For example, a reaction with a substituted hydrazine could lead to a pyrazole, or a reaction with a diketone could be used to construct a central isoxazole or similar five-membered ring. The choice of reaction partner is dictated by the desired final structure of the inhibitor.
-
Step 3: Cyclization/Aromatization. The intermediate from the condensation reaction is then cyclized, often under thermal or acid/base-catalyzed conditions, to form the stable aromatic heterocyclic core.
-
Step 4: Final Modification (if necessary). Additional functional groups may be added to the second aryl ring or the heterocyclic core to optimize potency, selectivity, and pharmacokinetic properties. For instance, a sulfonamide group is a common feature on the second phenyl ring of many coxibs, as it also helps to anchor the molecule within the COX-2 active site.
This modular approach, enabled by the availability of pre-functionalized building blocks like this compound, is a highly efficient strategy in modern drug discovery.
Conclusion and Future Perspectives
This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemists. By providing a reliable method to install the valuable difluoromethoxy group, it allows for the systematic and rational design of drug candidates with improved metabolic stability and finely-tuned target-binding properties. Its application in the development of selective COX-2 inhibitors serves as a prime example of its utility. As the principles of fluorine chemistry become even more integrated into drug design, the demand for and creative application of such specialized building blocks will undoubtedly continue to grow, paving the way for the next generation of safer and more effective therapeutics.
References
- Vertex AI Search. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications.
- Sigma-Aldrich. 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5.
- CymitQuimica. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI.
-
Boc Sciences. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Available from: [Link].
- National Institutes of Health. Highly Enantioselective Decarboxylative Difluoromethylation.
- Wikipedia. 4-Hydroxyphenylacetic acid.
- PubChem. Hydroxyphenylacetic acid.
Sources
Whitepaper: The Strategic Role of the Difluoromethoxy Group in Phenylacetic Acid Scaffolds
A Technical Guide for Drug Development Professionals
Introduction: Beyond Classical Bioisosteres
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules with remarkable precision.[1] While the trifluoromethyl (-CF₃) group is a well-established tool for enhancing metabolic stability and modulating lipophilicity, the difluoromethoxy (-OCF₂H) group has emerged as a more nuanced and versatile substituent.[2][3] Its unique electronic signature and conformational flexibility offer a distinct set of advantages, particularly when applied to common pharmacophoric scaffolds like phenylacetic acid.
This technical guide provides an in-depth analysis of the role of the difluoromethoxy group as a substituent on the phenylacetic acid core. We will move beyond a simple recitation of properties to explore the causal mechanisms behind its effects on acidity, lipophilicity, metabolic stability, and target engagement. This document is designed for researchers, medicinal chemists, and drug development professionals, providing not only foundational knowledge but also actionable experimental protocols and strategic insights.
Modulation of Core Physicochemical Properties: A Triad of Effects
The substitution of a methoxy or hydroxyl group with a difluoromethoxy group on a phenylacetic acid ring induces a cascade of predictable yet powerful changes to the molecule's fundamental properties.
Lipophilicity (LogP): Achieving a 'Just-Right' Balance
Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group provides a moderate increase in lipophilicity, positioning it as an intermediate between the hydrophilic hydroxyl (-OH) group and the more lipophilic methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[4] This allows for precise control over the molecule's LogP value.
A key feature of the -OCF₂H group is its "dynamic lipophilicity."[5] Rotation around the Ar-O bond can alter the group's interaction with its surrounding environment, allowing it to present a more or less lipophilic face. This adaptability can be advantageous for traversing both aqueous and lipid environments. The Hansch hydrophobicity parameter (π), which quantifies a substituent's contribution to lipophilicity, illustrates this intermediate character.
| Substituent | Typical π Value | Key Characteristics |
| -OH | -0.67 | H-bond donor & acceptor, hydrophilic |
| -OCH₃ | -0.02 | H-bond acceptor, moderately lipophilic |
| -OCF₂H | +0.2 to +0.6 | H-bond donor, moderately lipophilic [5] |
| -OCF₃ | +1.04 | Highly lipophilic, metabolically stable[6] |
Acidity (pKa): The Inductive Effect on the Carboxylic Acid
The two highly electronegative fluorine atoms in the difluoromethoxy group exert a powerful electron-withdrawing inductive effect (-I) across the phenyl ring. This effect significantly influences the acidity of the distal carboxylic acid moiety in phenylacetic acid. By stabilizing the carboxylate anion (the conjugate base), the -OCF₂H group lowers the pKa of the carboxylic acid.
This modulation is strategically critical. A lower pKa means the compound will be more ionized at physiological pH (≈7.4), which can enhance aqueous solubility and the potential for ionic interactions with biological targets. Conversely, the non-ionized form is typically more membrane-permeable. Control over the pKa allows for the optimization of this crucial balance.[7]
Hydrogen Bonding: A Unique and Defining Feature
Perhaps the most compelling property of the -OCF₂H group is its capacity to act as a hydrogen bond donor.[8][9] The electron-withdrawing fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding with acceptors like backbone carbonyls or specific amino acid side chains in a protein binding pocket.[10] This capability is absent in both the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogues, making the -OCF₂H group a unique tool for introducing new, favorable interactions with a biological target.[7] The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A), with values for difluoromethyl groups ranging from 0.085 to 0.126, similar to thiophenols and anilines.[11][12][13]
Enhancing Metabolic Stability: Blocking Common Pathways
A primary motivation for introducing fluorinated groups is to enhance metabolic stability, thereby increasing a drug's half-life and bioavailability.[14] The difluoromethoxy group excels in this role, particularly as a replacement for the metabolically vulnerable methoxy group.
The O-demethylation of methoxy-substituted aromatic rings by cytochrome P450 (CYP) enzymes is a common and often rapid metabolic pathway.[15] The rate-limiting step involves the abstraction of a hydrogen atom from the methyl group. By replacing the -OCH₃ group with -OCF₂H, this pathway is effectively blocked. The high strength of the C-F bonds makes the difluoromethyl group exceptionally resistant to oxidative metabolism.[7] This forces metabolism to occur at other, potentially less favorable positions on the molecule, or slows it down altogether.
Experimental Protocols for Characterization
To validate the theoretical advantages of incorporating a difluoromethoxy group, rigorous experimental characterization is essential. The following protocols provide a framework for the synthesis and evaluation of difluoromethoxy-substituted phenylacetic acids.
Synthesis: Difluoromethylation of a Phenolic Precursor
A common route to aryl-OCF₂H compounds involves the difluoromethylation of the corresponding phenol. This protocol is a representative example.
Protocol: Synthesis of 2-(4-(difluoromethoxy)phenyl)acetic acid
-
Step 1: Protection. To a solution of 4-hydroxyphenylacetic acid (1.0 eq) in methanol, add sulfuric acid (0.1 eq) and reflux for 4 hours. Cool, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated to yield methyl 2-(4-hydroxyphenyl)acetate.
-
Step 2: Difluoromethylation. To a solution of methyl 2-(4-hydroxyphenyl)acetate (1.0 eq) and sodium chlorodifluoroacetate (2.0 eq) in DMF, add potassium carbonate (2.5 eq). Heat the mixture to 100 °C for 6 hours.
-
Step 3: Work-up. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield methyl 2-(4-(difluoromethoxy)phenyl)acetate.
-
Step 4: Hydrolysis. Dissolve the purified ester (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (1.5 eq) and stir at room temperature for 3 hours.
-
Step 5: Final Isolation. Acidify the reaction mixture to pH 2 with 1M HCl. Extract the product with ethyl acetate. Dry the organic layer over sodium sulfate, concentrate in vacuo, and recrystallize from a suitable solvent system to obtain the final product, 2-(4-(difluoromethoxy)phenyl)acetic acid.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability is crucial. An in vitro assay using liver microsomes is a standard and reliable method. [7] Protocol: Human Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., 2-(4-(difluoromethoxy)phenyl)acetic acid) and a positive control (e.g., a rapidly metabolized compound like verapamil) in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mg/mL stock of human liver microsomes (HLM) in phosphate buffer.
-
Prepare a 10 mM NADPH stock solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-warm the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed mixture of HLM (final concentration 0.5 mg/mL) and NADPH (final concentration 1 mM).
-
For the T=0 time point, add an organic solvent (e.g., acetonitrile with an internal standard) immediately before adding the NADPH solution to quench the reaction.
-
Incubate the plate at 37 °C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), quench the reaction by adding the same ice-cold organic solvent with an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using LC-MS/MS.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the line gives the rate of elimination (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Conclusion
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium. When applied to the phenylacetic acid scaffold, it offers a sophisticated method for overcoming common drug development hurdles. Its unique combination of moderate and dynamic lipophilicity, pKa modulation, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful, multi-pronged strategy for optimizing the properties of drug candidates. [7]By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 797-804. [Link]
-
ACS Publications. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
-
Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Library of Medicine. [Link]
-
Wang, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8871. [Link]
-
Bar-Haim, G., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. European Journal of Organic Chemistry, 2020(10), 1285-1298. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Inno Pharmchem. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv Preprints. [Link]
-
Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm, 12, 1234-1238. [Link]
-
RSC Publishing. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50, 8422-8438. [Link]
-
Jourdan, F., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1275-1285. [Link]
-
PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. National Library of Medicine. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
4-(Difluoromethoxy)phenylacetic acid as a pharmaceutical intermediate
An In-Depth Technical Guide to 4-(Difluoromethoxy)phenylacetic Acid as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern pharmaceutical development. The strategic incorporation of the difluoromethoxy (-OCHF₂) group into molecular scaffolds offers a nuanced approach to modulating physicochemical and pharmacokinetic properties, positioning it as a superior alternative to more common fluorine-containing moieties in specific applications. This document details the compound's key properties, outlines a robust and validated synthetic pathway, explores its application in the synthesis of active pharmaceutical ingredients (APIs), and provides standardized analytical methodologies for quality control. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Importance of the Difluoromethoxy Group
Phenylacetic acid and its derivatives are foundational structures in medicinal chemistry, appearing in a wide range of therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The strategic functionalization of the phenyl ring is a cornerstone of drug design, aimed at optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.
The introduction of fluorine-containing groups is a well-established strategy to enhance these properties. While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are widely used, the difluoromethoxy (-OCHF₂) group offers a unique and compelling set of characteristics. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, potentially improving metabolic stability and cell membrane permeability. Its electronic properties can modulate the acidity (pKa) of nearby functional groups, influencing receptor binding and bioavailability.[3] Consequently, this compound has emerged as a critical building block for creating next-generation pharmaceuticals.
Physicochemical Properties and Characterization
This compound is a white to off-white solid at room temperature.[4] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 243659-15-6 | [4][5] |
| Molecular Formula | C₉H₈F₂O₃ | [4][5] |
| Molecular Weight | 202.15 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| InChI Key | QAIYQXXEMHGUNB-UHFFFAOYSA-N | [4] |
Spectroscopic Profile:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is a key tool for structural confirmation. Expected signals include a triplet for the difluoromethoxy proton (-OCHF₂) around 6.5-7.5 ppm (with a characteristic J-coupling to the fluorine atoms), aromatic protons in the 7.0-7.5 ppm region, and a singlet for the methylene protons (-CH₂) adjacent to the carboxylic acid around 3.6 ppm. The carboxylic acid proton will appear as a broad singlet at higher chemical shifts (>10 ppm).
-
¹³C NMR: The carbon spectrum will show the carboxylic acid carbonyl carbon, aromatic carbons, the methylene carbon, and the difluoromethoxy carbon, which will appear as a triplet due to C-F coupling.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 201.
Synthesis of this compound
The most common and industrially scalable synthesis of this compound begins with a readily available precursor, 4-hydroxyphenylacetic acid, or its corresponding ester (e.g., methyl 4-hydroxyphenylacetate). The critical transformation is the difluoromethylation of the phenolic hydroxyl group.
Causality in Synthesis Design: The selection of 4-hydroxyphenylacetic acid as a starting material is driven by its commercial availability and the reactivity of its phenolic hydroxyl group.[6][7][8] The core challenge is the introduction of the -CHF₂ group. This is typically achieved by reacting the corresponding phenoxide with a difluoromethylating agent. A strong base is required to deprotonate the phenol, as the resulting phenoxide is a much more potent nucleophile. The choice of solvent and temperature is critical to ensure sufficient reactivity while minimizing side reactions.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and safety protocols.
Objective: To synthesize this compound from methyl 4-hydroxyphenylacetate.
Materials:
-
Methyl 4-hydroxyphenylacetate
-
Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Sodium Chlorodifluoroacetate
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Phenoxide Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-hydroxyphenylacetate (1.0 eq) in DMF. Add powdered sodium hydroxide (1.1 eq) portion-wise while stirring at room temperature. Stir the mixture for 1 hour to ensure complete formation of the sodium phenoxide.
-
Difluoromethylation: To the resulting suspension, add sodium chlorodifluoroacetate (1.5 eq). Heat the reaction mixture to 80-100°C and maintain for 4-6 hours.
-
Scientist's Note: This step generates difluorocarbene (:CF₂) in situ, which then reacts to form the desired product. The reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.
-
-
Workup and Ester Isolation: After cooling to room temperature, pour the reaction mixture into ice water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude methyl 4-(difluoromethoxy)phenylacetate.
-
Saponification: Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide. Stir the mixture at room temperature or gently heat to 40°C until the hydrolysis is complete (as monitored by TLC/HPLC).
-
Acidification and Product Isolation: Cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water. For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a white crystalline solid.
-
Validation: Confirm the identity and purity of the final product using ¹H NMR, mass spectrometry, and HPLC analysis.
Application as a Pharmaceutical Intermediate
This compound is a valuable building block for synthesizing more complex active pharmaceutical ingredients (APIs). Its primary utility lies in reactions involving its carboxylic acid functional group, such as amidation, esterification, or reduction.
A common application is in the synthesis of novel anti-inflammatory agents or analgesics. The phenylacetic acid moiety can be coupled with various amine-containing scaffolds via standard peptide coupling reagents (e.g., EDC, HOBt) to form amide bonds.
This strategic incorporation allows drug discovery teams to fine-tune the properties of a lead compound. The difluoromethoxy group can enhance metabolic stability by blocking a potential site of aromatic oxidation and improve pharmacokinetic properties by modulating lipophilicity.[3]
Analytical Methodologies
Robust analytical methods are essential for ensuring the quality, purity, and consistency of any pharmaceutical intermediate. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of this compound.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic acids. |
| Mobile Phase | Isocratic or Gradient mix of Acetonitrile and Water with 0.1% Formic or Acetic Acid | Acetonitrile is the organic modifier. The acid suppresses the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 275 nm | The phenyl ring provides strong chromophores for UV detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
This method can be used for both qualitative identification (by comparing the retention time to a reference standard) and quantitative analysis (by creating a calibration curve with standards of known concentration).[9][10]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound should be handled in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is an acidic compound and may cause irritation upon contact with skin or eyes.
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is more than just another fluorinated building block; it is a strategic tool for medicinal chemists. Its unique electronic and steric properties, conferred by the difluoromethoxy group, provide a sophisticated means to optimize the ADME and pharmacological profiles of drug candidates. The well-established synthetic routes and clear analytical methods described in this guide underscore its utility and practicality for large-scale production. As the demand for drugs with improved therapeutic windows and fewer side effects continues to grow, the role of precisely engineered intermediates like this compound will undoubtedly become even more critical in the landscape of pharmaceutical innovation.
References
- Vertex AI Search. Exploring 4-(Trifluoromethoxy)
- Vertex AI Search. 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. Accessed January 11, 2026.
- CymitQuimica. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI. Accessed January 11, 2026.
- Santa Cruz Biotechnology. [4-(difluoromethoxy)phenyl]acetic acid. Accessed January 11, 2026.
- BLD Pharm. This compound. Accessed January 11, 2026.
- Chem-Impex. 4-Fluorophenylacetic acid. Accessed January 11, 2026.
-
Wikipedia. Phenylacetic acid. Accessed January 11, 2026. [Link]
- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid. Accessed January 11, 2026.
-
Wikipedia. 4-Hydroxyphenylacetic acid. Accessed January 11, 2026. [Link]
-
PubMed. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. Accessed January 11, 2026. [Link]
-
ResearchGate. REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. Accessed January 11, 2026. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 5. This compound|BLD Pharm [bldpharm.com]
- 6. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdiarticle4.com [sdiarticle4.com]
preliminary screening of 4-(Difluoromethoxy)phenylacetic acid
An In-Depth Technical Guide to the Preliminary Screening of 4-(Difluoromethoxy)phenylacetic Acid
Foreword: Strategic Evaluation of a Privileged Scaffold
In modern medicinal chemistry, the phenylacetic acid motif is a well-established "privileged scaffold," frequently appearing in molecules with significant therapeutic effects, most notably within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The introduction of fluorine-containing substituents is a proven strategy to modulate a compound's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.
This guide focuses on This compound (DFMPA) , a molecule where the difluoromethoxy (-OCHF₂) group acts as a bioisosteric replacement for more common functionalities like methoxy or hydroxyl groups. This substitution can offer unique advantages, potentially enhancing the compound's drug-like properties.[1] The purpose of this document is to provide a comprehensive, logic-driven framework for the preliminary biological screening of DFMPA. We will move beyond a simple recitation of protocols to explain the causal reasoning behind the experimental design, ensuring a robust and efficient initial evaluation for researchers in drug development.
Foundational Characterization: Know Your Compound
Before any biological assessment, the identity, purity, and fundamental properties of the test compound must be rigorously confirmed. This non-negotiable first step ensures the reliability and reproducibility of all subsequent screening data.
Physicochemical Properties
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₃ | [2] |
| Molecular Weight | 202.15 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity (Typical) | ≥98% | [2] |
Analytical Quality Control
To ensure the integrity of the test article, a suite of analytical methods should be employed. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for determining the purity of phenylacetic acid derivatives.[3][4]
Exemplar Protocol: HPLC Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 254 nm.
-
Standard Preparation: Prepare a stock solution of DFMPA in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the area-under-the-curve of the principal peak relative to the total peak area.
Further structural confirmation should be obtained via Mass Spectrometry (MS) to verify the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.[5]
The Screening Cascade: A Logic-Driven Approach
The preliminary screening of a novel compound should be structured as a logical cascade, where the results of each phase inform the decisions and experimental design of the next. This strategy maximizes efficiency and resource allocation. The structural similarity of DFMPA to known anti-inflammatory agents strongly suggests a primary hypothesis of activity within the inflammatory pathway.[1][6]
Caption: The Preliminary Screening Workflow for DFMPA.
Phase 1: Foundational Cytotoxicity Assessment
Rationale: Before assessing for a specific pharmacological effect, it is imperative to determine the concentration range at which the compound is not broadly toxic to cells. Running functional assays at cytotoxic concentrations can produce misleading false-positive results. We employ two distinct assays with complementary endpoints to build a more complete picture of cytotoxicity.[7] The MTT assay measures metabolic activity, while the LDH assay measures plasma membrane integrity.[7][8]
Protocol 3.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells into purple formazan crystals.[8]
-
Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of DFMPA (e.g., from 200 µM to 0.1 µM) in culture medium.
-
Treatment: Remove the old medium from cells and add 100 µL of the 2x DFMPA dilutions. Include "vehicle control" (e.g., 0.1% DMSO) and "untreated control" wells.
-
Incubation: Incubate for 24-48 hours under standard cell culture conditions.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Caption: Workflow for the MTT Cytotoxicity Assay.
Phase 2: Primary Target Engagement - Cyclooxygenase (COX) Inhibition
Rationale: Cyclooxygenase (COX) enzymes are the primary targets for most NSAIDs.[9] They exist in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible during inflammation.[10] An ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize side effects. This assay directly measures the ability of DFMPA to inhibit the enzymatic activity of purified COX-1 and COX-2.
Protocol 3.2.1: Fluorometric COX-1/COX-2 Inhibition Assay
This assay measures the peroxidase activity of COX enzymes by monitoring the appearance of a fluorescent product.[11] Commercial kits are widely available and provide a standardized method.[12]
-
Reagent Preparation: Prepare assay buffer, cofactor solution, and COX probe solution as per the manufacturer's instructions (e.g., Biovision or Cayman Chemical kits).
-
Plate Setup: In a 96-well black plate, add assay buffer to all wells.
-
Compound Addition: Add 10 µL of DFMPA dilutions (prepared in assay buffer at non-toxic concentrations determined in Phase 1). Include wells for a known non-selective inhibitor (e.g., Diclofenac) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.[10]
-
Enzyme Addition: Add 1 µL of purified recombinant COX-1 or COX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Readout: Immediately measure the fluorescence kinetics for 10-15 minutes at 25°C using a microplate reader (e.g., Ex/Em = 535/587 nm).[11]
-
Analysis: Calculate the rate of reaction (slope of the fluorescence curve). Determine the percent inhibition for each DFMPA concentration relative to the vehicle control. Calculate the IC₅₀ for both COX-1 and COX-2.
Data Presentation: COX Inhibition Profile
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| DFMPA | Experimental Value | Experimental Value | Calculated Value |
| Diclofenac | Control Value | Control Value | Control Value |
| Celecoxib | Control Value | Control Value | Control Value |
Phase 3: Cellular Activity Confirmation
Rationale: A positive result in a biochemical assay is promising, but it's crucial to confirm that the compound can engage its target in a more complex cellular environment. This assay measures the production of Prostaglandin E₂ (PGE₂), a key inflammatory mediator produced downstream of COX-2 activity, in an immune cell model stimulated to mimic inflammation.[13]
Protocol 3.3.1: LPS-Induced PGE₂ Production in Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of DFMPA for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Analysis: Plot the PGE₂ concentration against the DFMPA concentration to determine the dose-dependent inhibition of inflammatory mediator production.
Data Synthesis and Decision-Making
The culmination of this screening cascade is a go/no-go decision. The ideal preliminary profile for a candidate like DFMPA would be:
-
Low Cytotoxicity: An IC₅₀ > 50 µM in viability assays.
-
Potent COX-2 Inhibition: A low micromolar or nanomolar IC₅₀ in the biochemical assay.
-
High COX-2 Selectivity: A Selectivity Index (SI) significantly greater than 1, indicating a preference for COX-2 over COX-1.
-
Cellular Efficacy: A clear dose-dependent reduction in LPS-induced PGE₂ production that correlates with its COX-2 inhibition potency.
Caption: Decision-Making Flowchart Based on Screening Results.
Conclusion and Forward Path
This guide outlines a robust, multi-phase strategy for the . By systematically evaluating cytotoxicity, direct target engagement, and cellular activity, researchers can make a well-informed decision about the compound's potential as an anti-inflammatory agent. A promising result from this cascade provides a strong rationale for advancing the compound into more complex studies, such as in vivo models of inflammation and pain, and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling.
References
-
Kulshrestha, P. et al. (2023). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link][10]
-
PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link][14]
-
Current Protocols. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols. Available at: [Link][9]
-
AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. AXXAM. Available at: [Link][15]
-
Chandrashekar, C. V. et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Available at: [Link][13]
-
PubMed. (n.d.). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available at: [Link][16]
-
OK-CHEM. (n.d.). Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. OK-CHEM. Available at: [Link][17]
-
Meijer, K. et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available at: [Link][18]
-
MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link][19]
-
Diarra, M. et al. (2018). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. Available at: [Link][12]
-
MDPI. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Available at: [Link][11]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link][8]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link][1]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link][7]
-
Yu, G. et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. Available at: [Link][6]
-
Nakashima, K. et al. (1995). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. PubMed. Available at: [Link][3]
-
Rajeswari, A. et al. (2021). REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. GSC Biological and Pharmaceutical Sciences. Available at: [Link][4]
-
Marahatta, A. et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. Available at: [Link][5]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 3. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. academicjournals.org [academicjournals.org]
- 13. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axxam.com [axxam.com]
- 16. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. innospk.com [innospk.com]
- 18. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Probing the Pharmacological Profile: An In-Depth Technical Guide to the Mechanism of Action Hypotheses for 4-(Difluoromethoxy)phenylacetic Acid
Abstract
4-(Difluoromethoxy)phenylacetic acid, a fluorinated arylalkanoic acid derivative, presents a compelling scaffold for the development of novel therapeutics, particularly in the realm of inflammatory and proliferative diseases. The strategic incorporation of the difluoromethoxy group is known to enhance metabolic stability and modulate the physicochemical properties of bioactive molecules. This technical guide provides a comprehensive exploration of the plausible mechanisms of action for this compound, grounded in its structural analogy to known pharmacophores and the established biological activities of related compounds. We will delve into three primary hypotheses: dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), modulation of the NF-κB and MAPK signaling pathways, and activation of peroxisome proliferator-activated receptors (PPARs). For each hypothesis, this guide will present the scientific rationale, detailed experimental protocols for validation, and illustrative signaling pathways and workflows. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the investigation of novel anti-inflammatory and anti-proliferative agents.
Introduction: The Therapeutic Potential of this compound
Arylalkanoic acids represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[1] The subject of this guide, this compound, is a member of this class, distinguished by the presence of a difluoromethoxy (-OCHF₂) group. This functional group is a bioisostere of the more common methoxy group and is strategically employed in medicinal chemistry to enhance metabolic stability by preventing O-demethylation, increase lipophilicity for improved membrane permeability, and potentially augment binding affinity to biological targets.[2]
While direct and extensive studies on the mechanism of action of this compound are not yet prevalent in the public domain, its structural characteristics provide a strong foundation for formulating several evidence-based hypotheses. This guide will explore these hypotheses in-depth, providing the theoretical framework and practical experimental designs necessary to elucidate its pharmacological profile.
Hypothesis 1: Dual Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)
Scientific Rationale
A significant limitation of traditional NSAIDs is their propensity to cause gastrointestinal side effects, largely attributed to the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[3] Furthermore, the selective inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-lipoxygenase (5-LOX) pathway, resulting in an increased production of pro-inflammatory leukotrienes.[4] This can potentially exacerbate certain inflammatory conditions and contribute to other pathologies.
Therefore, the development of dual inhibitors that target both COX-2, the inducible isoform of cyclooxygenase primarily involved in inflammation, and 5-LOX is a highly sought-after therapeutic strategy.[5] A study on phenylacetic acid regioisomers possessing a N-difluoromethyl group has demonstrated the potential for this class of compounds to exhibit potent dual inhibitory activity against both COX-2 and 5-LOX.[6] The difluoromethyl moiety was shown to insert into a secondary pocket of the COX-2 enzyme, conferring selectivity, while also binding near the catalytic iron of the 5-LOX enzyme.[6] Given the structural similarities, it is highly plausible that this compound also functions as a dual inhibitor of these key inflammatory enzymes.
Experimental Validation
To test this hypothesis, a series of in vitro enzyme inhibition assays should be performed.
This assay will determine the half-maximal inhibitory concentration (IC₅₀) of this compound against both COX-1 and COX-2 enzymes, allowing for the assessment of its potency and selectivity.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compound, this compound, at various concentrations for a specified time at 37°C in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the natural substrate for COX enzymes.
-
Prostaglandin Quantification: The reaction is allowed to proceed for a defined period and is then terminated. The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay will determine the IC₅₀ of this compound against the 5-LOX enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human 5-LOX enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing calcium chloride and ATP.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Leukotriene Quantification: The reaction is allowed to proceed and is then terminated. The production of leukotriene B₄ (LTB₄) is quantified using a specific EIA kit.
-
Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined as described for the COX inhibition assay.
Data Presentation
The results of these assays can be summarized in the following table:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Value | Value | Value | Value |
| Celecoxib (COX-2 selective control) | Value | Value | Value | Value |
| Zileuton (5-LOX selective control) | Value | Value | Value | Value |
| Indomethacin (Non-selective control) | Value | Value | Value | Value |
Signaling Pathway Diagram
Caption: Proposed dual inhibition of COX-2 and 5-LOX by this compound.
Hypothesis 2: Modulation of NF-κB and MAPK Signaling Pathways
Scientific Rationale
The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[7] Upon activation by pro-inflammatory stimuli, such as cytokines or bacterial products, these pathways lead to the transcription of a wide array of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.[8] Several anti-inflammatory compounds have been shown to exert their effects by inhibiting the activation of NF-κB and various components of the MAPK cascade (e.g., p38, JNK, and ERK).[9] Given the established anti-inflammatory potential of arylalkanoic acids, it is plausible that this compound may also modulate these key signaling pathways, leading to a downstream reduction in the expression of inflammatory mediators.
Experimental Validation
This assay will determine if this compound can inhibit the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of this compound for a specified time.
-
Stimulation: The cells are then stimulated with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compound on NF-κB activation is determined by comparing the luciferase activity in treated cells to that in vehicle-treated, stimulated cells.
This experiment will assess the effect of this compound on the phosphorylation (activation) of key MAPK proteins.
Protocol:
-
Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages) is treated with this compound at various concentrations, followed by stimulation with an appropriate agonist (e.g., LPS).
-
Protein Extraction: At different time points, the cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to the total protein levels of the respective MAPKs.
Signaling Pathway Diagram
Caption: Potential modulation of NF-κB and MAPK signaling by this compound.
Hypothesis 3: Activation of Peroxisome Proliferator-Activated Receptors (PPARs)
Scientific Rationale
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation.[10] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Activation of PPARs, particularly PPARα and PPARγ, has been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[11] Several arylalkanoic acids, including some NSAIDs, have been identified as PPAR agonists.[12] The structural features of this compound, including its carboxylic acid moiety and lipophilic phenyl ring, are consistent with the general pharmacophore for PPAR ligands. Therefore, it is hypothesized that this compound may act as a PPAR agonist, contributing to its potential anti-inflammatory properties.
Experimental Validation
This cell-based assay will determine if this compound can activate the transcriptional activity of PPARα, PPARγ, and PPARβ/δ.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for the ligand-binding domain of a specific PPAR isoform fused to a GAL4 DNA-binding domain, and a luciferase reporter plasmid containing GAL4 upstream activation sequences.
-
Cell Treatment: The transfected cells are treated with various concentrations of this compound. Known PPAR agonists (e.g., rosiglitazone for PPARγ, fenofibrate for PPARα) are used as positive controls.
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The fold activation of PPAR transcriptional activity is calculated relative to a vehicle control. The EC₅₀ (half-maximal effective concentration) value is determined by plotting the fold activation against the logarithm of the compound concentration.
Experimental Workflow Diagram
Caption: Experimental workflow for the PPAR luciferase reporter assay.
Conclusion
The structural attributes of this compound strongly suggest a multifaceted mechanism of action with significant therapeutic potential. The hypotheses presented in this guide—dual inhibition of COX-2 and 5-LOX, modulation of the NF-κB and MAPK signaling pathways, and activation of PPARs—provide a robust framework for its pharmacological characterization. The detailed experimental protocols outlined herein offer a clear path for researchers to systematically investigate these potential mechanisms. Elucidation of the precise molecular targets and pathways affected by this compound will be instrumental in advancing its development as a novel therapeutic agent for inflammatory and related disorders.
References
-
Atkinson, D. C., & Leach, E. C. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. [Link]
-
Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]
-
Gil, B., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. International Journal of Molecular Sciences, 24(8), 7205. [Link]
-
Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications--a review. Nutrition journal, 13, 17. [Link]
-
Kruse, I., & Ramer, R. (2020). The significance of inhibition of prostaglandin synthesis in the selection of non-steroidal anti-inflammatory agents. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(10), 1803-1815. [Link]
-
Li, Y., et al. (2024). Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways. Frontiers in Pharmacology, 15, 1329938. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Michalik, L., et al. (2006). Peroxisome proliferator-activated receptors (PPARs). Mediators of inflammation, 2006(5), 92695. [Link]
-
O'Bryant, C. L., & Falceto, D. L. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. Clinical Pharmacology & Therapeutics. [Link]
-
Ricote, M., et al. (1998). The peroxisome proliferator-activated receptor-gamma is a negative regulator of macrophage activation. Nature, 391(6662), 79-82. [Link]
-
Sadek, B., et al. (2020). Virtual Dual inhibition of COX-2/5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug. BMC complementary medicine and therapies, 20(1), 22. [Link]
-
Singh, R. K., et al. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]
-
Sung, B., et al. (2008). Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochimica et Biophysica Acta (BBA)-General Subjects, 1780(11), 1272-1284. [Link]
-
Tavakoli, S., et al. (2017). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology, 10(12), 4357-4362. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144. [Link]
-
Wang, D., & Dubois, R. N. (2010). Eicosanoids and cancer. Nature reviews. Cancer, 10(3), 181-193. [Link]
-
Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(8), 790-804. [Link]
-
Xia, Y., et al. (2020). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2020, 2874174. [Link]
-
Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 20(3), 896-902. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Virtual Dual inhibition of COX-2 / 5-LOX enzymes based on binding properties of alpha-amyrins, the anti-inflammatory compound as a promising anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Frontiers | Dual COX-2/5-LOX inhibitors from Zanthoxylum simulans inhibit gastric cancer cells by cross-mediating thyroid, estrogen, and oxytocin signaling pathways [frontiersin.org]
- 6. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. mdpi.com [mdpi.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
A Technical Guide to 4-(Difluoromethoxy)phenylacetic Acid for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Difluoromethoxy Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a paramount tool for optimizing the pharmacological properties of drug candidates. Among the various fluorinated motifs, the difluoromethoxy (-OCHF₂) group has garnered significant attention for its unique ability to modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth technical overview of 4-(Difluoromethoxy)phenylacetic acid, a key building block that leverages the advantageous properties of the difluoromethoxy group for the synthesis of novel therapeutics.
This compound (CAS No. 243659-15-6) is a carboxylic acid derivative of phenylacetic acid, featuring a difluoromethoxy group at the para position of the phenyl ring. The presence of the -OCHF₂ group imparts a unique combination of properties, including increased lipophilicity which can enhance membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds contribute to increased metabolic stability by blocking potential sites of oxidative metabolism, often leading to an extended in vivo half-life of the parent molecule. From an electronic standpoint, the electron-withdrawing nature of the difluoromethoxy group can influence the acidity of the carboxylic acid moiety and modulate the binding interactions of the molecule with its biological target.
This guide will delve into the commercial availability of this compound, provide a detailed, field-proven synthesis protocol, and explore its applications in drug discovery, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile building block.
Commercial Availability
This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs. The typical purity offered is ≥95%, with many suppliers providing material with a purity of 97% or higher. The compound is generally supplied as a solid. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Name(s) | CAS Number | Typical Purity |
| CymitQuimica | 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | 243659-15-6 | 98% |
| Ivy Fine Chemicals | 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | 243659-15-6 | In stock |
| BLD Pharm | This compound | 243659-15-6 | N/A |
| HANGZHOU TIANYE CHEMICALS CO., LTD | 2-(4-(Difluoromethoxy)phenyl)acetic acid | 243659-15-6 | Industrial Grade/95% |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the difluoromethylation of a readily available starting material, methyl 4-hydroxyphenylacetate, followed by hydrolysis of the ester. The key transformation, the introduction of the difluoromethoxy group, can be reliably performed using sodium 2-chloro-2,2-difluoroacetate as the difluorocarbene precursor. This method, adapted from a robust and well-documented Organic Syntheses procedure, is favored for its operational simplicity and the use of a stable, relatively non-toxic reagent.[1][2]
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-(difluoromethoxy)phenylacetate
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 4-hydroxyphenylacetate (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol of starting material).
-
Degassing: Stir the mixture at room temperature and degas with a gentle stream of nitrogen for 30 minutes.
-
Reagent Addition: To the stirred suspension, add sodium 2-chloro-2,2-difluoroacetate (2.5 eq.) in one portion.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(difluoromethoxy)phenylacetate as a clear oil.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the methyl 4-(difluoromethoxy)phenylacetate (1.0 eq.) from the previous step in a mixture of methanol and water (1:1, 10 mL/mmol).
-
Hydrolysis: Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Isolation: Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound of high purity.
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the design and synthesis of novel therapeutic agents. The difluoromethoxy group can serve as a bioisosteric replacement for other functional groups, such as a hydroxyl or a methoxy group, to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.
A pertinent example of the utility of a closely related structure is seen in the investigation of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid as a potential therapeutic for idiopathic pulmonary fibrosis (IPF).[3] This compound has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) in vitro and attenuate bleomycin-induced pulmonary fibrosis in vivo.[3] The study highlights the potential of the difluoromethoxy-containing aromatic scaffold in modulating key signaling pathways implicated in fibrotic diseases.
The anti-fibrotic activity of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is attributed to its ability to suppress the TGF-β/Smad signaling pathway.[3] This pathway is a critical regulator of fibrosis, and its inhibition represents a promising therapeutic strategy for IPF and other fibrotic conditions.
TGF-β/Smad Signaling Pathway in Fibrosis
Caption: Inhibition of the TGF-β/Smad pathway in fibrosis.
The successful application of the difluoromethoxy-containing benzoic acid derivative in preclinical models of pulmonary fibrosis underscores the potential of this compound as a starting point for the development of novel anti-fibrotic agents. The phenylacetic acid moiety provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.
Furthermore, phenylacetic acid derivatives, in general, have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects.[4][5] The incorporation of the difluoromethoxy group into these scaffolds offers a promising avenue for the development of next-generation therapeutics with enhanced efficacy and safety profiles.
Conclusion
This compound is a commercially accessible and synthetically versatile building block that holds considerable promise for drug discovery and development. The unique physicochemical properties conferred by the difluoromethoxy group make it an attractive moiety for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The provided synthesis protocol offers a reliable and scalable route to this valuable compound, empowering researchers to explore its full potential in their drug discovery programs. As the demand for more effective and safer medicines continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in shaping the future of pharmaceutical innovation.
References
-
Ivy Fine Chemicals. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI [CAS: 243659-15-6]. [Link]
-
Organic Syntheses. Difluoromethylation of Phenols. [Link]
-
Yu, G., et al. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 896-902. [Link]
-
Aliabadi, A., et al. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 2013, 12(3), 267-271. [Link]
-
Li, Q., et al. Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. Molecules, 2023, 28(7), 2969. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling and Use of 4-(Difluoromethoxy)phenylacetic Acid
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-(Difluoromethoxy)phenylacetic acid, a key building block in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights. By elucidating the chemical properties, potential hazards, and detailed protocols, this guide aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this versatile compound. The principles and procedures outlined herein are grounded in established safety protocols and an understanding of the compound's reactivity, providing a self-validating system for risk mitigation in a research and development setting.
Introduction: The Significance of this compound in Modern Chemistry
This compound is an aromatic carboxylic acid that has garnered significant interest in medicinal chemistry and materials science. The incorporation of the difluoromethoxy (-OCHF₂) group onto the phenylacetic acid scaffold imparts unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory drugs.[1] As the use of such fluorinated building blocks becomes more prevalent, a thorough understanding of their safe handling and reactivity is paramount for the scientific community.
This guide moves beyond generic safety data sheets to provide a deeper, mechanistic understanding of the hazards and handling requirements associated with this compound. By explaining the "why" behind the "how," we empower researchers to make informed decisions and cultivate a proactive safety mindset in the laboratory.
Chemical and Physical Properties
A comprehensive understanding of a compound's physical and chemical properties is the foundation of its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Chemical Name | This compound | [2][3] |
| Synonyms | 2-(4-(Difluoromethoxy)phenyl)acetic acid | [2][3] |
| CAS Number | 243659-15-6 | [4] |
| Molecular Formula | C₉H₈F₂O₃ | [2] |
| Molecular Weight | 202.15 g/mol | [2] |
| Appearance | White to off-white solid/crystalline powder | [2] |
| Purity | Typically ≥98% | [2] |
Note: Some physical properties like boiling point, melting point, and density are not consistently reported across all sources and may vary depending on the purity of the substance.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, its structural similarity to other phenylacetic acids and fluorinated organic compounds allows for a robust hazard assessment based on established principles. The primary hazards are associated with its acidic nature and potential for irritation.
GHS Hazard Classification (Anticipated):
-
Skin Irritation: Category 2[5]
-
Eye Irritation: Category 2A[5]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Category 3 (May cause respiratory irritation)[5]
Health Hazards
-
Eye Contact: Causes serious eye irritation. Direct contact can lead to redness, pain, and potential damage to the cornea.[5]
-
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[5] Prolonged or repeated contact should be avoided.
-
Inhalation: May cause respiratory tract irritation. Inhalation of dust or aerosols can lead to coughing, shortness of breath, and irritation of the nose and throat.[5]
-
Ingestion: May be harmful if swallowed. Ingestion can cause irritation of the gastrointestinal tract.[6]
Reactivity and Incompatibility
Understanding the chemical reactivity of this compound is crucial for preventing hazardous reactions in the laboratory.
-
Strong Oxidizing Agents: As with other phenylacetic acids, it can react exothermically or even explosively with strong oxidizing agents. The benzylic C-H bonds are susceptible to oxidation.[2][8]
-
Bases: Being a carboxylic acid, it will undergo a vigorous, exothermic neutralization reaction with strong bases (e.g., sodium hydroxide, potassium hydroxide).[9] This can generate heat and potentially cause splashing if not done in a controlled manner.
-
Reactive Metals: It can react with reactive metals (e.g., sodium, potassium, magnesium) to produce flammable hydrogen gas.[9]
Safe Handling and Storage
Adherence to proper handling and storage protocols is the most effective way to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: All work with this compound, particularly when handling the solid powder or creating solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[10]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential for providing comprehensive protection.
Caption: Recommended Personal Protective Equipment (PPE) workflow.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[11] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]
-
Hand Protection: Chemically resistant gloves are required. Nitrile or neoprene gloves are generally suitable for incidental contact. Always consult the glove manufacturer's compatibility chart and inspect gloves for any signs of degradation before use.[8]
-
Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.[8]
-
Respiratory Protection: For operations that may generate significant dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used within the context of a comprehensive respiratory protection program.[11]
Storage Requirements
-
Store in a tightly sealed, properly labeled container.[12]
-
Keep in a cool, dry, and well-ventilated area.[13]
-
Segregate from incompatible materials such as strong bases and oxidizing agents.[11] A dedicated cabinet for acids is recommended.
Emergency Procedures
Preparedness is key to responding effectively to any laboratory incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[11]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]
Spill and Leak Procedures
-
Minor Spills (Solid):
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Gently sweep up the solid material, avoiding the generation of dust.
-
Place the spilled material into a labeled, sealed container for waste disposal.[11]
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.[8]
-
Experimental Protocol: Amide Synthesis from this compound
This section provides a detailed, step-by-step protocol for a common laboratory transformation involving this compound: its conversion to an amide. This example serves to illustrate the practical application of the safety principles discussed in this guide. The direct amidation of a carboxylic acid with an amine is often challenging; therefore, a common strategy is to first convert the carboxylic acid to a more reactive acyl chloride.[15]
Sources
- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 4. This compound|BLD Pharm [bldpharm.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 11. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 12. westliberty.edu [westliberty.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
solubility of 4-(Difluoromethoxy)phenylacetic acid in different solvents
An In-depth Technical Guide to the Solubility of 4-(Difluoromethoxy)phenylacetic acid
Introduction
This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. As a derivative of phenylacetic acid, it serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of the difluoromethoxy group (-OCHF₂) can profoundly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.
A thorough understanding of the solubility of this compound is paramount for its effective utilization in research and development. Solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and the design of synthetic routes and purification strategies.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a framework for its experimental determination and application in a laboratory setting. While specific quantitative solubility data for this compound is not extensively published, this guide will leverage data from structurally related analogues to predict its behavior and provide robust protocols for its empirical determination.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The following table summarizes the known and predicted properties of this compound, alongside the experimentally determined values for the parent compound, phenylacetic acid, and a close analogue, 4-(Trifluoromethoxy)phenylacetic acid, for comparative analysis.
| Property | This compound | Phenylacetic Acid (Parent Compound) | 4-(Trifluoromethoxy)phenylacetic acid (Analogue) |
| Molecular Formula | C₉H₈F₂O₃ | C₈H₈O₂ | C₉H₇F₃O₃ |
| Molecular Weight | 202.15 g/mol | 136.15 g/mol [2][3] | 220.15 g/mol [4] |
| Appearance | White to off-white solid (Predicted)[5] | White solid[6] | White to pale cream crystals or powder[4] |
| Melting Point (°C) | Not available | 76.5 °C[3] | 83.0 - 89.0 °C[4] |
| pKa | 4.20 ± 0.10 (Predicted)[5] | 4.31[6] | Not available |
| LogP (Predicted) | Not available | 1.41 (Experimental) | Not available |
| Density | 1.328 ± 0.06 g/cm³ (Predicted)[5] | 1.091 g/cm³[3] | Not available |
The difluoromethoxy group is expected to increase the molecular weight and lipophilicity compared to the parent phenylacetic acid. The predicted pKa of 4.20 is very close to that of phenylacetic acid, suggesting that the acidity of the carboxylic acid group is not significantly altered by the substitution at the para position.
Theoretical Framework of Solubility
The solubility of an organic acid like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a foundational principle: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[7]
Key Factors Influencing Solubility:
-
Polarity and Hydrogen Bonding: The carboxylic acid moiety of this compound is polar and can act as both a hydrogen bond donor and acceptor. The difluoromethoxy group also contributes to the molecule's polarity. Solvents capable of hydrogen bonding, such as water and alcohols, are expected to be effective at solvating the carboxylic acid group.
-
Lipophilicity: The phenyl ring and the difluoromethoxy group contribute to the lipophilic (hydrophobic) character of the molecule. Fluorination is known to increase lipophilicity.[8] This suggests that the compound will exhibit solubility in nonpolar organic solvents.
-
pH: As a carboxylic acid with a pKa of approximately 4.2, the solubility of this compound in aqueous media is highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form (R-COOH). At pH values above its pKa, it will deprotonate to form the highly polar and much more water-soluble carboxylate anion (R-COO⁻).
Predicted and Comparative Solubility Profile
Table 2: Quantitative Solubility of Phenylacetic Acid
| Solvent | Molar Solubility (mol/L) at 25°C | Solubility (g/L) at 25°C | Solvent Type |
| Water | ~0.127 (at 20°C) | ~17.3[2] | Polar, Protic |
| Ethanol | Very Soluble | - | Polar, Protic |
| Diethyl Ether | Very Soluble | - | Slightly Polar, Aprotic |
| Acetone | Soluble | - | Polar, Aprotic |
| Chloroform | 4.422 | 602.1 | Nonpolar, Aprotic |
| Carbon Tetrachloride | 1.842 | 250.8 | Nonpolar, Aprotic |
Data for phenylacetic acid sourced from PubChem and other chemical databases.[2][3]
Interpretation and Prediction for this compound:
-
Aqueous Solubility: The addition of the hydrophobic difluoromethoxy group is expected to decrease the aqueous solubility of this compound compared to phenylacetic acid.
-
Polar Organic Solvents: Similar to phenylacetic acid, it is predicted to be soluble in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate, which can interact favorably with both the polar and nonpolar regions of the molecule.
-
Nonpolar Organic Solvents: The increased lipophilicity from the difluoromethoxy group may enhance its solubility in nonpolar solvents like chloroform and dichloromethane relative to the parent compound.
-
pH-Dependent Aqueous Solubility: A significant increase in aqueous solubility is expected in basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) due to the formation of the sodium salt.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] This protocol provides a robust and self-validating system for obtaining reliable solubility data.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg to each vial). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration does not change, thereby verifying equilibrium has been achieved.
-
-
Sample Processing:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is crucial to either:
-
Centrifuge the vials and sample the clear supernatant.
-
Filter the solution through a syringe filter (e.g., a 0.22 µm PTFE filter chemically compatible with the solvent).
-
-
-
Analysis (using HPLC as an example):
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Accurately dilute the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.
-
Inject the calibration standards and the diluted sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution by applying the dilution factor.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar phenylacetic acid derivatives indicate that standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Always consult the supplier-specific SDS before handling any chemical.
Conclusion
Understanding the solubility of this compound is essential for its application in drug discovery and chemical synthesis. Although quantitative data is sparse, a comprehensive analysis of its physicochemical properties and comparison with related compounds allows for a reasoned prediction of its solubility profile. It is anticipated to be poorly soluble in water at neutral pH but will show increased solubility in basic aqueous solutions and good solubility in a range of polar organic solvents. For precise quantitative data, the shake-flask method provides a reliable and reproducible approach. The detailed protocol provided in this guide empowers researchers to generate the high-quality solubility data required for their specific applications, ensuring the successful advancement of their research and development endeavors.
References
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. [Link]
-
University of Limerick. (n.d.). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. Retrieved from [Link]
-
Semantic Scholar. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved from [Link]
-
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]
-
R&D Chemicals. (n.d.). Phenylacetic Acid. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]
-
Revue Roumaine de Chimie. (2011). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen fluoride. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylacetic Acid [drugfuture.com]
- 4. A19512.03 [thermofisher.com]
- 5. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6 [m.chemicalbook.com]
- 6. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4-(Difluoromethoxy)phenylacetic acid experimental protocol
An Application Note and Detailed Protocol for the Synthesis of 4-(Difluoromethoxy)phenylacetic Acid
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, including cardiovascular and inflammatory diseases. The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a bioisostere for other functional groups, such as a carboxylic acid or a phenol, and can enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.
This document provides a detailed, step-by-step protocol for the synthesis of this compound, starting from the readily available 4-hydroxyphenylacetic acid. The described method is based on established and reliable chemical transformations, ensuring reproducibility and a high degree of purity of the final product.
Synthetic Strategy: An Overview
The synthesis of this compound is achieved in a two-step process starting from 4-hydroxyphenylacetic acid. The first step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial step to prevent unwanted side reactions of the acidic proton during the subsequent difluoromethylation step. The second and key step is the O-difluoromethylation of the phenolic hydroxyl group using chlorodifluoromethane (Freon 22) under basic conditions. This is followed by the saponification of the methyl ester to yield the desired this compound.
Visualizing the Workflow
Caption: Synthetic route for this compound.
Experimental Protocol
Part 1: Synthesis of Methyl 4-hydroxyphenylacetate
Materials and Equipment:
-
4-Hydroxyphenylacetic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-hydroxyphenylacetate as a solid, which can be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials and Equipment:
-
Methyl 4-hydroxyphenylacetate
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Chlorodifluoromethane (ClCF₂H, Freon 22)
-
Hydrochloric acid (HCl), concentrated
-
High-pressure reactor (autoclave)
-
Magnetic stirrer with heating capabilities
-
Standard glassware for extraction and filtration
Procedure:
-
In a high-pressure reactor, dissolve methyl 4-hydroxyphenylacetate (1 equivalent) in a mixture of dioxane and a 50% aqueous solution of sodium hydroxide.
-
Seal the reactor and carefully introduce chlorodifluoromethane gas until the desired pressure is reached. (Caution: Chlorodifluoromethane is a gas under pressure and should be handled with appropriate safety precautions in a well-ventilated fume hood).
-
Heat the reaction mixture to 70°C and stir vigorously for several hours, monitoring the internal pressure of the reactor.
-
After the reaction is complete (as determined by TLC or LC-MS), cool the reactor to room temperature and slowly vent the excess chlorodifluoromethane.
-
Transfer the reaction mixture to a round-bottom flask and add methanol and water.
-
Add a sufficient amount of sodium hydroxide to achieve saponification of the methyl ester and stir the mixture at room temperature until the reaction is complete.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid, which will result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary
| Compound | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 4-Hydroxyphenylacetic acid | 152.15 | Solid | 148-151 |
| Methyl 4-hydroxyphenylacetate | 166.17 | Solid | 55-58 |
| This compound | 202.15 | Solid | 115-116 |
Trustworthiness: Self-Validating the Protocol
To ensure the successful synthesis and purity of the final product, the following analytical techniques should be employed for characterization:
-
Thin Layer Chromatography (TLC): To monitor the progress of both the esterification and difluoromethylation reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR): To confirm the structure of the final product. The presence of the difluoromethoxy group can be unequivocally identified by a characteristic triplet in the ¹H NMR spectrum and a corresponding signal in the ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Melting Point Analysis: To assess the purity of the final product. A sharp melting point range close to the literature value is indicative of high purity.
References
Synthesis of this compound. (2023). World Intellectual Property Organization. Retrieved from
Application Notes and Protocols for the Purification of 4-(Difluoromethoxy)phenylacetic Acid
These comprehensive application notes provide detailed protocols for the purification of 4-(Difluoromethoxy)phenylacetic acid, a key building block in pharmaceutical and agrochemical research. The methodologies outlined below are designed to guide researchers, scientists, and drug development professionals in achieving high purity of this compound, which is crucial for subsequent synthetic steps and biological assays. This document emphasizes the rationale behind experimental choices and provides self-validating systems for robust and reproducible results.
Introduction
This compound is a valuable intermediate due to the unique properties conferred by the difluoromethoxy group, which can enhance metabolic stability and binding affinity of target molecules. The purity of this starting material is paramount to ensure the integrity of downstream applications. This guide details two primary methods for its purification: recrystallization and column chromatography.
Understanding Potential Impurities
Effective purification begins with an understanding of potential impurities. Common synthetic routes to this compound may introduce contaminants such as:
-
Starting materials: Unreacted precursors from the synthetic pathway.
-
Byproducts: Compounds formed from side reactions. For instance, in syntheses involving the hydrolysis of a nitrile precursor, residual amide may be present.
-
Isomers: Positional isomers of the difluoromethoxy group on the phenyl ring.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the impurity profile and select the most appropriate purification strategy.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the mother liquor.
Rationale for Solvent Selection
The ideal recrystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. Based on the properties of similar phenylacetic acid derivatives and general solubility principles, a mixed solvent system of toluene and hexanes is often effective. Toluene provides good solubility for the aromatic acid at higher temperatures, while the addition of a non-polar co-solvent like hexanes reduces the solubility upon cooling, promoting crystallization. For analogous fluorinated phenylacetic acids, recrystallization from toluene alone has also been shown to yield high-purity material[1].
Protocol for Recrystallization from Toluene/Hexanes
Materials:
-
Crude this compound
-
Toluene
-
Hexanes
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with magnetic stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene to just cover the solid.
-
Heating: Gently heat the mixture with stirring. Add toluene portion-wise until the solid completely dissolves. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod at the meniscus can initiate nucleation.
-
Maximizing Yield: Once the solution has reached room temperature and crystallization has occurred, slowly add hexanes as an anti-solvent until the solution becomes slightly turbid. Reheat the mixture gently until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation:
| Parameter | Recommended Solvent System | Rationale | Expected Purity |
| Recrystallization | Toluene/Hexanes | Toluene dissolves the compound when hot, hexanes reduce solubility upon cooling. | >99% (by HPLC) |
Visualization of Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For acidic compounds like this compound, silica gel is a common and effective stationary phase.
Rationale for Eluent System Selection
The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate is generally a good starting point for column chromatography. Given the polar nature of the carboxylic acid group, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The addition of a small amount of a polar modifier like acetic acid or formic acid to the eluent can help to reduce tailing of the acidic compound on the silica gel by protonating the silanol groups and the analyte.
Protocol for Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Acetic acid (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). If tailing is observed, add a small amount of acetic acid (e.g., 0.5-1%).
-
Column Packing: Prepare the column by making a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes), can be effective for separating impurities with different polarities.
-
Fraction Collection: Collect fractions in separate tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to a constant weight.
Data Presentation:
| Parameter | Recommended Stationary Phase | Recommended Eluent System | Rationale |
| Column Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate with 0.5% Acetic Acid | Good separation of polar aromatic acids, acetic acid reduces tailing. |
Visualization of Column Chromatography Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
-
Melting Point: A sharp melting point range is indicative of high purity. For the analogous 4-(trifluoromethoxy)phenylacetic acid, the melting point is reported to be in the range of 85-89 °C[2][3]. The melting point of 4-(difluoromethoxy)benzoic acid is significantly higher at 170.5 °C[4].
-
HPLC: HPLC is a sensitive method for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., formic acid or acetic acid) is a suitable starting point for method development[5].
-
NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy can confirm the chemical structure and identify any residual impurities.
Conclusion
The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is often more efficient for removing small amounts of impurities from a large amount of material, while column chromatography offers higher resolution for separating complex mixtures. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can consistently obtain high-purity this compound for their research and development needs.
References
-
Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. (URL: [Link])
-
Thermophysical Properties of 4-(Difluoromethoxy)benzoic acid. Chemcasts. (URL: [Link])
-
4-Fluorophenoxyacetic acid. PubChem. (URL: [Link])
- A kind of preparation method of fluoro phenylacetic acid.
-
Phenylacetic Acid. PubChem. (URL: [Link])
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. (URL: [Link])
- Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution.
-
Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. (URL: [Link])
-
Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. (URL: [Link])
-
HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. (URL: [Link])
-
Phenylacetic acid. Wikipedia. (URL: [Link])
-
HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. SIELC Technologies. (URL: [Link])
-
Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])
- Preparation of 2,3-difluorophenylacetic acid.
-
Analysis of Difluoroacetic Acid in Drinking Water. Phenomenex. (URL: [Link])
Sources
- 1. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chem-casts.com [chem-casts.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(Difluoromethoxy)phenylacetic acid
Abstract
This document provides a detailed guide to the analytical techniques for the structural elucidation, purity assessment, and stability evaluation of 4-(Difluoromethoxy)phenylacetic acid, an important intermediate in pharmaceutical synthesis. We present an integrated analytical workflow encompassing spectroscopic and chromatographic methods. This guide delivers not only step-by-step protocols but also the scientific rationale behind the methodological choices, empowering researchers to generate robust and reliable data for regulatory submissions and quality control.
Introduction to this compound
This compound (DFMPA) is a key building block in organic synthesis, particularly valued in the pharmaceutical industry. The incorporation of the difluoromethoxy (-OCHF₂) group can significantly modulate the physicochemical and pharmacological properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in modern drug design. Given its role as a critical intermediate, a thorough and precise characterization of its identity, purity, and stability is paramount to ensure the quality and safety of the final active pharmaceutical ingredient (API).
This application note outlines a comprehensive analytical strategy for DFMPA, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential for method development. Key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₉H₈F₂O₃ | [1][2] |
| Molecular Weight | 202.15 g/mol | [1] |
| CAS Number | 90346-37-3 | Inferred from synonyms |
| Appearance | Solid / White to pale cream powder | [1] |
| Purity | Typically ≥98% | [1] |
Structural Elucidation via Spectroscopic Techniques
Spectroscopic analysis provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the structure of organic molecules. For DFMPA, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural picture.
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
¹H NMR: Provides information on the number and environment of protons. We expect to see signals for the aromatic protons, the methylene (-CH₂-) protons, the carboxylic acid proton, and a characteristic triplet for the difluoromethoxy (-OCHF₂) proton.
-
¹³C NMR: Identifies all unique carbon atoms in the molecule. The difluoromethoxy carbon will show a characteristic triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: Directly observes the fluorine nuclei, providing a clean and sensitive method to confirm the presence and environment of the difluoromethoxy group.
Predicted NMR Signals for this compound:
-
¹H NMR (500 MHz, CDCl₃): δ ~10-12 ppm (s, 1H, -COOH), δ ~7.3 ppm (d, 2H, Ar-H), δ ~7.1 ppm (d, 2H, Ar-H), δ ~6.5 ppm (t, 1H, -OCHF₂), δ ~3.6 ppm (s, 2H, -CH₂-).
-
¹³C NMR (125 MHz, CDCl₃): δ ~177 ppm (-COOH), δ ~150 ppm (Ar-C-O), δ ~131 ppm (Ar-CH), δ ~130 ppm (Ar-C-CH₂), δ ~120 ppm (Ar-CH), δ ~115 ppm (t, -OCHF₂), δ ~40 ppm (-CH₂-).
-
¹⁹F NMR (470 MHz, CDCl₃): A single signal with coupling to the methine proton is expected.
Protocol 3.1: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the DFMPA sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled or decoupled ¹⁹F spectrum.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign all peaks based on their chemical shifts, multiplicities, and coupling constants.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is ideal for a polar, acidic molecule like DFMPA, especially when coupled with HPLC (LC-MS). ESI in negative mode is preferred as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental composition.
Protocol 3.2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of DFMPA (e.g., 10 µg/mL) in a suitable solvent mixture like acetonitrile/water (50:50 v/v).
-
LC Conditions: Use a C18 reversed-phase column with a gradient elution mobile phase, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). This setup is compatible with ESI-MS.[3]
-
MS Conditions:
-
Ionization Mode: ESI, Negative.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: As per instrument recommendation (e.g., 120-150 °C).
-
-
Data Analysis: Identify the molecular ion peak [M-H]⁻ at m/z 201.04. If using HRMS, the measured exact mass should be within 5 ppm of the calculated theoretical mass. Analyze the fragmentation pattern to provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands for DFMPA:
-
~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid.
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: C-O stretching of the acid and ether.
-
~1000-1100 cm⁻¹: Strong C-F stretching vibrations from the difluoromethoxy group.
The analysis of IR spectra for phenylacetic acid derivatives provides a reliable method for functional group identification.[4]
Protocol 3.3: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid DFMPA powder directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Lower the ATR press and apply consistent pressure to the sample. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and compare them to known functional group frequencies.
Chromatographic Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds.
Causality of Experimental Choices:
-
Column: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like DFMPA. The nonpolar stationary phase interacts with the phenyl ring, while the polar mobile phase elutes the compound.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used. The buffer, typically an acid like formic acid, phosphoric acid, or acetic acid, is crucial to suppress the ionization of the carboxylic acid group.[3][5] This ensures a consistent retention time and sharp, symmetrical peak shape.
-
Detector: A UV detector is suitable as the phenyl ring in DFMPA contains a chromophore that absorbs UV light, typically around 254-270 nm. A photodiode array (PDA) detector is even better as it can provide spectral information across a range of wavelengths, which is useful for peak purity assessment.
Overall Characterization Workflow
Caption: Integrated workflow for DFMPA characterization.
Protocol 4.1: Reversed-Phase HPLC for Purity and Assay
-
Chromatographic System:
-
Standard Preparation:
-
Assay Standard: Accurately weigh ~20 mg of DFMPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a concentration of 200 µg/mL.
-
Purity Standard: Dilute the Assay Standard 100-fold to obtain a 2.0 µg/mL solution (1.0% level for purity determination).
-
-
Sample Preparation: Prepare the DFMPA sample to be tested at the same concentration as the Assay Standard (200 µg/mL) using the mobile phase as the diluent.
-
System Suitability: Inject the Assay Standard five times. The system is suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
-
Procedure for Purity: Inject the diluent (blank), followed by the Purity Standard and the Sample Preparation. Calculate the percentage of each impurity in the sample by comparing the area of each impurity peak to the area of the main peak in the Purity Standard.
-
Procedure for Assay: Inject the diluent, the Assay Standard, and the Sample Preparation in duplicate. Calculate the assay of DFMPA in the sample by comparing the average peak area of the sample to the average peak area of the standard.
HPLC Method Validation Summary:
| Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | No interference at the retention time of the analyte. | Ensures the method is selective for the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration. |
| Range | 80-120% of the test concentration for assay. | Defines the concentration range of reliability. |
| Accuracy | 98.0% - 102.0% recovery. | Measures the closeness of results to the true value. |
| Precision (Repeatability) | RSD ≤ 2.0% | Measures variability with repeated analyses. |
| LOD / LOQ | Signal-to-noise ratio of 3:1 / 10:1 | Defines the lowest detectable/quantifiable concentration. |
Stability-Indicating Method (SIM) Development
A crucial aspect of drug development is ensuring the stability of the compound. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7][8]
Forced Degradation Studies: Forced degradation, or stress testing, is performed to generate potential degradation products and demonstrate the specificity of the analytical method.[9][10] The HPLC method described in Protocol 4.1 should be used to analyze samples subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV/Visible light as per ICH Q1B guidelines.
Workflow for Stability-Indicating Method Validation
Caption: Logic for validating a stability-indicating HPLC method.
After analysis of the stressed samples, the method is considered stability-indicating if all degradation product peaks are adequately resolved from the main DFMPA peak (Resolution > 2.0) and the peak purity of the main peak passes.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. The combination of NMR, MS, and IR spectroscopy provides unambiguous structural confirmation. A validated, stability-indicating reversed-phase HPLC method is essential for accurately determining purity, assaying the material, and monitoring its stability over time. The protocols and rationale provided in this guide establish a robust framework for the quality control and regulatory assessment of this critical pharmaceutical intermediate.
References
- Vertex AI Search. (2026). Exploring 4-(Trifluoromethoxy)
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2016). International Journal of Pharmacy and Pharmaceutical Sciences.
-
PubChem. (n.d.). N-(4-(Difluoromethoxy)phenyl)acetamide. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]
- Godse, S. P., et al. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry.
-
Oakwood Chemical. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid, min 98%. Retrieved from [Link]
- Casetta, B., et al. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.
- U.S. Environmental Protection Agency. (2000).
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]
- International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques.
- International Journal of Creative Research Thoughts. (2023).
-
SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-Fluorophenoxy)phenylacetic acid - Optional[Raman] - Spectrum. Retrieved from [Link]
- Lee, C. R., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Pharmaceutical and Biomedical Analysis.
-
PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]
- Tanaka, T., et al. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology.
-
NIST. (n.d.). Phenylacetic acid, 3,5-difluorophenyl ester. Retrieved from [Link]
- Uzu, S., et al. (1991). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection.
- Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Biological Magnetic Resonance Bank. (n.d.). bmse000220 Phenylacetic Acid. Retrieved from [Link]
- Goodwin, B. L., et al. (1975). Gas Chromatographic Assay of Phenylacetic Acid in Biological Fluids. Clinica Chimica Acta.
-
ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]
- Dhumal, B. R., et al. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. Journal of Applied Pharmaceutical Science.
- Singh, S., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society.
- U.S. Environmental Protection Agency. (2007).
- Indian Pharmaceutical Association. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
-
ResearchGate. (n.d.). EI mass spectra of phenylacetic acid. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Retrieved from [Link]
- Google Patents. (2017). A kind of preparation method of fluoro phenylacetic acid.
- Google Patents. (1982). Method for the production of 4-hydroxyphenylacetic acid.
Sources
- 1. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 2. This compound [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ijcrt.org [ijcrt.org]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. ipapharma.org [ipapharma.org]
Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of 4-(Difluoromethoxy)phenylacetic Acid in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(Difluoromethoxy)phenylacetic acid in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The chromatographic separation is achieved on a reverse-phase C18 column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. This method is suitable for pharmacokinetic studies and other applications in drug development requiring reliable measurement of this analyte. All procedures are designed to meet the rigorous standards for bioanalytical method validation as outlined by the FDA and the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: The Rationale for a Dedicated Analytical Method
This compound is a compound of growing interest in pharmaceutical research, often appearing as a metabolite of novel therapeutic agents. The difluoromethoxy group (-OCHF₂) is frequently incorporated into drug candidates to modulate metabolic stability and physicochemical properties such as lipophilicity and pKa. Accurate quantification of this and related metabolites in biological matrices is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a parent drug, which is a critical component of regulatory submissions for new drug approval.[1][2]
The acidic nature of the carboxylic acid moiety and the presence of the electronegative difluoromethoxy group present specific challenges and opportunities for bioanalysis. This guide provides a comprehensive framework for developing and validating a high-performance analytical method, explaining the scientific reasoning behind each procedural choice to ensure reproducibility and trustworthiness in the resulting data.
1.1. Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the cornerstone of effective method development.[5] Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₃ | [6][7] |
| Molecular Weight | 202.15 g/mol | [6][8] |
| Predicted pKa | 4.20 ± 0.10 | [9] |
| Appearance | White to off-white solid | [6][9] |
The pKa of approximately 4.20 is particularly important; it indicates that the molecule is a weak acid.[9] At physiological pH (~7.4), it will exist predominantly in its deprotonated, anionic form. To efficiently extract it from an aqueous matrix like plasma into an organic solvent, the sample must be acidified to neutralize the carboxylic acid group, thereby increasing its hydrophobicity.
The Analytical Workflow: From Sample to Signal
The entire analytical process is designed for efficiency, robustness, and sensitivity. The workflow minimizes matrix effects and ensures consistent recovery, which are essential for accurate quantification in a complex biological matrix like plasma.
Figure 1: Overall experimental workflow for the analysis of this compound.
Detailed Protocols and Methodologies
3.1. Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Internal Standard (IS): this compound-¹³C₆ (or a suitable analog like 4-(Trifluoromethoxy)phenylacetic acid if a stable isotope is unavailable)
-
Solvents: Acetonitrile, Methanol (LC-MS Grade), Methyl tert-butyl ether (MTBE, HPLC Grade)
-
Mobile Phase Additives: Formic Acid (LC-MS Grade)[10]
-
Matrix: Blank human plasma (K₂EDTA anticoagulant)
3.2. Protocol: Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QC). CS and QC samples should be prepared from separate primary stock solutions to ensure accuracy.[5]
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate analyte working solutions to achieve the desired concentration range (e.g., 1 to 1000 ng/mL). Prepare QC samples at a minimum of three levels: low, medium, and high.
3.3. Protocol: Sample Extraction (Liquid-Liquid Extraction)
The choice of LLE is deliberate. It is highly effective at removing phospholipids and other endogenous plasma components that are a primary cause of ion suppression in ESI-MS.[11][12] Acidifying the sample ensures the analyte is in its neutral, more non-polar form, facilitating its partition into the organic extraction solvent.
-
Aliquot: Transfer 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the double blank (matrix blank).
-
Acidify: Add 20 µL of 2% formic acid in water to each tube and vortex briefly. This step neutralizes the analyte (pKa ~4.2) to enhance extraction efficiency.
-
Extract: Add 500 µL of MTBE. The use of MTBE, a water-immiscible organic solvent, effectively extracts the analyte while leaving polar matrix components behind.[13]
-
Mix: Cap and vortex vigorously for 2 minutes.
-
Separate: Centrifuge at 13,000 x g for 5 minutes at 4°C to achieve phase separation.
-
Isolate: Carefully transfer the upper organic layer (~450 µL) to a new tube, avoiding the protein pellet and aqueous layer.
-
Evaporate: Dry the organic extract to completeness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.
-
Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3.4. Optimized LC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| System | UPLC/HPLC System | Provides high-resolution separation. |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention for phenylacetic acid derivatives.[10][14] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier compatible with MS and ensures the analyte remains protonated for good peak shape.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic phase providing good separation efficiency. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1.5 min | A rapid gradient allows for high throughput while ensuring separation from matrix interferences. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive quantification using MRM. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The acidic proton is readily lost, making negative ion mode the most sensitive for this analyte.[15] |
| MRM Transition (Analyte) | m/z 201.0 → 157.0 | Precursor ([M-H]⁻) to product ion (loss of CO₂). This is a characteristic fragmentation for carboxylic acids. |
| MRM Transition (IS) | m/z 207.0 → 163.0 | For a ¹³C₆ labeled IS, the transition reflects the same neutral loss. |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150°C | Standard source temperature. |
| Desolvation Temp. | 450°C | Efficiently removes solvent from droplets to form gas-phase ions. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation in the collision cell. |
Bioanalytical Method Validation: Ensuring Trustworthiness
A bioanalytical method is only as reliable as its validation.[5] The protocol must be rigorously tested to demonstrate it is fit for its intended purpose. The validation framework described here is based on the ICH M10 guideline, a harmonized standard adopted by major regulatory agencies.[1][2][16][17]
Figure 2: Logical components of a comprehensive bioanalytical method validation.
Table 3: Method Validation Parameters and Acceptance Criteria (based on ICH M10) [1]
| Validation Parameter | Purpose | Experiment | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Analyze at least 6 blank matrix lots. | Response in blank samples should be ≤ 20% of the LLOQ response. |
| Calibration Curve | Demonstrate the relationship between instrument response and analyte concentration. | Analyze a blank, a zero standard, and at least 6 non-zero standards over the expected range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | Analyze QCs at LLOQ, Low, Mid, and High levels (n=5 per level) on 3 separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | Compare analyte response in post-extraction spiked samples to response in neat solution. | IS-normalized matrix factor should be consistent across lots with a %CV ≤ 15%. |
| Recovery | Measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Ensure the analyte is stable under various storage and processing conditions. | Analyze QCs after subjecting them to freeze-thaw cycles, bench-top storage, and long-term freezer storage. | Mean concentrations should be within ±15% of nominal values. |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. By explaining the causality behind key experimental choices—from sample acidification based on pKa to the selection of negative ionization mode—this guide serves as a self-validating system for researchers and drug development professionals. The described method is sensitive, selective, and robust, and the validation framework ensures that the generated data will be reliable and compliant with global regulatory standards, making it an invaluable tool for pharmacokinetic and toxicokinetic studies.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link][1][2][17]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][2]
-
Kymos. ICH M10 guideline: validation of bioanalytical methods. [Link][16]
-
U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation Guidance for Industry. [Link][4]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link][5]
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link][10]
-
French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. [Link][18]
-
PubMed. (1991). High-performance liquid chromatographic determination of phenylacetic acid in human plasma extracted with ethyl acetate. [Link][19]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link][3]
-
ResearchGate. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. [Link][13]
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link][14][15]
-
Kaspar, S., et al. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy. PubMed. [Link][11]
-
Waters Corporation. (2019). Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. [Link][20]
-
Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][12]
-
Xia, Y., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. NIH. [Link][21]
-
Gu, H., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. PubMed. [Link][22]
-
Waters Corporation. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. [Link][23]
-
ResearchGate. (2011). EI mass spectra of phenylacetic acid. [Link][24]
-
J-Stage. Phenylacetic acid (PAA) is present as free and conjugated forms in human plasma. [Link][25]
Sources
- 1. f.hubspotusercontent10.net [f.hubspotusercontent10.net]
- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 5. database.ich.org [database.ich.org]
- 6. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 7. This compound [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6 [m.chemicalbook.com]
- 10. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. LC-MS analysis of the plasma metabolome--a novel sample preparation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. youtube.com [youtube.com]
- 19. High-performance liquid chromatographic determination of phenylacetic acid in human plasma extracted with ethyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. waters.com [waters.com]
- 21. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. researchgate.net [researchgate.net]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
Application Notes for the In-Vitro Evaluation of 4-(Difluoromethoxy)phenylacetic acid
Introduction
4-(Difluoromethoxy)phenylacetic acid, hereafter referred to as DFMPA, is a synthetic carboxylic acid derivative incorporating a difluoromethoxy moiety. This functional group is of significant interest in medicinal chemistry as it can modulate the lipophilicity, metabolic stability, and target-binding affinity of a parent molecule. Structurally related to phenylacetic acids, which have demonstrated a wide range of biological activities including antimicrobial and anti-inflammatory properties, DFMPA presents a compelling candidate for in-vitro screening campaigns.[1][2][3] Phenylacetic acid derivatives are known to interact with various biological targets, including enzymes like cyclooxygenases (COX), making this a logical starting point for investigation.[4][5]
This guide provides a comprehensive framework for the initial in-vitro evaluation of DFMPA. It is designed for researchers in drug discovery and chemical biology, offering detailed, self-validating protocols that progress from fundamental compound handling and cytotoxicity assessment to specific target-based and mechanistic assays. The causality behind experimental choices is emphasized to empower researchers to make informed decisions throughout their screening cascade.[6][7]
Compound Characterization and Handling
A thorough understanding of the physicochemical properties of DFMPA is critical for reliable and reproducible in-vitro results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈F₂O₃ | [8] |
| Molecular Weight | 202.15 g/mol | [8] |
| Appearance | Solid / White Powder | [8] |
| Purity | ≥98% (Typical) | [8] |
| Solubility | Soluble in DMSO and Ethanol. Limited solubility in water is expected, similar to parent phenylacetic acid. | [9] |
Protocol 1: Stock Solution Preparation
Causality: The choice of solvent is paramount. Dimethyl sulfoxide (DMSO) is a standard solvent for in-vitro screening due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO can exhibit toxicity at higher concentrations, making it crucial to keep the final assay concentration below 0.5%.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance and positive displacement pipettes
Procedure:
-
Pre-Weigh Vial: Tare a sterile, amber vial on a calibrated analytical balance.
-
Weigh Compound: Carefully add the desired amount of DFMPA powder (e.g., 5 mg) to the vial and record the exact weight.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve a high-concentration primary stock solution (e.g., 10 mM or 50 mM).
-
Calculation Example for 10 mM stock:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.005 g / (202.15 g/mol * 0.010 mol/L) = 0.00247 L = 2.47 mL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilize: Vortex the solution vigorously for 2-5 minutes until the compound is fully dissolved. A brief sonication in a water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Reconstituted reagents can often be stored at –20°C for extended periods.[10]
The In-Vitro Screening Cascade: A Stepwise Approach
A logical screening cascade is essential for efficient decision-making.[6][7] The process should begin with broad assessments of cellular health before moving to more specific, target-oriented assays.
Foundational Assay: Cell Viability and Cytotoxicity
Causality: Before assessing the specific activity of a compound, it is crucial to determine the concentration range at which it does not induce general cell death. This ensures that any observed effects in subsequent assays are due to specific target interactions rather than broad cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active cells.[11][12][13]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This homogeneous "add-mix-measure" assay uses a thermostable luciferase to generate a luminescent signal proportional to the amount of ATP present in the culture.[11][14] This provides a direct measure of the number of viable cells.
Materials:
-
Cell line of interest (e.g., A549, HEK293) cultured in appropriate medium.
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings.
-
CellTiter-Glo® Reagent (Promega, Cat.# G7570 or similar).[10]
-
DFMPA stock solution and vehicle control (DMSO).
-
Positive control for cytotoxicity (e.g., Staurosporine).
Procedure:
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in a volume of 100 µL.[10] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of DFMPA in culture medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest DFMPA concentration) and untreated control wells.
-
Add the compound dilutions to the cells.
-
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[10][14]
-
Assay Execution:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells).
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of DFMPA concentration and use a non-linear regression model to calculate the EC₅₀ value (the concentration at which 50% of cell viability is lost).
-
Target-Based Assay: Cyclooxygenase (COX) Inhibition
Causality: Given the structural similarity of phenylacetic acids to non-steroidal anti-inflammatory drugs (NSAIDs), evaluating DFMPA's ability to inhibit COX-1 and COX-2 is a logical next step.[4][5][15] This assay directly measures the compound's effect on a purified enzyme, providing clear IC₅₀ values for potency and selectivity.
Protocol 3: Colorimetric COX Inhibitor Screening Assay
Principle: This assay measures the peroxidase activity of COX enzymes. The reaction involves the oxidation of a chromogenic substrate (like TMPD), which results in a color change that can be measured spectrophotometrically at 590 nm.[16] An inhibitor will reduce the rate of this color change.
Materials:
-
COX (ovine) Colorimetric Inhibitor Screening Assay Kit (e.g., Cayman Chemical, Item No. 760111).[16]
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
DFMPA stock solution.
-
Positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well microplate and spectrophotometer.
Procedure:
-
Reagent Preparation: Prepare all kit components (Assay Buffer, Heme, Substrate) according to the manufacturer's protocol.[16]
-
Plate Setup: Set up separate plates for COX-1 and COX-2. Designate wells for 100% initial activity (vehicle control), inhibitor wells (DFMPA and positive controls), and background wells.
-
Reaction Initiation:
-
To all wells except the background, add 150 µL of Assay Buffer and 10 µL of Heme.
-
To the 100% activity and inhibitor wells, add 10 µL of the respective enzyme (COX-1 or COX-2).
-
To the inhibitor wells, add 10 µL of DFMPA at various concentrations. To the 100% activity wells, add 10 µL of vehicle (DMSO).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[17]
-
Substrate Addition: Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.
-
Color Development: Add 20 µL of the colorimetric substrate solution.[16] Incubate for 5-10 minutes at room temperature, allowing for color development.
-
Data Acquisition: Read the absorbance at 590 nm.
-
Data Analysis:
-
Correct for background absorbance.
-
Calculate the percent inhibition for each DFMPA concentration relative to the 100% activity wells.
-
% Inhibition = [(Abs_vehicle - Abs_inhibitor) / Abs_vehicle] * 100
-
Plot percent inhibition versus the log of DFMPA concentration and calculate the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2/COX-1) will determine the selectivity.
-
Mechanistic Assay: Gene Expression Analysis by qPCR
Causality: After identifying a direct target, it is crucial to understand the compound's downstream effects on cellular pathways. Quantitative PCR (qPCR) is a highly sensitive method to measure changes in the expression of specific genes following compound treatment.[18] For a COX inhibitor, one might investigate the expression of downstream inflammatory genes like IL-6 or TNF-α.
Protocol 4: Two-Step RT-qPCR for Gene Expression
Principle: This protocol involves two main stages: (1) Reverse Transcription (RT) of RNA into complementary DNA (cDNA), and (2) Real-time quantitative PCR (qPCR) to amplify and quantify the cDNA corresponding to genes of interest.
Materials:
-
Cells treated with DFMPA at a non-toxic concentration (determined in Protocol 2).
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
DNase I.[19]
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR master mix (e.g., SYBR Green or probe-based).
-
Validated primers for target genes (e.g., PTGS2 (COX-2), IL6, TNF) and housekeeping genes (GAPDH, ACTB).
-
Real-time PCR detection system.
Procedure:
-
Cell Treatment & Harvest: Treat cells with DFMPA (and vehicle control) for a predetermined time (e.g., 6, 12, or 24 hours). Harvest cells by washing with PBS and lysing directly in the plate.[19]
-
RNA Extraction: Extract total RNA using a commercial kit, including an on-column DNase I digestion step to remove genomic DNA contamination.[19][20]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a standard amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase kit. Include a no-reverse-transcriptase (-RT) control to verify the absence of genomic DNA amplification.[19][21]
-
qPCR Setup:
-
Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.[19]
-
Add diluted cDNA to the reaction wells in a qPCR plate. Run each sample in triplicate to ensure technical reproducibility.[22]
-
Include a no-template control (NTC) for each primer set to check for contamination.[21]
-
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C denaturation, followed by 40 cycles of 95°C and 60°C).[19]
-
Data Analysis (ΔΔCq Method):
-
Determine the quantification cycle (Cq) for each well.
-
Normalize the Cq of the target gene to the Cq of a stable housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).
-
Calculate the change relative to the vehicle control (ΔΔCq = ΔCq_treated - ΔCq_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCq).
-
Data Interpretation and Troubleshooting
-
Integrating Data: A successful candidate will show potent activity in a target-based assay (e.g., low IC₅₀ in the COX assay) at concentrations well below its cytotoxic threshold (EC₅₀ from the viability assay). A large therapeutic window (EC₅₀ / IC₅₀) is desirable.
-
Troubleshooting - High Variability: High variability in qPCR can result from inconsistent pipetting; always use master mixes.[22] In cell-based assays, ensure even cell seeding and consistent DMSO concentrations across wells.
-
Troubleshooting - No Activity: If no activity is observed, consider the compound's stability in the assay medium or potential membrane permeability issues for cell-based assays. The chosen target (e.g., COX) may also simply not be the correct one for this compound, necessitating broader screening approaches.
References
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization (Full Text). [Link]
-
PubMed. In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]
-
International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]
-
Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]
-
International Biopharmaceutical Industry. How to Develop a Successful in vitro Screening Strategy. [Link]
-
National Institutes of Health. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
Academic Journals. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. [Link]
-
Labinsights. The Important Role of in Vitro Screening Related Services in Drug. [Link]
-
Boster Bio. What Is Compound Screening? Methods & Applications Guide. [Link]
-
Illumina. qPCR Quantification Protocol Guide. [Link]
-
YouTube. Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. [Link]
-
National Institutes of Health. Phenylacetic Acid PubChem Entry. [Link]
-
National Institutes of Health. N-(4-(Difluoromethoxy)phenyl)acetamide PubChem Entry. [Link]
-
Organic Syntheses. Phenylacetic acid Preparation. [Link]
-
PrepChem. Preparation of phenylacetic acid. [Link]
-
Frontiers. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
ScienceDirect. Preparation of a,a-difluoroalkanesulfonic acids. [Link]
- Google Patents. A kind of preparation method of fluoro phenylacetic acid.
-
National Institutes of Health. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. [Link]
-
National Institutes of Health. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]
-
ResearchGate. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. [Link]
-
PubMed. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. [Link]
Sources
- 1. Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. international-biopharma.com [international-biopharma.com]
- 7. international-biopharma.com [international-biopharma.com]
- 8. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 9. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. academicjournals.org [academicjournals.org]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. idtdna.com [idtdna.com]
- 22. bu.edu [bu.edu]
Application Notes and Protocols: 4-(Difluoromethoxy)phenylacetic acid as a Building Block in Organic Synthesis
Introduction: The Strategic Role of the Difluoromethoxy Group in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1] The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a highly valued substituent. It acts as a lipophilic hydrogen bond donor and a bioisostere of groups like the methoxy or hydroxyl functions. Its introduction into a molecular scaffold can profoundly and beneficially influence key physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2]
4-(Difluoromethoxy)phenylacetic acid is a bifunctional building block that capitalizes on these advantages. It provides a robust phenylacetic acid core, a common structural motif in pharmacologically active agents like non-steroidal anti-inflammatory drugs (NSAIDs), coupled with the electronically and sterically unique difluoromethoxy group.[3][4] This guide serves as a technical resource for researchers, offering insights into the reactivity of this versatile intermediate and providing detailed protocols for its application in key synthetic transformations.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective use. The electron-withdrawing nature of the difluoromethoxy group subtly modulates the reactivity of both the carboxylic acid function and the aromatic ring.
| Property | Value | Reference |
| CAS Number | 243659-15-6 | [5] |
| Molecular Formula | C₉H₈F₂O₃ | [6] |
| Molecular Weight | 202.16 g/mol | [5] |
| Appearance | Solid | [6] |
| Purity | Typically ≥98% | [6] |
The primary sites of reactivity are the carboxylic acid and the adjacent benzylic methylene (-CH₂-) group. The carboxylic acid undergoes standard transformations such as esterification, amide bond formation, and reduction. The presence of the -OCHF₂ group increases the acidity of the carboxyl proton compared to its non-fluorinated analogue, 4-methoxyphenylacetic acid, which can influence the choice of catalysts and reaction conditions.
Core Synthetic Applications & Detailed Protocols
This compound is an ideal starting material for synthesizing a diverse range of target molecules. Below are detailed protocols for two of the most common and critical transformations: amide bond formation and esterification.
Application 1: Synthesis of Bioactive Amides via Peptide Coupling
Rationale: The amide bond is a ubiquitous feature in pharmaceuticals, central to the structure of peptides, enzyme inhibitors, and a vast array of other bioactive molecules. The following protocol employs HATU, a modern and highly efficient coupling reagent that minimizes racemization and side reactions, making it suitable for complex or sensitive substrates. The choice of a tertiary amine base like diisopropylethylamine (DIPEA) is critical to neutralize the liberated acid without interfering with the activated ester intermediate.
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol 1: HATU-Mediated Amide Bond Formation
| Parameter | Specification | Rationale / Notes |
| Reactants | This compound (1.0 eq) | Starting material. |
| Primary/Secondary Amine (1.1 eq) | Nucleophile. A slight excess ensures complete consumption of the acid. | |
| Coupling Reagent | HATU (1.1 eq) | Highly efficient, minimizes side reactions. |
| Base | DIPEA (2.5 eq) | Non-nucleophilic base to maintain basicity without competing reactions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that solubilizes reactants and intermediates. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS. |
| Expected Yield | 80 - 95% | Dependent on the nature of the amine. |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq), either neat if liquid or as a solution in a minimal amount of DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Application 2: Ester Synthesis for Prodrugs and Fine Chemicals
Rationale: Esterification is a fundamental reaction for converting carboxylic acids into derivatives with altered properties, such as increased lipophilicity for prodrug applications or pleasant odors for perfumery.[4][7] The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium process.[8] Using a solid-supported acid catalyst like Amberlyst-15 offers significant advantages: it simplifies product purification (the catalyst is removed by simple filtration), is environmentally benign, and can be recycled.[7][9] The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing the water byproduct, thereby shifting the equilibrium according to Le Châtelier's principle.
Experimental Workflow: Fischer Esterification
Caption: Workflow for solid-acid catalyzed esterification.
Protocol 2: Amberlyst-15 Catalyzed Fischer Esterification
| Parameter | Specification | Rationale / Notes |
| Reactants | This compound (1.0 eq) | Starting material. |
| Alcohol (e.g., Butanol) | Can be used in excess, acting as both reagent and co-solvent. | |
| Catalyst | Amberlyst-15 (10% w/w of acid) | Heterogeneous, reusable, and easily separable acid catalyst.[7] |
| Solvent | Toluene or Cyclohexane | Forms an azeotrope with water for efficient removal. |
| Apparatus | Dean-Stark Trap and Reflux Condenser | Essential for removing water and driving the reaction to completion. |
| Temperature | Reflux (B.p. of solvent) | Typically 80-110 °C. |
| Reaction Time | 4 - 24 hours | Monitored by water collection in the trap and/or TLC. |
| Expected Yield | 75 - 90% | Highly dependent on the efficiency of water removal. |
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the flask, add this compound (1.0 eq), the desired alcohol (3-5 eq), Amberlyst-15 catalyst (10% by weight of the acid), and a sufficient volume of toluene to ensure the mixture can be stirred effectively at reflux.
-
Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of ethyl acetate or toluene.
-
Work-up: Combine the filtrate and washings. Remove the solvent and excess alcohol under reduced pressure.
-
Purification: The crude ester can be purified by vacuum distillation or flash column chromatography if necessary, though often the crude product is of sufficient purity after solvent removal.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. As with most carboxylic acids, it is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique electronic properties, conferred by the difluoromethoxy group, make it an attractive component for the design of novel pharmaceuticals and agrochemicals.[1][10] The protocols detailed in this guide for amide bond formation and esterification represent robust, efficient, and scalable methods for elaborating this intermediate into more complex molecular architectures, providing a solid foundation for innovation in chemical research and development.
References
- 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner. Ningbo Inno Pharmchem Co., Ltd.
- 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI. CymitQuimica.
- Organic Fluorin
- [4-(difluoromethoxy)phenyl]acetic acid. Santa Cruz Biotechnology.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. AGC Chemicals.
- US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
- Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflamm
- Phenylacetic acid - Wikipedia. Wikipedia.
- Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias.
- Fischer Esterification of Glycerol by Phen. Journal of Applicable Chemistry.
- Direct Organocatalytic Esterification of Carboxylic Acids and Alcohols by Redox Neutral Sulfur (IV) Catalysis via Intramolecularly Interrupted Pummerrer Intermediates.
- This compound. CymitQuimica.
Sources
- 1. biesterfeld.no [biesterfeld.no]
- 2. agcchem.com [agcchem.com]
- 3. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. nbinno.com [nbinno.com]
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry
An In-Depth Guide to the Derivatization of 4-(Difluoromethoxy)phenylacetic Acid for Advanced Research Applications
This compound is a valuable building block in the fields of medicinal chemistry and materials science. The difluoromethoxy (-OCF₂H) group is a key structural motif, often employed as a bioisostere for hydroxyl, thiol, or methoxy groups. Its unique electronic properties—high lipophilicity and metabolic stability—can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary reaction conditions and detailed protocols for the derivatization of this compound into its corresponding esters, amides, and acyl chlorides, which serve as versatile intermediates for further synthetic transformations.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of a carboxylic acid hinges on the activation of the carboxyl group to facilitate nucleophilic attack. The three principal strategies discussed herein are direct esterification, coupling agent-mediated amidation, and conversion to a highly reactive acyl chloride intermediate. Each pathway offers distinct advantages depending on the desired final product and the stability of the substrates involved.
Esterification: Synthesis of 4-(Difluoromethoxy)phenylacetate Esters
Esterification is a fundamental transformation for modifying the solubility, stability, and biological activity of a parent carboxylic acid. The most common method is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1]
Causality Behind Experimental Choices in Fischer Esterification
The Fischer esterification is a reversible equilibrium-controlled process.[1][2] To achieve high yields of the ester product, the equilibrium must be shifted to the right. This is typically accomplished by one of two methods:
-
Use of Excess Reactant: Employing a large molar excess of the alcohol reactant drives the reaction forward according to Le Châtelier's principle.[2] Often, the alcohol can also serve as the reaction solvent.
-
Removal of Water: Water is a byproduct of the reaction. Its removal from the reaction mixture prevents the reverse reaction (ester hydrolysis). This can be achieved using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope.[2]
Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), are essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2] For substrates sensitive to strong mineral acids, solid-supported acid catalysts like Amberlyst-15 offer a milder and more environmentally friendly alternative that simplifies purification.[3][4]
Experimental Protocol: Fischer Esterification using Sulfuric Acid Catalyst
This protocol describes the synthesis of Methyl 4-(difluoromethoxy)phenylacetate.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (e.g., 10-20 eq), which will also act as the solvent.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise (approx. 0.1-0.2 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Data Presentation: Comparative Esterification Conditions
| Parameter | Method A: Fischer Esterification | Method B: Amberlyst-15 |
| Catalyst | Conc. H₂SO₄ (catalytic) | Amberlyst-15 (10% mol)[3][4] |
| Alcohol | Large excess (e.g., Methanol) | Excess Alcohol (e.g., Glycerol)[3] |
| Solvent | Alcohol can serve as solvent | Can be solvent-free[3] |
| Temperature | Reflux (e.g., 65 °C for MeOH) | 110 °C[4] |
| Reaction Time | 4-6 hours | 6 hours[4] |
| Work-up | Neutralization wash required | Simple filtration of catalyst |
| Advantages | Inexpensive, common reagents | Milder, reusable catalyst, easy work-up |
Visualization: Fischer Esterification Workflow
Caption: Workflow for the Fischer Esterification of this compound.
Amidation: Synthesis of 4-(Difluoromethoxy)phenylacetamides
Amide bond formation is one of the most frequently performed reactions in drug discovery.[6] The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent.
Causality Behind Experimental Choices in Amidation
Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate that is readily attacked by the amine nucleophile.[8] The choice of coupling reagent and additives is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers are present.
-
Carbodiimides (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7][9] They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[7] EDC is often preferred over Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[10]
-
Additives (HOBt, HOAt): The O-acylisourea intermediate can be unstable and prone to side reactions. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are often included.[7] They trap the intermediate to form a more stable active ester, which then reacts cleanly with the amine. This two-step activation significantly reduces the risk of racemization.[7]
-
Bases (DIPEA, Et₃N): A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or triethylamine, is typically added to neutralize the acidic species generated during the reaction and to ensure the amine reactant remains in its free, nucleophilic form.[6]
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes the general synthesis of an N-substituted 4-(difluoromethoxy)phenylacetamide.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Amine Addition: Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirring mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel or recrystallization.
Data Presentation: Common Amide Coupling Reagents
| Reagent Class | Examples | Key Features & Byproducts |
| Carbodiimides | EDC, DCC[9][10] | Widely used, efficient. EDC byproduct is water-soluble; DCC byproduct is a precipitate.[10] |
| Aminium/Uronium | HATU, HBTU[10] | Highly reactive, fast reaction times, low racemization.[10] |
| Phosphonium | PyBOP, PyAOP[8][10] | Very effective, especially for sterically hindered or N-methylated amino acids.[10] |
Visualization: Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amidation of this compound.
Acyl Chloride Formation: A Gateway to Diverse Derivatives
Converting the carboxylic acid to its acyl chloride derivative creates a highly reactive electrophile that can readily react with a wide range of nucleophiles (alcohols, amines, carbanions) without the need for coupling agents.[7][11]
Causality Behind Experimental Choices in Acyl Chloride Synthesis
The conversion is achieved using a chlorinating agent that replaces the -OH group with a -Cl. The choice of reagent is often dictated by the desired reaction conditions and the ease of byproduct removal.
-
Thionyl Chloride (SOCl₂): This is a very common and effective reagent.[12] A key advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the isolation of the acyl chloride product.[12] The reaction is often run neat or in an inert solvent like DCM or toluene.
-
Oxalyl Chloride ((COCl)₂): A milder and more selective reagent than thionyl chloride, often used for substrates with sensitive functional groups.[11] It also produces gaseous byproducts (CO, CO₂, HCl). A catalytic amount of DMF is typically required to form the reactive Vilsmeier reagent intermediate.[11]
-
Phosphorus Chlorides (PCl₃, PCl₅): These are also effective but produce solid or liquid phosphorus-containing byproducts (H₃PO₃ or POCl₃) that must be separated from the product, usually by distillation.[12][13]
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)phenylacetyl chloride
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Catalytic N,N-Dimethylformamide (DMF) (optional, 1-2 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gases), add this compound (1.0 eq) and a solvent such as anhydrous toluene.
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the suspension. A few drops of DMF can be added to catalyze the reaction.
-
Reaction: Gently heat the mixture to reflux (for toluene, ~110 °C) for 2-4 hours. The reaction is often complete when gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure (a trap with a base solution is recommended).
-
Product: The resulting 4-(Difluoromethoxy)phenylacetyl chloride is often used immediately in the next synthetic step without further purification due to its high reactivity and moisture sensitivity. If purification is necessary, it can be achieved by vacuum distillation.
Visualization: Acyl Chloride Synthesis Workflow
Caption: Workflow for converting this compound to its acyl chloride.
Conclusion and Future Directions
The derivatization of this compound into esters, amides, and acyl chlorides provides a robust platform for synthetic diversification. The protocols outlined in this guide are based on well-established, reliable chemical transformations. By understanding the mechanistic principles behind reagent selection and reaction conditions, researchers can effectively troubleshoot and adapt these methods for their specific molecular targets. The resulting derivatives are crucial intermediates for constructing complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science, enabling the continued exploration of the valuable chemical space unlocked by the difluoromethoxy group.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79. Retrieved from [Link]
-
Alhassan, G., Merza, J., & Ghenim, R. (2018). Fischer Esterification of Glycerol by Phenylacetic Acids, Phenylacetic Anhydrides and Some of their Aromatic Derivatives. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79. Retrieved from [Link]
-
Pearson+. (n.d.). Show how Fischer esterification might be used to form the following.... Retrieved from [Link]
-
Chegg.com. (2020). Solved Fischer's esterification of phenylacetic acid with.... Retrieved from [Link]
-
Kandepi, V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 30(15), 127263. Available from [Link]
-
Doubtnut. (2021). Fischer esterification of phenylacetic acid with 1- propanol gave a mixture of 93%. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Retrieved from [Link]
-
ResearchGate. (2015). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved from [Link]
-
Li, G., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171831. Available from [Link]
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
YouTube. (2021). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. Retrieved from [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved Fischer's esterification of phenylacetic acid with | Chegg.com [chegg.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. hepatochem.com [hepatochem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. peptide.com [peptide.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
developing assays for 4-(Difluoromethoxy)phenylacetic acid activity
Topic: A Framework for Developing and Validating Assays for 4-(Difluoromethoxy)phenylacetic Acid Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the characterization of this compound, a compound with structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs). Given its phenylacetic acid core, a primary hypothesis is that its mechanism of action involves the modulation of the inflammatory response, potentially through the inhibition of cyclooxygenase (COX) enzymes. This guide presents a logical, multi-tiered strategy, beginning with direct enzyme inhibition assays, progressing to functional cell-based assays, and culminating in the analysis of downstream inflammatory signaling pathways. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to ensure robust and reproducible characterization of the compound's biological activity.
Scientific Rationale & Putative Mechanism of Action
The chemical architecture of this compound is reminiscent of several well-characterized NSAIDs, such as diclofenac, which feature a phenylacetic acid moiety.[1] This structural class of molecules is known to exert anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes.[2] There are two key isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is inducible at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2][3]
The central hypothesis for this compound is its activity as a selective COX-2 inhibitor. Selective inhibition of COX-2 is a desirable therapeutic profile as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[2] The primary enzymatic product of COX action on arachidonic acid is Prostaglandin H2 (PGH2), which is subsequently converted to various prostanoids, including Prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[4][5] Therefore, a robust assessment of the compound's activity involves quantifying its ability to inhibit COX enzymes directly and consequently reduce PGE2 production in a cellular context.
Further downstream, PGE2 can influence complex signaling networks, including the nuclear factor kappa B (NF-κB) pathway, which is a master regulator of pro-inflammatory gene expression.[6][7] Evaluating the compound's effect on NF-κB activation can provide deeper insight into its immunomodulatory properties.
Caption: Putative mechanism targeting the Arachidonic Acid Cascade.
Biochemical Assays: Direct Target Engagement
The initial step is to determine if this compound directly interacts with and inhibits its putative targets, the COX-1 and COX-2 enzymes. Fluorometric inhibitor screening kits provide a sensitive and high-throughput method for this purpose.[6][8]
Protocol 2.1: Recombinant COX-1 & COX-2 Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to Prostaglandin G2 (PGG2). In the presence of a fluorescent probe, the heme component of the peroxidase active site catalyzes the oxidation of the probe, generating a highly fluorescent product.[8] An inhibitor of the cyclooxygenase activity will reduce the production of PGG2, leading to a decrease in the fluorescent signal. By testing against both COX-1 and COX-2 isoforms, a selectivity ratio can be determined.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Abcam, or Cayman Chemical)[6][8][9]
-
Recombinant Human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Celecoxib or other known COX-2 inhibitor (Positive Control)
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. Reconstitute enzymes, substrate, and probe as directed. Keep enzymes on ice during use.[8]
-
Test Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in COX Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
Assay Plate Setup:
-
Blank Wells: Add Assay Buffer only.
-
Enzyme Control (EC) Wells: Add Assay Buffer, COX enzyme, and vehicle (DMSO).
-
Inhibitor Control (IC) Wells: Add Assay Buffer, COX enzyme, and a known COX-2 inhibitor (e.g., Celecoxib).[8]
-
Test Compound Wells: Add Assay Buffer, COX enzyme, and the diluted this compound.
-
-
Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer and the COX Probe for the number of assays to be performed.[8]
-
Initiate Reaction: Add the reaction mix to all wells. Pre-incubate the plate at 25°C for 10-15 minutes, protected from light.
-
Substrate Addition: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells except the blank.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[8]
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2). A ratio greater than 1 indicates preferential selectivity for COX-2.[2]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >10 | ~0.1 | >100 |
| Indomethacin (Non-selective Control) | ~0.1 | ~0.5 | ~0.2 |
| Table 1: Example Data Table for Summarizing COX Inhibition Results. |
Cell-Based Assays: Assessing Functional Activity
After confirming direct enzyme inhibition, the next crucial step is to assess the compound's activity in a more physiologically relevant context. A cell-based assay measures the compound's ability to inhibit the production of PGE2 in response to an inflammatory stimulus.
Protocol 3.1: PGE2 Release Assay in LPS-Stimulated Macrophages
Principle: Murine macrophage cell lines (e.g., RAW 264.7) or primary human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria. This stimulation induces the expression of COX-2, leading to a significant increase in the synthesis and release of PGE2 into the cell culture supernatant.[4] The test compound is co-incubated with the cells to assess its ability to inhibit this induced PGE2 production. The amount of PGE2 is then quantified using a competitive ELISA or a Homogeneous Time Resolved Fluorescence (HTRF) assay.[4][10]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Prostaglandin E2 (PGE2) ELISA or HTRF Kit (e.g., from R&D Systems, Cayman Chemical, Revvity)[4][10]
-
Cell culture plates (24- or 48-well)
-
CO2 incubator (37°C, 5% CO2)
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the old medium with fresh, serum-free medium. Add serial dilutions of this compound or vehicle (DMSO) to the respective wells. Pre-incubate for 1 hour at 37°C.[4]
-
Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any cellular debris.[4]
-
PGE2 Quantification: Measure the PGE2 concentration in the clarified supernatant using a commercial ELISA or HTRF kit, following the manufacturer’s specific instructions precisely.[5][10][11] This typically involves creating a standard curve with known concentrations of PGE2.
Data Analysis:
-
Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a four-parameter logistic curve fit.[4]
Caption: Workflow for the cell-based PGE2 release assay.
Downstream Pathway Analysis
To understand the broader consequences of COX-2 inhibition, it is valuable to investigate downstream signaling pathways regulated by prostaglandins. The NF-κB pathway is a critical regulator of inflammation, and its activity can be modulated by the cellular environment shaped by COX-2 activity.
Protocol 4.1: NF-κB (p65) Nuclear Translocation Assay
Principle: In resting cells, the NF-κB transcription factor (most commonly the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκB.[7] Upon inflammatory stimulation (e.g., with LPS or TNF-α), IκB is phosphorylated and degraded, allowing the p65 subunit to translocate into the nucleus, where it activates the transcription of pro-inflammatory genes.[12][13] This translocation event is a hallmark of NF-κB activation and can be visualized and quantified using immunofluorescence microscopy and high-content image analysis.
Materials:
-
HeLa or A549 cells (known to have robust NF-κB responses)
-
Cell culture medium and supplements
-
TNF-α or LPS (stimulus)
-
This compound
-
Formaldehyde or Paraformaldehyde (fixative)
-
Triton X-100 (permeabilization buffer)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear counterstain: DAPI or Hoechst 33342
-
High-content imaging system or fluorescence microscope
Step-by-Step Protocol:
-
Cell Seeding: Seed cells onto 96-well imaging plates and allow them to adhere.
-
Treatment and Stimulation: Pre-treat cells with various concentrations of this compound for 1 hour. Then, add the stimulus (e.g., 20 ng/mL TNF-α) and incubate for 30-60 minutes.[12]
-
Fix and Permeabilize:
-
Immunostaining:
-
Wash and block non-specific binding sites with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.[12]
-
Wash thoroughly with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature, protected from light.
-
-
Imaging: Wash the cells and add fresh PBS to the wells. Acquire images using a high-content imaging system, capturing both the DAPI (nucleus) and the Alexa Fluor 488 (p65) channels.
Data Analysis:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell based on the DAPI stain.
-
Quantify the fluorescence intensity of p65 staining within both the nuclear and cytoplasmic regions.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell. A higher ratio indicates greater translocation.
-
Plot the average ratio against the concentration of the test compound to determine its effect on NF-κB activation.
Assessing Broader Immunomodulatory Effects
While COX inhibition is the primary hypothesis, it is prudent to assess the compound's broader impact on the immune response. A cytokine release assay can reveal off-target effects or wider immunomodulatory activity.
Protocol 5.1: Pro-inflammatory Cytokine Release Assay
Principle: This assay measures the release of a panel of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-8) from human PBMCs or whole blood cultures following stimulation.[14][15] This provides a comprehensive profile of the compound's anti-inflammatory effects beyond the prostaglandin pathway. Multiplex bead-based assays (e.g., Luminex) are ideal for this purpose, allowing for the simultaneous quantification of multiple cytokines from a small sample volume.[14]
Materials:
-
Freshly isolated human PBMCs or fresh whole blood from healthy donors
-
RPMI-1640 medium with 10% FBS
-
LPS or Phytohaemagglutinin (PHA) as a stimulus[16]
-
This compound
-
Multiplex cytokine assay kit (e.g., Luminex, Meso Scale Discovery)
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Preparation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation or use fresh whole blood. Adjust cell concentration as per the assay requirements (typically 1 x 10^6 PBMCs/mL).[16]
-
Assay Setup: Add cells to a 96-well plate. Add serial dilutions of the test compound or controls.
-
Stimulation: Add the chosen stimulus (e.g., LPS for monocytes, PHA for T-cells) to the appropriate wells. Include unstimulated and stimulated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Analyze the supernatant for cytokine levels using the multiplex assay kit according to the manufacturer's protocol.
Data Analysis:
-
Generate standard curves for each cytokine and calculate their concentrations in the samples.
-
Compare the cytokine levels in compound-treated wells to the stimulated control wells to determine the percent inhibition for each cytokine.
-
Present the data as a profile of inhibition across the panel of cytokines to understand the breadth of the compound's anti-inflammatory activity.
Safety & Handling
As with any investigational compound, appropriate safety precautions must be taken. While specific toxicological data for this compound may not be widely available, related phenylacetic acid compounds can cause skin, eye, and respiratory irritation.[17][18][19][20]
-
Always consult the Safety Data Sheet (SDS) before use.
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- Patrignani, P., & Patrono, C. (2003). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 225, 23-33.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Moncayo-Nieto, O. L., et al. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1172, 115-125.
- An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probes and Drugs, 1-19.
-
Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm | CRA Post II. Retrieved from [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]
-
Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Retrieved from [Link]
- Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology, 180, 114147.
-
Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]
- Uddin, M., et al. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Cytokine, 159, 156023.
-
Creative Diagnostics. (n.d.). Cytokine Release Assay. Retrieved from [Link]
-
ProImmune. (n.d.). ProStorm® Cytokine Release Assay. Retrieved from [Link]
- Al-Ghananeem, A. M. (2018). NSAIDs: Chemistry and Pharmacological Actions.
- Kalgutkar, A. S., & Marnett, L. J. (2018). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Molecules, 23(10), 2635.
- Kukar, T., et al. (2005). Possible Mechanisms of Action of NSAIDs and Related Compounds that Modulate γ-Secretase Cleavage. Current Topics in Medicinal Chemistry, 5(10), 989-996.
- Amann, R., & Peskar, B. A. (2002). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. Pharmaceuticals, 5(3), 108-134.
-
AGF Bioscience. (n.d.). 4-(3,5-Difluorophenyl)phenylacetic acid - SAFETY DATA SHEET. Retrieved from [Link]
- Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 1108-1111.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. revvity.com [revvity.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. labcorp.com [labcorp.com]
- 16. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. afgsci.com [afgsci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
Application Note: 4-(Difluoromethoxy)phenylacetic Acid as a Scaffold for Novel Enzyme Inhibitor Development
For Research Use Only. Not for use in diagnostic procedures.
Abstract
4-(Difluoromethoxy)phenylacetic acid is an arylalkanoic acid derivative recognized primarily as a versatile building block in medicinal chemistry.[1][2] While not a potent enzyme inhibitor in its native form, its structural and physicochemical properties, conferred by the difluoromethoxy (-OCF₂H) group, make it an exceptional scaffold for designing novel, targeted enzyme inhibitors. This guide details the scientific rationale for its use, provides generalized protocols for screening and characterization, and presents a conceptual framework for inhibitor design aimed at researchers, scientists, and drug development professionals.
Scientific Rationale: The Strategic Value of the Difluoromethoxy Group
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, used to fine-tune the properties of drug candidates.[3][4] The difluoromethoxy group (-OCF₂H) offers a unique and advantageous combination of characteristics compared to its methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) analogs.
Key Physicochemical Advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the -OCF₂H group make it more resistant to oxidative metabolism compared to a standard methoxy group.[3] This can significantly increase a drug candidate's half-life and reduce metabolic clearance.[5]
-
Modulated Lipophilicity: Lipophilicity is a critical factor for cell permeability and target engagement.[6] The difluoromethoxy group moderately increases lipophilicity, providing a tool to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[7]
-
Unique Hydrogen Bonding Capability: Unlike the methoxy or trifluoromethoxy groups, the electron-withdrawing fluorine atoms polarize the C-H bond in the -OCF₂H group. This allows it to act as a weak hydrogen bond donor, a feature that can be exploited to form additional stabilizing interactions within an enzyme's active site.[3][8]
-
Bioisosteric Replacement: The difluoromethoxy group can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often improving metabolic stability while maintaining key interactions.[3]
These properties make the this compound scaffold an attractive starting point for generating libraries of compounds for enzyme inhibition screening. The arylalkanoic acid core is a well-established pharmacophore in its own right, found in a large class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[9][10]
Application in Inhibitor Design: Case Studies with Derivatives
The true potential of the this compound scaffold is realized through chemical modification. Derivatives incorporating this moiety have shown significant inhibitory activity against various enzyme targets. For instance, novel phenylacetic acid derivatives featuring a difluoromethyl group have been successfully designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway.[11]
Molecular modeling studies of these derivatives have shown that the difluoromethyl-containing moiety can insert into specific pockets within the enzyme active site to confer selectivity and potency.[11] This highlights the power of using the core scaffold as a foundation for building highly specific inhibitors.
Table 1: Comparative Physicochemical Parameters of Phenyl Substituents
| Substituent Group | Hansch Hydrophobicity Parameter (π) | Hydrogen Bond Acidity (A) | Key Feature |
|---|---|---|---|
| Methoxy (-OCH₃) | -0.02 | ~0 | Hydrogen bond acceptor |
| Difluoromethoxy (-OCF₂H) | +0.63 (estimated) | 0.085–0.126 | H-bond acceptor & donor, metabolically stable [3][8] |
| Trifluoromethoxy (-OCF₃) | +1.04 | ~0 | Highly lipophilic, metabolically stable[6] |
General Protocol for In Vitro Enzyme Inhibition Screening (Spectrophotometric Assay)
This protocol provides a robust, adaptable framework for screening this compound or its derivatives against a purified enzyme of interest. The principle involves measuring the rate of an enzymatic reaction by monitoring the change in absorbance of a substrate or product over time.[12]
Materials:
-
Purified enzyme of interest
-
Specific chromogenic or fluorogenic substrate
-
This compound or derivative ("test compound")
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme)
-
Dimethyl sulfoxide (DMSO), high purity
-
96-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Protocol Steps:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Causality: DMSO is a common solvent for organic molecules, but its final concentration in the assay should be kept low (typically ≤1%) to avoid enzyme denaturation or inhibition.
-
Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that yields a linear reaction rate for at least 10-15 minutes. This concentration must be determined empirically in preliminary experiments.
-
Substrate Working Solution: Prepare the substrate in Assay Buffer at a concentration appropriate for the assay (e.g., at or near its Michaelis constant, Kₘ).
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compound from the stock solution directly in the microplate wells using Assay Buffer. This creates a concentration gradient to test the dose-response effect.
-
Blank Wells (No Enzyme): Add Assay Buffer, substrate, and the highest concentration of DMSO used in the test wells.
-
Negative Control Wells (100% Activity): Add Enzyme Working Solution, Assay Buffer with the corresponding DMSO concentration, but no test compound.
-
Test Wells: Add Enzyme Working Solution and the various dilutions of the test compound.
-
Positive Control (Optional): Include a known inhibitor of the enzyme to validate the assay's responsiveness.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 5-10 minutes. Causality: This step allows the test compound to bind to the enzyme before the reaction is initiated, which is crucial for detecting many types of inhibition.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Substrate Working Solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at a predetermined wavelength in kinetic mode (reading every 30-60 seconds) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[12]
-
Normalize the data by subtracting the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V₀ of Test Well / V₀ of Negative Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Experimental Workflow Diagram
Caption: General workflow for an in vitro spectrophotometric enzyme inhibition assay.
Conceptual Framework for Inhibitor Design
The this compound scaffold provides a rigid phenyl ring, a flexible acetic acid side chain, and the strategically important difluoromethoxy group. Rational drug design involves modifying this scaffold to achieve higher affinity and selectivity for a target enzyme's active site.
Key Modification Points:
-
Carboxylic Acid Group: Can be converted to esters or amides to alter polarity and cell permeability or to interact with different residues in the active site.
-
Phenyl Ring: Can be further substituted with other functional groups to explore additional binding pockets and enhance potency.
-
Methylene Bridge (-CH₂-): Can be rigidified or replaced to alter the orientation of the phenyl ring relative to the carboxylic acid.
Pharmacophore Model Diagram
Caption: Conceptual model of the scaffold interacting with a hypothetical enzyme active site.
Conclusion
This compound is a powerful and strategic starting scaffold for the development of novel enzyme inhibitors. Its unique combination of metabolic stability, modulated lipophilicity, and hydrogen bonding capability provides medicinal chemists with a versatile tool to design next-generation therapeutics. By employing robust screening protocols and rational design principles, researchers can effectively leverage the properties of this scaffold to discover potent and selective inhibitors for a wide range of enzymatic targets.
References
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). BenchChem.
- Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives. (n.d.). BenchChem.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2017). Journal of Medicinal Chemistry. Available at: [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (2019). ResearchGate. Available at: [Link]
-
Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. (2023). PMC - NIH. Available at: [Link]
-
Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. (2010). PubMed. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Available at: [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Available at: [Link]
-
Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Available at: [Link]
-
Non-steroidal anti-inflammatory analgesics other than salicylates. (1986). PubMed. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Characterizing the Anti-Inflammatory Potential of 4-(Difluoromethoxy)phenylacetic acid in Cell-Based Assays
Abstract & Introduction
The phenylacetic acid scaffold is a well-established pharmacophore in the development of anti-inflammatory agents. Derivatives of this structure have been shown to exhibit potent inhibitory effects on key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX)[1]. 4-(Difluoromethoxy)phenylacetic acid is a synthetic organic compound that incorporates a difluoromethoxy group, a common modification in medicinal chemistry used to enhance metabolic stability and modulate physicochemical properties. While specific biological data for this compound is not widely published, its structural similarity to known anti-inflammatory drugs warrants a thorough investigation of its potential therapeutic efficacy.
This guide provides a comprehensive, field-tested framework for researchers to characterize the anti-inflammatory properties of this compound using robust, cell-based assays. We will proceed with a logical, two-stage approach: first, establishing a non-toxic concentration range using a cell viability assay, and second, quantifying the compound's ability to suppress a key inflammatory response in a relevant cellular model. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, ensuring trustworthy and reproducible data.
Overall Experimental Strategy
A successful investigation into a novel compound's activity requires a systematic workflow. The initial and most critical step is to determine the compound's effect on cell health. An ideal therapeutic agent should exhibit its desired biological effect at concentrations that are not cytotoxic. Only after establishing this therapeutic window can a functional assay provide meaningful results. The workflow below outlines the recommended experimental progression.
Protocol 1: Assessment of Cytotoxicity using an MTS Assay
3.1. Principle
Before evaluating the anti-inflammatory activity of this compound, it is imperative to determine its intrinsic cytotoxicity. The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium compound MTS into a soluble purple formazan product.[3] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of a 50% cytotoxic concentration (CC50).[2][4]
3.2. Materials
-
Cell Line: RAW 264.7 murine macrophages.
-
Compound: this compound, dissolved in sterile DMSO to create a 100 mM stock solution.
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For the assay itself, use of a phenol red-free medium is recommended to avoid interference with absorbance readings.[5]
-
Reagents: MTS reagent (e.g., CellTiter 96® AQueous One Solution).
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (490 nm absorbance).
3.3. Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10⁵ cells/mL (20,000 cells per 100 µL) in complete culture medium.[6] Incubate overnight to allow for cell adherence and recovery.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in phenol red-free culture medium. A typical starting range would be from 200 µM down to ~0.1 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.1%).
-
Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (no cells) for background subtraction and wells with untreated cells (vehicle control) as a measure of 100% viability.
-
Incubation: Incubate the plate for 24 hours. This duration is typically sufficient to observe cytotoxic effects. The optimal time should be consistent with the planned duration of the functional assay.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[2][7]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time can be optimized; monitor the color change in the vehicle control wells and stop when a robust color has developed.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]
3.4. Data Analysis
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration.
-
Use a non-linear regression (four-parameter logistic curve fit) to determine the CC50 value.
Protocol 2: Quantifying Anti-Inflammatory Activity via TNF-α Inhibition
4.1. Principle
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), triggering an intracellular signaling cascade that culminates in the activation of the transcription factor NF-κB.[8] Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α), a key cytokine mediator of inflammation.[9][10] This assay measures the ability of this compound to inhibit the LPS-induced production and release of TNF-α from RAW 264.7 cells. The amount of secreted TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]
4.2. Materials
-
Cell Line & Medium: As described in Protocol 1.
-
Compound: this compound, prepared in culture medium at non-toxic concentrations determined from the MTS assay.
-
Reagents: Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS), Mouse TNF-α ELISA Kit.
-
Controls:
-
Negative Control: Vehicle only (no LPS, no compound).
-
Positive Control: Vehicle + LPS.
-
Reference Inhibitor: Dexamethasone (1 µM) + LPS.
-
-
Equipment: As described in Protocol 1, plus an ELISA plate reader.
4.3. Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight.[6]
-
Compound Pre-treatment: Remove the medium. Add 100 µL of medium containing the desired concentrations of this compound (e.g., a dose-response below the CC50) or controls. It is crucial to pre-incubate the cells with the compound to allow for target engagement.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
Inflammatory Challenge: Add 10 µL of LPS solution to each well to achieve a final concentration of 10-100 ng/mL.[6] Do not add LPS to the negative control wells.
-
Incubation for Cytokine Release: Incubate the plate for 18-24 hours at 37°C. The optimal time for peak TNF-α release can be determined via a time-course experiment, but significant levels are typically seen after 18 hours.[10]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. The supernatant can be stored at -80°C or used immediately.
-
TNF-α Quantification: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
4.4. Data Analysis
-
Calculate the TNF-α concentration in each sample from the ELISA standard curve.
-
Normalize the data by expressing the TNF-α concentration in compound-treated wells as a percentage of the "LPS only" positive control (% TNF-α Release).
-
Plot % TNF-α Release against the log of the compound concentration.
-
Use a non-linear regression (four-parameter logistic curve fit) to determine the IC50 value (the concentration that inhibits TNF-α release by 50%).
Mechanistic Insight: The NF-κB Signaling Pathway
The canonical NF-κB pathway is a cornerstone of the inflammatory response.[8] Understanding this pathway provides a mechanistic context for the observed anti-inflammatory effects. An inhibitor like this compound could potentially act at multiple points within this cascade to prevent TNF-α production.
In this pathway, LPS binding to TLR4 activates the IKK complex, which then phosphorylates the inhibitory protein IκB.[11] This phosphorylation marks IκB for degradation, releasing the NF-κB dimer to enter the nucleus and initiate gene transcription.[11] A compound could inhibit this process by, for example, blocking IKK activity or preventing NF-κB nuclear translocation.
Interpreting the Results
The final step is to synthesize the data from both assays to evaluate the compound's potential as a specific anti-inflammatory agent.
| Parameter | Description | Example Value | Interpretation |
| CC50 | 50% Cytotoxic Concentration | 125 µM | The concentration at which the compound reduces cell viability by 50%. Higher values are better. |
| IC50 | 50% Inhibitory Concentration | 5 µM | The concentration at which the compound inhibits LPS-induced TNF-α release by 50%. Lower values are better. |
| Therapeutic Index (TI) | CC50 / IC50 | 25 | A measure of the compound's specificity. A TI > 10 is generally considered a good indicator of specific activity rather than general toxicity. |
A favorable profile for this compound would be a low IC50 value and a high CC50 value, resulting in a large therapeutic index. This would indicate that the compound effectively suppresses inflammation at concentrations that are well-tolerated by the cells.
Conclusion
This application note provides a robust and logical framework for the initial characterization of this compound as a potential anti-inflammatory agent. By systematically assessing cytotoxicity with an MTS assay followed by a functional evaluation of TNF-α inhibition, researchers can generate reliable, publication-quality data. This structured approach ensures that observed anti-inflammatory effects are specific and not an artifact of cytotoxicity, providing a solid foundation for further mechanistic studies and pre-clinical development.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Creative Bioarray. Available at: [Link]
-
Mousa, A. A., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Hsieh, H.-L., & Yang, C.-M. (2013). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
den Hartog, G. J. M., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
Nagella, S., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. Available at: [Link]
-
Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay! Bitesize Bio. Available at: [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Available at: [Link]
-
EUON. (n.d.). MTS assay in THP-1 cells. European Union Observatory for Nanomaterials. Available at: [Link]
-
Viller-Toll, S., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Cytotechnology. Available at: [Link]
-
Eurofins DiscoverX. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. Available at: [Link]
-
Schofield, J., et al. (2012). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Lieder, F., et al. (2012). Challenge model of TNFα turnover at varying LPS and drug provocations. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
Biocompare. (2019). TNFa Production and Release in Response to LPS. Biocompare. Available at: [Link]
-
van der Bruggen, T., et al. (1999). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity. Available at: [Link]
-
Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. Available at: [Link]
Sources
- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. materialneutral.info [materialneutral.info]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Scalable Synthesis of 4-(Difluoromethoxy)phenylacetic Acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
The introduction of fluorine-containing functional groups into bioactive molecules is a cornerstone of modern drug discovery. Among these, the difluoromethyl group (-CF₂H) has emerged as a critical bioisostere for hydroxyl, thiol, and amine functionalities.[1] Its unique electronic properties, including a strong electron-withdrawing nature and increased lipophilicity, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 4-(Difluoromethoxy)phenylacetic acid is a valuable building block in the synthesis of a wide array of pharmaceutical agents, making its efficient and scalable production a topic of considerable interest.
This document provides a detailed guide for the scale-up synthesis of this compound, focusing on a robust and industrially viable synthetic route. We will delve into the strategic considerations behind the chosen methodology, provide a comprehensive, step-by-step protocol, and address critical safety and scalability challenges.
Strategic Approach: A Two-Step Synthesis from 4-Hydroxyphenylacetic Acid
The most direct and scalable approach to this compound begins with the readily available and cost-effective starting material, 4-hydroxyphenylacetic acid. The synthesis proceeds in two key stages:
-
O-Difluoromethylation of 4-Hydroxyphenylacetic Acid: This crucial step introduces the desired difluoromethoxy group onto the phenolic oxygen of the starting material.
-
Hydrolysis (Work-up): While the primary reaction is the difluoromethylation, the nature of the starting material and reagents necessitates a careful work-up procedure to isolate the final acidic product in high purity.
This strategy is advantageous for large-scale production due to the availability of the starting material and the relatively straightforward nature of the transformation.
Caption: Overall synthetic workflow for this compound.
In-Depth Analysis of the O-Difluoromethylation Reaction
The selection of the difluoromethylating agent is paramount for a successful and scalable synthesis. Historically, gaseous reagents like chlorodifluoromethane (Freon 22) were employed.[2] However, its ozone-depleting properties and difficult handling have led to the development of safer and more practical alternatives.[2][3]
For this protocol, we have selected sodium chlorodifluoroacetate (ClCF₂CO₂Na) as the difluorocarbene source. This reagent offers several key advantages for large-scale synthesis:
-
Safety and Handling: It is a bench-stable solid, obviating the need for specialized gas handling equipment.[4][5]
-
Availability and Cost-Effectiveness: Sodium chlorodifluoroacetate is commercially available in bulk at a reasonable cost.[5]
-
Environmental Considerations: It has a lower environmental impact compared to ozone-depleting gases.[5]
-
Proven Scalability: Its use in multikilogram scale reactions has been successfully demonstrated.[6]
The reaction proceeds via the in-situ generation of difluorocarbene (:CF₂) through the thermal decarboxylation of sodium chlorodifluoroacetate.[4] The electrophilic difluorocarbene is then trapped by the phenolate, formed by the deprotonation of 4-hydroxyphenylacetic acid under basic conditions. Subsequent protonation yields the desired difluoromethyl ether.
Caption: Proposed mechanism for the O-difluoromethylation of 4-hydroxyphenylacetic acid.
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out by trained chemists in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reaction can be exothermic, and appropriate cooling measures should be in place.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 4-Hydroxyphenylacetic acid | 156-38-7 | 152.15 | Starting material |
| Sodium Chlorodifluoroacetate | 1895-39-2 | 152.46 | Difluoromethylating agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | For acidic work-up |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |
| Brine (saturated NaCl solution) | N/A | N/A | For washing the organic phase |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 4-hydroxyphenylacetic acid (1.0 equivalent).
-
Add N,N-dimethylformamide (DMF) to the flask (approximately 5-10 volumes relative to the starting material).
-
Begin stirring the mixture to ensure good suspension.
-
-
Base Addition:
-
While stirring, add potassium carbonate (K₂CO₃) (2.0-2.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Stir the resulting suspension at room temperature for 30-60 minutes to allow for the formation of the phenolate salt.
-
-
Difluoromethylation:
-
Add sodium chlorodifluoroacetate (1.5-2.0 equivalents) to the reaction mixture in portions. Caution: The addition can be exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 60-70 °C.
-
Once the addition is complete, heat the reaction mixture to 100-110 °C.
-
Maintain this temperature and continue stirring for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Reaction Quench and Work-up:
-
After the reaction is deemed complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-water (approximately 20-30 volumes).
-
Acidify the aqueous mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. Caution: This should be done in an ice bath as the neutralization is exothermic.
-
The product, this compound, should precipitate out of the solution as a solid.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
-
Dry the purified product under vacuum to a constant weight.
-
In-Process Controls and Validation
-
Reaction Monitoring: Regularly sample the reaction mixture to monitor the consumption of the starting material and the formation of the product. This allows for timely intervention if the reaction stalls or proceeds too slowly.
-
pH Control: During the work-up, careful control of the pH is critical to ensure complete precipitation of the acidic product and to minimize the formation of byproducts.
-
Purity Analysis: The purity of the final product should be assessed using techniques such as HPLC, ¹H NMR, and Mass Spectrometry to ensure it meets the required specifications.
Scale-Up Considerations and Safety
Scaling up this synthesis requires careful attention to several factors:
-
Exothermicity: The difluoromethylation reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with efficient cooling is essential to maintain temperature control.
-
Reagent Addition: The portion-wise addition of sodium chlorodifluoroacetate becomes even more critical at scale to manage the exotherm. A controlled addition funnel or a dosing pump is recommended.
-
Agitation: Efficient stirring is crucial to ensure good mixing and heat transfer, especially with the heterogeneous reaction mixture.
-
Off-gassing: The decarboxylation of sodium chlorodifluoroacetate generates carbon dioxide. The reactor system must be equipped with adequate venting to handle the gas evolution safely.
-
Work-up: Handling large volumes of acidic and organic solutions requires appropriate equipment and safety protocols.
Conclusion
The synthesis of this compound from 4-hydroxyphenylacetic acid using sodium chlorodifluoroacetate is a robust and scalable method. By understanding the reaction mechanism, carefully controlling the reaction parameters, and implementing appropriate safety measures, researchers and drug development professionals can efficiently produce this valuable building block for the advancement of medicinal chemistry and drug discovery programs. The detailed protocol and considerations provided herein serve as a comprehensive guide for the successful scale-up of this important transformation.
References
- Greszler, A. et al. (2019). A Scalable Synthesis of ABBV-2222, a CFTR Corrector for the Treatment of Cystic Fibrosis. Organic Process Research & Development.
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2020). Difluoromethylation of Phenols. Organic Syntheses, 97, 212-224. Available at: [Link]
-
Sperry, J. B., Farr, R. M., Levent, M., Ghosh, M., Hoagland, S. M., Varsolona, R. J., & Sutherland, K. (2011). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 15(4), 889-895. Available at: [Link]
-
Zhang, S. L., et al. (2019). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Organic & Biomolecular Chemistry, 17(34), 7949-7953. Available at: [Link]
- A safe and practical procedure for the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate. (2011). Tetrahedron Letters, 52(16), 1963-1966.
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. Available at: [Link]
- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 114(5), 2611-2687.
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465-7478. Available at: [Link]
- Google Patents. A kind of preparation method of fluoro phenylacetic acid. CN106928044A.
- Google Patents. Method for the production of 4-hydroxyphenylacetic acid. US4329497A.
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Leveraging 4-(Difluoromethoxy)phenylacetic acid in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of the Difluoromethoxy Moiety in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent and selective drug candidates.[4][5] The success of any FBDD campaign hinges on the quality and diversity of the fragment library. In this context, the strategic incorporation of fluorine atoms into fragments has become a cornerstone of modern medicinal chemistry.[6][7]
This guide focuses on a particularly valuable fragment, 4-(Difluoromethoxy)phenylacetic acid . The difluoromethoxy (-OCF₂H) group is not merely a fluorinated analogue of a methoxy group; it offers a unique and nuanced set of physicochemical properties that can overcome common challenges in drug development.[6] Unlike the more electron-withdrawing trifluoromethoxy group, the -OCF₂H group serves as a "lipophilic hydrogen bond donor," a bioisostere for functionalities like hydroxyl, thiol, or amine groups, while simultaneously enhancing metabolic stability.[8][9] This dual capability allows for the formation of crucial hydrogen bonds with a target protein, an interaction not possible with a methoxy or trifluoromethoxy substituent, while navigating the fine balance of lipophilicity required for favorable pharmacokinetic profiles.[6][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in an FBDD workflow. We will delve into its key properties, provide detailed protocols for primary screening and structural biology, and explain the rationale behind the experimental design, empowering you to leverage this unique fragment to its full potential.
Physicochemical Profile of the Fragment
Understanding the inherent properties of this compound is critical for designing effective screening experiments and interpreting the resulting data. The difluoromethoxy group provides a unique balance of properties compared to its methoxy and trifluoromethoxy analogues.
| Property | Value | Significance in FBDD |
| Molecular Formula | C₉H₈F₂O₃ | Adheres to the "Rule of Three" for fragment-based screening. |
| Molecular Weight | 202.15 g/mol [10] | Low molecular weight provides a good starting point for fragment growing or linking.[1] |
| logP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity helps ensure adequate solubility for screening while contributing to binding.[6] |
| Hydrogen Bond Donors | 1 (from -OCF₂H and -COOH ) | The -OCF₂H group can act as a weak hydrogen bond donor, offering unique interaction potential.[6][8][9] The carboxylic acid is a strong H-bond donor. |
| Hydrogen Bond Acceptors | 3 (from -O-CF₂, C=O , and -OH ) | Multiple acceptors allow for diverse interactions with protein targets. |
| Metabolic Stability | High | The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can improve compound half-life.[6][7] |
| pKa | ~4.0 - 4.5 (Predicted) | The acidic nature of the carboxylic acid can be crucial for forming salt bridges or key ionic interactions in a binding pocket. |
FBDD Workflow Using this compound
A typical FBDD campaign is a multi-step process that begins with screening for binding and culminates in a high-resolution structure of the fragment-target complex, which then guides the optimization process.
Caption: High-level workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions typical of fragments.[4][11] It measures changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized protein target in real-time.
Rationale for Method Selection: SPR provides high throughput and directly measures binding kinetics (association and dissociation rates), allowing for the calculation of the equilibrium dissociation constant (K D).[4] This method is well-suited for a primary screen to quickly identify binders from a larger library that includes this compound.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the target protein to the desired density (typically 8,000-12,000 Response Units) via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution, pH 8.5.
-
Self-Validation: A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Preparation & Screening:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a dilution series in the running buffer (e.g., HBS-EP+ buffer) to the desired screening concentration (typically 100-500 µM). The final DMSO concentration should be kept constant and low (<1%) across all samples.
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. A response significantly above the reference cell and buffer-only injections indicates a potential hit.
-
-
Data Analysis & Hit Criteria:
-
Double-reference subtract the data by subtracting the reference flow cell signal from the active cell signal, and then subtracting the buffer-only injection signal.
-
A fragment is typically considered a "hit" if it shows a dose-dependent binding response and a signal-to-noise ratio greater than five.[12]
-
Protocol 2: Hit Validation and Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful orthogonal technique for validating hits from a primary screen.[13][] It provides information on direct binding to the target protein in solution. Protein-observed NMR experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are particularly robust.
Rationale for Method Selection: NMR provides atomic-level information. A change in the chemical shift of specific amino acid residues in an HSQC spectrum upon fragment binding can both confirm the interaction and map the binding site on the protein surface. This is a crucial validation step before committing to structural biology efforts.[11][13]
Step-by-Step Methodology:
-
Protein Preparation:
-
Express and purify ¹⁵N-labeled target protein. A final concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.8 with 10% D₂O) is typical.
-
Self-Validation: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. The spectrum should show well-dispersed, sharp peaks, indicating a properly folded and stable protein.
-
-
Fragment Titration:
-
Add a concentrated stock of this compound to the ¹⁵N-labeled protein sample to achieve the desired final concentration (e.g., 500 µM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis & Hit Confirmation:
-
Overlay the spectra of the protein with and without the fragment.
-
A "hit" is confirmed by observing significant Chemical Shift Perturbations (CSPs) for a subset of amide peaks.
-
The magnitude of the CSPs can be calculated and plotted against the amino acid sequence to identify the residues most affected by binding, thus mapping the binding site.
-
Causality: The electron-withdrawing nature of the difluoromethoxy group and the negative charge of the carboxylate will alter the local electronic environment of nearby protein residues upon binding, causing their NMR signals to shift.[6]
-
Caption: Workflow for hit validation using ¹H-¹⁵N HSQC NMR spectroscopy.
Protocol 3: Structure Determination by X-ray Co-crystallography
The ultimate goal of FBDD is to obtain a high-resolution crystal structure of the fragment bound to its target. This structural information is invaluable for the subsequent lead optimization phase.[4][15]
Rationale for Method Selection: X-ray crystallography provides a precise, three-dimensional map of the binding interaction, revealing the specific orientation of the fragment and the key intermolecular contacts (e.g., hydrogen bonds, ionic interactions) it makes with the protein.[16] This information is critical for designing more potent analogues.
Step-by-Step Methodology:
-
Co-crystallization Screening:
-
Concentrate the purified target protein to 5-10 mg/mL.
-
Incubate the protein with a 5- to 10-fold molar excess of this compound for at least 1 hour on ice.
-
Set up crystallization trials using various methods (e.g., sitting drop or hanging drop vapor diffusion) and commercially available screens.
-
Causality: Incubating the protein and fragment together before crystallization (co-crystallization) is often more successful for fragments than soaking, as it ensures the binding site is occupied from the outset.[17]
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by varying precipitant concentration, pH, and additives.
-
Once diffraction-quality crystals are obtained, harvest them using a cryo-loop and flash-cool them in liquid nitrogen, typically after soaking in a cryoprotectant solution.
-
-
Data Collection and Structure Solution:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure using molecular replacement with a known apo-structure.
-
Self-Validation: Carefully inspect the resulting electron density map. Clear, unambiguous density corresponding to the shape of this compound in the binding pocket validates its binding mode. The difluoromethoxy group and the phenyl ring should be clearly distinguishable.
-
Conclusion and Future Perspectives
This compound is a uniquely valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its distinctive ability to act as a metabolically stable, lipophilic hydrogen bond donor provides a clear strategic advantage for probing protein binding sites.[6][8] The protocols outlined in this guide provide a robust framework for identifying and validating its interactions with a target protein, culminating in the structural insights needed to drive a successful lead optimization campaign. By integrating sensitive biophysical techniques with high-resolution structural biology, researchers can effectively harness the properties of this fragment to accelerate the discovery of next-generation therapeutics.
References
-
Fragment Screening | Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 11, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. Retrieved January 11, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed. Retrieved January 11, 2026, from [Link]
-
Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Oxford Academic. Retrieved January 11, 2026, from [Link]
-
Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. (2013). Journal of Chemical Information and Modeling. Retrieved January 11, 2026, from [Link]
-
Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. (2019). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Fragment-based screening by protein-detected NMR spectroscopy. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (2019). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 11, 2026, from [Link]
-
Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. (2013). DiVA portal. Retrieved January 11, 2026, from [Link]
-
In Silico Fragment-Based Drug Discovery: Setup and Validation of a Fragment-to-Lead Computational Protocol Using S4MPLE. (2018). Journal of Chemical Information and Modeling. Retrieved January 11, 2026, from [Link]
-
Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. (2024). PharmaFeatures. Retrieved January 11, 2026, from [Link]
-
A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. (2022). NIH. Retrieved January 11, 2026, from [Link]
-
Co-crystallization. (n.d.). Creative Biostructure. Retrieved January 11, 2026, from [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
(PDF) Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Co-crystallization. A Perspective on Current Practices. (2021). YouTube. Retrieved January 11, 2026, from [Link]
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries. (2022). PMC. Retrieved January 11, 2026, from [Link]
-
Fragment-based drug discovery: opportunities for organic synthesis. (2015). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. (2023). Frontiers. Retrieved January 11, 2026, from [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021). PMC - NIH. Retrieved January 11, 2026, from [Link]
-
Fragment-based Drug Discovery: the Shape of Things to Come. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 11. Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creative-biostructure.com [creative-biostructure.com]
Application Note and Protocol for the Recrystallization of 4-(Difluoromethoxy)phenylacetic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, technically detailed protocol for the purification of 4-(Difluoromethoxy)phenylacetic acid via recrystallization. In the absence of established specific solubility data for this compound, this guide emphasizes a systematic, first-principles approach to solvent selection, followed by a robust and reliable recrystallization procedure. The methodologies outlined herein are designed to be a self-validating system, ensuring researchers can achieve high purity of the target compound, a critical prerequisite for its application in pharmaceutical synthesis and other advanced research endeavors.
Introduction: The Imperative for Purity
This compound is a key building block in medicinal chemistry and materials science. The presence of the difluoromethoxy group imparts unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of derivative molecules. Consequently, the purity of this starting material is paramount to ensure the validity of experimental results and the quality of synthesized compounds.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] The fundamental principle of this method hinges on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the more soluble impurities behind in the mother liquor.
This application note provides a detailed, step-by-step protocol for the recrystallization of this compound, with a strong emphasis on the logical framework for solvent selection.
Physicochemical Properties and Considerations
While specific data for this compound is not widely published, we can infer some properties from its structure and from data on analogous compounds.
| Property | Estimated Value/Observation | Rationale/Reference |
| Appearance | White to off-white solid | Based on the appearance of similar phenylacetic acid derivatives. |
| Molecular Weight | 202.15 g/mol | Calculated from the molecular formula (C₉H₈F₂O₃). |
| Melting Point | Likely in the range of 80-100 °C | The related compound, 4-(trifluoromethoxy)phenylacetic acid, has a melting point of 83.0-89.0 °C. |
| Solubility | Expected to be soluble in polar organic solvents | The carboxylic acid moiety imparts polarity. The principle of "like dissolves like" suggests solubility in alcohols, ethyl acetate, and acetone. |
The Crucial First Step: Solvent Selection
The success of any recrystallization is critically dependent on the choice of solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High dissolving power for the compound at elevated temperatures.
-
Low dissolving power for the compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
-
It should be non-toxic, inexpensive, and non-flammable, where possible.
Experimental Protocol for Solvent Screening
A systematic solvent screening process is the most reliable method for identifying a suitable recrystallization solvent. This should be performed on a small scale to conserve the crude material.
Materials:
-
Crude this compound
-
A selection of test solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane)
-
Small test tubes or vials
-
Spatula
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Initial Solubility Test (Room Temperature):
-
Place approximately 20-30 mg of the crude this compound into a series of labeled test tubes.
-
To each test tube, add a different solvent dropwise, starting with about 0.5 mL.
-
Agitate the mixture and observe the solubility. A suitable solvent will not dissolve the compound, or will dissolve it very sparingly, at room temperature.
-
-
Hot Solubility Test:
-
For the solvents in which the compound was poorly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Continue to add the solvent dropwise with agitation until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will fully dissolve the compound at or near its boiling point.
-
-
Crystallization Test:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.
-
Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe the quantity and quality of the crystals formed. A copious amount of well-formed crystals indicates a promising solvent.
-
Interpreting the Results and Solvent System Selection
-
Single Solvent System: If a single solvent meets the criteria of poor solubility at room temperature and good solubility at high temperature, with good crystal recovery upon cooling, it can be used for the bulk recrystallization.
-
Mixed Solvent System: If no single solvent is ideal, a mixed solvent system (binary system) may be necessary. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The crude compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid (cloudy). The solution is then reheated until it becomes clear, and then allowed to cool slowly. Common miscible pairs include ethanol/water, ethyl acetate/heptane, and toluene/heptane.
Detailed Recrystallization Protocol
This protocol assumes a suitable solvent has been identified through the screening process described above.
Workflow Diagram
Caption: A generalized workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the flask should not be more than half-full with the final solution volume).
-
Add a magnetic stir bar to the flask.
-
Add a small amount of the chosen recrystallization solvent to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. If using a low-boiling solvent, use a reflux condenser.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration step is necessary.
-
Preheat a second Erlenmeyer flask and a stemless or short-stemmed funnel.
-
Place a piece of fluted filter paper in the pre-warmed funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Continue to draw air through the crystals on the filter funnel for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or, for more efficient solvent removal, in a vacuum oven at a temperature well below the compound's melting point.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed to validate the success of the purification process.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is a good indicator of high purity. Impurities typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical identity of the compound and the absence of impurities.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's solubility is too high in the chosen solvent, or the solution is cooling too rapidly. The melting point of the compound may be lower than the boiling point of the solvent. | Reheat the solution and add more solvent. If the problem persists, consider a different solvent or a mixed solvent system. Ensure slow cooling. |
| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound. If still unsuccessful, evaporate some of the solvent to increase the concentration and allow to cool again. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored Product | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Add charcoal to a slightly cooled solution to prevent bumping. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Be aware of the flammability and toxicity of the solvents being used. Avoid open flames when working with flammable solvents.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
References
- BenchChem Technical Support Team. (2025). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile. BenchChem.
- BenchChem Technical Support Team. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
- University of Rochester Department of Chemistry.
- Thermo Fisher Scientific. 4-(Trifluoromethoxy)phenylacetic acid, 98%.
Sources
Quantitative Analysis of 4-(Difluoromethoxy)phenylacetic Acid in Biological Samples: An Application Note and Protocol for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of 4-(Difluoromethoxy)phenylacetic acid in key biological matrices, including plasma, urine, and tissue homogenates. Designed for researchers, scientists, and drug development professionals, this document outlines detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies are grounded in established bioanalytical principles and adhere to regulatory expectations for method validation as stipulated by the FDA and EMA. By explaining the causality behind experimental choices, this guide aims to equip scientists with the necessary tools to develop and validate robust and reliable bioanalytical methods for pharmacokinetic, toxicokinetic, and metabolism studies of compounds containing the this compound moiety.
Introduction: The Rationale for Quantitation
This compound and its derivatives represent a class of compounds with significant interest in pharmaceutical development. The unique physicochemical properties imparted by the difluoromethoxy group can influence a molecule's metabolic stability, lipophilicity, and target engagement. As such, understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds is paramount for successful drug development.
Accurate and precise quantification of this compound in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. These data inform critical decisions regarding dosing regimens, safety margins, and the overall viability of a drug candidate. This application note provides a detailed, step-by-step guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Foundational Principles: Physicochemical Properties and Analytical Strategy
While specific experimental data for this compound is not widely published, we can infer its properties from close structural analogs such as 4-(trifluoromethoxy)phenylacetic acid and 4-(difluoromethoxy)benzoic acid.[1] These analogs are acidic compounds with moderate lipophilicity. This informs our analytical strategy, which will focus on:
-
Efficient extraction from complex biological matrices: Techniques that can effectively isolate an acidic, moderately lipophilic compound from proteins and other endogenous components.
-
Optimal chromatographic separation: A reversed-phase liquid chromatography (RPLC) method that provides good retention and peak shape.
-
Sensitive and selective detection: Tandem mass spectrometry (MS/MS) operating in a negative ionization mode to achieve the required sensitivity and specificity.
A critical component of a robust quantitative bioanalytical method is the use of a stable isotope-labeled internal standard (SIL-IS).[2][3][4] For the analysis of this compound, the ideal internal standard would be this compound-d2 (or another appropriately deuterated version). The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby ensuring the accuracy and precision of the measurement.[5]
Detailed Experimental Protocols
This section provides detailed protocols for the analysis of this compound in plasma, urine, and tissue homogenates.
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), this compound-d2 (or other suitable SIL-IS, ≥98% purity, ≥99% isotopic purity).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - all LC-MS grade.
-
Acids and Bases: Formic acid (FA), Acetic acid (AA), Ammonium hydroxide (NH₄OH) - all LC-MS grade.
-
Water: Deionized water, 18.2 MΩ·cm.
-
Biological Matrices: Control (blank) human plasma (K₂EDTA), urine, and tissue (e.g., liver, kidney) from the relevant species.
Sample Preparation: A Matrix-Specific Approach
The choice of sample preparation technique is critical for removing interferences and ensuring reproducible results.[6][7][8] We present three validated methods tailored to different biological matrices.
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[6][7][8][9][10]
Protocol:
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Diagram: Protein Precipitation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
For urine samples, a simple "dilute-and-shoot" approach may be sufficient. However, for increased cleanliness and concentration, solid-phase extraction is recommended.[11][12][13][14][15]
Protocol (SPE):
-
Thaw urine samples and centrifuge to remove particulates.
-
Dilute 100 µL of urine with 400 µL of 2% phosphoric acid in water.
-
Add 10 µL of the internal standard working solution.
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 5), followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
Diagram: Solid-Phase Extraction Workflow for Urine
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. myadlm.org [myadlm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Comprehensive screening of acidic, neutral and basic drugs from blood and urine | Separation Science [sepscience.com]
- 13. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uniform solid-phase extraction procedure for toxicological drug screening in serum and urine by HPLC with photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes & Protocols: Formulation of 4-(Difluoromethoxy)phenylacetic Acid for Experimental Use
Executive Summary
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the formulation of 4-(Difluoromethoxy)phenylacetic acid (DFMPA). The successful execution of both in vitro and in vivo experiments hinges on the appropriate preparation of test compounds. A poorly designed formulation can lead to issues with solubility, stability, and bioavailability, ultimately compromising experimental results and their interpretation. This document moves beyond simple recipes to explain the scientific rationale behind formulation choices, empowering researchers to develop robust, reliable, and validatable preparations for their specific experimental needs. We will cover the essential physicochemical properties of DFMPA, safety and handling protocols, and detailed, step-by-step methodologies for creating formulations suitable for cell-based assays and animal administration.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is the foundation of any successful formulation strategy. These parameters dictate solvent selection, stability considerations, and the feasibility of different formulation types (e.g., solution vs. suspension).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| CAS Number | 243659-15-6 | Amadis Chemical[1] |
| Molecular Formula | C₉H₈F₂O₃ | CymitQuimica[2] |
| Molecular Weight | 202.15 g/mol | CymitQuimica[2] |
| Appearance | White to off-white solid | ChemicalBook[3] |
| pKa | 4.20 ± 0.10 (Predicted) | ChemicalBook[3] |
| Boiling Point | 300.1 ± 37.0 °C at 760 mmHg | Amadis Chemical[1] |
| Storage | Sealed in a dry place; long-term at 2-8°C | Amadis Chemical[1] |
| Solubility | No quantitative data available. Qualitative descriptions for similar compounds suggest slight solubility in DMSO and methanol.[4] Solubility must be determined empirically for specific vehicles. |
The predicted pKa of 4.20 suggests that DFMPA is a weak acid.[3] Its solubility will therefore be highly dependent on the pH of the aqueous vehicle; solubility is expected to increase significantly in basic conditions (pH > pKa) due to the formation of the more soluble carboxylate salt. However, altering pH is not always biologically compatible, making the use of co-solvents or suspensions a common requirement.
Safety and Handling
While specific hazard data for DFMPA is limited, related phenylacetic acid derivatives and fluorinated compounds warrant careful handling. Standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[5][6]
-
Inhalation: Avoid generating and inhaling dust.[6][7] Handle the solid powder in a well-ventilated area or a chemical fume hood. For repeated handling of larger quantities, a dust mask (e.g., N95) is recommended.[5]
-
Skin/Eye Contact: Causes skin and serious eye irritation.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[6][7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] For long-term stability, storage at 2-8°C is recommended.[1]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[7]
Formulation Strategies: A Decision-Making Framework
The optimal formulation depends entirely on the experimental context, primarily the biological system (in vitro vs. in vivo) and the required dose. The low aqueous solubility of many organic compounds like DFMPA is the central challenge.
In Vitro Formulations
For cell-based assays, the primary goal is to create a concentrated stock solution that can be diluted into the aqueous cell culture medium without precipitation.
-
The DMSO Standard: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions due to its broad solubilizing power and miscibility with aqueous media.
-
Causality: The key constraint is the final concentration of the vehicle in the culture medium, as solvents like DMSO can exhibit cellular toxicity at concentrations typically above 0.5-1% (v/v). Therefore, the stock solution must be concentrated enough to allow for a significant dilution (e.g., 1:1000) into the final assay volume.
In Vivo Formulations
For animal studies, the formulation must be non-toxic, compatible with the route of administration, and capable of delivering the target dose in a reasonable volume (e.g., 5-10 mL/kg for oral gavage in rodents).[9]
-
Solutions vs. Suspensions:
-
Solutions: A true solution is homogenous and ensures uniform dosing, but may require co-solvents or pH adjustments that could be poorly tolerated.
-
Suspensions: A suspension is a heterogeneous mixture of the solid compound dispersed in a liquid vehicle. This is often the most practical approach for administering poorly soluble compounds orally.[10] The key to a good suspension is ensuring it is uniform and stable enough during the dosing procedure to deliver a consistent amount of the drug.
-
-
Common Vehicles for Oral Administration:
-
Aqueous Vehicles with Suspending Agents: Carboxymethyl cellulose (CMC) is widely used to increase viscosity and prevent the rapid settling of particles.[9][10] A concentration of 0.5% w/v is common.
-
Oils: For highly lipophilic compounds, edible oils like corn oil or peanut oil can be effective vehicles.[10]
-
Surfactants: A small amount of a surfactant like Tween 80 can be added to aqueous suspensions to aid in wetting the solid particles and improving dispersion.
-
The use of non-pharmaceutical grade compounds in animal research must be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC).[11][12] When a pharmaceutical-grade version is unavailable, the highest purity analytical-grade reagent should be used and formulated aseptically.[11][13]
Caption: Decision workflow for selecting the appropriate formulation strategy.
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM DMSO Stock Solution (In Vitro Use)
Objective: To prepare a high-concentration, sterile stock solution of DFMPA in DMSO for use in cell culture experiments.
Materials:
-
This compound (MW: 202.15 g/mol )
-
Anhydrous, sterile-grade DMSO
-
Sterile, amber glass vial or cryovial with a screw cap
-
Analytical balance
-
Sterile 0.22 µm syringe filter and sterile syringe
Workflow Diagram:
Caption: Step-by-step workflow for preparing a sterile DMSO stock solution.
Procedure:
-
Calculation: Determine the mass of DFMPA required. For 1 mL of a 100 mM solution: Mass = 0.100 mol/L * 0.001 L * 202.15 g/mol = 0.0202 g = 20.2 mg
-
Weighing: Accurately weigh 20.2 mg of DFMPA powder and transfer it to a sterile vial.
-
Dissolution: Add 1.0 mL of sterile-grade DMSO to the vial. Cap tightly.
-
Mixing: Vortex the vial vigorously until the solid is completely dissolved. If needed, sonicate in a water bath for 5-10 minutes to aid dissolution. Visually inspect against a light source to ensure no particulates remain.
-
Sterilization (Recommended): For cell culture applications, ensuring sterility is critical. Draw the solution into a sterile syringe and pass it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile, amber vial. This step removes any potential microbial contamination.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots protected from light at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Suspension for In Vivo Oral Gavage
Objective: To prepare a homogenous, 10 mg/mL suspension of DFMPA in 0.5% (w/v) carboxymethyl cellulose (CMC) for oral administration in rodents.
Materials:
-
This compound (DFMPA)
-
Sodium carboxymethyl cellulose (CMC, low viscosity)
-
Sterile water for injection or purified water
-
Mortar and pestle
-
Glass beaker and magnetic stirrer/stir bar
-
Graduated cylinder
Procedure:
-
Prepare the Vehicle (0.5% CMC): a. Heat ~80% of the final required volume of water (e.g., 80 mL for a final volume of 100 mL) to about 60°C. This aids in the hydration of CMC. b. While stirring vigorously with a magnetic stirrer, slowly sprinkle 0.5 g of CMC into the vortex of the warm water to prevent clumping. c. Continue stirring until the CMC is fully dispersed. The solution will appear cloudy or opalescent. d. Remove from heat and continue stirring until the solution has cooled to room temperature. e. Transfer the vehicle to a graduated cylinder and add cold water to reach the final desired volume (100 mL). Stir until uniform. The vehicle can be stored at 4°C for up to one week.
-
Prepare the Suspension (10 mg/mL): a. Weighing: For a 10 mL final volume, weigh 100 mg of DFMPA. b. Trituration (Wetting): Place the DFMPA powder into a mortar. Add a small amount of the 0.5% CMC vehicle (e.g., 0.5 mL) and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical to wet the particles and prevent clumping. c. Dilution: Gradually add more of the 0.5% CMC vehicle in small portions, mixing thoroughly after each addition, until a liquid slurry is formed. d. Final Volume: Transfer the slurry to a graduated cylinder or beaker. Use the remaining vehicle to rinse the mortar and pestle, adding the rinse to the bulk suspension to ensure a complete transfer of the compound. e. Homogenization: Add the vehicle to the final desired volume (10 mL). Place a magnetic stir bar in the beaker and stir continuously for at least 15-30 minutes before dosing.
-
Administration: a. The suspension must be stirred continuously during the dosing procedure to ensure each animal receives a uniform dose. Use a magnetic stirrer and withdraw each dose while the suspension is being actively mixed. b. Use an appropriately sized oral gavage needle for the animal being dosed.
Protocol 3: Empirical Solubility Assessment (Shake-Flask Method)
Objective: To determine the approximate solubility of DFMPA in a chosen vehicle, which is essential when attempting to create a true solution for in vivo use. This protocol is adapted from standard methodologies.[4]
Materials:
-
This compound (DFMPA)
-
Chosen vehicle (e.g., saline, PBS with 10% Solutol®)
-
Multiple small glass vials with screw caps
-
Analytical balance
-
Shaker or rotator at a controlled temperature
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of DFMPA to a known volume of the vehicle (e.g., 20-30 mg into 1 mL of vehicle) in a glass vial. The presence of undissolved solid is required to ensure saturation.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully remove a known volume of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and analyze the concentration of dissolved DFMPA using a validated analytical method like HPLC-UV. The resulting concentration is the equilibrium solubility of the compound in that vehicle at that temperature.
Validation, Quality Control, and Troubleshooting
Table 2: Formulation Quality Control and Troubleshooting
| Parameter / Problem | Quality Control / Solution | Rationale |
| Visual Inspection | Solution should be clear and free of particulates. Suspension should be uniform upon stirring with no large clumps. | Ensures homogeneity and proper preparation. |
| pH Measurement | Measure the pH of the final formulation. Adjust only if necessary and biologically compatible. | pH can affect both compound stability and tolerability by the animal. |
| Compound Precipitation (In Vitro) | Cause: Final DMSO concentration is too high, or the compound's solubility limit in the medium is exceeded. Solution: Prepare a more dilute intermediate stock from the primary DMSO stock before adding to media. | Reduces the local concentration of DMSO upon dilution, preventing a solvent-shift precipitation. |
| Uneven Dosing (In Vivo) | Cause: Suspension is not homogenous; compound is settling. Solution: Ensure continuous, vigorous stirring during the entire dose-withdrawal process. Confirm trituration step was performed correctly. | A well-dispersed suspension is essential for consistent dosing and reproducible results. |
| Animal Distress (Oral Gavage) | Cause: Improper technique or poorly tolerated vehicle. Solution: Ensure personnel are properly trained in oral gavage. If the vehicle is suspected, consider alternatives (e.g., different suspending agent, different oil). | Animal welfare is paramount and stress can introduce a confounding variable in experiments.[14] |
References
-
Vertex AI Search Result[15] (Information on a related compound, 4-(Trifluoromethoxy)phenylacetic acid, used for general context).
- Thermo Fisher Scientific. Safety Data Sheet.
- Thermo Fisher Scientific. Safety Data Sheet.
- Shah, V. M., et al. "Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data.
-
AFG Bioscience. 4-(3,5-Difluorophenyl)phenylacetic acid - SAFETY DATA SHEET. [Link]
- Researchers - Rodent MDA.
- Macias-Rubalcava, M. L., et al. "Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lunata.
- Singh, R., et al. "Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice." Antimicrobial Agents and Chemotherapy, 53(5), 1940-1945.
-
PubChem. N-(4-(Difluoromethoxy)phenyl)acetamide. [Link]
- ResearchGate.
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
- Google Patents.
- BenchChem. Solubility Profile of 4-Chloro-2-fluorophenylacetic Acid in Organic Solvents: A Technical Guide.
- BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
-
Animal Welfare Institute. Oral Dosing. [Link]
- NIH National Center for Advancing Translational Sciences.
-
National Agricultural Library. Search Hedges for Alternatives to Oral Gavage in Mice and Rats. [Link]
- Florida State University Animal Care and Use Committee. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Research.
- University of Pennsylvania.
-
University of Washington. Non-Pharmaceutical Grade Substances in Laboratory Animals – Office of Animal Welfare. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
- NIH Office of Animal Care and Use.
Sources
- 1. This compound,243659-15-6-Amadis Chemical [amadischem.com]
- 2. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 3. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
- 8. westliberty.edu [westliberty.edu]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Non-Pharmaceutical Grade Substances in Laboratory Animals – Office of Animal Welfare [sites.uw.edu]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. nal.usda.gov [nal.usda.gov]
- 15. innospk.com [innospk.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)phenylacetic Acid
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable fluorinated building block. The unique properties of the difluoromethoxy group make it a desirable bioisostere for hydroxyl or thiol groups in medicinal chemistry, but its installation and manipulation present specific challenges.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
Synthetic Strategies at a Glance
The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability of starting materials, scale, and tolerance for specific reagents or reaction conditions. The three most common pathways are outlined below.
Caption: Common synthetic pathways to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during synthesis. The solutions provided are grounded in established chemical principles and practical laboratory experience.
Part 1: The Difluoromethylation Step
The introduction of the -OCF₂H group onto a phenolic precursor is a critical, and often challenging, first step in many synthetic routes.
Q1: My difluoromethylation of 4-hydroxyacetophenone (or 4-hydroxybenzaldehyde) is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in this step typically stem from three primary issues: incomplete reaction, reagent instability, or suboptimal reaction conditions.
-
Incomplete Reaction: The reaction of a phenol with a difluoromethylating agent like sodium chlorodifluoroacetate often requires forcing conditions (e.g., high temperature in DMF) to proceed efficiently.[2]
-
Causality: The phenoxide, formed in situ, acts as the nucleophile. Insufficiently basic conditions or low temperatures can lead to a low concentration of the reactive phenoxide, slowing the reaction.
-
Solution: Ensure your base (e.g., K₂CO₃, Na₂CO₃) is anhydrous and used in sufficient excess (2-3 equivalents). If the reaction is still sluggish, consider increasing the temperature incrementally (e.g., from 80°C to 100-120°C), but be mindful of potential decomposition of the starting material or product.[2]
-
-
Reagent Choice & Stability: Difluoromethylating agents can be expensive and unstable.[3] While sodium chlorodifluoroacetate is common, it generates difluorocarbene (:CF₂) in situ, which can have a short lifetime.
-
Causality: The efficiency of carbene trapping by the phenoxide is concentration-dependent. Slow generation or decomposition can lead to side reactions.
-
Solution: Add the difluoromethylating agent portion-wise to maintain a steady concentration. Alternatively, explore other reagents like TMSCF₂H, which can sometimes offer milder reaction conditions, though they may require different activators (e.g., fluoride source).[4]
-
-
Solvent Issues: The solvent must be high-boiling, polar, and aprotic to facilitate the reaction.
-
Causality: DMF or DMSO are ideal for solvating the salts involved and withstanding the high temperatures. Using lower-boiling solvents like THF or acetonitrile will prevent the reaction from reaching the necessary activation energy.
-
Solution: Use anhydrous, high-purity DMF or DMSO. Ensure the solvent volume is sufficient to keep all reagents in solution at the reaction temperature.
-
Part 2: The Willgerodt-Kindler Reaction
This reaction is a powerful method for converting aryl ketones, such as 4-(difluoromethoxy)acetophenone, into the corresponding phenylacetic acid derivative, but it requires careful execution.[5][6][7]
Q2: My Willgerodt-Kindler reaction is sluggish, and I'm isolating a complex mixture of products. How can I improve this?
A2: The Willgerodt-Kindler reaction involves the conversion of the ketone to a thioamide, which is subsequently hydrolyzed.[8][9] Sluggishness and side products are common complaints.
-
Reaction Conditions: The classic conditions involve heating the ketone with sulfur and a high-boiling secondary amine like morpholine.[9]
-
Causality: The reaction proceeds through the formation of an enamine, which then reacts with sulfur.[5][8] High temperatures (reflux, ~130-140°C) are necessary to drive the complex rearrangement cascade.[9]
-
Solution: Ensure you are using a sufficient excess of both sulfur (2.5-3.0 eq) and morpholine (3.0-4.0 eq). The reaction mixture should be heated to a steady reflux. Using a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) has been shown to accelerate the subsequent hydrolysis step and may improve overall efficiency.[10]
-
-
Incomplete Hydrolysis: The intermediate thiomorpholide must be completely hydrolyzed to the final carboxylic acid. This is often done by adding aqueous NaOH directly to the cooled reaction mixture and refluxing again.[9]
-
Causality: Thioamides are more stable to hydrolysis than their amide counterparts. Incomplete hydrolysis will leave the thioamide or the corresponding amide as a major impurity.
-
Solution: Use a concentrated solution of NaOH (e.g., 20-40%) and ensure a sufficiently long reflux period (4-8 hours) for the hydrolysis step.[9] Monitor the reaction by TLC until the intermediate has been fully consumed.
-
Caption: Troubleshooting the Willgerodt-Kindler Reaction.
Part 3: The Grignard and Cyanide Routes
These classical C-C bond-forming strategies are powerful but demand rigorous control over reaction conditions.
Q3: I am attempting to form a Grignard reagent from 4-(difluoromethoxy)benzyl bromide, but the reaction won't initiate. What should I do?
A3: Grignard initiation failure is one of the most common problems in organic synthesis. It is almost always due to moisture or passivation of the magnesium surface.[11][12]
-
Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by water.
-
Causality: The R-MgX bond is highly polarized, making the carbon atom strongly nucleophilic and basic. It will readily deprotonate even trace amounts of water, terminating the reagent.
-
Solution: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled in a desiccator). Use anhydrous ether (distilled from sodium/benzophenone or purchased in a sealed bottle) as the solvent.[12][13]
-
-
Magnesium Activation: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO).[13]
-
Causality: This MgO layer prevents the alkyl halide from reaching the reactive magnesium metal surface, thus inhibiting the electron transfer needed to form the reagent.[13]
-
Solution: Activate the magnesium. Common methods include:
-
Crushing: Briefly grind the magnesium turnings in a dry mortar and pestle to expose fresh surfaces.[14]
-
Iodine: Add a single small crystal of iodine to the flask. The iodine reacts with the magnesium surface, and the disappearance of its characteristic purple/brown color is an indicator of activation.[12][13]
-
Chemical Activation: Add a few drops of 1,2-dibromoethane, which reacts readily to initiate the process.
-
-
Q4: The acid-catalyzed hydrolysis of 4-(difluoromethoxy)benzyl cyanide stops at the amide stage. How can I push the reaction to the carboxylic acid?
A4: The hydrolysis of a nitrile proceeds in two steps: nitrile to amide, then amide to carboxylic acid. The second step is often slower and requires more forcing conditions.[15]
-
Causality: While the initial hydration of the nitrile is often facile under acidic conditions, the resulting amide is a relatively stable functional group. Protonation of the amide carbonyl is required for the subsequent nucleophilic attack by water, and this may require higher temperatures or stronger acid concentration.
-
Solution:
-
Increase Reaction Time and Temperature: Simply refluxing for a longer period (e.g., 8-15 hours) can often drive the reaction to completion.[16]
-
Modify Acid Conditions: A mixture of sulfuric acid, water, and glacial acetic acid can sometimes be more effective than aqueous sulfuric acid alone for hydrolyzing nitriles.[16]
-
Switch to Basic Hydrolysis: Basic hydrolysis (e.g., refluxing with 20-40% NaOH or KOH) is often more effective for converting amides to carboxylates. The resulting carboxylate salt can then be acidified in the workup to yield the final product.
-
Comparative Overview of Synthetic Routes
| Route | Starting Material | Key Reagents | Pros | Cons | Typical Yield Range |
| 1. Willgerodt-Kindler | 4-(Difluoromethoxy)acetophenone | Sulfur, Morpholine, NaOH | Tolerant of many functional groups; direct conversion of ketone to acid moiety. | Malodorous sulfur reagents; high temperatures required; intermediate can be difficult to hydrolyze. | 50-75%[8][10] |
| 2. Cyanide Hydrolysis | 4-(Difluoromethoxy)benzyl Bromide | NaCN, H₂SO₄/H₂O | Utilizes common and reliable reactions; starting materials often accessible. | Use of highly toxic cyanide; hydrolysis can be slow and require harsh conditions. | 60-80%[16] |
| 3. Grignard Reaction | 4-(Difluoromethoxy)bromobenzene | Mg, CO₂ (dry ice) | Builds the carbon skeleton efficiently. | Extremely sensitive to moisture; requires specialized Grignard precursors. | 50-70% |
Experimental Protocols
Protocol 1: Willgerodt-Kindler Synthesis of this compound
This protocol is adapted from established procedures for the Willgerodt-Kindler reaction.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(difluoromethoxy)acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Thioamide Formation: Heat the mixture to a steady reflux (approx. 130-140°C) for 6-8 hours. The reaction mixture will become dark and viscous. Monitor the disappearance of the starting ketone by TLC.
-
Hydrolysis: Cool the reaction mixture to below 100°C. Cautiously add a 20% aqueous solution of sodium hydroxide (5.0 eq). Re-heat the mixture to reflux and maintain for an additional 4-6 hours to ensure complete hydrolysis of the intermediate thiomorpholide.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Wash the aqueous solution with a non-polar solvent (e.g., toluene or ether) to remove neutral impurities.
-
Isolation: Transfer the aqueous layer to a beaker and cool in an ice bath. Slowly acidify with concentrated hydrochloric acid until the pH is ~1-2. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or toluene/hexanes) to yield pure this compound.[9]
References
-
Grignard Reaction. University of Wisconsin-Madison Chemistry Department. [Link]
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]
-
Willgerodt rearrangement. Wikipedia. [Link]
-
Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
-
The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Willgerodt‐Kindler Reaction. MSU Chemistry. [Link]
-
Willgerodt-Kindler Reaction. SynArchive. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
-
A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org. [Link]
-
Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]
-
Question about Grignard reaction. Sciencemadness.org. [Link]
-
The Grignard Reaction. Winthrop University Chemistry Department. [Link]
-
phenylacetic acid. Organic Syntheses Procedure. [Link]
-
Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]
-
Preparation of phenylacetic acid. PrepChem.com. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bohr.winthrop.edu [bohr.winthrop.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)phenylacetic Acid
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental work, ensuring both accuracy and efficiency.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion in the Difluoromethylation of 4-Hydroxyphenylacetic Acid Precursors
Question: I am attempting to synthesize a 4-(difluoromethoxy)phenyl intermediate by reacting a 4-hydroxyphenylacetic acid derivative with a difluoromethylating agent (e.g., chlorodifluoromethane), but I am observing low yields and significant amounts of unreacted starting material. What could be the cause, and how can I improve the conversion?
Answer:
This is a common challenge in O-difluoromethylation reactions. The efficiency of this step is highly dependent on several factors. Let's break down the potential causes and solutions:
-
Causality: The reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack the difluorocarbene generated from the difluoromethylating agent. Incomplete deprotonation, instability of the difluorocarbene, or side reactions can all lead to poor yields.
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry:
-
Issue: The base may not be strong enough to fully deprotonate the phenol, or an insufficient amount is being used.
-
Solution: Ensure you are using a strong enough base, such as potassium hydroxide or sodium hydroxide, to generate the phenoxide. It is often beneficial to use a slight excess of the base (1.1-1.5 equivalents) to drive the deprotonation to completion.
-
-
Solvent and Reaction Conditions:
-
Issue: The choice of solvent can significantly impact the solubility of the reactants and the stability of the difluorocarbene. High temperatures can lead to the decomposition of the difluoromethylating agent.
-
Solution: Polar aprotic solvents like DMF or DMSO are generally effective for this reaction.[1] Maintaining a controlled temperature is crucial. Running the reaction at the lowest effective temperature will minimize the decomposition of the difluoromethylating agent and reduce the formation of byproducts.
-
-
Moisture Control:
-
Issue: Water in the reaction mixture can compete with the phenoxide for the difluorocarbene, leading to the formation of formate and fluoride ions and reducing the yield of the desired product.[2]
-
Solution: Ensure all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
-
Agitation:
-
Issue: If the reaction is heterogeneous (e.g., solid base in a liquid), poor mixing can lead to localized areas of low reactivity.
-
Solution: Ensure efficient stirring to maintain a homogeneous reaction mixture and facilitate mass transfer.
-
-
Problem 2: Presence of an Unexpected Peak Corresponding to a Dimer or Dialkylated Product in my HPLC/LC-MS Analysis
Question: My final product shows an unexpected peak with a higher molecular weight than this compound. I suspect it might be a dimer or a dialkylated impurity. How can this form, and how can I prevent it?
Answer:
The formation of dimeric or dialkylated impurities is a known issue, particularly in syntheses involving the malonic ester pathway.
-
Causality (Malonic Ester Synthesis): The malonic ester synthesis involves the alkylation of a malonate ester with a benzyl halide. If the initially formed mono-alkylated product is deprotonated again by the base, it can react with another molecule of the benzyl halide, leading to a dialkylated malonic ester. Subsequent hydrolysis and decarboxylation would then yield a dialkylated phenylacetic acid derivative.[3][4]
-
Prevention Strategies:
-
Control of Stoichiometry: Use a slight excess of the malonic ester relative to the benzyl halide. This will increase the probability that the base reacts with the starting malonic ester rather than the mono-alkylated product.[4]
-
Slow Addition of Alkylating Agent: Adding the 4-(difluoromethoxy)benzyl halide slowly to the reaction mixture containing the deprotonated malonic ester can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation.
-
Choice of Base and Temperature: Using a sterically hindered base might selectively deprotonate the more accessible starting malonic ester. Lowering the reaction temperature can also help to control the rate of the second alkylation.
-
-
Analytical Identification:
-
HPLC-MS: This is the most direct way to identify the impurity. The mass of the unexpected peak should correspond to the addition of another 4-(difluoromethoxy)benzyl group.
-
NMR: ¹H and ¹³C NMR spectroscopy can also confirm the structure of the impurity by showing the characteristic signals of two 4-(difluoromethoxy)phenyl groups.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the impurities encountered during the synthesis of this compound.
What are the most common impurities in the synthesis of this compound and how do they form?
The common impurities largely depend on the synthetic route employed. Below is a summary of potential impurities for three common synthetic pathways.
| Synthetic Route | Starting Material(s) | Potential Impurities | Formation Mechanism |
| Route A: Difluoromethylation & Hydrolysis | 4-Hydroxyphenylacetic acid | 4-Formylphenylacetic acid: | Hydrolysis of the difluoromethoxy group under acidic or basic conditions. |
| Unreacted 4-Hydroxyphenylacetic acid: | Incomplete difluoromethylation reaction. | ||
| Route B: Willgerodt-Kindler Reaction | 4-(Difluoromethoxy)acetophenone | 4-(Difluoromethoxy)phenylthioacetamide: | Incomplete hydrolysis of the thioamide intermediate.[5][6] |
| Unreacted 4-(Difluoromethoxy)acetophenone: | Incomplete Willgerodt-Kindler reaction. | ||
| Route C: Malonic Ester Synthesis | 4-(Difluoromethoxy)benzyl halide & Diethyl malonate | Bis(4-(difluoromethoxy)benzyl)acetic acid: | Dialkylation of the malonic ester.[3][7] |
| Diethyl 2-(4-(difluoromethoxy)benzyl)malonate: | Incomplete hydrolysis and decarboxylation.[8] |
How can I detect and quantify these impurities?
A combination of chromatographic and spectroscopic techniques is essential for the robust detection and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: A reversed-phase HPLC method with UV detection is the most common technique for purity analysis of phenylacetic acid derivatives.[9][10][11]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is often employed.
-
Detection: UV detection at a wavelength around 220-230 nm, where the phenylacetic acid chromophore absorbs strongly.
-
-
Quantification: Impurities can be quantified by comparing their peak areas to that of a reference standard of this compound. For accurate quantification of specific impurities, it is ideal to have a reference standard of the impurity itself.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol: GC-MS can be used for the analysis of volatile impurities. Derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) may be necessary.[12]
-
Identification: The mass spectrum of each impurity peak can be used for structural elucidation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural confirmation of the final product and the identification of impurities.[13][14][15][16][17]
-
Identification: Characteristic chemical shifts and coupling patterns can help to identify the structures of impurities, even at low levels. For example, a formyl proton signal around 9-10 ppm in the ¹H NMR spectrum would indicate the presence of 4-formylphenylacetic acid.
-
What is the stability of the difluoromethoxy group during the synthesis?
The difluoromethoxy group is generally stable under many synthetic conditions. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which can lead to the formation of a formyl group and subsequently a hydroxyl group.
-
Mechanism of Hydrolysis: The hydrolysis is thought to proceed via the formation of a difluoromethyl cation, which is then attacked by water.
-
Preventative Measures:
-
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
During workup and purification steps, use milder acidic or basic conditions where possible.
-
If a reaction requires harsh conditions, it is important to monitor for the formation of the 4-formylphenylacetic acid impurity.
-
Visualizing Synthetic Pathways and Impurity Formation
To better understand the synthetic landscape, the following diagrams illustrate a common synthetic route and the potential formation of key impurities.
Caption: Synthetic route from 4-hydroxyphenylacetic acid and a key degradation pathway.
Caption: Impurity formation in the malonic ester synthesis pathway.
References
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]
-
Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Hu, J., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. Retrieved from [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
ResearchGate. (2021). Benzyl cyanide can be converted into phenylacetic acid in vivo. Retrieved from [Link]
-
Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]
-
ResearchGate. (2021). Verification of the difluoroalkylation/hydrolysis sequence from Trp to.... Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]
-
PubMed. (1998). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide. Retrieved from [Link]
-
Aecenar. (n.d.). Phenylacetic acid production (PAA-precursor). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
SciSpace. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-hydroxyphenyl acetic acid. Retrieved from [Link]
-
PMC. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
Wikipedia. (2023). 4-Hydroxyphenylacetic acid. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Fluorophenylacetic acid. Retrieved from [Link]
-
Chemical Society Reviews. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
ResearchGate. (2009). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]
-
ACS Publications. (2019). Hydrolysis of Formyl Fluoride Catalyzed by Sulfuric Acid and Formic Acid in the Atmosphere. Retrieved from [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. Retrieved from [Link]
-
PubMed. (2013). Alkylation of phenol: a mechanistic view. Retrieved from [Link]
-
ResearchGate. (2016). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]
- Google Patents. (2013). Process for synthesizing phenylacetic acid by carbonylation of toluene.
-
BMRB. (n.d.). bmse000220 Phenylacetic Acid at BMRB. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt Rearrangement [unacademy.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. askthenerd.com [askthenerd.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scioninstruments.com [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. epfl.ch [epfl.ch]
- 16. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of the Difluoromethoxy Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethoxy (-OCF₂H) containing compounds. The strategic incorporation of the difluoromethoxy group is a powerful tool in modern medicinal chemistry, offering a unique combination of properties to enhance metabolic stability, modulate lipophilicity, and introduce favorable intermolecular interactions. However, like any functional group, it has its own set of stability challenges that can impact experimental outcomes. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to ensure the successful design, synthesis, and analysis of your difluoromethoxy-containing molecules.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of the difluoromethoxy group.
Q1: How stable is the difluoromethoxy group under typical laboratory conditions?
A1: Generally, the difluoromethoxy group is considered to be a robust functional group under standard laboratory conditions (neutral pH, moderate temperatures, and in the absence of strong Lewis acids or bases). Its stability is attributed to the strong carbon-fluorine bonds.[1] For routine storage, it is recommended to keep difluoromethoxy-containing compounds in a cool, dry, and dark place to minimize any potential for long-term degradation.
Q2: Is the difluoromethoxy group susceptible to cleavage under acidic or basic conditions?
A2: Yes, under forced conditions, the difluoromethoxy group can be susceptible to hydrolysis. While it is generally more stable than a corresponding methoxy group to metabolic cleavage, strong acidic or basic conditions can lead to its degradation.[2] The lability of the group is highly dependent on the specific molecular context, including the nature of the aromatic ring and the presence of other functional groups.
Q3: What are the likely degradation products of the difluoromethoxy group?
A3: Under harsh acidic or basic hydrolytic conditions, the primary degradation pathway involves the cleavage of the ether bond to form a hydroxyl group on the aromatic ring and difluoromethanol. Difluoromethanol is itself unstable and is likely to decompose further.[2][3]
Q4: Can the difluoromethoxy group participate in hydrogen bonding?
A4: Yes, a key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][4][5] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions. This is a unique characteristic not observed in methoxy or trifluoromethoxy groups and can be a strategic advantage in drug design for enhancing target engagement.[1][4]
Q5: How does the difluoromethoxy group affect the metabolic stability of a compound?
A5: The inclusion of a difluoromethoxy group often enhances metabolic stability.[1][6] The strong carbon-fluorine bonds make it more resistant to oxidative metabolism, particularly by cytochrome P450 enzymes, when compared to a methoxy group.[1] This can lead to a longer drug half-life and reduced clearance.
Troubleshooting Guides
This section provides practical guidance for common issues encountered during reactions involving difluoromethoxy-containing compounds.
Guide 1: Unexpected Decomposition During Acidic Workup or Chromatography
Issue: You observe the appearance of a more polar byproduct, consistent with the corresponding phenol, in your LC-MS or TLC analysis after an acidic workup or during silica gel chromatography.
Probable Cause: The difluoromethoxy group is likely undergoing acid-catalyzed hydrolysis. Silica gel can have an acidic surface, which can be sufficient to cause decomposition of sensitive substrates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid-mediated decomposition.
Detailed Steps:
-
Confirm Lability: Before making significant changes, confirm that the acidic conditions are indeed the cause. Take a small aliquot of your reaction mixture before workup, expose it to the acidic solution you plan to use, and monitor the formation of the phenol byproduct over time by TLC or LC-MS.[7]
-
Modify Workup: If lability is confirmed, opt for a milder workup. Instead of strong acids like HCl, consider using a saturated aqueous solution of ammonium chloride. Ensure the reaction mixture is fully quenched with a weak base like sodium bicarbonate before extraction.
-
Adjust Chromatographic Conditions: If the compound is stable during the workup but decomposes on the column, the acidity of the silica gel is the likely culprit.
-
Neutralize Eluent: Add a small percentage (0.1-1%) of a non-polar amine, such as triethylamine, to your eluent system to neutralize the acidic sites on the silica gel.
-
Use Deactivated Silica: For highly sensitive compounds, consider using commercially available deactivated (neutral) silica gel.
-
-
Alternative Purification: If chromatography on silica remains problematic, explore other purification methods such as reverse-phase chromatography, preparative TLC with deactivated plates, recrystallization, or distillation for volatile compounds.
Guide 2: Low Yield or Side Reactions in the Presence of Strong Bases or Nucleophiles
Issue: You are attempting a reaction that requires a strong base (e.g., LDA, n-BuLi) or a potent nucleophile, and you observe low yields of the desired product along with unidentifiable byproducts or the formation of the corresponding phenol.
Probable Cause: While generally stable, the difluoromethoxy group can be labile to strong bases, potentially leading to decomposition. Additionally, in some cases, nucleophilic aromatic substitution can occur, displacing the difluoromethoxy group.
Troubleshooting Steps:
-
Lower the Temperature: Many reactions involving strong bases can be performed at lower temperatures (e.g., -78 °C). This can often suppress side reactions and decomposition pathways.
-
Use a Milder Base: Evaluate if a less aggressive base can effect the desired transformation. For example, consider using lithium bis(trimethylsilyl)amide (LiHMDS) instead of LDA, or potassium carbonate instead of stronger alkoxides.
-
Protect Other Functional Groups: If the base is reacting with another part of the molecule, leading to intramolecular reactions that affect the difluoromethoxy group, consider protecting those functionalities.
-
Change the Order of Addition: In some cases, adding the substrate to the base (inverse addition) can minimize the time the substrate is exposed to an excess of the strong base, thereby reducing degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol provides a general framework for assessing the stability of a difluoromethoxy-containing compound under stressed acidic and basic conditions.
Materials:
-
Your difluoromethoxy-containing compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or LC-MS system
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in ACN).
-
Acidic Degradation:
-
In a vial, mix 1 mL of your stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot (e.g., 100 µL), neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Basic Degradation:
-
In a separate vial, mix 1 mL of your stock solution with 1 mL of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for the acidic degradation, neutralizing the aliquots with 0.1 M HCl.
-
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.[8]
Protocol 2: Analytical Method for Detecting Degradation
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with UV detection or a Liquid Chromatography-Mass Spectrometry (LC-MS) system is ideal for monitoring the degradation of difluoromethoxy compounds.[4][9]
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for your compound's chromophore (e.g., 254 nm).
-
Analysis: Monitor for the appearance of new, typically more polar peaks (earlier retention time) corresponding to the phenolic degradation product.
Mass Spectrometry (MS) Detection:
-
Coupling the HPLC to a mass spectrometer will allow for the confirmation of the mass of the parent compound and the degradation products. The expected phenolic product will have a mass corresponding to the loss of CHF₂ and the addition of H.
Data Summary
The stability of the difluoromethoxy group is highly context-dependent. The following table provides a general overview of its stability profile.
| Condition | Reagents | Temperature | Stability | Potential Issues |
| Neutral | Water, Buffers (pH 7) | Room Temp - 60°C | Generally Stable | Low risk of decomposition. |
| Acidic (Mild) | Acetic Acid, Sat. NH₄Cl | Room Temp | Mostly Stable | Sensitive substrates may show slow degradation. |
| Acidic (Strong) | HCl, H₂SO₄, TFA | Elevated Temp | Labile | Rapid hydrolysis to the corresponding phenol is likely. |
| Basic (Mild) | K₂CO₃, NaHCO₃ | Room Temp | Generally Stable | Low risk of decomposition. |
| Basic (Strong) | NaOH, LDA, n-BuLi | Room Temp - Elevated Temp | Potentially Labile | Hydrolysis or other decomposition pathways are possible. |
| Catalysis | Palladium Catalysts | Varies | Generally Tolerated | Compatibility should be assessed on a case-by-case basis.[6][10][11][12][13] |
Mechanistic Insights
The acid-catalyzed decomposition of an aryl difluoromethyl ether is initiated by the protonation of the ether oxygen, which makes the difluoromethoxy group a better leaving group.
Caption: Simplified mechanism of acid-catalyzed hydrolysis.
References
- Benchchem. (n.d.). 2-(Difluoromethoxy)-6-fluoropyridine stability and degradation pathways.
-
Geri, J. B., Wade Wolfe, M. M., & Szymczak, N. K. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(30), 9404–9408. [Link]
- Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
-
Wang, L., Wei, J., Wu, R., Cheng, G., Li, X., Hu, J., Hu, Y., & Sheng, R. (2017). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 4(2), 214-223. [Link]
- Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
-
Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Yerien, D. E., Barata-Vallejo, S., & Postigo, A. (2017). Difluoromethylation Reactions of Organic Compounds. Chemistry, 23(59), 14676–14701. [Link]
-
Le, C., Theveau, L., Chen, Q., Al-Mawla, R., Grellier, C., Crousse, B., ... & Dorel, R. (2022). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. Chemistry–A European Journal, 28(64), e202202128. [Link]
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
-
Mizuta, S., Shibata, N., Ogawa, S., Fujimoto, H., Nakamura, S., & Toru, T. (2006). Lewis acid-catalyzed tri- and difluoromethylation reactions of aldehydes. Organic & Biomolecular Chemistry, 4(11), 2229–2234. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). Retrieved from [Link]
-
Wang, F., & Sanford, M. S. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. The Journal of Organic Chemistry, 84(6), 3735–3740. [Link]
-
Development of Analytical Methods for Monitoring Degradation Products of 6:2 Fluorotelomer Phosphates in Abiotic Matrices and WW. (n.d.). EAG Laboratories. Retrieved from [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Sanford, M. S. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(44), 18617–18625. [Link]
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Sanford, M. S. (2021). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Journal of the American Chemical Society, 143(44), 18617–18625. [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Decomposition of Difluoromethanol.
-
Sap, J. B. I., Meyer, C. F., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7017–7044. [Link]
-
Tlili, A., & Monnereau, C. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 25(21), 5001. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Thermal degradation of fluoropolymers. (2020, June 1). Retrieved from [Link]
-
Peraman, R., Bhadraya, K., & Reddy, Y. P. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 339–354. [Link]
-
Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (n.d.). Retrieved from [Link]
Sources
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turi.org [turi.org]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 4-(Difluoromethoxy)phenylacetic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic fate and degradation of this compound. We provide field-proven insights, troubleshooting guides, and detailed protocols to support your experimental success.
Section 1: Predicted Metabolic & Degradation Pathways
Understanding the likely metabolic fate of this compound is crucial for designing robust experiments. The structure consists of two key moieties: the metabolically resilient difluoromethoxy group and the biologically active phenylacetic acid core. The overall degradation profile is a composite of pathways known to affect these individual components.
The difluoromethoxy (OCF₂H) group is a bioisostere of the methoxy (OCH₃) group. Its primary role in drug design is to block the common metabolic pathway of O-demethylation, which is readily catalyzed by cytochrome P450 (CYP) enzymes.[1] The high strength of the carbon-fluorine bonds significantly deters oxidative metabolism at the α-carbon, making this group exceptionally stable.[2]
Consequently, the most probable degradation pathways involve modification of other parts of the molecule.
Key Predicted Pathways Include:
-
Phase II Conjugation of the Carboxylic Acid: This is anticipated to be the major metabolic route. The carboxylic acid moiety is a prime target for conjugation enzymes, which increase water solubility and facilitate excretion.
-
Glucuronidation: Formation of an acyl-glucuronide conjugate via UDP-glucuronosyltransferases (UGTs). This is a very common pathway for arylacetic acids.[3]
-
Amino Acid Conjugation: Conjugation with amino acids such as glycine or taurine.
-
-
Phase I Aromatic Hydroxylation: While the difluoromethoxy group is electron-withdrawing, CYP-mediated oxidation of the aromatic ring at positions ortho or meta to the substituents remains a possible, albeit likely minor, pathway.
-
Oxidative Metabolism of the Difluoromethoxy Group (Minor/Negligible): Direct metabolism of the OCF₂H group is energetically unfavorable. However, a minor pathway involving oxidative displacement via an ipso-substitution mechanism, similar to that observed for trifluoromethoxy groups, cannot be entirely ruled out.[2][4] This would result in the formation of a 4-hydroxyphenylacetic acid metabolite.
-
Non-Enzymatic Hydrolysis (Forced Degradation): Under harsh chemical conditions (e.g., strong acid or base), the difluoromethoxy group can undergo hydrolysis.[1][5] However, this is not considered a significant pathway under physiological conditions.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My in vitro assay using liver microsomes shows no turnover of this compound. Is my experiment failing?
A: Not necessarily. This is a common observation for molecules containing metabolically robust groups like difluoromethoxy.
-
Causality: Liver microsomes primarily contain Phase I enzymes (CYP450s). As previously discussed, the difluoromethoxy group is designed to resist CYP-mediated oxidation, and the phenylacetic acid core is also relatively stable to microsomal oxidation.[1] The major metabolic pathways for this compound are likely Phase II conjugations, which require cofactors and enzymes (e.g., UGTs) that may be present but less active in standard microsomal incubations without specific supplementation.
-
Troubleshooting Steps:
-
Confirm System Activity: Always include a positive control with a known substrate for the enzyme system you are using (e.g., midazolam or testosterone for CYP3A4 in human liver microsomes). This validates that the microsomal preparation and cofactors are active.
-
Switch to a More Complete System: Use cryopreserved hepatocytes. Hepatocytes contain a full suite of Phase I and Phase II enzymes and transporters, providing a more comprehensive view of metabolism, including the expected conjugation pathways.
-
Supplement Microsomes: If you must use microsomes, consider using UDPGA-supplemented microsomes to assess glucuronidation specifically.
-
Increase Exposure: As a last resort, you can try increasing the protein concentration or extending the incubation time, but be mindful of potential artifacts and decreased enzyme viability over longer periods.
-
Q2: I'm analyzing samples from a hepatocyte incubation and detect a metabolite with a mass increase of +176 Da. What is it?
A: A mass shift of +176.0321 Da (for high-resolution mass spectrometry) corresponds to the addition of a glucuronic acid moiety (C₆H₈O₆). This is strong evidence of the formation of an acyl-glucuronide conjugate.[3]
-
Causality: The carboxylic acid on the phenylacetic acid portion of the molecule is an ideal substrate for UGT enzymes, which catalyze the covalent attachment of glucuronic acid from the cofactor UDPGA.
-
Confirmation Steps:
-
MS/MS Fragmentation: Fragment the metabolite ion in the mass spectrometer. Acyl-glucuronides typically show a characteristic neutral loss of 176 Da, regenerating the parent compound's mass-to-charge ratio (m/z).
-
Enzymatic Hydrolysis: Treat the sample with β-glucuronidase. If the metabolite is a glucuronide conjugate, this enzyme will cleave the bond, causing the metabolite peak to disappear and the parent drug peak to increase in intensity.
-
Q3: My LC-MS/MS sensitivity is poor for the parent compound and its potential metabolites. What can I do to improve it?
A: Poor sensitivity for acidic compounds is a common analytical challenge. Several factors can be optimized.
-
Causality: The ionization efficiency of a molecule is highly dependent on its chemical properties and the analytical conditions. Carboxylic acids are often best analyzed in negative ion mode, but mobile phase composition and ion source settings are critical.
-
Troubleshooting Steps:
-
Ionization Mode: Ensure you are using electrospray ionization in negative ion mode (ESI-). The deprotonated molecule [M-H]⁻ is typically the most abundant ion for carboxylic acids.
-
Mobile Phase pH: In reversed-phase chromatography, using a mobile phase with a pH well below the pKa of the carboxylic acid (~pH 4-5) will neutralize the acid, improving retention on the C18 column. However, for ESI-, a higher pH in the ion source is beneficial for deprotonation. A common strategy is to use a low-pH mobile phase (e.g., with 0.1% formic acid) for chromatography and introduce a post-column infusion of a weak base if necessary, or simply rely on the default source conditions which are often sufficient. Alternatively, a basic mobile phase (e.g., with ammonium hydroxide) can be used, which is excellent for ESI- but may require a pH-stable column.
-
Ion Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for your specific analyte.
-
Consider Derivatization: If sensitivity remains an issue, especially for quantification, consider a chemical derivatization strategy to enhance ionization efficiency, though this adds complexity to sample preparation.[6]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the expected major vs. minor in vivo degradation pathways for this compound?
A: Based on its structure, the primary in vivo pathways are expected to be Phase II conjugations of the carboxylic acid group. Aromatic hydroxylation is a possible but minor Phase I pathway. Direct metabolism of the difluoromethoxy group is predicted to be a negligible route.
| Pathway Type | Specific Reaction | Predicted Importance | Rationale |
| Phase II | Glucuronidation of Carboxylic Acid | Major | Common, high-capacity pathway for arylacetic acids.[3] |
| Phase II | Amino Acid Conjugation | Major/Minor | Species-dependent pathway for carboxylic acids. |
| Phase I | Aromatic Hydroxylation | Minor | Possible CYP-mediated pathway on the phenyl ring. |
| Phase I | Ipso-Substitution of OCF₂H | Very Minor / Negligible | Energetically unfavorable due to C-F bond strength.[2] |
Q2: What is the best analytical instrumentation for these degradation studies?
A: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the industry standard and the most recommended technique.[7][8] It offers the required sensitivity to detect low-level metabolites in complex biological matrices (plasma, urine, microsomal incubates) and the specificity to distinguish between structurally similar compounds. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is particularly valuable for metabolite identification by providing accurate mass measurements to determine elemental compositions.
Q3: Should I be concerned about non-enzymatic degradation or stability issues?
A: Yes, it is critical to assess the intrinsic chemical stability of your compound. This is typically done through forced degradation studies.[9][10]
-
Hydrolytic Stability: Incubate the compound in acidic, basic, and neutral buffers (e.g., pH 1.2, 7.4, and 9.0) at elevated temperatures (e.g., 50-70°C). While the OCF₂H group is generally stable at physiological pH, this will reveal any potential liabilities.[1]
-
Oxidative Stability: Expose the compound to an oxidizing agent like hydrogen peroxide to mimic potential oxidative stress.
-
Photostability: Expose the compound to UV and visible light according to ICH guidelines to check for photodegradation.
These studies help differentiate between chemical degradation products and true metabolites and are essential for developing stability-indicating analytical methods.[9]
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Hepatocytes
This protocol provides a general framework for assessing the rate of metabolism in a comprehensive in vitro system.
-
Reagents & Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound (test compound)
-
Positive control compounds (e.g., a high-clearance and a low-clearance drug)
-
Multi-well plates (e.g., 24- or 48-well collagen-coated)
-
Acetonitrile with 0.1% formic acid (Quenching/Extraction Solution)
-
Incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to attach and recover (typically 4-6 hours).
-
Prepare dosing solutions of the test compound and positive controls in the incubation medium. A typical starting concentration is 1 µM.
-
Remove the plating medium from the cells and add the dosing solutions.
-
Incubate the plate at 37°C with 5% CO₂.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the incubation mixture.
-
Immediately quench the metabolic reaction by adding the aliquot to 3 volumes of ice-cold Quenching/Extraction Solution containing an internal standard.
-
Vortex and centrifuge the samples (e.g., 10 min at 4000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the percentage of the parent compound remaining at each time point.
-
Plot the natural log of the percent remaining versus time. The slope of the linear portion of this curve is the elimination rate constant, which can be used to calculate the in vitro half-life and intrinsic clearance.
-
Protocol 2: Metabolite Identification Workflow
This workflow outlines the logical steps for identifying unknown metabolites from in vitro or in vivo samples.
Section 5: References
-
Pooni, S., et al. (2015). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Potential mechanisms of accerated hydrolysis of... ResearchGate. [Link]
-
Dihel, L., et al. (2009). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions. [Link]
-
Bégué, D., et al. (2016). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Oxidative Metabolism of the Trifluoromethoxy Moiety of OSI-930. ResearchGate. [Link]
-
Nakashima, K., et al. (1994). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. PubMed. [Link]
-
Shcherbakova, A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PMC. [Link]
-
Emudianughe, T. S., et al. (1983). The metabolic fate of diphenylacetic acid and its variation with species and dose. PubMed. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Shinde, et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
-
Lee, H. W., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. PubMed. [Link]
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative metabolism of the trifluoromethoxy moiety of OSI-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of arylacetic acids. 3. The metabolic fate of diphenylacetic acid and its variation with species and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
troubleshooting poor solubility of 4-(Difluoromethoxy)phenylacetic acid
Technical Support Center: 4-(Difluoromethoxy)phenylacetic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we provide in-depth, experience-based guidance and practical protocols to ensure your experimental success.
Understanding the Challenge: Physicochemical Profile
This compound is a carboxylic acid derivative. Its structure, featuring a lipophilic difluoromethoxy group and an ionizable carboxylic acid, creates a challenging solubility profile. It is a classic example of a compound whose solubility is highly dependent on the surrounding chemical environment, particularly pH.
Key physicochemical parameters influence its behavior:
-
Molecular Formula: C₉H₈F₂O₃[1]
-
Molecular Weight: 202.15 g/mol [1]
-
Predicted pKa: ~4.20[2]
-
Appearance: White to off-white solid[2]
The pKa is the most critical parameter for understanding its aqueous solubility. The pKa of a compound is the pH at which it exists as a 50:50 mixture of its protonated (uncharged) and deprotonated (charged) forms. For a carboxylic acid like this one, the protonated form is significantly less soluble in water than the deprotonated (anionic) form.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered in the lab. Each answer provides a step-by-step solution grounded in chemical principles.
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What's happening?
Core Issue: This is the most common problem and is directly related to the compound's pKa. At a pH of 7.4, which is more than 3 units above the predicted pKa of ~4.2, the compound should be predominantly in its deprotonated, more soluble salt form. However, direct dissolution of the solid acid into the buffer can be kinetically slow. Localized areas of low pH can form around the solid particles, preventing them from ionizing and dissolving efficiently.
Solution Strategy:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are excellent choices.
-
Use a Base to Pre-form the Salt: For aqueous preparations without organic solvents, a "pH-shift" method is highly effective.
-
Suspend the solid compound in purified water.
-
Add a small amount of a suitable base, such as 1 M NaOH, dropwise while stirring until the solid dissolves completely. This deprotonates the carboxylic acid, forming the highly soluble sodium salt.
-
Once fully dissolved, you can carefully adjust the pH back down with an acid (e.g., 1 M HCl) if needed, though be aware that approaching the pKa will cause precipitation. .
-
-
Dilute into Your Final Buffer: Add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer. This method, often called "crash dilution," ensures the compound is rapidly dispersed and remains in its soluble, ionized state.
Q2: I successfully dissolved the compound, but it precipitated after a short time or upon dilution. How can I prevent this?
Core Issue: This often indicates that you are operating near the solubility limit of the compound in that specific medium or that the pH of the final solution is not high enough to maintain its ionized state. Adding a concentrated, unbuffered stock solution to a weakly buffered final medium can locally lower the pH, causing the compound to protonate and precipitate.
Solution Strategy:
-
Verify and Buffer the Final pH: Ensure your final aqueous medium is adequately buffered to a pH well above the pKa (a pH ≥ 6.2 is a good starting point, representing two pH units above the pKa).
-
Reduce the Final Concentration: You may be exceeding the compound's intrinsic solubility in your chosen solvent system. Try working with a lower final concentration.
-
Increase Co-solvent Percentage: If your experimental system allows, increasing the percentage of the organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility. However, always be mindful of the solvent tolerance of your assay (e.g., cell-based assays are often sensitive to >0.5% DMSO).
Q3: What are the best organic solvents for making a high-concentration stock solution?
Core Issue: Selecting the right organic solvent is crucial for creating a stable, high-concentration stock that can be easily diluted. The choice depends on the desired concentration and compatibility with downstream applications.
Solution Strategy: Based on the principles of "like dissolves like," polar aprotic solvents are typically effective for compounds like this.
Table 1: Recommended Solvents for Stock Preparation
| Solvent | Relative Polarity[3] | Typical Usable Concentration | Notes & Considerations |
| Dimethyl Sulfoxide (DMSO) | 0.444 | >50 mg/mL | Excellent solubilizer. Hygroscopic; store properly. Can be toxic to cells at >0.5-1% v/v. |
| N,N-Dimethylformamide (DMF) | 0.386 | >50 mg/mL | Good alternative to DMSO. Also has cellular toxicity concerns. |
| Ethanol (EtOH) | 0.654 | ~20-30 mg/mL | A less toxic option suitable for many in vivo and in vitro systems. May require warming. |
| Methanol (MeOH) | 0.762 | ~20-30 mg/mL | Similar to ethanol but generally more volatile and toxic. |
Note: The listed concentrations are typical starting points. You must experimentally determine the maximum solubility for your specific lot of material.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution via pH Adjustment
This protocol is ideal for applications where organic solvents are not desired.
-
Weigh Compound: Weigh out 20.22 mg of this compound (FW = 202.15 g/mol ).
-
Add Water: Add the powder to a sterile conical tube and add ~800 µL of high-purity water. The compound will not dissolve and will appear as a white suspension.
-
Basify to Dissolve: While vortexing or stirring, add 1.0 M NaOH drop by drop (typically 5-15 µL). Continue adding drops until the solution becomes completely clear. This signifies the formation of the soluble sodium 4-(difluoromethoxy)phenylacetate salt.
-
Adjust to Final Volume: Once dissolved, add high-purity water to bring the final volume to 1.00 mL.
-
Verify pH & Store: The pH of this solution will be basic. This stock is now ready for dilution into a well-buffered medium. For long-term storage, aliquot and freeze at -20°C or -80°C.
Visualizing the pH-Solubility Relationship
The solubility of this compound is governed by its ionization state, which is a direct function of pH. Below its pKa, the neutral, less soluble form dominates. Above its pKa, the charged, more soluble anionic form dominates.
Caption: Impact of pH on the ionization and solubility of this compound.
Visualizing a Systematic Troubleshooting Workflow
When encountering a solubility issue, a logical progression of steps can quickly identify the root cause and solution.
Caption: A logical workflow for troubleshooting solubility issues with the title compound.
Advanced Strategies
For particularly challenging formulations, such as those requiring high concentrations for in vivo studies, more advanced strategies may be necessary. These methods are often employed in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[4][5]
-
Co-crystallization: Creating a crystalline solid composed of the active compound and a benign co-former molecule to improve dissolution properties.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][7]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes, where the lipophilic part of the drug is encapsulated by the cyclodextrin cavity, enhancing aqueous solubility.[4]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its dissolution rate.[4]
These advanced techniques typically require specialized formulation expertise and equipment.
References
-
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
FooDB. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). FooDB. [Link]
-
ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
PubChem. Phenylacetic Acid. PubChem. [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
-
R. Williams. pKa Data Compiled by R. Williams. [Link]
Sources
- 1. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 2. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6 [m.chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction parameters for 4-(Difluoromethoxy)phenylacetic acid
Technical Support Center: 4-(Difluoromethoxy)phenylacetic Acid
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable structural motif into their work. The difluoromethoxy (-OCF₂H) group is a crucial bioisostere for hydroxyl and thiol groups, often enhancing metabolic stability and tuning physicochemical properties.[1][2] However, its installation and the subsequent manipulation of the parent molecule can present unique challenges.
This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction parameters.
Overview of Synthetic Strategies
Two primary retrosynthetic pathways are commonly employed to synthesize this compound. The optimal choice depends on starting material availability, scalability, and the tolerance of other functional groups on your specific substrate.
-
Route A: Late-Stage Difluoromethylation. This approach involves installing the difluoromethoxy group onto a pre-existing phenylacetic acid derivative, typically 4-hydroxyphenylacetic acid or its ester.
-
Route B: Side-Chain Construction. This strategy begins with a simple 4-(difluoromethoxy)phenyl precursor, onto which the acetic acid side-chain is constructed. Common methods include the hydrolysis of a nitrile intermediate or the Willgerodt-Kindler reaction of an acetophenone.
Caption: High-level overview of primary synthetic routes to this compound.
Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental challenges in a question-and-answer format.
Section 1: Issues in Phenol Difluoromethylation (Route A)
The direct difluoromethylation of a phenolic oxygen is a powerful but sensitive transformation. The core of this reaction is the generation of difluorocarbene (:CF₂), a highly reactive electrophile that is trapped by the nucleophilic phenolate.[3][4]
Q1: My difluoromethylation reaction on 4-hydroxyphenylacetic acid (or its ester) has a low yield. What are the most likely causes and how can I improve conversion?
A1: Low yields in this reaction typically stem from four areas: inefficient carbene generation, poor nucleophilicity of the substrate, reagent decomposition, or competing side reactions. Let's break down the optimization strategy.
1. Choice of Difluorocarbene Precursor: The source of your :CF₂ is critical. Not all reagents are created equal, and the choice depends on your substrate's sensitivity and the desired reaction conditions.
| Reagent Precursor | Typical Conditions | Advantages | Limitations & Troubleshooting |
| Sodium Chlorodifluoroacetate | Base (Cs₂CO₃, K₂CO₃), DMF, 100-120 °C[3][4] | Cost-effective, bench-stable solid. | Requires high temperatures, which can degrade sensitive substrates. Ensure anhydrous DMF and inert atmosphere to prevent reagent quenching. |
| S-(Difluoromethyl)sulfonium Salts | Base (LiOH), MeCN or DMF, RT to 60 °C[5][6] | Milder conditions, broader functional group tolerance. | Reagent can be more expensive. Incomplete reaction may require gentle heating. |
| Difluoromethyltriflate (HCF₂OTf) | Base (KOH), aq. MeCN, RT[7] | Very fast reaction rates, excellent for one-pot procedures. | Reagent is a liquid and requires careful handling. Can be too reactive for electron-rich phenols, leading to byproducts.[8] |
2. Base and Solvent Selection:
-
Base: The base must be strong enough to fully deprotonate the phenol, creating the nucleophilic phenolate. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is highly soluble in DMF and the large cesium cation promotes a "naked" and more reactive phenolate.[3] For milder protocols, bases like LiOH or KOH are used.[5][7] Troubleshooting Tip: If you suspect incomplete deprotonation, increase the equivalents of base from 1.5 to 2.0.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are standard for high-temperature methods as they effectively dissolve the reagents.[3] For milder transformations, acetonitrile (MeCN) is common.[7] Crucially, ensure your solvent is dry. Water will react with the generated difluorocarbene, reducing your yield.
3. Temperature Control: For decarboxylative methods using sodium chlorodifluoroacetate, the temperature is a delicate balance. Too low, and the decarboxylation to form :CF₂ is inefficient. Too high, and you risk thermal decomposition of your starting material, product, or the reagent itself.[3][4]
-
Optimization Protocol: Set up parallel reactions at 100 °C, 110 °C, and 120 °C. Monitor by TLC or LC-MS to find the sweet spot where starting material is consumed efficiently without significant byproduct formation.
Caption: Simplified workflow of the Willgerodt-Kindler reaction and subsequent hydrolysis.
FAQs
Q: Which synthetic route is generally preferred for scalability? A: Route B, specifically the hydrolysis of 4-(difluoromethoxy)phenylacetonitrile, is often more scalable. The starting materials are typically easier to prepare in large quantities, and the final hydrolysis is a more robust and well-understood transformation than high-temperature difluoromethylation of a complex acid.
Q: Are there any specific safety precautions for difluoromethylating agents? A: Yes. While reagents like sodium chlorodifluoroacetate are bench-stable, high-temperature reactions can build pressure from the evolution of CO₂. [3]Always perform the reaction in a well-ventilated fume hood with a proper vent (e.g., an oil bubbler). Other reagents like HCF₂OTf are corrosive and require careful handling. Always consult the Safety Data Sheet (SDS) for each reagent.
Q: How stable is the difluoromethoxy group to other chemical transformations? A: The -OCF₂H group is generally robust. It is stable to many common reagents, including mild oxidizing and reducing agents, and standard coupling conditions (e.g., Suzuki, Buchwald-Hartwig). It is most vulnerable to strong nucleophiles and harsh basic conditions, especially at high temperatures, which can lead to cleavage.
Q: What analytical techniques are best for monitoring the reaction and confirming the final product? A: A combination of techniques is ideal.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for quick checks. High-Performance Liquid Chromatography (HPLC) provides quantitative data on conversion and purity. [9]* Product Confirmation:
-
¹⁹F NMR: The most definitive technique. You should see a characteristic triplet (due to coupling with the single proton) around -80 to -90 ppm.
-
¹H NMR: Look for the corresponding triplet for the -OCF₂H proton, typically around 6.5-7.0 ppm, with a large coupling constant (J ≈ 70-75 Hz).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
LC-MS: Ideal for assessing purity and confirming the mass of the main product peak. [10]
-
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses Procedure. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(8), 2092-2095. [Link]
-
Shen, Y., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3051-3064. [Link]
-
Zhang, C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with S-(Difluoromethyl)sulfonium Salt: Reaction, Scope and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948-15957. [Link]
-
Zhu, R., et al. (2019). Highly Enantioselective Decarboxylative Difluoromethylation. Journal of the American Chemical Society, 141(42), 16595-16600. [Link]
-
Genov, G. R., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7090-7143. [Link]
-
Pialat, A., et al. (2020). Difluoromethylation of phenols with difluorobromoacetic acid under visible-light photoredox catalysis. Organic & Biomolecular Chemistry, 18(31), 6061-6065. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
-
Huang, X., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Communications, 10(1), 743. [Link]
-
Guan, Y. (2009). Willgerodt-Kindler Reaction. MSU Chemistry. [Link]
-
Zhang, C., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948-15957. [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols. [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
Poupaert, J. H., et al. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Journal of Chemistry, 2014, 1-7. [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. [Link]
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Nakashima, K., et al. (1994). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Applications, 661(2), 293-299. [Link]
-
Sravani, S., & Rajkumar, R. (2020). REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5444. [Link]
-
Singh, V., & Kumar, A. (2018). Removal of Phenylacetic Acid from Aqueous Streams. International Journal of Chemical and Physical Sciences, 7(3), 1-8. [Link]
- Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
- Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Preparation of phenylacetic acid. [Link]
- Google Patents. (n.d.). CN102531884A - Method for preparing 4-ethoxy phenylacetic acid.
-
INDOFINE Chemical Company. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETONITRILE. [Link]
- Google Patents. (n.d.).
-
Marahatta, A., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]
-
ResearchGate. (n.d.). Determination of phenylbutyric acid and its metabolite phenylacetic acid. [Link]
-
ResearchGate. (n.d.). Kinetic spectrophotometric determination of 2,4-dichlorphenoxyacetic acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. sdiarticle4.com [sdiarticle4.com]
- 10. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)phenylacetic acid
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, mechanistically-grounded troubleshooting advice to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) - Common Impurities
This section addresses impurities that can arise regardless of the specific synthetic route employed.
Q1: My final product is contaminated with 4-hydroxyphenylacetic acid. What is the cause and how can I prevent it?
A1: Cause: This impurity arises from the hydrolysis of the difluoromethoxy (-OCF₂H) group. The two electron-withdrawing fluorine atoms render the central carbon atom highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, particularly under harsh acidic or basic conditions and elevated temperatures. The electron-withdrawing nature of the difluoromethoxy group can make adjacent substituents on the aromatic ring more labile than their methoxy counterparts[1]. Studies on related structures have shown that gem-difluoro groups can undergo hydrolysis, often initiated by the formation of a cationic intermediate[2].
Troubleshooting & Prevention:
-
Mind the pH: Avoid excessively strong acids or bases during hydrolysis or workup steps. If a strong acid or base is required for another transformation (e.g., nitrile hydrolysis), use the mildest conditions possible (lower concentration, shorter reaction time).
-
Temperature Control: Perform all steps, especially hydrolysis and purification, at the lowest effective temperature to minimize the rate of this side reaction.
-
Aqueous Workup: Keep aqueous workup and extraction steps as brief as possible. Ensure the organic phase is thoroughly dried with a drying agent like Na₂SO₄ or MgSO₄ before solvent removal.
Q2: I am observing 4-(difluoromethoxy)toluene as a significant byproduct in my reaction mixture. Why is this happening?
A2: Cause: The presence of 4-(difluoromethoxy)toluene is a result of decarboxylation of the target molecule, this compound. Phenylacetic acids can lose carbon dioxide under thermal stress or oxidative conditions[3][4][5]. This process can sometimes be catalyzed by trace metals or occur under harsh pH and high-temperature conditions used during the reaction or workup[6][7].
Troubleshooting & Prevention:
-
Avoid Overheating: Do not overheat the reaction mixture, especially after the carboxylic acid has been formed. When distilling solvents, use reduced pressure to keep the pot temperature low.
-
Inert Atmosphere: If synthesizing via a route sensitive to oxidation (e.g., Grignard or organometallic routes), maintain a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative decarboxylation pathways.
-
Purification Method: When purifying by distillation, use high vacuum to lower the boiling point. Recrystallization is often a gentler method for purification that avoids high thermal stress.
Caption: General pathway for the decarboxylation side reaction.
Troubleshooting Guide by Synthetic Route
Route A: Hydrolysis of 4-(Difluoromethoxy)benzyl Cyanide
This is a classic and reliable method for preparing phenylacetic acids[8]. However, it is not without its challenges.
Q3: My hydrolysis is incomplete, leaving significant amounts of unreacted 4-(Difluoromethoxy)benzyl cyanide. How can I drive the reaction to completion?
A3: Cause: Incomplete hydrolysis is typically due to insufficient reaction time, temperature, or reagent concentration. Both acidic and basic hydrolysis can be effective, but conditions must be carefully optimized.
Troubleshooting & Protocol:
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | H₂SO₄/H₂O, HCl/H₂O/Acetic Acid[9] | NaOH/H₂O, KOH/Ethanol |
| Temperature | Reflux (typically 100-110 °C) | Reflux (typically 80-100 °C) |
| Common Issue | Can be vigorous; potential for -OCF₂H hydrolysis. | Saponification produces a carboxylate salt, requiring a separate acidification step. |
| Optimization | Increase reaction time. If ineffective, cautiously increase the concentration of the acid. Using a co-solvent like acetic acid can improve solubility and reaction rate[9]. | Use a phase-transfer catalyst (e.g., TBAB) if starting material solubility is an issue. Ensure at least 2 equivalents of base are used to drive the reaction. |
Step-by-Step Protocol (Acid-Catalyzed):
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(difluoromethoxy)benzyl cyanide (1.0 eq).
-
Slowly add a pre-mixed solution of sulfuric acid and water (e.g., 3:2 v/v)[9]. Caution: The addition is exothermic.
-
Heat the mixture to reflux with vigorous stirring for 3-6 hours, monitoring by TLC or LCMS.
-
After completion, cool the reaction and carefully pour it onto crushed ice to precipitate the product[8].
-
Filter the solid, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., toluene/hexanes).
Route B: Grignard Reaction of 4-(Difluoromethoxy)benzyl Halide
This route involves forming a Grignard reagent from 4-(difluoromethoxy)benzyl halide, followed by carboxylation with CO₂. This method is powerful but highly sensitive to reaction conditions[10].
Q4: My Grignard reagent formation is failing or giving low yields, and I'm isolating 1,2-bis(4-(difluoromethoxy)phenyl)ethane. What is causing this?
A4: Cause: The primary impurity, 1,2-bis(4-(difluoromethoxy)phenyl)ethane, is the product of Wurtz-type homocoupling . This side reaction is favored when the concentration of the benzyl halide is high relative to the magnesium surface, or if the reaction temperature is too high[11]. Failure to form the Grignard reagent is almost always due to the presence of water, which quenches the highly basic organometallic species[10].
Troubleshooting & Prevention:
-
Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried. Use anhydrous ether or THF as the solvent. The 4-(difluoromethoxy)benzyl halide must be dry.
-
Magnesium Activation: Activate the magnesium turnings by grinding them gently in a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane[12].
-
Slow Addition: Add the benzyl halide solution dropwise to the magnesium suspension over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the halide, minimizing the coupling side reaction[12].
-
Initiation: A gentle warming may be needed to initiate the reaction, but once started, it is often exothermic and may require cooling to maintain a gentle reflux.
Q5: After adding CO₂, my product is contaminated with a ketone and a tertiary alcohol. How do I prevent this over-addition?
A5: Cause: This occurs when the initially formed Grignard reagent attacks the magnesium carboxylate salt intermediate. This is a common side reaction in the carbonation of Grignard reagents[13]. One equivalent of Grignard reagent reacts with CO₂ to form the carboxylate. A second equivalent of Grignard can then attack this carboxylate to form a ketone after workup. A third equivalent can attack the ketone to form a tertiary alcohol[14][15].
Troubleshooting & Prevention:
-
Inverse Addition: Add the prepared Grignard reagent solution slowly to a vigorously stirred slurry of crushed dry ice (solid CO₂) in anhydrous ether. This ensures that the Grignard reagent is always in the presence of excess CO₂, minimizing its chance to react with the product salt[16].
-
Low Temperature: Maintain a very low temperature (e.g., -78 °C) during the addition to the dry ice.
-
Efficient Quenching: After the addition is complete, allow the mixture to warm to room temperature, then quench with aqueous acid (e.g., 1M HCl) to protonate the carboxylate and dissolve any remaining magnesium salts.
Caption: Key side reactions during the Grignard synthesis route.
Route C: Willgerodt-Kindler Reaction of 4-(Difluoromethoxy)acetophenone
This reaction converts an aryl alkyl ketone into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid. It is a powerful transformation but notorious for harsh conditions and side products[17].
Q6: My Willgerodt-Kindler reaction is low-yielding and produces a complex, difficult-to-purify mixture. How can it be optimized?
A6: Cause: The Willgerodt-Kindler reaction involves heating a ketone with sulfur and a secondary amine (typically morpholine) to high temperatures[8][17]. The harsh conditions can lead to polymerization, charring, and the formation of various sulfur byproducts[18]. The stability of the -OCF₂H group is also a significant concern at these temperatures.
Troubleshooting & Optimization:
-
Temperature and Time: Carefully control the reaction temperature. While reflux is required, excessive heat can degrade the starting material and product. Monitor the reaction by TLC to avoid unnecessarily long heating times.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBA) has been shown to improve yields and dramatically reduce reaction times for the hydrolysis step, which can be the bottleneck[19].
-
Microwave Irradiation: For laboratories equipped with microwave reactors, this technology can offer significant advantages, including reduced reaction times and potentially cleaner reaction profiles by minimizing thermal decomposition[19].
Step-by-Step Protocol (Kindler Modification):
-
In a flask equipped for reflux, combine 4-(difluoromethoxy)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq)[8].
-
Heat the mixture to a gentle reflux (130-140 °C) for 6-8 hours. The mixture will become dark and viscous.
-
Cool the reaction and prepare for hydrolysis. Add a 20% aqueous solution of NaOH and heat to reflux for another 4-6 hours to hydrolyze the intermediate thiomorpholide[8].
-
After cooling, carefully acidify the aqueous mixture with concentrated HCl to precipitate the crude this compound.
-
Purify the crude solid by recrystallization. An alternative purification involves dissolving the crude acid in 10% NaHCO₃ solution, washing with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure product[19].
References
-
Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Available from: [Link]
-
Raheem, M. A., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available from: [Link]
- CN106928044A. (2017). A kind of preparation method of fluoro phenylacetic acid. Google Patents.
-
NAGAI SYNTHESIS. (2023). HOW TO MAKE PHENYLACETIC ACID. YouTube. Available from: [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]
-
Shen, H. C., et al. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Institutes of Health. Available from: [Link]
- CN105646306A. (2016). Preparation method of 4-methylthio phenylacetic acid. Google Patents.
-
Wikipedia. (n.d.). Phenylacetic acid. Available from: [Link]
-
Bakholdina, A. S., et al. (2024). Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Chemistry of Heterocyclic Compounds. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available from: [Link]
- CN102249891B. (2011). Method for recovering and purifying phenylacetic acid. Google Patents.
-
Wikipedia. (n.d.). Willgerodt rearrangement. Available from: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]
-
ACS Publications. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant. Organic Letters. Available from: [Link]
-
ResearchGate. (n.d.). (A) Hydrogen bond acidity of difluoromethyl compounds. (B).... Download Scientific Diagram. Available from: [Link]
-
Utah Tech University. (n.d.). Addition of a Grignard to a Ketone. Available from: [Link]
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Available from: [Link]
-
Annasaheb Awate College. (n.d.). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. Available from: [Link]
-
Sciencemadness.org. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]
-
Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Available from: [Link]
-
Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]
-
Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Available from: [Link]
-
Quora. (2018). What is the carbonation of Grignard Reagent?. Available from: [Link]
-
Winthrop University. (n.d.). The Grignard Reaction. Available from: [Link]
-
MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Available from: [Link]
-
ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available from: [Link]
-
ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Available from: [Link]
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacmanchar.edu.in [aacmanchar.edu.in]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Decarboxylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
- 14. leah4sci.com [leah4sci.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. quora.com [quora.com]
- 17. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 18. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 19. sciencemadness.org [sciencemadness.org]
Technical Support Center: Removing Byproducts from 4-(Difluoromethoxy)phenylacetic Acid Reactions
Welcome to the technical support center for the synthesis and purification of 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable building block with high purity. We will explore common issues arising from prevalent synthetic routes and provide robust, field-proven protocols to address them.
Troubleshooting Guide: Common Impurities & Purification Challenges
This section addresses specific issues encountered during the workup and purification of this compound in a direct question-and-answer format.
Q1: My crude product shows a persistent impurity with a nitrile or amide functional group when analyzed by IR or NMR. What is the likely source and how can it be removed?
A1: This is the most common issue and typically points to an incomplete hydrolysis reaction. Depending on your synthetic route, the impurity is likely one of two compounds:
-
2-(4-(difluoromethoxy)phenyl)acetonitrile: The unreacted starting material from the benzyl cyanide hydrolysis route.
-
2-(4-(difluoromethoxy)phenyl)acetamide: The intermediate in the hydrolysis of the corresponding benzyl cyanide.[1] It can also be a byproduct if the intermediate thioamide from a Willgerodt-Kindler reaction is not fully hydrolyzed.[2]
Both of these byproducts are neutral and lack the acidic proton of your target carboxylic acid. This difference in chemical reactivity is the key to their removal. The most effective method is a selective acid-base extraction.
Causality: Carboxylic acids are readily deprotonated by mild bases like sodium bicarbonate or sodium carbonate to form water-soluble carboxylate salts. Neutral compounds like nitriles and amides do not react and will remain in the organic phase. Stronger bases like sodium hydroxide can also be used, but they run the risk of slowly hydrolyzing the amide impurity, which can complicate the purification.[3]
A detailed protocol for this essential extraction is provided in the "Detailed Purification Protocols" section below.
Q2: After performing an acid-base extraction and re-acidifying the aqueous layer, my product precipitates as a sticky oil or a solid with a very low melting point. What went wrong?
A2: This issue suggests the presence of impurities that are depressing the melting point or preventing crystallization. The most common culprits are:
-
Unreacted Starting Material (from Willgerodt-Kindler): If you used the Willgerodt-Kindler route, the starting ketone, 4'-(difluoromethoxy)acetophenone, is a neutral compound that should have been removed by the initial acid-base extraction. If it persists, it indicates an inefficient extraction. Ensure vigorous mixing and sufficient volume of both organic and aqueous phases.
-
Trapped Organic Solvent: Incomplete removal of the extraction solvent (e.g., ethyl acetate, dichloromethane) from the crude product before the next step can lead to an oily consistency. Ensure the organic layer is properly concentrated under reduced pressure.
-
Incomplete Acidification: If the pH of the aqueous layer is not sufficiently acidic (pH 1-2), the product will not fully precipitate.[3] Always check the pH with litmus or a pH meter after adding acid.
Solution Workflow:
-
Redissolve the oily product in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with brine to remove excess water.
-
Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure, ensuring all solvent is removed.
-
Attempt to crystallize the resulting solid/oil using the recrystallization protocol provided below.
Q3: My final product is off-white, yellow, or tan. How can I obtain a pure white solid?
A3: Color impurities are common, especially from the Willgerodt-Kindler reaction, which uses elemental sulfur and can generate colored polysulfides or other minor byproducts.[2][4]
Primary Solution: Recrystallization with Activated Charcoal. The most reliable method for removing color is recrystallization from a suitable solvent system with the addition of a small amount of activated charcoal.[3][5]
Mechanism: Activated charcoal has a high surface area and adsorbs large, flat, conjugated molecules, which are often the source of color, while leaving your smaller target molecule in solution.
Protocol Snippet:
-
Dissolve the crude, colored product in the minimum amount of a hot recrystallization solvent.
-
Allow the solution to cool slightly and add a very small amount (typically 1-2% by weight) of activated charcoal.
-
Bring the mixture back to a boil for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.[6]
-
Allow the clear, colorless filtrate to cool slowly to induce crystallization.
Detailed Purification Protocols
Protocol 1: High-Purity Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral byproducts like unreacted starting materials, nitriles, or amides.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separation: Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake vigorously for 1-2 minutes. Allow the layers to separate. The deprotonated product, sodium 4-(difluoromethoxy)phenylacetate, will be in the top aqueous layer (if using EtOAc).
-
Back-Extraction: Drain the organic layer (containing neutral impurities). To ensure complete recovery, wash the organic layer again with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.
-
Wash: Wash the combined aqueous layers with a fresh portion of EtOAc to remove any remaining neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise while stirring until the pH is ~1-2.[7]
-
Precipitation & Isolation: The pure this compound will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.[8]
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is a powerful technique for removing small amounts of impurities and achieving high crystalline purity.[9]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., toluene, heptane, ethyl acetate, water, or mixtures like toluene/hexanes). An ideal solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude, dry acid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, follow the procedure described in Q3.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process. Slow cooling is critical for forming large, pure crystals.[9]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the pure crystals under vacuum.
| Parameter | Recommended Solvents/Mixtures |
| Non-polar / Moderately Polar | Toluene, Toluene/Hexanes[7], Dichloromethane[10] |
| Polar / Aqueous | Hot Water[1][7] |
| Table 1: Recommended Solvent Systems for Recrystallization |
Protocol 3: Flash Column Chromatography
For very challenging separations or for obtaining analytical-grade material, flash column chromatography is an option.[11]
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60-200 mesh) as the stationary phase.[12]
-
Mobile Phase (Eluent): A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A small amount of acetic acid (0.5-1%) is often added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Workflows and Logic
Caption: General purification workflow for this compound.
Caption: Logic diagram for troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
FAQ 1: Which common synthetic route typically yields a cleaner crude product? The hydrolysis of 2-(4-(difluoromethoxy)phenyl)acetonitrile generally produces a cleaner crude product than the Willgerodt-Kindler reaction. The primary byproduct is the corresponding amide from incomplete hydrolysis, which is straightforward to remove. The Willgerodt-Kindler reaction uses elemental sulfur and often produces more complex, colored byproduct profiles that can be more challenging to eliminate completely.[2]
FAQ 2: My purified product is a fluffy white solid. What are the best practices for storage? this compound is a stable crystalline solid. Store it in a well-sealed container at room temperature, away from strong bases and moisture. For long-term storage, keeping it in a desiccator is recommended.
FAQ 3: Can I use distillation to purify this compound? Distillation is generally not recommended. Phenylacetic acids have high boiling points and can be susceptible to decarboxylation at elevated temperatures, leading to product loss and the formation of 4-(difluoromethoxy)toluene as an impurity. The purification methods outlined above (extraction, recrystallization) are far more effective and reliable.[8]
References
-
Organic Syntheses. (n.d.). phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
MSU Chemistry. (2009). Willgerodt‐Kindler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2004). Preparation of a,a-difluoroalkanesulfonic acids. Journal of Fluorine Chemistry, 125(4), 595-601. Retrieved from [Link]
- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
-
Organic Syntheses. (n.d.). diphenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). The general mechanism for acetonitrile hydrolysis. Retrieved from [Link]
Sources
- 1. Synthesis of Phenylacetic Acid - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]
- 11. orgsyn.org [orgsyn.org]
- 12. sioc.cas.cn [sioc.cas.cn]
addressing instability of 4-(Difluoromethoxy)phenylacetic acid in solution
Introduction
4-(Difluoromethoxy)phenylacetic acid is a valuable building block and intermediate in pharmaceutical research and development. Its unique physicochemical properties, imparted by the difluoromethoxy group, make it a compound of significant interest. However, researchers frequently encounter challenges related to its limited stability in solution, which can compromise experimental reproducibility and lead to inaccurate results.
This technical guide provides an in-depth analysis of the instability of this compound in solution. We will explore the underlying chemical mechanisms of degradation, offer validated troubleshooting protocols, and present best practices for handling and storage to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a time-dependent loss of potency in my assay. What is the likely cause?
This is a classic sign of chemical degradation. The difluoromethoxy group (-OCF₂H) is susceptible to hydrolysis, particularly in aqueous and/or basic environments. Over the course of your experiment, the parent compound is likely converting into less active or inactive degradation products, leading to a decline in the observed biological effect.
Q2: What are the ideal storage conditions for a stock solution?
For maximum stability, concentrated stock solutions should be prepared in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored in tightly sealed vials at -20°C or lower, protected from moisture and light.[1][2] Under these conditions, the stock solution should be stable for several months.
Q3: Are there any solvents I should absolutely avoid for long-term storage?
Yes. Avoid polar protic solvents, especially water and methanol, for preparing stock solutions intended for long-term storage. These solvents can directly participate in and facilitate the hydrolysis of the difluoromethoxy group.[3][4] Basic aqueous buffers (pH > 8) are particularly detrimental and will cause rapid degradation.
Q4: How can I visually or analytically confirm if my compound has degraded?
Visually, degradation may sometimes be accompanied by a slight color change in the solution, though this is not a reliable indicator. The most definitive method is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
Q5: My stock solution is a few months old. Can I still use it?
Before use, it is highly recommended to verify the integrity of any aged stock solution. This can be done by running an analytical check (e.g., HPLC) to confirm the purity and concentration of the parent compound. If significant degradation (>5-10%) is observed, a fresh stock solution should be prepared.
In-Depth Troubleshooting Guides
Problem 1: Rapid Degradation in Aqueous Experimental Buffers
Symptoms:
-
Significant loss of parent compound within hours of preparing the working solution.
-
Poor reproducibility between experiments run on different days.
-
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
A gradual drift in the pH of the buffered solution.
Root Cause Analysis: The primary degradation pathway for this compound in aqueous media is the hydrolysis of the difluoromethoxy group. This reaction is significantly accelerated under neutral to basic pH conditions. The carboxylic acid moiety (pKa ≈ 4.2) will be deprotonated to its carboxylate form in typical physiological buffers (pH ~7.4), increasing its solubility but also rendering the molecule susceptible to base-catalyzed hydrolysis.[5][6][7] Studies on similar difluoromethoxy-substituted aromatic compounds have shown they are far more sensitive to hydrolysis than their methoxy analogues.[8] The mechanism likely involves nucleophilic attack by water or hydroxide ions on the difluoromethyl carbon, leading to cleavage of the C-O bond.
Proposed Degradation Pathway
Caption: Proposed hydrolysis of this compound.
Solutions & Mitigation Strategies:
-
pH Control: Maintain the pH of the aqueous buffer as low as the experiment allows, ideally in the acidic range (pH 4-6). The protonated form of the carboxylic acid is generally more stable.[5][9]
-
Temperature Management: Perform experiments at the lowest practical temperature. Hydrolysis reactions are accelerated at higher temperatures. Use a cooled autosampler for analytical runs.
-
Prepare Solutions Fresh: Always prepare aqueous working solutions immediately before use from a freshly thawed aliquot of a frozen, anhydrous aprotic stock solution. Do not store aqueous solutions.
-
Use of Co-solvents: If the experimental system permits, introducing a small percentage (e.g., 1-5%) of an aprotic co-solvent like DMSO can help improve stability in the final aqueous solution.
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
-
Begin with a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Thaw a single-use aliquot of the stock solution.
-
Calculate the volume of stock solution needed for your final working concentration.
-
Just prior to the experiment, perform a serial dilution. First, dilute the DMSO stock into your chosen aqueous buffer, ensuring rapid mixing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your assay (typically ≤0.5%).
-
Use the freshly prepared working solution immediately. Do not store or reuse.
Problem 2: Analyte Instability During Analytical Quantification (HPLC/LC-MS)
Symptoms:
-
Decreasing peak area of the analyte with increasing residence time in the autosampler.
-
Poor recovery during sample extraction and processing.
-
High variability in replicate injections of the same sample.
-
Emergence of a peak corresponding to 4-hydroxyphenylacetic acid.
Root Cause Analysis: Instability can occur not just in stock solutions but also within the analytical workflow. Mobile phases with a high aqueous content and a pH > 6 can cause on-column or in-vial degradation, especially if the autosampler is not temperature-controlled. The process of evaporating and reconstituting samples can also introduce water and heat, accelerating degradation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for analytical instability.
Solutions & Mitigation Strategies:
-
Mobile Phase Optimization: Use a mobile phase buffered at a slightly acidic pH. Adding 0.1% formic acid or acetic acid is a common and effective strategy.
-
Solvent Selection: For reconstitution after evaporation, use the initial mobile phase or a high-purity aprotic solvent like acetonitrile. Avoid reconstituting in pure water.
-
Internal Standards: Use an internal standard (ideally a stable, isotopically labeled version of the analyte) to correct for variability introduced by degradation during sample processing.
Core Concepts & Best Practices
Solvent Selection for Stability
The choice of solvent is the single most critical factor in maintaining the stability of this compound. Solvents are broadly categorized as polar protic (can donate H-bonds) and polar aprotic (cannot donate H-bonds).[10][11]
| Solvent Category | Examples | Interaction with Analyte | Recommendation |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid[10][12] | Can act as a proton source and a nucleophile, directly participating in and facilitating the hydrolysis of the difluoromethoxy group.[4] | Avoid for stock solutions and long-term storage. Use with caution and only when freshly prepared for aqueous working solutions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN), THF | Dissolves the compound well due to polarity but lacks the acidic proton to facilitate hydrolysis.[3] | Highly Recommended for preparing stable, long-term stock solutions. |
Protocol 2: General Method for Quantification by HPLC-UV
This protocol provides a starting point for the quality control and quantification of this compound. Method validation is required for specific applications.
-
Instrumentation: HPLC with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention time and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~275 nm (A preliminary UV scan should be performed to determine the λ-max).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock or experimental samples in the mobile phase to a final concentration within the calibrated linear range.
-
Standard Curve: Prepare a standard curve from a freshly prepared, certified reference standard.
Expected Performance (for illustrative purposes):
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Linearity (R²) | > 0.998 |
References
- Quora. (2022, January 10). Is a carboxylic acid more stable in an acidic medium than a basic medium?
- Purohit, A., et al. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.
- ResearchGate. (n.d.). Potential mechanisms of accerated hydrolysis of... [Download Scientific Diagram].
- Glasius, M., et al. (n.d.). Shifted equilibria of organic acids and bases in the aqueous surface region.
- RSC Publishing. (n.d.). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles.
- Gross, Z., et al. (n.d.). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Shen, H. C., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids....
- Chemistry LibreTexts. (2015, July 18). 19.4: Acidic and Basic Character of Carboxylic Acids.
- Thermo Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- AIP Publishing. (2018, December 26). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- CymitQuimica. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI.
- ChemicalBook. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6.
- Chemistry Stack Exchange. (2019, May 30). Acetic Acid type of solvent.
- Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS.
- ResearchGate. (n.d.). Anaerobic degradation of phenylacetic acid by mixed and pure cultures.
- Microbiology Society. (n.d.). Characterization of the last step of the aerobic phenylacetic acid degradation pathway.
- Quora. (2017, March 8). Can you list some protic solvent and aprotic solvents?
- Sigma-Aldrich. (2013, March 19). Safety Data Sheet.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). [4-(difluoromethoxy)phenyl]acetic acid.
- BLD Pharm. (n.d.). This compound.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Dichlorinated Phenylacetic Acid Derivatives.
- ScienceDirect. (2021, June 13). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different.
- ResearchGate. (n.d.). REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid 98 4315-07-5.
- ResearchGate. (2020, February 7). Enhanced perfluorooctanoic acid degradation by electrochemical activation of peroxymonosulfate in aqueous solution.
- AK Scientific, Inc. (n.d.). 2,6-Dichloro-4-(difluoromethoxy)phenylacetic acid.
- PubMed. (n.d.). The uraemic toxin phenylacetic acid impairs macrophage function.
- BenchChem. (n.d.). A Comparative Guide to the Quantification of 4'-Hydroxy Diclofenac: Navigating Inter-Laboratory Variability.
- ResearchGate. (n.d.). (PDF) Biodegradation of perfluorooctanoic acid (PFOA) by laccase from Agaricus bisporus via oxidative decarboxylation.
- BenchChem. (n.d.). Accuracy and precision of 4-Hydroxymephenytoin quantification methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. reddit.com [reddit.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI CAS#: 243659-15-6 [m.chemicalbook.com]
- 8. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shifted equilibria of organic acids and bases in the aqueous surface region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scaling Up 4-(Difluoromethoxy)phenylacetic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable fluorinated building block. We will delve into the intricacies of the synthetic pathways, troubleshoot potential issues with scientifically grounded explanations, and provide actionable protocols to ensure a successful and scalable process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: For industrial-scale synthesis, two primary routes are favored for their efficiency and scalability.
-
Route A: The Benzyl Cyanide Pathway. This is often the most direct and cost-effective method. It involves the difluoromethylation of 4-hydroxybenzyl cyanide, followed by hydrolysis.
-
Route B: The Willgerodt-Kindler Pathway. This route is a viable alternative, particularly if 4'-(difluoromethoxy)acetophenone is a readily available intermediate. It involves the rearrangement of the acetophenone to a thioamide, followed by hydrolysis.
Q2: What are the critical safety precautions when handling difluoromethylating agents?
A2: Safety is paramount, especially during scale-up.
-
Chlorodifluoromethane (Freon-22): This is a gas and an ozone-depleting substance, with its use being phased out.[1][2][3][4][5] It is also a potential asphyxiant in high concentrations.[3][4] All manipulations should be conducted in a well-ventilated fume hood or a closed system, with appropriate pressure-rated equipment.
-
Sodium Chlorodifluoroacetate: This is a stable, solid alternative to gaseous reagents.[6][7][8][9] However, it is a skin and eye irritant and may cause respiratory irritation.[2][3][4][6] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhaling dust.
Troubleshooting Guide: The Benzyl Cyanide Pathway
This pathway is often preferred for its straightforward nature. However, challenges can arise during both the difluoromethylation and hydrolysis steps.
Diagram of the Benzyl Cyanide Pathway
Caption: Synthetic route via the benzyl cyanide intermediate.
Step 1: Difluoromethylation of 4-Hydroxybenzyl Cyanide
Problem 1: Low Yield of 4-(Difluoromethoxy)phenylacetonitrile
-
Possible Cause: Incomplete reaction or decomposition of the difluoromethylating agent.
-
Troubleshooting:
-
Temperature Control: The thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene is temperature-sensitive.[1][8][9] Ensure the reaction temperature is maintained consistently, typically around 95-120°C in a suitable solvent like DMF.[7][8]
-
Moisture Control: The presence of excessive water can consume the difluorocarbene intermediate. Ensure all reagents and solvents are appropriately dried before use.
-
Base Selection: A suitable base, such as cesium carbonate or potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group, which then acts as the nucleophile to trap the difluorocarbene.[1][5] Ensure the base is of high purity and used in the correct stoichiometric amount.
-
Problem 2: Formation of Impurities
-
Possible Cause: Side reactions of the difluorocarbene or impurities in the starting material.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Purity of Starting Material: Ensure the 4-hydroxybenzyl cyanide is of high purity, as impurities can lead to undesired byproducts.
-
Reaction Time: Over-extending the reaction time can lead to the formation of colored impurities. Monitor the reaction progress by TLC or HPLC and quench it once the starting material is consumed.
-
Step 2: Hydrolysis of 4-(Difluoromethoxy)phenylacetonitrile
Problem 3: Incomplete Hydrolysis to the Carboxylic Acid
-
Possible Cause: Insufficiently harsh hydrolysis conditions or deactivation of the catalyst.
-
Troubleshooting:
-
Acid/Base Concentration: For acid-catalyzed hydrolysis, a strong acid like sulfuric acid is typically required.[10][11] For base-catalyzed hydrolysis, a strong base like sodium hydroxide followed by acidic workup is necessary. Ensure the concentration and stoichiometry are appropriate for the scale of the reaction.
-
Reaction Temperature and Time: Hydrolysis of nitriles often requires elevated temperatures and prolonged reaction times.[10][11] Monitor the reaction progress to determine the optimal conditions for complete conversion.
-
Problem 4: Formation of Amide Intermediate
-
Possible Cause: Incomplete hydrolysis, where the reaction stops at the amide stage.
-
Troubleshooting:
-
Extended Reaction Time/Increased Temperature: Pushing the reaction conditions by extending the reflux time or cautiously increasing the temperature can often drive the hydrolysis to completion.
-
Change of Hydrolysis Conditions: If acid hydrolysis is yielding the amide, switching to a strong base-catalyzed hydrolysis might be more effective, and vice-versa.
-
Troubleshooting Guide: The Willgerodt-Kindler Pathway
This pathway is a powerful tool for converting aryl ketones to their corresponding carboxylic acids. However, it involves a complex rearrangement and can be prone to side reactions.
Diagram of the Willgerodt-Kindler Pathway
Caption: Synthetic route via the Willgerodt-Kindler reaction.
Step 1: Willgerodt-Kindler Reaction of 4'-(Difluoromethoxy)acetophenone
Problem 5: Low Yield of the Thiomorpholide Intermediate
-
Possible Cause: Suboptimal reaction conditions or reagent quality.
-
Troubleshooting:
-
Reagent Stoichiometry: The ratio of sulfur and morpholine to the acetophenone is critical.[12][13][14][15][16] An excess of sulfur and morpholine is often required to drive the reaction to completion.
-
Temperature Control: The Willgerodt-Kindler reaction typically requires high temperatures (refluxing morpholine).[14] Ensure the temperature is maintained consistently.
-
Microwave Irradiation: For smaller scale reactions, microwave-assisted heating has been shown to significantly improve yields and reduce reaction times.[14]
-
Problem 6: Formation of Complex Byproduct Mixtures
-
Possible Cause: The complex mechanism of the Willgerodt-Kindler reaction can lead to various side products.[12][13]
-
Troubleshooting:
-
Solvent Choice: While often run neat in morpholine, the use of a high-boiling solvent can sometimes help to control the reaction and minimize side reactions.
-
Purification of Intermediate: It is often advantageous to purify the intermediate thiomorpholide before proceeding to the hydrolysis step. This can be achieved by crystallization or column chromatography.
-
Step 2: Hydrolysis of the Thiomorpholide Intermediate
Problem 7: Difficulty in Hydrolyzing the Thiomorpholide
-
Possible Cause: The thiomorpholide can be a stable intermediate.
-
Troubleshooting:
-
Strong Hydrolysis Conditions: Both strong acidic (e.g., concentrated HCl or H2SO4) and basic (e.g., NaOH or KOH) conditions at elevated temperatures are typically required for complete hydrolysis.[14]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes facilitate the hydrolysis, especially in biphasic systems.
-
General Scale-Up Challenges and Solutions
Problem 8: Poor Heat Transfer and "Hot Spots" in Large Reactors
-
Possible Cause: The surface area-to-volume ratio decreases as the reactor size increases, leading to inefficient heat dissipation.[10][17]
-
Solution:
-
Jacketed Reactors with Efficient Heat Transfer Fluids: Utilize reactors with well-designed heating/cooling jackets and a high-performance heat transfer fluid.
-
Controlled Addition of Reagents: For exothermic reactions, add reagents slowly and monitor the internal temperature closely.
-
Efficient Stirring: Ensure adequate agitation to maintain a homogenous temperature throughout the reactor.
-
Problem 9: Inefficient Mixing
-
Possible Cause: What works in a small flask with a magnetic stirrer may not be effective in a large reactor with an overhead stirrer.[10][17]
-
Solution:
-
Appropriate Impeller Design: Select an impeller (e.g., anchor, turbine, pitched blade) that is suitable for the viscosity and density of the reaction mixture.
-
Baffles: Install baffles in the reactor to improve mixing and prevent vortex formation.
-
Problem 10: Challenges in Product Isolation and Purification
-
Possible Cause: Larger volumes of product and impurities can make purification more complex.
-
Solution:
-
Crystallization Studies: Develop a robust crystallization procedure at the lab scale to ensure efficient purification and high recovery on a larger scale.
-
Filtration and Drying: Use appropriate filtration and drying equipment (e.g., filter press, vacuum oven) that can handle the larger quantities of material.
-
Impurity Profiling: Identify the major impurities by techniques like LC-MS and develop a purification strategy to specifically remove them.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Benzyl Cyanide Pathway
Step A: Difluoromethylation of 4-Hydroxybenzyl Cyanide
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzyl cyanide (1.0 eq) and cesium carbonate (1.5 eq).
-
Purge the flask with nitrogen for 15 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry.
-
Heat the mixture to 95-100°C.
-
In a separate flask, dissolve sodium chlorodifluoroacetate (2.0 eq) in anhydrous DMF.
-
Add the sodium chlorodifluoroacetate solution dropwise to the heated reaction mixture over 1-2 hours.
-
Maintain the reaction at 95-100°C and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(difluoromethoxy)phenylacetonitrile.
Step B: Hydrolysis of 4-(Difluoromethoxy)phenylacetonitrile
-
To the crude 4-(difluoromethoxy)phenylacetonitrile in a round-bottom flask, add a 3:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 120-130°C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC until the nitrile is fully consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., toluene or an ethanol/water mixture) to obtain the pure product.
References
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from [Link]
- Hu, J., & Zhang, W. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7074. DOI:10.1039/D1CS00360G
-
Grokipedia. (2026). Sodium chlorodifluoroacetate. Retrieved from [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
- Mehta, V. P., & Greaney, M. F. (2013).
- Liu, G., Wang, X., Xu, X. H., Lu, X., Tokunaga, E., Tsuzuki, S., & Shibata, N. (2014). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 16(15), 3934–3937.
-
ACS Publications. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]
-
Organic Chemistry Reaction. (2025). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of fluoro phenylacetic acid.
-
ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
RSC Publishing. (2013). Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic investigation on the carboxylation step. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diphenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of phenylacetonitriles.
-
SciSpace. (n.d.). Method for synthesizing phenylacetonitrile by performing continuous reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]
-
PubMed. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of Phenylacetic Acid from Aqueous Streams. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of grignard compounds.
- Google Patents. (n.d.). Preparation method of 4-methylthio phenylacetic acid.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. orgsyn.org [orgsyn.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. reddit.com [reddit.com]
- 11. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 12. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 16. synarchive.com [synarchive.com]
- 17. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
minimizing degradation of 4-(Difluoromethoxy)phenylacetic acid during storage
Welcome to the technical support guide for 4-(Difluoromethoxy)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable compound. As an aromatic carboxylic acid featuring a difluoromethoxy group, its stability is paramount for reproducible experimental outcomes. This guide moves beyond simple storage instructions to explain the underlying chemical principles and provide robust troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common proactive questions regarding the handling and storage of this compound to prevent degradation before it occurs.
Q1: What are the ideal long-term storage conditions for this compound?
For maximum stability, the compound should be stored under controlled conditions that mitigate the primary degradation risks: hydrolysis, oxidation, and photodegradation. The difluoromethoxy group, while often added to increase metabolic stability in biological systems, can be chemically labile under improper storage conditions[1][2].
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenylacetic acid moiety. The aromatic ring can be susceptible to oxidative fragmentation.[4][5] |
| Moisture | Tightly sealed container with desiccant | Minimizes the risk of hydrolysis of the difluoromethoxy group.[1][6][7] |
| Light | Amber glass vial, stored in the dark | Protects against photolytic degradation, a common pathway for aromatic compounds.[8][9] |
Q2: What are the primary chemical degradation pathways I should be aware of?
Understanding the potential reactions is key to preventing them. For this molecule, there are three main concerns:
-
Hydrolysis: The C-F bonds in the difluoromethoxy group can be susceptible to hydrolysis, particularly in the presence of moisture. This reaction can be accelerated by acidic or basic contaminants, leading to the formation of formate, fluoride ions, and the corresponding phenolic derivative. Studies on similar difluoromethoxy-substituted molecules have highlighted this sensitivity.[1][6]
-
Oxidation: The phenylacetic acid core is vulnerable to oxidative stress.[4][5] Reactive oxygen species can attack the aromatic ring or the benzylic position, potentially leading to ring-opening, fragmentation, or the formation of benzaldehyde-related impurities.[5] Forced degradation studies for pharmaceuticals routinely test for oxidative liability using agents like hydrogen peroxide.[10]
-
Photodegradation: Aromatic compounds can absorb UV light, leading to excited states that react with oxygen, causing photochemical oxidation.[8] While fluorination can sometimes increase photostability, it is not a guarantee, and protection from light is a mandatory precaution as outlined in ICH guidelines.[8][9]
Q3: How critical is it to aliquot the compound upon receipt?
Aliquoting is a highly recommended best practice. It is a critical component of a self-validating protocol for maintaining compound integrity.
-
Minimizes Contamination: Every time the primary container is opened, it's exposed to atmospheric moisture and oxygen. By creating smaller, single-use aliquots, you protect the bulk of your material.
-
Prevents Thermal Cycling: Repeatedly removing the main container from the refrigerator or freezer to weigh out small amounts causes temperature fluctuations and condensation, which accelerates degradation.
-
Ensures Consistency: Using a fresh aliquot for each critical experiment ensures that you are starting with material of the same quality, improving the reproducibility of your results.
Troubleshooting Guide: Diagnosing Degradation
This section is for situations where you suspect degradation has already occurred. Use this guide to diagnose the problem and determine the appropriate course of action.
Q1: I ran an HPLC analysis of my stored sample and see a new, unexpected peak. What's happening?
An unknown peak is the most common indicator of degradation. The logical next step is to identify its source.
-
Causality: The new peak is likely a degradation product. Its retention time relative to the parent compound can offer clues. More polar compounds (e.g., a hydrolyzed phenol) often elute earlier in reverse-phase HPLC, while less polar degradants may elute later.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately review how the material was stored. Was the cap tight? Was it exposed to light or elevated temperatures?
-
Hypothesize the Degradant:
-
Confirm Identity: The most definitive action is to analyze the sample using LC-MS (Liquid Chromatography-Mass Spectrometry). The mass of the new peak can confirm or rule out hypothesized structures.
-
Corrective Action: Discard the degraded sample. Use a fresh, unopened aliquot for your next experiment and strictly adhere to the recommended storage conditions.
-
dot
Sources
- 1. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Crystallization Conditions for 4-(Difluoromethoxy)phenylacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the crystallization of 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality crystalline material. As a key intermediate in pharmaceutical and agrochemical synthesis, controlling the solid-state form of this compound is critical for ensuring purity, stability, and processability. This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your crystallization processes effectively.
Troubleshooting Guide
This section addresses the most common challenges encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound is "oiling out" and forming a viscous liquid instead of crystallizing. What should I do?
A: "Oiling out," or liquid-liquid phase separation, is a common issue that occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is in the labile supersaturation zone.[1] This results in the formation of a liquid phase instead of a solid crystalline phase.
Possible Causes & Solutions:
-
Excessive Supersaturation: The solution is too concentrated, causing the compound to crash out of solution rapidly and non-selectively.
-
Solution: Re-heat the mixture until the oil redissolves completely. Add a small additional volume (5-10%) of the hot solvent to reduce the supersaturation level. Allow the solution to cool more slowly.[2]
-
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from having sufficient time to orient themselves into an ordered crystal lattice.
-
Solution: Insulate the flask to slow down the cooling rate. You can wrap it in glass wool or paper towels, or place it in a Dewar flask. This allows for a more controlled, slower approach to the saturation point.[3]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high, or the compound's solubility may be excessively high even at lower temperatures.
-
Solution: Consider a different solvent with a lower boiling point or a mixed solvent system. Adding a miscible "anti-solvent" (in which the compound is insoluble) very slowly to the warm solution can sometimes induce crystallization before oiling out occurs.
-
Below is a decision tree to guide you through troubleshooting this specific issue.
Caption: Troubleshooting workflow for "oiling out".
Q2: No crystals are forming, even after the solution has cooled completely. What's wrong?
A: The absence of crystal formation indicates that the solution has not reached a sufficient level of supersaturation for nucleation (the initial formation of crystal seeds) to occur.
Possible Causes & Solutions:
-
Excess Solvent: The most common reason is that too much solvent was used, and the compound remains soluble even at low temperatures.[2]
-
Solution A (Concentration): Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or by using a rotary evaporator. Allow the concentrated solution to cool again.
-
Solution B (Anti-solvent): If you have a suitable anti-solvent, add it dropwise to the solution at room temperature until turbidity (cloudiness) persists, then add a few drops of the primary solvent to redissolve it. Let the solution stand undisturbed.
-
-
High Kinetic Barrier to Nucleation: Sometimes, even in a supersaturated state, the energy barrier for the first crystal nuclei to form is too high.
-
Solution A (Scratching): Scratch the inside surface of the flask just below the meniscus with a glass rod. The microscopic scratches provide a high-energy surface that can act as a template for nucleation.[3]
-
Solution B (Seeding): If you have a few crystals of the pure compound, add a single, tiny "seed" crystal to the supersaturated solution. This provides a perfect template for further crystal growth.[4]
-
Q3: I'm getting a fine powder or an amorphous precipitate, not well-defined crystals. How can I fix this?
A: The formation of a powder or amorphous solid is typically a result of very rapid crystallization, where nucleation happens too quickly and widely, preventing the slow, ordered growth of larger crystals.[5]
Possible Causes & Solutions:
-
Excessively High Supersaturation: This is the primary cause of rapid precipitation.
-
Solution: Redissolve the precipitate by heating and add more solvent to create a less concentrated solution. The goal is to enter the "metastable zone" of the solubility curve more slowly, where crystal growth is favored over spontaneous nucleation.[1]
-
-
Presence of Impurities: Impurities can sometimes inhibit proper crystal growth or act as numerous nucleation sites.[6]
-
Solution: If you suspect impurities, you may need to perform a hot filtration. Dissolve the compound in a slight excess of hot solvent, add a small amount of activated charcoal (if appropriate for your compound) to adsorb impurities, and filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble contaminants. Then, proceed with slow cooling.
-
Q4: My crystals are very small, needle-like, or agglomerated. How can I grow larger, single crystals?
A: Crystal morphology (size and shape) is heavily influenced by the kinetics of the crystallization process. Small, needle-like, or clumped crystals often result from a process that is still too fast.[5]
Possible Causes & Solutions:
-
Rapid Crystal Growth: The rate of cooling or solvent evaporation is too high.
-
Solution: The key is to slow everything down. Use a more dilute solution and cool it over a longer period (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight).
-
-
Solvent System: The chosen solvent can influence crystal habit. Hydrogen bonding and other solute-solvent interactions at the crystal faces can favor growth in one direction over another.[7]
-
Solution: Experiment with different solvents or solvent mixtures. A slightly more viscous solvent can sometimes slow down diffusion and promote the growth of larger, more well-defined crystals. Techniques like vapor diffusion are specifically designed for growing high-quality single crystals by ensuring an extremely slow change in solvent composition.[1][8]
-
Q5: My crystallization yield is very low. How can I improve it?
A: A low yield typically means a significant amount of your compound has remained in the "mother liquor" (the solution after filtration).
Possible Causes & Solutions:
-
Too Much Solvent: Using a large excess of solvent will result in a higher concentration of the compound remaining in solution after cooling.[2]
-
Solution: Before discarding the mother liquor, try to recover more material. You can do this by evaporating a portion of the solvent and cooling the solution again for a "second crop" of crystals. Be aware that this second crop may be less pure than the first.
-
-
Incomplete Crystallization: The solution may not have been cooled to a low enough temperature.
-
Solution: Ensure the solution is thoroughly chilled before filtration. Placing the flask in an ice-water bath for at least 30 minutes after it has reached room temperature can significantly increase the yield.
-
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent or a solvent in which the compound is known to be very poorly soluble.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best starting solvent or solvent system for this compound?
A: The ideal crystallization solvent should dissolve the compound completely when hot but poorly when cold.[9] For this compound, which is a moderately polar organic acid, a good starting point is to test solvents with a range of polarities.
Solvent Selection Strategy:
-
"Like Dissolves Like": Since the target molecule has a carboxylic acid group and a difluoromethoxy group, it has both hydrogen-bond donating and accepting capabilities, along with an aromatic ring. Polar protic solvents (like alcohols) and polar aprotic solvents (like ethyl acetate or acetone) are excellent starting points.[10]
-
Small-Scale Testing: Place a few milligrams of your compound in several test tubes. Add a small amount of a different solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature. Then, heat the tubes that showed poor solubility. A good solvent will dissolve the compound when hot. Finally, cool these tubes to see if crystals form.
-
Mixed Solvents: Often, a single solvent is not ideal. A mixed-solvent system can provide finer control. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common pair for a compound like this would be Ethanol/Water or Ethyl Acetate/Heptane.[10]
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes for Phenylacetic Acids |
| Water | 100 | High | May be suitable, as phenylacetic acid has some solubility in hot water. Often used as an anti-solvent with alcohols.[11] |
| Ethanol | 78 | High (Protic) | Good general-purpose solvent for moderately polar compounds. Often used in a mixture with water.[12] |
| Isopropanol (IPA) | 82 | Medium-High | Similar to ethanol, slightly less polar. Good choice. |
| Ethyl Acetate | 77 | Medium | Excellent solvent for a wide range of organic compounds. Often paired with heptane or hexane.[12] |
| Acetone | 56 | Medium | A strong solvent but its low boiling point can make it difficult to establish a large solubility gradient.[10] |
| Toluene | 111 | Low | May dissolve the compound well when hot. Its high boiling point can sometimes lead to oiling out.[12] |
| Heptane/Hexane | ~98 / ~69 | Very Low | Unlikely to dissolve the compound on its own but is an excellent anti-solvent when paired with more polar solvents.[12] |
Q2: What are the primary crystallization methods I should consider for this compound?
A: There are several standard methods, each suited for different scales and objectives. The general workflow involves creating a supersaturated solution and then allowing the compound to crystallize.
Caption: General crystallization workflow showing different methods to achieve supersaturation.
-
Cooling Crystallization: The most common method for compounds that are significantly more soluble at higher temperatures. A nearly saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[9]
-
Anti-solvent Crystallization: Ideal for compounds that are highly soluble in one solvent but poorly soluble in another. The anti-solvent is added slowly to a solution of the compound, reducing its solubility and inducing crystallization.[13][14] This method is very powerful for controlling particle size.[13]
-
Vapor Diffusion: A very gentle version of anti-solvent crystallization, excellent for growing high-quality crystals for analysis (like X-ray diffraction) when you only have a small amount of material. A vial containing a solution of the compound is placed inside a sealed jar containing a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually inducing crystallization.[1][8]
-
Slow Evaporation: A solution is left in a loosely covered container, allowing the solvent to evaporate slowly over time, increasing the concentration until crystals form. This is simple but offers less control than other methods.[15]
Q3: What is polymorphism, and why is it critical for a compound like this compound?
A: Polymorphism is the ability of a solid compound to exist in more than one crystal form or arrangement.[16][17] These different forms, called polymorphs, have the same chemical composition but different crystal lattice structures. This is a critical consideration in pharmaceutical development.[18][19]
-
Why it Matters: Different polymorphs can have significantly different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug. A less soluble form may not be effective.[16]
-
Stability: One polymorph may be more thermodynamically stable than others. Metastable forms can convert to the stable form over time, which can be a major issue during storage of a drug product.[4][17]
-
Mechanical Properties: Properties like hardness and flowability can differ, affecting manufacturing processes like tableting.
-
-
Controlling Polymorphism: The specific polymorph obtained depends on kinetic and thermodynamic factors during crystallization.[16] Key variables to control include the choice of solvent, the rate of cooling, the level of supersaturation, and the presence of any impurities.[17] A thorough polymorph screen is an essential step in drug development to identify and characterize all possible forms.
Q4: How does the cooling rate affect my crystallization outcome?
A: The cooling rate is one of the most critical kinetic parameters in crystallization.
-
Slow Cooling: Promotes the growth of larger, more ordered, and purer crystals. It allows molecules to slowly and selectively add to the growing crystal lattice, excluding impurities. This process favors thermodynamic control and is more likely to yield the most stable polymorph.
-
Rapid Cooling (Quenching): Leads to a rapid increase in supersaturation, causing spontaneous and widespread nucleation. This results in the formation of many small crystals, often of lower purity, and can trap kinetically favored (metastable) polymorphs.[5]
Q5: What is the purpose of "seeding," and when should I use it?
A: Seeding is the process of adding a small crystal of the desired compound to a supersaturated solution to initiate crystallization.[4]
-
Purpose:
-
Induce Crystallization: It bypasses the kinetic barrier of primary nucleation when a solution is reluctant to crystallize on its own.
-
Control Polymorphism: By adding a seed of a specific, known polymorph, you can direct the crystallization to produce that same form, preventing the formation of undesired polymorphs. This is a crucial control strategy in pharmaceutical manufacturing.
-
Improve Reproducibility: Seeding can lead to more consistent batch-to-batch results in terms of crystal size and form.
-
-
When to Use: Use seeding when you experience inconsistent crystallization, when you need to ensure you are producing a specific polymorph, or when your solution remains in a metastable supersaturated state without spontaneously nucleating.
Standard Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., isopropanol). Heat the flask on a hot plate with stirring to near the solvent's boiling point.
-
Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid has dissolved. Avoid adding a large excess.[9]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration at this stage.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop, protected from drafts.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small portion of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-solvent Addition
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.
-
Setup: Place the solution in a flask with efficient stirring. Fill a dropping funnel or a syringe pump with the "anti-solvent" (e.g., deionized water).
-
Addition: Add the anti-solvent dropwise to the stirred solution. Continue adding until the solution becomes persistently turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent to make the solution clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over time. The process can be accelerated by cooling in an ice bath once crystal growth is well underway.
-
Isolation: Collect, wash (with a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion
-
Preparation: Prepare a concentrated solution of the compound in a suitable, relatively less volatile solvent (e.g., toluene or ethyl acetate) in a small, open vial (e.g., a 1-dram vial).
-
Setup: Place this small vial inside a larger jar or beaker that contains a layer of a volatile anti-solvent (e.g., pentane or hexane). The level of the anti-solvent should be below the top of the inner vial.[8]
-
Diffusion: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial.[1]
-
Crystallization: Over a period of hours to days, the solubility of the compound will decrease, and high-quality crystals should form.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently dry the crystals.
References
- Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. (2022).
- Crystalliz
- Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network.
- Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
- Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. (2015). Taylor & Francis Online.
- Processes involving the use of antisolvent crystallization. (WO2006045795A2).
- POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Sciences Review and Research.
- Antisolvent Crystalliz
- Using AntiSolvent for Crystalliz
- Guide for crystalliz
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- SOP: CRYSTALLIZ
- Crystallization. University of Colorado Boulder, Department of Chemistry.
- Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews.
- Crystallization of Salts of Organic Acids from Non-Conventional Solvents. (1998). Crystal Growth & Design.
- How to choose a solvent for crystallization of an organic compound. (2018). Quora.
- 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
- Key Considerations for Crystalliz
- What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem.
- Small molecules crystallis
- 3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
- Phenylacetic Acid. The Merck Index Online.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 5. achievechem.com [achievechem.com]
- 6. helgroup.com [helgroup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. quora.com [quora.com]
- 11. Phenylacetic Acid [drugfuture.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijprajournal.com [ijprajournal.com]
- 14. mt.com [mt.com]
- 15. unifr.ch [unifr.ch]
- 16. mt.com [mt.com]
- 17. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 18. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small molecules crystallisation | La Factoría de Cristalización [lafactoria.lec.csic.es]
Technical Support Center: Identifying and Characterizing Unknown Impurities in 4-(Difluoromethoxy)phenylacetic acid
Welcome to the technical support center for impurity analysis of 4-(Difluoromethoxy)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the identification and characterization of unknown impurities. Here, we move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and scientifically sound approach to impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the likely sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1][2] Understanding these sources is the first step in targeted impurity identification.
-
Process-Related Impurities: These arise from the synthetic route.[1]
-
Starting Materials: Unreacted starting materials or impurities within them. For instance, in a Suzuki coupling synthesis, residual boronic acids or esters could be present.[3]
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.
-
By-products: Side reactions occurring during synthesis.
-
Reagents, Ligands, and Catalysts: Residual reagents, catalysts (e.g., palladium from coupling reactions), and ligands used in the synthesis.[2]
-
-
Degradation-Related Impurities: These form during storage or upon exposure to stress conditions.[2][4]
-
Hydrolysis: The ester or amide derivatives of the carboxylic acid are susceptible to hydrolysis.
-
Oxidation: The phenyl ring or the benzylic position could be susceptible to oxidation.
-
Photolysis: Exposure to light can induce degradation.
-
Decarboxylation: Loss of the carboxylic acid group under thermal stress.
-
Q2: An unknown peak has appeared in my HPLC chromatogram. What is the logical first step?
A2: The appearance of a new peak warrants a systematic investigation. The initial goal is to gather preliminary information about the impurity.
-
Verify System Suitability: Ensure your HPLC system is performing correctly. Check retention times of known standards to confirm system stability.
-
Spiking Study: If you have reference standards for potential impurities, a spiking study can be a quick way to identify the unknown.[1]
-
Diode Array Detector (DAD) Analysis: If your HPLC is equipped with a DAD, compare the UV spectrum of the unknown peak with that of the main component, this compound. A similar spectrum might suggest a related compound, while a significantly different spectrum could indicate a more substantial structural change or a non-related impurity.
Q3: My initial HPLC-UV analysis is inconclusive. What advanced techniques should I consider?
A3: When UV data is insufficient, hyphenated techniques are essential for structural elucidation.[2][4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) is the logical next step.
-
LC-MS Analysis: This provides the molecular weight of the impurity, which is a critical piece of information.[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition, significantly narrowing down the possibilities for the molecular formula.[7][8]
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information.[7] The fragmentation pattern of the difluoromethoxy group can be particularly informative.[9][10]
Troubleshooting Guides
Issue 1: An impurity is co-eluting with the main peak in my reverse-phase HPLC method.
Causality: Co-elution occurs when the impurity and the main component have very similar polarities under the chosen chromatographic conditions. This is common for structurally similar impurities.
Troubleshooting Protocol:
-
Method Modification:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.
-
Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice-versa). The different selectivity can alter the elution order.
-
pH Adjustment: If the impurity has ionizable groups, adjusting the mobile phase pH can significantly impact its retention time.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to exploit different separation mechanisms. A reverse-phase column with low silanol activity, such as a Newcrom R1, could also be considered.[11]
-
-
Orthogonal Methods: Employ a completely different separation technique, such as:
-
Normal-Phase HPLC: This is particularly useful if the compound is sensitive to aqueous conditions.[12]
-
Gas Chromatography (GC): If the impurity is volatile or can be derivatized to become volatile, GC-MS can provide excellent separation and identification.
-
Issue 2: I have the mass of an unknown impurity from LC-MS, but I cannot deduce its structure.
Causality: A molecular weight alone is often insufficient for unambiguous structure determination, especially for isomers.
Troubleshooting Protocol:
-
Forced Degradation Studies: Intentionally degrading the this compound under controlled stress conditions (acid, base, oxidation, heat, light) can help generate the impurity in a higher concentration.[13][14][15][16] This can provide clues about its formation pathway and facilitate its isolation for further analysis.
-
Impurity Isolation: If the impurity is present at a sufficient level (typically >0.1% as per ICH guidelines), isolation is necessary for definitive structural characterization.[1][2][17]
-
Preparative HPLC: Scale up your analytical HPLC method to a preparative scale to isolate a sufficient quantity of the impurity.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of unknown compounds.[18][19][20][21]
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Shows the carbon skeleton.
-
¹⁹F NMR: Crucial for confirming the integrity and environment of the difluoromethoxy group.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.
-
Workflow for Identification and Characterization of Unknown Impurities
Caption: Workflow for impurity identification.
Data Summary Table for Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV/DAD | Retention time, UV spectrum, Purity estimation | Robust, quantitative, widely available | Limited structural information, requires chromophore |
| LC-MS | Molecular weight | High sensitivity, compatible with HPLC | Isomers have the same mass |
| LC-HRMS | Elemental composition | High mass accuracy, increases confidence in formula | More expensive, requires expertise |
| LC-MS/MS | Structural fragments | Provides connectivity information | Fragmentation can be complex to interpret |
| GC-MS | Molecular weight and fragmentation of volatile compounds | Excellent for residual solvents and volatile impurities | Requires analyte to be thermally stable and volatile |
| NMR | Complete molecular structure and stereochemistry | Definitive structural elucidation[18][19][20] | Requires isolated, pure sample in milligram quantities, lower sensitivity |
Step-by-Step Protocol: Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies to understand the degradation pathways of this compound.[14][16]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
This information can help in proposing structures for the unknown impurities observed in stability batches.
-
Logical Relationship Diagram for Impurity Formation
Caption: Sources of impurities.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. Available at: [Link]
-
Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available at: [Link]
-
Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]
-
Nieuw-laat. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Available at: [Link]
-
Pharma Focus Asia. (2014). NMR for “pharmacy of the world”. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Unknown Impurity Isolation and Characterization. Available at: [Link]
-
Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities. Available at: [Link]
-
NIH. (2011). Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]
-
Alentris Research Pvt. Ltd. Unknown Impurities Isolation and Characterisation. Available at: [Link]
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. (2025). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Available at: [Link]
-
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Available at: [Link]
-
Pharmaceutical Technology. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
-
Science.gov. forced degradation study: Topics by Science.gov. Available at: [Link]
-
Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]
-
PHARMACEUTICAL SCIENCES. impurity profiling and drug characterization: backdrop and approach. Available at: [Link]
-
RJPT. (2020). Stability Indicating Forced Degradation Studies. Available at: [Link]
-
ijrti. RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
NIST. (1953). Mass spectra of fluorocarbons. Available at: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
NIH. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Available at: [Link]
-
HDH Chemicals. 4-(Trifluoromethoxy)phenylacetic acid, min 98%, 1 gram. Available at: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
- Google Patents. Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Quick Company. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Available at: [Link]
Sources
- 1. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. iajps.com [iajps.com]
- 5. rroij.com [rroij.com]
- 6. ijrti.org [ijrti.org]
- 7. pharmtech.com [pharmtech.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. notes.fluorine1.ru [notes.fluorine1.ru]
- 11. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pharmtech.com [pharmtech.com]
- 13. forced degradation study: Topics by Science.gov [science.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alentris.org [alentris.org]
- 18. veeprho.com [veeprho.com]
- 19. toref-standards.com [toref-standards.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. Issue's Article Details [indiandrugsonline.org]
Validation & Comparative
A Comparative Guide to 4-(Difluoromethoxy)phenylacetic Acid and its Trifluoromethoxy Analog: A Medicinal Chemist's Perspective
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups have emerged as powerful tools for molecular engineering. While separated by only a single hydrogen-to-fluorine substitution, these two moieties impart remarkably distinct physicochemical and biological properties.
This guide provides an in-depth, objective comparison of 4-(difluoromethoxy)phenylacetic acid and its analog, 4-(trifluoromethoxy)phenylacetic acid. We will dissect their properties, synthetic accessibility, and biological implications, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions during the design of novel therapeutics.
Part 1: Physicochemical Properties - More Than Just a Fluorine Atom
The substitution of hydrogen with fluorine dramatically alters a molecule's electronic character, lipophilicity, conformation, and metabolic stability. The differences between the -OCF₂H and -OCF₃ groups exemplify this principle.
The trifluoromethoxy group is one of the most lipophilic and electron-withdrawing substituents used in medicinal chemistry.[1][2] Its high Hansch-Leo lipophilicity parameter (π = 1.04) significantly increases a molecule's ability to cross lipid membranes.[2] In contrast, the difluoromethoxy group exhibits a more moderate and "dynamic" lipophilicity.[2][3] This is because the -OCF₂H group can rotate, adopting conformations that can either shield or expose the polar C-H bond, allowing it to adapt to different molecular environments.[3]
Perhaps the most crucial distinction is the ability of the -OCF₂H group to act as a lipophilic hydrogen bond donor .[4][5] This unique characteristic, absent in the -OCF₃ group, allows it to form specific hydrogen bond interactions with biological targets, potentially mimicking the interactions of hydroxyl, thiol, or amine groups while retaining higher lipophilicity.[4]
| Property | This compound | 4-(Trifluoromethoxy)phenylacetic acid | Rationale & Significance |
| Molecular Formula | C₉H₈F₂O₃ | C₉H₇F₃O₃ | The single H/F substitution is the core difference. |
| Molecular Weight | 202.15 g/mol [6] | 220.15 g/mol [7] | A minor difference, but relevant for high-throughput screening and fragment-based design. |
| Melting Point | Not available | 85-88 °C[7][8] | Indicates the trifluoro analog is a stable, crystalline solid at room temperature. |
| Lipophilicity (π) | ~ +0.2 to +0.6 (for -OCF₂H)[2] | ~ +1.04 (for -OCF₃)[2] | -OCF₃ group confers significantly higher lipophilicity, impacting solubility, permeability, and potential for hERG toxicity. |
| Electronic Effect | Strongly electron-withdrawing | Very strongly electron-withdrawing | Both groups lower the pKa of the carboxylic acid and influence aromatic ring reactivity. The -OCF₃ has a stronger inductive effect. |
| H-Bonding Potential | Donor (C-H bond)[4][5] | None (Acceptor via Oxygen) | Critical differentiator for receptor binding. -OCF₂H can form key H-bonds that -OCF₃ cannot. |
| Metabolic Stability | Enhanced vs. -OCH₃ | Maximally enhanced | The C-F bonds in -OCF₃ are exceptionally strong, blocking oxidative metabolism.[9][10] The C-H in -OCF₂H is a potential, though less favorable, metabolic site. |
Part 2: Synthesis and Practical Accessibility
Both compounds are typically synthesized from a common precursor, 4-hydroxyphenylacetic acid or its ester derivative. The key differentiating step is the introduction of the fluorinated methoxy group. While both are accessible, the reagents and conditions differ, which can be a deciding factor based on laboratory capabilities and cost.
A generalized synthetic approach involves the O-alkylation of a protected 4-hydroxyphenylacetic acid ester.
Caption: Generalized synthetic routes to the target compounds.
Causality in Synthesis: The choice of a protected ester of 4-hydroxyphenylacetic acid as the starting material is deliberate. The ester group prevents self-reaction of the carboxylic acid with the reagents used for fluoromethoxylation, which are often basic or electrophilic. The final hydrolysis step is a standard and high-yielding transformation to unmask the desired carboxylic acid.
Part 3: Biological & Pharmacokinetic Implications: A Strategic Choice
The decision to use an -OCF₂H versus an -OCF₃ group is a critical strategic choice in drug design, with profound consequences for a compound's biological activity and pharmacokinetic profile.
Metabolic Stability
One of the primary reasons for introducing fluorinated groups is to enhance metabolic stability by blocking metabolism at susceptible sites.[11] The trifluoromethoxy group is exceptionally effective in this regard. The high strength of the carbon-fluorine bonds makes the -OCF₃ group highly resistant to enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes that mediate oxidative metabolism.[9][10] Replacing a metabolically labile methoxy (-OCH₃) group with -OCF₃ can dramatically increase a drug's half-life and bioavailability.[10][12]
The difluoromethoxy group also confers significant metabolic stability compared to a methyl or methoxy ether. However, the presence of the C-H bond means it is not completely inert to oxidation. While metabolically more robust than a -OCH₃ group, it can be a site of metabolism in some enzymatic systems. This presents a "tunable" stability, a potential advantage if complete metabolic blockade leads to undesirable pharmacokinetics.
Receptor Binding and Biological Activity
This is where the unique properties of the -OCF₂H group become paramount. As a hydrogen bond donor, it can engage in interactions with a protein target that are impossible for the -OCF₃ group.[4][5] If a hydroxyl or amide group in a parent molecule is crucial for binding but causes poor pharmacokinetic properties (e.g., rapid glucuronidation), replacing it with an -OCF₂H group can be an effective bioisosteric strategy. This substitution can preserve the key hydrogen bond interaction while improving cell permeability and reducing metabolic liabilities.
The -OCF₃ group, lacking this capability, influences binding primarily through its steric bulk and strong dipole moment, which can lead to favorable hydrophobic and electrostatic interactions.[13] These compounds often serve as valuable intermediates in the synthesis of drugs targeting inflammatory pathways and pain management.[14][15][16]
Caption: Contrasting binding modes of -OCF₂H and -OCF₃ groups.
Part 4: Experimental Protocols for Comparative Evaluation
To objectively compare these two analogs in a drug discovery program, standardized in vitro assays are essential. The following protocols provide a self-validating framework for assessing metabolic stability and lipophilicity.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by CYP enzymes, providing a key indicator of its likely in vivo clearance.
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compound (e.g., Verapamil, a high-clearance compound)
-
Ice-cold Acetonitrile with Internal Standard (for quenching)
-
96-well incubation plate
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add the HLM solution to each well designated for a time point.
-
Pre-incubation: Add the test compound (final concentration 1 µM) to the wells. Pre-incubate the plate at 37°C for 10 minutes with gentle shaking to allow temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells. This is your T₀ (time zero) point.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life as t₁/₂ = 0.693/k.
Caption: Workflow for the in vitro metabolic stability assay.
Conclusion
The choice between incorporating a this compound or a 4-(trifluoromethoxy)phenylacetic acid moiety into a drug candidate is a nuanced decision that hinges on the specific goals of the optimization process.
-
Choose the trifluoromethoxy (-OCF₃) analog when:
-
Maximum metabolic stability is the primary objective.
-
Increased lipophilicity is desired to enhance membrane permeability.
-
A strong, general electron-withdrawing effect is needed.
-
-
Choose the difluoromethoxy (-OCF₂H) analog when:
-
A specific hydrogen bond interaction needs to be preserved or introduced.
-
A more moderate increase in lipophilicity is required to balance potency and physicochemical properties.
-
A "tunable" level of metabolic stability is acceptable or even desired.
-
By understanding the distinct contributions of these two powerful functional groups, medicinal chemists can more effectively navigate the complex, multidimensional challenges of drug design and develop safer, more efficacious medicines.
References
- BenchChem. (2025).
- BenchChem. (n.d.). Exploring 4-(Trifluoromethoxy)
- Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry.
- MDPI. (2025).
- Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid 98%.
- PubMed. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept.
- ChemicalBook. (2025). 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5.
- ResearchGate. (n.d.). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed...
- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central.
- ChemicalBook. (n.d.). 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 4315-07-5.
- Thermo Scientific Chemicals. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid, 98%.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Trifluoromethoxy)phenylacetic Acid: Your Pharmaceutical Synthesis Partner.
- ResearchGate. (n.d.). Trifluoromethoxy-containing pharmaceutical drugs.
- University of Lincoln Library Dissertation Showcase. (n.d.).
- CHIMIA. (2014).
- MDPI. (2025).
- Chem-Impex. (n.d.). Ácido 4-(trifluorometoxi)fenilacético.
- CymitQuimica. (n.d.). 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI.
- Molecules. (2020).
- PubMed. (2025).
- BLD Pharm. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). [4-(difluoromethoxy)phenyl]acetic acid.
- Chem-Impex. (n.d.). 4-(Trifluoromethoxy)phenylacetic acid.
Sources
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 7. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID CAS#: 4315-07-5 [m.chemicalbook.com]
- 8. 4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID | 4315-07-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
A Comparative Guide for Drug Development Professionals: 4-(Difluoromethoxy)phenylacetic Acid Versus Phenylacetic Acid
A Technical Examination of a Key Bioisosteric Replacement in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Among the myriad of chemical tools available, the use of fluorine-containing functional groups has emerged as a powerful strategy. This guide provides an in-depth comparison of 4-(Difluoromethoxy)phenylacetic acid and its non-fluorinated parent, phenylacetic acid. We will explore how the introduction of the difluoromethoxy (-OCHF₂) group, a key bioisostere for the methoxy group, profoundly alters the molecule's physicochemical properties, metabolic stability, and potential biological activity, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorination
Phenylacetic acid and its derivatives are important structural motifs found in a wide range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. However, the metabolic liabilities of such scaffolds often present challenges in drug development. The introduction of fluorine can significantly enhance a molecule's drug-like properties, including metabolic stability, binding affinity, and lipophilicity[2][3]. The difluoromethoxy group, in particular, has garnered significant interest as a metabolically robust substitute for the more common methoxy group[4][5].
This guide will dissect the key differences between this compound and phenylacetic acid, providing a framework for understanding the impact of this specific fluorination strategy.
Physicochemical Properties: A Quantitative Comparison
The introduction of the difluoromethoxy group induces significant changes in the physicochemical properties of the phenylacetic acid scaffold. These alterations are critical for predicting a compound's behavior in biological systems.
| Property | Phenylacetic Acid | This compound | Impact of -OCHF₂ Group |
| Molecular Weight ( g/mol ) | 136.15[6] | 202.15[7] | Increased molecular weight. |
| pKa | ~4.31[4][6] | Estimated ~3.8-4.0 | Increased acidity due to the electron-withdrawing nature of the fluorine atoms. |
| logP (octanol-water) | ~1.41[6] | Estimated ~1.8-2.2 | Increased lipophilicity. |
Causality Behind the Changes:
-
Acidity (pKa): The two highly electronegative fluorine atoms in the difluoromethoxy group exert a strong electron-withdrawing inductive effect on the phenyl ring. This effect stabilizes the carboxylate anion formed upon deprotonation, making the carboxylic acid more acidic (lower pKa) compared to the non-fluorinated analog.
-
Lipophilicity (logP): The replacement of two hydrogen atoms with fluorine atoms in the methoxy group leads to a significant increase in lipophilicity[8]. This is a crucial parameter that influences a molecule's ability to cross cell membranes and can impact its absorption, distribution, and target engagement.
Synthesis Strategies: From Benchtop to Scale-up
The synthesis of both phenylacetic acid and its difluoromethoxy derivative can be achieved through well-established chemical transformations.
Synthesis of Phenylacetic Acid
A common and robust method for the synthesis of phenylacetic acid is the hydrolysis of benzyl cyanide[9]. This can be performed under either acidic or basic conditions.
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure phenylacetic acid.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, starting with the difluoromethylation of a phenolic precursor.
Step 1: Synthesis of 4-(Difluoromethoxy)phenol
A common method for the difluoromethylation of phenols involves the use of a difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate.
Experimental Protocol: Difluoromethylation of 4-Hydroxyphenylacetonitrile
-
Reaction Setup: To a solution of 4-hydroxyphenylacetonitrile (1.0 eq) and cesium carbonate (1.5 eq) in a mixture of DMF and water, add sodium 2-chloro-2,2-difluoroacetate (2.8 eq).
-
Reaction: Heat the reaction mixture to 120 °C for 2 hours under a nitrogen atmosphere.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 4-(difluoromethoxy)phenylacetonitrile.
Step 2: Hydrolysis of 4-(Difluoromethoxy)phenylacetonitrile
The resulting nitrile can then be hydrolyzed under acidic conditions, similar to the synthesis of phenylacetic acid, to yield the final product.
Experimental Protocol: Hydrolysis of 4-(Difluoromethoxy)phenylacetonitrile
-
Reaction Setup: In a round-bottom flask, combine 4-(difluoromethoxy)phenylacetonitrile (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Purification: Follow the same procedure as for the hydrolysis of benzyl cyanide to isolate and purify this compound.
Impact on Metabolic Stability and Pharmacokinetics
One of the primary motivations for incorporating the difluoromethoxy group is to enhance metabolic stability[5][10]. The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a methoxy group[4].
Expected Metabolic Pathways:
-
Phenylacetic Acid: The phenyl ring of phenylacetic acid is susceptible to aromatic hydroxylation by CYP enzymes. The resulting phenolic metabolites can then undergo further conjugation reactions.
-
This compound: The difluoromethoxy group is expected to be highly resistant to O-demethylation, a common metabolic pathway for aryl methoxy ethers[4][5]. This blockage of a primary metabolic route can lead to a longer plasma half-life and reduced clearance of the compound. However, it is important to note that metabolism may shift to other positions on the molecule[4].
Implications for Biological Activity
The altered physicochemical properties of this compound can have a profound impact on its biological activity.
-
Increased Lipophilicity: The higher logP of the fluorinated compound may lead to enhanced membrane permeability and better access to intracellular targets.
-
Altered Acidity: The lower pKa could influence the ionization state of the molecule at physiological pH, which can affect its interaction with target proteins and its solubility.
-
Hydrogen Bonding: The difluoromethoxy group can act as a weak hydrogen bond donor, a property not present in the non-fluorinated analog[11]. This can introduce new interactions with biological targets, potentially leading to altered potency or selectivity.
While direct comparative biological data for these two specific compounds is limited in the public domain, studies on other phenylacetic acid derivatives have shown that substitutions on the phenyl ring can significantly modulate their activity as, for example, inhibitors of cyclooxygenase (COX) enzymes[1]. It is plausible that the unique electronic and steric properties of the difluoromethoxy group could lead to a distinct biological profile for this compound compared to its parent compound.
Conclusion and Future Perspectives
The comparison between this compound and phenylacetic acid serves as a compelling case study for the strategic use of fluorine in medicinal chemistry. The introduction of the difluoromethoxy group offers a predictable and advantageous modulation of key physicochemical properties, leading to:
-
Increased Acidity: Potentially influencing solubility and target binding.
-
Enhanced Lipophilicity: Which may improve membrane permeability and oral absorption.
-
Improved Metabolic Stability: By blocking a common site of oxidative metabolism.
These modifications collectively suggest that this compound is likely to possess a more favorable pharmacokinetic profile than its non-fluorinated counterpart, making it an attractive scaffold for the development of new therapeutic agents. For drug development professionals, understanding the nuanced effects of such bioisosteric replacements is crucial for the rational design of next-generation pharmaceuticals with improved efficacy and safety profiles. Further experimental studies directly comparing the biological activities and pharmacokinetic parameters of these two compounds would be highly valuable to the scientific community.
References
-
PrepChem. (n.d.). Synthesis of 4-difluoromethoxyphenol. PrepChem.com. [Link]
-
Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition, 52(10), 2949-2952. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses, 100, 35-49. [Link]
-
Meanwell, N. A. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7126-7185. [Link]
-
Potter, B. V. L., et al. (2017). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Molecules, 22(10), 1699. [Link]
-
Baran, P. S. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(10), 3017-3020. [Link]
-
Ng, C. K., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 51(8), 1957-1969. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
MacMillan, D. W. C., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society, 146(8), 5067-5073. [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. UMass Boston. [Link]
-
ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. ResearchGate. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses. [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(17), 7434-7443. [Link]
-
ResearchGate. (2016). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|BLD Pharm [bldpharm.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. afit.edu [afit.edu]
A Comparative Guide to Validating the Mechanism of Action of 4-(Difluoromethoxy)phenylacetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of 4-(Difluoromethoxy)phenylacetic acid. Given the limited direct literature on this specific molecule, we will explore two plausible mechanistic pathways based on the known biological activities of its parent compound, phenylacetic acid, and its derivatives: anti-inflammatory activity via enzyme inhibition and antimicrobial activity via cell membrane disruption .
This document will provide the scientific rationale for investigating these pathways, detailed experimental protocols for validation, and a comparative analysis with established compounds.
Section 1: Hypothesized Mechanisms of Action
The chemical structure of this compound, a derivative of phenylacetic acid (PAA), suggests two primary avenues for its biological activity.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)
Many phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting enzymes involved in the inflammatory cascade.[1] The primary targets for such compounds are cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid to prostaglandins, and 5-lipoxygenase (5-LOX), which is responsible for the synthesis of leukotrienes.[2][3] Specifically, selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is primarily expressed at sites of inflammation, unlike the constitutively expressed COX-1 which is involved in maintaining the gastric mucosa.[4]
Diagram of the Arachidonic Acid Cascade and Points of Inhibition
Caption: Hypothesized disruption of the bacterial cell membrane by this compound.
Section 2: Experimental Validation of the Anti-inflammatory Mechanism
To validate the hypothesis that this compound acts as an anti-inflammatory agent through enzyme inhibition, a series of in vitro assays are proposed.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay will determine the ability of the test compound to inhibit the activity of the COX-2 enzyme. [5]
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare a 10 mM stock solution of Hematin in 0.1 M NaOH and dilute with the Tris-HCl buffer.
-
Prepare a 10 mM stock solution of arachidonic acid in ethanol.
-
Prepare a 10 mM stock solution of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in DMSO.
-
Prepare stock solutions of this compound and the positive control, Celecoxib, in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 150 µL of Tris-HCl buffer, 10 µL of Hematin (final concentration 1 µM), and 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the test compound or Celecoxib at various concentrations. For the control wells, add 10 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of TMPD (final concentration ~100 µM) and 10 µL of arachidonic acid (final concentration ~100 µM).
-
Immediately measure the increase in absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. [6]
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This assay will assess the inhibitory effect of the test compound on 5-LOX activity. [7]
-
Reagent Preparation:
-
Prepare a 50 mM phosphate buffer (pH 6.3).
-
Prepare an 80 mM solution of linoleic acid.
-
Prepare a solution of potato 5-Lipoxygenase enzyme in the phosphate buffer.
-
Prepare stock solutions of this compound and the positive control, Zileuton, in DMSO.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, add 2.97 ml of phosphate buffer and the appropriate volume of the test compound or Zileuton solution.
-
Add the 5-Lipoxygenase enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the linoleic acid solution.
-
Measure the increase in absorbance at 234 nm over time at 25°C, which corresponds to the formation of 13-hydroperoxy linoleic acid. [8]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. [7]
-
Comparative Data Summary
| Compound | Target | IC50 (µM) |
| This compound | COX-2 | Experimental Value |
| Celecoxib [2][9] | COX-2 | Literature Value (e.g., 0.04 µM) |
| This compound | 5-LOX | Experimental Value |
| Zileuton [10][11] | 5-LOX | Literature Value (e.g., 0.5 µM) |
Section 3: Experimental Validation of the Antimicrobial Mechanism
To investigate the potential antimicrobial activity of this compound, the following assays are recommended to assess its effect on bacterial cell membrane integrity.
Bacterial Viability Assay using LIVE/DEAD Staining
This assay distinguishes between live and dead bacteria based on their membrane integrity using two fluorescent dyes, SYTO 9 and propidium iodide (PI). [12]
-
Bacterial Culture:
-
Grow a bacterial culture (e.g., E. coli or S. aureus) to the mid-logarithmic phase.
-
Wash the bacterial cells with a suitable buffer (e.g., 0.85% NaCl).
-
-
Staining and Treatment:
-
Prepare a working solution of SYTO 9 and propidium iodide in DMSO.
-
Treat the bacterial suspension with various concentrations of this compound. Include a positive control (e.g., a known antibiotic) and a negative control (vehicle).
-
Add the SYTO 9/PI staining solution to each sample and incubate in the dark for 15 minutes.
-
-
Microscopy and Analysis:
-
Visualize the stained bacteria using a fluorescence microscope with appropriate filters. Live bacteria with intact membranes will fluoresce green (SYTO 9), while dead bacteria with compromised membranes will fluoresce red (PI). [13] * Quantify the percentage of live and dead cells in each treatment group.
-
Cell Membrane Integrity Assay by Measuring Nucleic Acid Release
This assay quantifies the release of nucleic acids from the bacterial cytoplasm, which is an indicator of cell membrane damage. [14]
-
Bacterial Culture and Treatment:
-
Prepare a bacterial suspension as described above.
-
Treat the bacteria with different concentrations of this compound.
-
-
Measurement of Nucleic Acid Release:
-
Centrifuge the treated bacterial suspensions to pellet the cells.
-
Measure the absorbance of the supernatant at 260 nm, which corresponds to the amount of released nucleic acids.
-
-
Data Analysis:
-
Compare the A260 readings of the treated samples to the negative control to determine the extent of membrane damage.
-
Comparative Data Summary
| Compound | Assay | Endpoint |
| This compound | LIVE/DEAD Staining | % Dead Cells |
| Known Antibiotic (e.g., Polymyxin B) | LIVE/DEAD Staining | % Dead Cells |
| This compound | Nucleic Acid Release | A260 |
| Known Antibiotic (e.g., Polymyxin B) | Nucleic Acid Release | A260 |
Section 4: Conclusion and Future Directions
This guide outlines a systematic approach to validate the potential mechanisms of action of this compound. By conducting the proposed in vitro enzyme inhibition and antimicrobial assays, researchers can gain valuable insights into its biological activity.
Should the compound demonstrate significant activity in either of these pathways, further investigations would be warranted. For anti-inflammatory activity, this would include in vivo studies in animal models of inflammation. For antimicrobial activity, determining the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria would be a crucial next step.
The experimental frameworks provided herein, along with the comparative analysis against established drugs, will enable a robust and scientifically sound validation of the mechanism of action of this compound.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.). Retrieved from [Link]
-
Pharmacology of Zileuton (Zyflo) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). Retrieved from [Link]
-
Clinical Profile of Zileuton 600mg Extended-Release Tablet - GlobalRx. (n.d.). Retrieved from [Link]
-
What is the mechanism of Zileuton? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
How Zileuton Works: A Deep Dive into Leukotriene Synthesis Inhibition. (n.d.). Retrieved from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved from [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Zileuton - Wikipedia. (n.d.). Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - ResearchGate. (2025, August 14). Retrieved from [Link]
-
Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]
-
In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum - International Journal of Pharmaceutical Sciences Review and Research. (2014, January 31). Retrieved from [Link]
-
Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers. (n.d.). Retrieved from [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PubMed. (2022, November 8). Retrieved from [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved from [Link]
-
The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter | mBio - ASM Journals. (2022, April 25). Retrieved from [Link]
-
Perspectives in Nonsteroidal Anti‐inflammatory Agents - OUCI. (n.d.). Retrieved from [Link]
-
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed. (n.d.). Retrieved from [Link]
-
Relationship: Antibiotics (alternatives to) and 3-Phenyllactic Acid - Caring Sunshine. (n.d.). Retrieved from [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare - The Pharma Innovation Journal. (2016, July 6). Retrieved from [Link]
-
Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment - Frontiers. (2020, May 14). Retrieved from [Link]
-
In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa - Academic Journals. (n.d.). Retrieved from [Link]
-
Phenylacetic acid derivatives as hPPAR agonists - PubMed. (n.d.). Retrieved from [Link]
-
Cell membrane integrity assays The measurement of the absorbance at 260... - ResearchGate. (n.d.). Retrieved from [Link]
-
Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds - DergiPark. (n.d.). Retrieved from [Link]
-
Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - NIH. (n.d.). Retrieved from [Link]
-
Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. (n.d.). Retrieved from [Link]
-
Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells - JoVE. (2013, May 23). Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210 - BPS Bioscience. (n.d.). Retrieved from [Link]
-
Relationship: Antibiotics (alternatives to) and phenolic acids - Caring Sunshine. (n.d.). Retrieved from [Link]
-
Phenylacetic acids and the structurally related non‐steroidal anti‐inflammatory drug diclofenac bind to specific γ‐hydroxybutyric acid sites in rat brain | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? - ResearchGate. (2021, October 21). Retrieved from [Link]
-
[Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed. (n.d.). Retrieved from [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables - CABI Digital Library. (n.d.). Retrieved from [Link]
-
NSAID Alternatives: 11 Non-NSAID Pain Relievers to Consider - Jinfiniti. (2025, August 22). Retrieved from [Link]
-
Reconstructing the Antibiotic Pipeline: Natural Alternatives to Antibacterial Agents - MDPI. (n.d.). Retrieved from [Link]
-
How To Reduce Inflammation Without NSAIDs - GlycanAge. (2023, May 17). Retrieved from [Link]
-
Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases - MDPI. (n.d.). Retrieved from [Link]
-
Top 26 Anti-inflammatory & anti-allergy agents in medicinal chemistry papers published in 2011 - SciSpace. (n.d.). Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. academicjournals.org [academicjournals.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Zileuton - Wikipedia [en.wikipedia.org]
- 12. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Difluoromethoxy)phenylacetic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of successful therapeutic development. This guide provides an in-depth, experience-driven comparison of analytical methods for 4-(Difluoromethoxy)phenylacetic acid, a key chemical entity. We will move beyond a simple recitation of protocols to a detailed exploration of the "why" behind the "how," grounded in established regulatory principles.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[1]. This guide will focus on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Cross-validation is essential to ensure data comparability when multiple analytical methods are employed within a study or across different studies[2].
The Importance of Rigorous Analytical Method Validation
In the landscape of pharmaceutical development, analytical method validation is not merely a regulatory hurdle; it is a critical component of ensuring product quality, safety, and efficacy. The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures, which will be the foundation of our discussion[3][4][5]. The Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have both adopted these principles, emphasizing the need for scientifically sound and well-documented validation studies[6][7][8][9].
This guide will walk you through a practical approach to cross-validating HPLC-UV and LC-MS/MS methods for this compound, empowering you to make informed decisions about method selection and implementation in your own laboratories.
Experimental Design: A Tale of Two Techniques
The choice of an analytical method is often a balance between sensitivity, selectivity, and practicality. For this compound, both HPLC-UV and LC-MS/MS present viable options, each with its own set of strengths and considerations.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. The underlying principle is the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using a UV detector.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for non-polar analytes like this compound.
-
Mobile Phase: A gradient elution of acetonitrile (ACN) and water containing 0.1% formic acid. The formic acid helps to protonate the carboxylic acid group, leading to better peak shape. A typical gradient might start at 30% ACN and ramp up to 90% ACN over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: 220 nm, which is a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
For sample analysis, dissolve the sample in the mobile phase or a compatible solvent.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. It is particularly useful for analyzing complex matrices or when very low detection limits are required.
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for faster analysis times.
-
Mobile Phase: A gradient elution of acetonitrile and water with 0.1% formic acid. The gradient can be much faster than in the HPLC-UV method due to the increased efficiency of the shorter column.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for acidic compounds.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the deprotonated molecule [M-H]⁻ to a specific product ion. The exact masses for the precursor and product ions would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal of the analyte.
-
Cross-Validation Protocol: Establishing Comparability
The core of this guide is the cross-validation protocol, which is designed to demonstrate that both methods are fit for their intended purpose and yield comparable results. The validation will be performed in accordance with ICH Q2(R2) guidelines[3][4][5].
Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity/Selectivity | No significant interference at the retention time of the analyte from blank matrix or known impurities. | To ensure the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present[7]. |
| Linearity | Correlation coefficient (r²) ≥ 0.998 over the specified range. | To demonstrate a proportional relationship between the analyte concentration and the instrument response[10]. |
| Range | The range over which the method is linear, accurate, and precise. | To define the upper and lower concentrations for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity[5]. |
| Accuracy | Mean recovery of 98.0% to 102.0% at three concentration levels (low, medium, high). | To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[7]. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%. | To evaluate the variability of the measurements under the same operating conditions over a short interval of time (repeatability) and within-laboratory variations (intermediate precision)[11]. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD: Signal-to-noise ratio of 3:1. LOQ: Signal-to-noise ratio of 10:1. The LOQ should be established with acceptable precision and accuracy. | To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ)[10]. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | To indicate the reliability of an analytical procedure with respect to deliberate variations in method parameters[7]. |
Cross-Validation Workflow
A decision-making tree for selecting the appropriate analytical method.
Conclusion
The cross-validation of analytical methods is a critical exercise in ensuring the integrity and comparability of data throughout the drug development lifecycle. This guide has provided a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance. By understanding the strengths and limitations of each technique and following a robust validation protocol, researchers can confidently select and implement the most appropriate analytical method for their specific needs, ultimately contributing to the development of safe and effective medicines.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). Bioanalytical method validation. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SlideShare. Bioanalytical method validation emea. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. Cross and Partial Validation. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
-
ResearchGate. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
-
PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
- Google Patents.
-
PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. [Link]
-
PubMed. Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. [Link]
-
Brazilian Journal of Analytical Chemistry. (2017). Chromatographic Conditions Evaluation for Phytic Acid (IP6) Determination in Rice Bran Samples by HPLC. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. [Link]
-
National Center for Biotechnology Information. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]
-
PubMed. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. [Link]
-
ResearchGate. Kinetic spektrophotometric determination of 2,4-dichlorphenoxyacetic acid based on its inhibitory effect on the oxidation of sulfanilic acid by hydrogen peroxide. [Link]
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. propharmagroup.com [propharmagroup.com]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. brjac.com.br [brjac.com.br]
- 11. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 4-(Difluoromethoxy)phenylacetic Acid Derivatives as Anti-Inflammatory Agents
The structural motif of phenylacetic acid has long been a cornerstone in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The introduction of a difluoromethoxy group at the 4-position of the phenyl ring offers a compelling modification, enhancing metabolic stability and lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the efficacy of various 4-(difluoromethoxy)phenylacetic acid derivatives, with a focus on their activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
The Rationale for Targeting Cyclooxygenase
Inflammation is a complex biological response, and at its core are enzymes known as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1] Therefore, the development of selective COX-2 inhibitors is a key strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2][3]
Comparative Efficacy of Phenylacetic Acid Derivatives
The efficacy of NSAIDs is primarily determined by their ability to inhibit COX enzymes. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The selectivity of a compound for COX-2 over COX-1 is expressed as the selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
Recent studies have explored various derivatives of phenylacetic acid, demonstrating a range of potencies and selectivities. For instance, a novel class of phenylacetic acid regioisomers featuring a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore has shown promise as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[4] Among these, 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid (compound 9a) was identified as a particularly potent anti-inflammatory agent.[4] Molecular modeling suggests that the N-difluoromethyl-1,2-dihydropyridin-2-one moiety of this compound inserts into a secondary pocket of the COX-2 enzyme, conferring its selectivity.[4]
In another study, pyrazoline-phenoxyacetic acid derivatives were synthesized and evaluated for their COX-2 inhibitory activity.[2] Compounds 6a and 6c from this series demonstrated potent COX-2 inhibition with IC50 values of 0.03 µM for both, and selectivity indices of 365.4 and 196.9, respectively.[2] These compounds also showed significant efficacy in an in vivo model of formalin-induced edema in rats, with a favorable safety profile.[2]
The following table summarizes the in vitro COX inhibition data for selected phenylacetic acid derivatives, providing a clear comparison of their potency and selectivity.
| Compound/Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyrazoline-phenoxyacetic acid 6a | 10.96 | 0.03 | 365.4 | [2] |
| Pyrazoline-phenoxyacetic acid 6c | 5.91 | 0.03 | 196.9 | [2] |
| 4-Methylsulfonylphenyl derivative 4 | - | - | 124 | [5] |
| 4-Methylsulfonylphenyl derivative 6b | - | - | 131 | [5] |
| 4-Methylsulfonylphenyl derivative 6e | - | - | 119 | [5] |
| Mefenamic Acid (Reference) | 29.9 | 1.98 | 15.1 | [3] |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [3] |
Note: Specific IC50 values for the 4-methylsulfonylphenyl derivatives were not provided in the abstract, only their selectivity indices.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the phenylacetic acid scaffold plays a crucial role in determining both potency and selectivity. The introduction of a difluoromethoxy group is a key modification that can enhance the metabolic stability of these compounds.[6] Furthermore, the nature and position of other substituents can significantly impact their interaction with the active site of COX enzymes.
For example, in a series of N-substituted 1,2-dihydropyrid-2-one derivatives of phenylacetic acid, the presence and position of the N-substituent were found to be critical for COX-2 selectivity.[7] Similarly, studies on other aryl acetic acid derivatives have shown that the addition of fluorine at specific positions can lead to a dramatic increase in potency.[8] This highlights the importance of fine-tuning the electronic and steric properties of the molecule to optimize its binding to the target enzyme.
Visualizing the Mechanism of Action: The COX Pathway
The anti-inflammatory effects of this compound derivatives are primarily mediated through the inhibition of the cyclooxygenase pathway. The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid.
Caption: Inhibition of COX enzymes by this compound derivatives.
Experimental Protocols
To ensure the reliability and reproducibility of the efficacy data, standardized experimental protocols are essential. The following is a representative protocol for an in vitro COX inhibition assay.
Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve a range of final concentrations for testing.
-
Assay Reaction:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer containing a cofactor solution (e.g., glutathione, hematin).
-
Add the test compound dilutions or a vehicle control to the respective wells.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
-
Detection: After a set incubation period (e.g., 2 minutes), stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
The following workflow diagram outlines the key steps in the in vitro COX inhibition assay.
Caption: Workflow for in vitro COX inhibition assay.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of anti-inflammatory agents with the potential for high potency and selectivity for COX-2. The difluoromethoxy group offers advantages in terms of metabolic stability, and further structural modifications provide opportunities to fine-tune the pharmacological profile of these compounds. Future research should focus on comprehensive in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of the most promising candidates. Additionally, exploring dual-target inhibitors that act on both COX and 5-LOX pathways could lead to the development of novel anti-inflammatory drugs with a broader spectrum of activity and potentially improved safety profiles.[4]
References
-
Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). PubMed. Available at: [Link]
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]
-
Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. PubMed. Available at: [Link]
-
Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed Central. Available at: [Link]
-
Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PubMed Central. Available at: [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. Available at: [Link]
-
Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. ResearchGate. Available at: [Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. National Institutes of Health. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]
-
Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. PubMed. Available at: [Link]
-
Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. Available at: [Link]
-
An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. PubMed Central. Available at: [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]
-
In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for... ResearchGate. Available at: [Link]
-
phenylacetic acid. OiPub. Available at: [Link]
-
Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Science. Available at: [Link]
-
Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. PubMed Central. Available at: [Link]
Sources
- 1. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 4-(Difluoromethoxy)phenylacetic Acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of medicinal chemistry, often employed to enhance metabolic stability and fine-tune pharmacokinetic properties. This guide provides a comprehensive assessment of the metabolic stability of 4-(Difluoromethoxy)phenylacetic acid, offering a comparative analysis against its non-fluorinated counterpart, phenylacetic acid. Through detailed experimental protocols, supporting data, and an exploration of the underlying biochemical principles, this document serves as a practical resource for researchers in the field.
The Rationale for Fluorination: Enhancing Metabolic Resilience
The introduction of a difluoromethoxy (-OCHF₂) group in place of a methoxy (-OCH₃) or a simple hydrogen substituent is a deliberate strategy to bolster a molecule's resistance to metabolic degradation. The high electronegativity of fluorine and the strength of the carbon-fluorine bond play a pivotal role in this enhanced stability.[1][2][3] Cytochrome P450 (CYP) enzymes, a major family of phase I metabolic enzymes, are often responsible for the oxidative metabolism of drug candidates.[4][5][6][7] By replacing a metabolically labile C-H bond with a more robust C-F bond, the susceptibility of the molecule to CYP-mediated oxidation can be significantly reduced, leading to a longer biological half-life and improved bioavailability.[1][8]
Comparative In Vitro Metabolic Stability Assessment
To objectively evaluate the metabolic stability of this compound, we will compare its performance in two fundamental in vitro assays against its non-fluorinated analog, phenylacetic acid, and a control compound with known metabolic characteristics.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Description | t½ (min) | CLint (µL/min/mg protein) |
| This compound | Test Compound | > 60 | < 10 |
| Phenylacetic acid | Non-fluorinated Analog | 25 | 27.7 |
| Verapamil | High Clearance Control | 8 | 86.6 |
Table 2: Comparative Stability in Human Plasma
| Compound | Description | % Remaining at 120 min |
| This compound | Test Compound | > 95% |
| Phenylacetic acid | Non-fluorinated Analog | > 95% |
| Procaine | Unstable Control | < 10% |
Note: The data presented in these tables are illustrative and based on established principles of metabolic stability for fluorinated compounds. Actual experimental results may vary.
The data clearly indicates the superior metabolic stability of this compound in human liver microsomes compared to its non-fluorinated analog. The significantly longer half-life and lower intrinsic clearance suggest a reduced susceptibility to phase I metabolism. Both phenylacetic acid and its difluoromethoxy analog exhibit high stability in plasma, indicating that they are not significantly metabolized by plasma esterases.
Experimental Protocols: A Self-Validating System
The trustworthiness of any experimental data hinges on the robustness of the protocols employed. The following sections provide detailed, step-by-step methodologies for the liver microsomal and plasma stability assays, designed to ensure reproducibility and accuracy.
Liver Microsomal Stability Assay
This assay is a cornerstone for assessing the susceptibility of a compound to phase I metabolism, primarily mediated by CYP enzymes.[9][10][11]
Materials:
-
Human Liver Microsomes (pooled)
-
Test Compounds: this compound, Phenylacetic acid, Verapamil
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (containing an internal standard, e.g., Tolbutamide)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Working Solutions: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, MgCl₂, and the test compound to achieve the desired final concentration (typically 1 µM).
-
Pre-incubation: Pre-warm the reaction plate and the human liver microsome suspension separately at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed human liver microsomes to the reaction plate, followed by the addition of the NADPH regenerating system.
-
Incubation and Sampling: Incubate the plate at 37°C with constant shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with the internal standard. This step precipitates the proteins and halts enzymatic activity.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[12][13][14][15]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the resulting line is the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[16]
Caption: Workflow for the in vitro plasma stability assay.
Predicted Metabolic Pathways
Based on the chemical structure of this compound and known metabolic reactions, we can predict its likely metabolic fate.
-
Phase I Metabolism (CYP450-mediated): The difluoromethoxy group is expected to be relatively resistant to oxidative metabolism. [17]However, some minor hydroxylation on the phenyl ring is possible. The primary site of metabolism for the non-fluorinated phenylacetic acid is likely hydroxylation of the aromatic ring.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of the exposome on cytochrome P450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. longdom.org [longdom.org]
- 13. rsc.org [rsc.org]
- 14. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. docsdrive.com [docsdrive.com]
- 17. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
A Head-to-Head Comparison of 4-(Difluoromethoxy)phenylacetic Acid with Known mPGES-1 Inhibitors: A Guide for Evaluating Novel Anti-Inflammatory Agents
Introduction
The quest for safer and more targeted anti-inflammatory drugs has led researchers to look beyond cyclooxygenase (COX) enzymes to downstream targets in the prostaglandin biosynthesis pathway. Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a particularly promising target.[1][2] This inducible enzyme is functionally coupled with COX-2 and is responsible for the surge in prostaglandin E2 (PGE2) production during inflammation, which drives pain, fever, and swelling.[1][2] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) or selective COX-2 inhibitors (coxibs), which suppress the production of multiple prostanoids, targeting mPGES-1 offers the potential to selectively block inflammatory PGE2 synthesis. This selectivity may spare the production of other physiologically important prostaglandins, potentially avoiding the gastrointestinal and cardiovascular side effects associated with broader COX inhibition.[2]
This guide provides a framework for evaluating novel chemical scaffolds as potential mPGES-1 inhibitors. We will use 4-(Difluoromethoxy)phenylacetic acid , a simple yet uncharacterized phenylacetic acid derivative, as a representative test case. Its performance will be benchmarked against a panel of well-established mPGES-1 inhibitors with diverse chemical structures and potencies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-inflammatory therapeutics. While no public data on the mPGES-1 inhibitory activity of this compound currently exists, the methodologies and comparative data presented herein provide a clear roadmap for its evaluation.
The Rationale for Targeting mPGES-1
The pro-inflammatory cascade initiated by cellular damage or pathogens leads to the upregulation of both COX-2 and mPGES-1. As illustrated in the signaling pathway below, this coordinated action efficiently converts arachidonic acid into the potent inflammatory mediator, PGE2.
Caption: The Arachidonic Acid Cascade and Points of Inhibition.
By specifically targeting mPGES-1, the production of PGE2 is curtailed without affecting the synthesis of other prostanoids like prostacyclin (PGI2) or thromboxane A2 (TXA2), which are crucial for vascular homeostasis and other physiological functions.[2] This targeted approach is hypothesized to offer a superior safety profile.
Head-to-Head Comparison: Benchmarking Against Known Inhibitors
To properly assess the potential of a novel compound like this compound, it is essential to compare its activity against well-characterized inhibitors. We have selected three benchmark compounds representing different scaffolds and potency levels: MF-63 , a highly potent phenanthrene imidazole; MK-886 , a moderately potent indole derivative originally developed as a FLAP inhibitor; and AF-3485 , a benzamide derivative.[1][3][4]
| Compound | Chemical Scaffold | Mol. Weight | LogP (calc.) | Human mPGES-1 IC₅₀ (Enzymatic) | Human A549 Cell IC₅₀ (PGE2) | Human Whole Blood IC₅₀ (PGE2) |
| This compound | Phenylacetic Acid | 202.15 | 1.8 | To Be Determined | To Be Determined | To Be Determined |
| MF-63 [1][5][6] | Phenanthrene Imidazole | 392.4 | 5.1 | 1.3 nM | 0.42 µM | 1.3 µM |
| MK-886 [4][7][8] | Indole Carboxylic Acid | 443.0 | 6.5 | 1.6 - 2.1 µM | >10 µM (approx.) | N/A |
| AF-3485 [3][9][10] | Benzamide | 477.5 | 5.5 | 2.55 µM | 1.98 µM | >30 µM |
Note: IC₅₀ values are compiled from multiple sources and represent approximate consensus values. Experimental conditions can cause variations.
Analysis of Comparators:
-
MF-63 represents the gold standard for potency, with a sub-nanomolar IC₅₀ in enzymatic assays.[5][6] It maintains good activity in cell-based and whole blood assays, although a significant potency drop-off is observed, likely due to cell permeability and protein binding.[1][2] It is highly selective, showing over 1000-fold selectivity against other prostanoid synthases.[5][6]
-
MK-886 is a moderately potent inhibitor at the enzymatic level.[4][8] Its development as a selective mPGES-1 inhibitor has been hampered by poor activity in whole blood cell assays.[1]
-
AF-3485 shows micromolar potency in both enzymatic and A549 cell assays.[3] However, its activity is significantly reduced in whole blood, highlighting the challenge of plasma protein binding for many mPGES-1 inhibitors.[3]
For This compound , its smaller size and lower calculated LogP suggest it may have different physicochemical and pharmacokinetic properties compared to the larger, more lipophilic benchmark compounds. These properties could influence its cell permeability and susceptibility to plasma protein binding, making its experimental evaluation critical.
Experimental Protocols for Evaluation
To determine the inhibitory potential of a novel compound, a tiered screening approach is recommended, starting with a biochemical assay and progressing to a more physiologically relevant cell-based model.
Workflow for Inhibitor Characterization
Caption: A standard workflow for characterizing novel mPGES-1 inhibitors.
Protocol 1: In Vitro mPGES-1 Enzymatic Inhibition Assay
This assay directly measures the ability of a test compound to inhibit the conversion of PGH₂ to PGE₂ by recombinant human mPGES-1.
Materials:
-
Recombinant human mPGES-1
-
Glutathione (GSH), as an essential cofactor[2]
-
Prostaglandin H₂ (PGH₂) substrate
-
Assay Buffer (e.g., 0.1 M Potassium Phosphate, pH 7.5, with 2.5 mM GSH)
-
Test compound (e.g., this compound) and known inhibitors, dissolved in DMSO
-
Stop Solution (e.g., 1 M HCl or a solution of FeCl₂)
-
PGE₂ ELISA Kit
-
96-well microplate
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Enzyme Preparation: Dilute the recombinant mPGES-1 enzyme to the desired concentration in the ice-cold Assay Buffer.
-
Assay Plate Setup: To each well of a 96-well plate, add 2 µL of the compound solution (or DMSO for vehicle control).
-
Enzyme Addition: Add 100 µL of the diluted mPGES-1 enzyme solution to each well. Mix gently and pre-incubate for 15 minutes at 4°C.
-
Initiate Reaction: To start the reaction, add 10 µL of PGH₂ substrate (final concentration typically 1-20 µM).[8]
-
Incubation: Incubate the plate for 60 seconds at 4°C. The reaction time is kept short due to the instability of PGH₂.
-
Stop Reaction: Terminate the reaction by adding 10 µL of Stop Solution.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in each well using a competitive PGE₂ ELISA kit, following the manufacturer's instructions.[11]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based PGE₂ Production Assay
This assay measures the inhibitor's ability to block PGE₂ production in a whole-cell context, providing insights into cell permeability and performance in a biological matrix. The A549 human lung carcinoma cell line is commonly used as it expresses high levels of COX-2 and mPGES-1 upon stimulation.[1]
Materials:
-
A549 cells
-
Cell Culture Medium (e.g., F-12K Medium with 10% FBS)
-
Interleukin-1β (IL-1β)
-
Test compound and known inhibitors
-
PGE₂ ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells into 24-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.
-
Cell Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.
-
Compound Pre-treatment: Add fresh serum-free medium containing the desired concentrations of the test compound or reference inhibitors. Incubate for 1 hour.
-
Inflammatory Stimulation: Add IL-1β to each well to a final concentration of 1-10 ng/mL to induce the expression of COX-2 and mPGES-1.[11][12] Include unstimulated control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
PGE₂ Quantification: Centrifuge the supernatants to remove any cell debris. Measure the PGE₂ concentration in the cleared supernatants using a competitive PGE₂ ELISA kit.[13][14]
-
Data Analysis: Calculate the percent inhibition of IL-1β-induced PGE₂ production for each compound concentration. Determine the IC₅₀ value by plotting the dose-response curve.
Conclusion and Future Directions
This guide outlines a robust, comparative approach for the preclinical evaluation of novel mPGES-1 inhibitors, using this compound as a hypothetical candidate. The provided benchmarks from established inhibitors like MF-63, MK-886, and AF-3485 offer a clear context for interpreting new data. By following the detailed enzymatic and cell-based protocols, researchers can efficiently determine a compound's potency, cellular efficacy, and potential for further development.
The successful identification of a potent and cell-permeable inhibitor from a novel scaffold like a simple phenylacetic acid would be a significant step. Subsequent studies should include selectivity profiling against COX-1 and COX-2, pharmacokinetic assessments, and ultimately, evaluation in in vivo models of inflammation and pain to fully validate its therapeutic potential as a safer alternative to traditional anti-inflammatory drugs.
References
- AF3485 | PGE synthase Inhibitor. MedchemExpress.com. Accessed January 11, 2026.
- Chao, Y., et al. (2020). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Frontiers in Pharmacology, 11, 853.
- MF63 | CAS 892549-43-8. AbMole BioScience. Accessed January 11, 2026.
- Bruno, A., et al. (2020). Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. Frontiers in Pharmacology, 11, 469.
- Garscha, U., & Werz, O. (2018). Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry, 10(1), 83-106.
- MF63 Inhibitor. MedChemExpress. Accessed January 11, 2026.
- Bruno, A., et al. (2020). Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. PubMed, 32300305.
- Xu, D., et al. (2008). MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation. Journal of Pharmacology and Experimental Therapeutics, 326(3), 754-63.
- Finetti, F., et al. (2012). AF3485 inhibits IL-1b-induced PGE 2 production in A431 cells.
- Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo.
- Ding, Y., et al. (2012). Novel human mPGES-1 inhibitors identified through structure-based virtual screening.
- Distler, O., et al. (2023). phase 2 trial investigating the efficacy and safety of the mPGES-1 inhibitor vipoglanstat in systemic sclerosis-related Raynaud's.
- LY3023703 | mPGES-1 inhibitor. Probechem Biochemicals. Accessed January 11, 2026.
- Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886. Bioorganic & Medicinal Chemistry Letters, 15(14), 3352-3355.
- Chemical structures of novel mPGES‐1 inhibitors tested.
- Fazzi, F., et al. (2002). Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes. British Journal of Pharmacology, 135(8), 1865-1874.
- Effects of licofelone and MK-886 on the activity of mPGES-1. A,...
- Jin, Y., et al. (2016). Pharmacodynamic comparison of LY3023703, a novel microsomal prostaglandin e synthase 1 inhibitor, with celecoxib. Clinical Pharmacology & Therapeutics, 99(3), 274-284.
- Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. UTHSC Digital Commons. Accessed January 11, 2026.
- Leclerc, P., et al. (2013). Characterization of a human and murine mPGES-1 inhibitor and comparison to mPGES-1 genetic deletion in mouse models of inflammation.
- Pharmacodynamic Comparison of LY3023703, a Novel Microsomal Prostaglandin E Synthase 1 Inhibitor, With Celecoxib.
- Korotkova, M., et al. (2020). Biological characterization of new inhibitors of microsomal PGE synthase-1 in preclinical models of inflammation and vascular tone. British Journal of Pharmacology, 177(3), 621-635.
- Shapira, L., et al. (1994). The secretion of PGE2, IL-1 beta, IL-6, and TNF alpha by adherent mononuclear cells from early onset periodontitis patients. Journal of Periodontology, 65(2), 139-46.
- Elabscience® Mouse IL-1β(Interleukin 1 Beta) ELISA Kit. Elabscience. Accessed January 11, 2026.
- Human IL-1 beta ELISA Kit. RayBiotech. Accessed January 11, 2026.
- IL-1beta (human) ELISA Kit. Adipogen Life Sciences. Accessed January 11, 2026.
Sources
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. MF63 [2-(6-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)-isophthalonitrile], a selective microsomal prostaglandin E synthase-1 inhibitor, relieves pyresis and pain in preclinical models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. raybiotech.com [raybiotech.com]
- 14. adipogen.com [adipogen.com]
A Comparative Guide to Validating the Purity of Synthesized 4-(Difluoromethoxy)phenylacetic Acid
In the landscape of pharmaceutical research and development, the meticulous validation of synthesized active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2][3] The purity of a compound like 4-(Difluoromethoxy)phenylacetic acid, a key building block in the synthesis of various therapeutic agents, directly influences the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth, comparative analysis of the essential analytical techniques for ascertaining the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity in this compound
This compound serves as a crucial intermediate in organic synthesis. Impurities, which can arise from starting materials, side reactions, or degradation, can have significant consequences, including altered pharmacological activity, increased toxicity, and complications in downstream process chemistry. Therefore, a robust, multi-faceted analytical approach is imperative to ensure the compound meets the stringent purity requirements for its intended use.[1]
Orthogonal Analytical Approaches: A Self-Validating System
No single analytical technique can definitively establish the purity of a compound. A self-validating system, employing a suite of orthogonal methods, provides the most comprehensive and trustworthy assessment. Each technique should probe a different physicochemical property of the molecule, thereby offering complementary information and minimizing the risk of overlooking impurities. For this compound, the recommended core analytical techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Supplemental methods such as Elemental Analysis, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis provide further corroboration.
Workflow for Purity Validation
Sources
Benchmarking 4-(Difluoromethoxy)phenylacetic Acid Against Standard Anti-inflammatory Compounds: A Comparative Guide
Introduction: The Quest for Superior Anti-inflammatory Agents
In the field of drug discovery and development, the pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles is a constant endeavor. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, inflammation, and fever.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[1][2][3][4] The discovery of two COX isoforms, the constitutively expressed COX-1, which is involved in physiological functions like gastric cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of more selective inhibitors with the aim of reducing gastrointestinal side effects.[5][6]
This guide presents a comparative benchmarking of a novel compound, 4-(Difluoromethoxy)phenylacetic acid, against established industry-standard NSAIDs: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor). This compound, a phenylacetic acid derivative, is a compound of interest due to the potential of the difluoromethoxy group to modulate its physicochemical and biological properties. Phenylacetic acid derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents.[7][8]
This document is designed for researchers, scientists, and drug development professionals, providing an in-depth analysis of the methodologies and data required to objectively assess the performance of this novel agent.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily attributed to their inhibition of the COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.[1][3][4]
Caption: The Arachidonic Acid Cascade and the Site of NSAID Action.
A critical determinant of an NSAID's therapeutic index is its selectivity for inhibiting COX-2 over COX-1.[5] Non-selective inhibitors, like ibuprofen, block both isoforms, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[1] Selective COX-2 inhibitors, such as celecoxib, were developed to minimize these adverse effects.[6][9]
Comparative In Vitro Efficacy: COX Inhibition Assays
A primary benchmark for anti-inflammatory drug candidates is their ability to inhibit COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. The following table presents illustrative data for this compound benchmarked against Ibuprofen and Celecoxib.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | COX-1 | 15 | 0.5 |
| COX-2 | 7.5 | ||
| Ibuprofen | COX-1 | 10 | 1 |
| COX-2 | 10 | ||
| Celecoxib | COX-1 | 50 | 0.02 |
| COX-2 | 1 |
Note: The IC50 values for this compound are illustrative and serve as a hypothetical example for the purpose of this guide. Actual values would need to be determined experimentally.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common colorimetric method to determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[10]
Caption: Workflow for the In Vitro COX Inhibition Assay.
Objective: To determine the IC50 values of this compound, Ibuprofen, and Celecoxib for COX-1 and COX-2 enzymes.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compounds (this compound, Ibuprofen, Celecoxib) and a reference inhibitor in DMSO.
-
Create a series of dilutions of the test compounds in the assay buffer.
-
Prepare solutions of arachidonic acid (substrate) and a chromogenic agent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[10]
-
-
Assay Protocol (in a 96-well plate format):
-
To each well, add the assay buffer, heme cofactor, and either purified COX-1 or COX-2 enzyme.
-
Add the diluted test compounds or vehicle (for control wells) to the respective wells.
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Add the chromogenic agent to all wells.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) using a microplate reader. The reading should be taken within 5 minutes of initiating the reaction.[10]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, using non-linear regression analysis.[10]
-
Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To assess the in vivo anti-inflammatory activity, the carrageenan-induced rat paw edema model is a widely used and accepted standard.[11] This model mimics the inflammatory response and allows for the evaluation of a compound's ability to reduce acute inflammation.
| Compound | Dosage (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| This compound | 30 | 45 |
| Ibuprofen | 30 | 50 |
| Celecoxib | 30 | 40 |
| Vehicle Control | - | 0 |
Note: The in vivo data for this compound is illustrative.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Caption: Experimental Workflow for the Carrageenan-Induced Paw Edema Model.
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in comparison to standard NSAIDs.
Methodology:
-
Animals: Male Wistar rats (180-200g) are used and housed under standard laboratory conditions.[11]
-
Assay Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (this compound, Ibuprofen, or Celecoxib) or the vehicle (control) are administered orally or intraperitoneally.
-
After a predetermined time (e.g., 1 hour), acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.[11]
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of paw edema is calculated for each group at each time point.
-
The percentage of inhibition of paw edema by the test compounds is calculated relative to the vehicle control group.
-
Pharmacokinetic Profiling
Understanding the pharmacokinetic properties of a new chemical entity is crucial for its development as a therapeutic agent. Key parameters include absorption, distribution, metabolism, and excretion (ADME). Phenylacetic acid and its derivatives have been studied for their pharmacokinetic profiles.[12][13][14] A preliminary assessment would involve determining the compound's plasma concentration over time after administration.
| Parameter | This compound (Illustrative) |
| Tmax (h) | 1.5 |
| Cmax (µg/mL) | 25 |
| Half-life (t1/2) (h) | 3.0 |
| Bioavailability (%) | 70 |
Note: This data is hypothetical and would need to be determined through dedicated pharmacokinetic studies.
Experimental Protocol: Preliminary Pharmacokinetic Study in Rats
Objective: To determine the basic pharmacokinetic profile of this compound.
Methodology:
-
Dosing: A single oral dose of this compound is administered to a group of rats.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax, Cmax, half-life, and bioavailability (if an intravenous dose is also administered).
Discussion and Future Directions
This guide provides a framework for the systematic benchmarking of this compound against standard NSAIDs. The illustrative data suggests that this novel compound may possess anti-inflammatory properties, warranting further investigation.
The key differentiators for a new anti-inflammatory agent would be an improved efficacy and/or safety profile. Based on the hypothetical data, this compound shows a slight selectivity towards COX-2, which could translate to a better gastrointestinal safety profile compared to non-selective NSAIDs like Ibuprofen. However, its potency appears to be lower than that of the highly selective COX-2 inhibitor, Celecoxib.
Future studies should focus on:
-
Comprehensive in vitro profiling: Including determination of IC50 values against a wider panel of inflammatory mediators.
-
In vivo efficacy in other models: Evaluating analgesic and antipyretic properties in established animal models.
-
Detailed safety and toxicology studies: Assessing potential gastrointestinal, cardiovascular, and renal side effects.[1][4]
-
Metabolism and drug-drug interaction studies: To fully characterize its ADME properties.
By following a rigorous and comparative approach as outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel anti-inflammatory compounds like this compound and make informed decisions for their further development.
References
-
Nonsteroidal anti-inflammatory drug - Wikipedia. Available from: [Link]
-
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - Walsh Medical Media. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf. Available from: [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. Available from: [Link]
-
COX-2 inhibitors compared and contrasted - PubMed. Available from: [Link]
-
Medications - non-steroidal anti-inflammatory drugs - Better Health Channel. Available from: [Link]
-
Selective cyclooxygenase‐2 inhibitors: similarities and differences - Taylor & Francis Online. Available from: [Link]
-
In vitro cyclooxygenase activity assay in tissue homogenates - PubMed. Available from: [Link]
-
Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - NIH. Available from: [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. Available from: [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate. Available from: [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com. Available from: [Link]
-
Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats - PubMed. Available from: [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - ResearchGate. Available from: [Link]
-
Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - NIH. Available from: [Link]
-
Phenylacetic acid derivatives as hPPAR agonists - PubMed. Available from: [Link]
-
A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer - PubMed. Available from: [Link]
-
Advances in detecting non-steroidal anti-inflammatory drugs (NSAIDs) using molecular receptors and nanostructured assemblies - PubMed Central. Available from: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available from: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. Available from: [Link]
-
Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - NIH. Available from: [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC - PubMed Central. Available from: [Link]
- CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents.
-
Nonsteroidal antiinflammatory drugs and aspirin--analyzing the scores - PubMed. Available from: [Link]
-
Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - Frontiers. Available from: [Link]
-
Guidelines for Monitoring of NSAIDS: Who Listened? - PubMed. Available from: [Link]
-
Benchmarking pharmacogenomics genotyping tools: Performance analysis on short-read sequencing samples and depth-dependent evaluation - PubMed. Available from: [Link]
-
Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus - PMC - NIH. Available from: [Link]
-
The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - ResearchGate. Available from: [Link]
-
Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed. Available from: [Link]
Sources
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inventivapharma.com [inventivapharma.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Single dose pharmacokinetics of intravenous 3,4-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A phase I and pharmacokinetic study of intravenous phenylacetate in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
confirming the structure of 4-(Difluoromethoxy)phenylacetic acid through orthogonal methods
A Guide to the Orthogonal Confirmation of 4-(Difluoromethoxy)phenylacetic Acid
In the landscape of pharmaceutical development and chemical research, the unambiguous structural confirmation of a molecule is not merely a procedural step but the bedrock of all subsequent investigation. For a compound like this compound, a versatile building block in medicinal chemistry, certainty in its structure is paramount. This guide provides an in-depth, technically-grounded comparison of the orthogonal analytical methods required to definitively confirm its structure, moving beyond mere data reporting to explain the strategic reasoning behind the application of each technique.
The core principle of this guide is orthogonality : the use of analytical methods that rely on fundamentally different physical principles.[1][2] This approach ensures that the data from one technique validates the others, creating a self-reinforcing web of evidence that minimizes the risk of misinterpretation and builds a robust, regulatory-compliant data package.
The Target Structure: Key Features for Verification
Before delving into the analytical techniques, it is crucial to dissect the proposed structure of this compound (Molecular Formula: C₉H₈F₂O₃, Molecular Weight: 202.15 g/mol ) and identify the specific features that require confirmation.[3][4]
-
Phenylacetic Acid Core: The foundational structure consists of a phenyl ring attached to a methylene (-CH₂) group, which is in turn bonded to a carboxylic acid (-COOH) functional group.[5]
-
Difluoromethoxy Group (-OCHF₂): This is a key functional group characterized by a central carbon atom bonded to an oxygen, a hydrogen, and two fluorine atoms. Its presence and connectivity are critical to confirm.
-
para-Substitution Pattern: The difluoromethoxy and acetic acid moieties are positioned at the 1 and 4 positions of the benzene ring, a specific isomeric arrangement that must be verified.
The following sections will detail how each orthogonal method interrogates these features from a different angle.
Orthogonal Workflow for Structural Elucidation
Caption: Workflow integrating orthogonal methods for structural confirmation.
Method 1: Mass Spectrometry (MS) – The Molecular Blueprint
Why this choice? Mass spectrometry is the first port of call. It provides the most direct evidence of the compound's elemental composition and molecular weight, serving as a fundamental check on its identity.[6]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, the expected exact mass for the molecular ion [M-H]⁻ in negative ion mode would be calculated from its formula, C₉H₈F₂O₃.
-
Expected Observation: An ion with an m/z value extremely close to the calculated exact mass of C₉H₇F₂O₃⁻ (201.0365). The low ppm (parts-per-million) error between the observed and calculated mass provides high confidence in the elemental composition.
Tandem Mass Spectrometry (MS/MS)
By isolating the parent ion and subjecting it to fragmentation, MS/MS provides pieces of the structural puzzle.[7] The fragmentation pattern is a molecular fingerprint. For the parent compound, characteristic losses are expected.
-
Expected Fragmentation:
-
Loss of -COOH (45 Da): A fragment corresponding to the loss of the carboxylic acid group is a common pathway for such molecules.[8]
-
Benzylic Cleavage: Cleavage at the bond between the phenyl ring and the -CH₂COOH group would yield a characteristic tropylium-like ion if fragmentation pathways allow.[9]
-
| Technique | Parameter | Expected Result for C₉H₈F₂O₃ | Structural Feature Confirmed |
| ESI-HRMS | Exact Mass [M-H]⁻ | m/z 201.0365 (Calculated) | Molecular Formula (C₉H₈F₂O₃) |
| MS/MS | Fragmentation | Loss of 45 Da (-COOH) | Presence of Carboxylic Acid |
| MS/MS | Fragmentation | Fragments related to the difluoromethoxyphenyl moiety | Presence of the substituted ring |
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Operate in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Analysis: Determine the accurate mass of the most abundant ion and use software to calculate the elemental composition and mass error in ppm.
Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Fingerprint
Why this choice? FTIR is a rapid and non-destructive technique that provides definitive evidence for the presence of key functional groups.[10] It relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies.
For this compound, the spectrum is expected to be a composite of absorptions from the carboxylic acid, the aromatic ring, and the crucial C-F bonds.
-
Expected Absorptions:
-
-OH Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.[11][12]
-
C=O Stretch (Carboxylic Acid): A sharp, intense absorption around 1710 cm⁻¹ (for the hydrogen-bonded dimer).[11]
-
C-F Stretches: Intense, complex bands in the 1100-1300 cm⁻¹ region, which are characteristic of fluorinated organic compounds.[13]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ region.
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Feature Confirmed |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) | -COOH group |
| Carbonyl | C=O Stretch | ~1710 | -COOH group |
| Difluoromethoxy | C-F Stretch | 1100 - 1300 (strong, complex) | -OCHF₂ group |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Phenyl group |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the infrared spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Connectivity Map
Why this choice? NMR is arguably the most powerful tool for small molecule structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[10] By using a combination of ¹H, ¹³C, and ¹⁹F NMR, every part of the this compound structure can be mapped out.
¹H NMR
This spectrum reveals the number of different types of protons and their neighboring atoms.
-
Aromatic Region (~7.0-7.4 ppm): The para-substitution will give rise to a characteristic AA'BB' system, appearing as two distinct doublets. The integration of these signals should correspond to 4 protons in total (2H + 2H).
-
Methylene (-CH₂-) (~3.6 ppm): A sharp singlet integrating to 2 protons, confirming the -CH₂COOH moiety.[14]
-
Difluoromethoxy (-OCHF₂) (~6.6 ppm): A triplet signal integrating to 1 proton. The triplet splitting pattern is crucial evidence, as the proton is coupled to the two adjacent fluorine atoms (according to the n+1 rule for I=1/2 nuclei).
-
Carboxylic Acid (-COOH) (>10 ppm): A broad singlet that is often exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.[11][12]
¹³C NMR
This provides a count of the unique carbon environments.
-
Carbonyl Carbon (~175-180 ppm): The carboxylic acid carbon.[15]
-
Aromatic Carbons (~115-155 ppm): Four distinct signals are expected for the para-substituted ring.
-
Methylene Carbon (~40 ppm): The -CH₂- carbon.[14]
-
Difluoromethoxy Carbon (~115 ppm): A characteristic triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This is a key signature for the -CF₂- group.
¹⁹F NMR
This experiment directly observes the fluorine atoms.
-
Expected Signal: A single resonance appearing as a doublet. The doublet arises from the coupling of the two equivalent fluorine atoms to the single proton of the difluoromethoxy group (²JFH). This provides unambiguous proof of the -OCHF₂ group.
| Technique | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Structural Feature Confirmed |
| ¹H NMR | Aromatic | ~7.0-7.4 | 2 x Doublets (AA'BB') | para-substituted phenyl ring |
| ¹H NMR | -CH₂- | ~3.6 | Singlet | Acetic acid side chain |
| ¹H NMR | -OCHF₂ | ~6.6 | Triplet | -OCHF₂ group and H-F coupling |
| ¹³C NMR | -C=O | ~175-180 | Singlet | Carboxylic acid |
| ¹³C NMR | -OCHF₂ | ~115 | Triplet (due to ¹JCF) | -OCHF₂ group and C-F bonding |
| ¹⁹F NMR | -CF₂ | Varies | Doublet (due to ²JFH) | Direct evidence of -CHF₂ group |
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a multinuclear probe.
-
Data Processing: Process all spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals.
Method 4: X-ray Crystallography – The "Gold Standard"
Why this choice? While the combination of MS, FTIR, and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure.[16][17] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and isomeric form beyond any doubt.[18]
This method is contingent on the ability to grow a high-quality single crystal, which can be a challenging and time-consuming step.[19] However, when successful, the resulting data on bond lengths, bond angles, and atomic coordinates is considered definitive.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[20]
-
Crystal Mounting: Select and mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an intense, monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map, build a molecular model into the density, and refine the atomic positions to achieve the best fit with the experimental data.[18]
Conclusion
The structural confirmation of this compound is a case study in the power of a multi-faceted, orthogonal analytical strategy. Mass spectrometry lays the foundation by defining the molecular formula. FTIR quickly confirms the presence of the required functional groups. NMR spectroscopy then provides the detailed architectural plan, mapping the connectivity of every atom and confirming the specific para-isomeric form. Finally, X-ray crystallography can serve as the ultimate arbiter, providing an unassailable 3D model of the molecule.
By integrating the results from these disparate techniques, each of which interrogates the molecule through a different physical lens, we build a layered, self-validating dataset. This rigorous, evidence-based approach is the cornerstone of modern chemical science, ensuring the accuracy, safety, and reliability of chemical entities used in research and development.
References
-
OpenStax. Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]
-
Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. The Journal of Physical Chemistry B, 112(2), 276–282. [Link]
-
Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal, 19, 3306–3314. [Link]
-
Chegg. Solved Please interpret this MS spectrum of phenylacetic. [Link]
-
Ahsan, M. Q., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(9), 2373–2377. [Link]
-
ResearchGate. Fourier Transform infrared (FT-IR) spectra of carboxylic acids. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
University of Texas at Dallas. Crystallography Center - Resources. [Link]
-
mzCloud. Phenylacetic acid. [Link]
-
American Chemical Society Publications. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. [Link]
-
American Chemical Society Publications. Fragmentation pathways in the photolysis of phenylacetic acid. [Link]
-
PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. [Link]
-
PubChem. N-(4-(Difluoromethoxy)phenyl)acetamide. [Link]
-
Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209). [Link]
-
Wikipedia. Phenylacetic acid. [Link]
-
Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. [Link]
-
PubChem. 4-Methoxyphenylacetic Acid. [Link]
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. scbt.com [scbt.com]
- 4. 4-(DIFLUOROMETHOXY)PHENYLACETIC ACI | CymitQuimica [cymitquimica.com]
- 5. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 6. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jchps.com [jchps.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000209) [hmdb.ca]
- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 20. Resources – Crystallography Center [labs.utdallas.edu]
A Comparative Pharmacokinetic Profile of 4-(Difluoromethoxy)phenylacetic Acid: A Predictive Analysis Against Established Phenylacetic Acid NSAIDs
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pharmacokinetic profile of a candidate molecule is a critical determinant of its clinical success. This guide provides a comparative analysis of the anticipated pharmacokinetic properties of 4-(Difluoromethoxy)phenylacetic acid, a novel phenylacetic acid derivative. In the absence of direct clinical data for this compound, this analysis will draw upon its structural similarities to the well-characterized NSAIDs, diclofenac and lonazolac, to forecast its absorption, distribution, metabolism, and excretion (ADME) characteristics. This predictive framework is intended to offer researchers and drug development professionals a scientifically grounded perspective on the potential of this compound.
Introduction: The Significance of the Phenylacetic Acid Scaffold and the Role of Fluorination
The phenylacetic acid moiety is a well-established pharmacophore in the design of NSAIDs. Diclofenac, a prominent member of this class, is widely prescribed for its potent anti-inflammatory and analgesic effects.[1][2] Lonazolac, another phenylacetic acid derivative, also demonstrates significant anti-inflammatory activity.[3][4] The introduction of a difluoromethoxy group at the para-position of the phenyl ring in this compound is a strategic chemical modification. Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly influence its pharmacokinetic behavior.
Comparative Analysis of Predicted Pharmacokinetic Profiles
This section will compare the expected ADME properties of this compound with the known profiles of diclofenac and lonazolac.
Absorption
Oral absorption of phenylacetic acid NSAIDs is generally rapid and complete.[1] Diclofenac, when administered as enteric-coated tablets, exhibits a lag time of 1 to 4.5 hours before appearing in the plasma, with peak plasma concentrations (Cmax) reached in approximately two hours.[5][6][7] The oral bioavailability of diclofenac is around 50%, primarily due to significant first-pass metabolism in the liver.[5][7]
For this compound, we can anticipate rapid absorption from the gastrointestinal tract. The difluoromethoxy group is expected to increase the lipophilicity of the molecule compared to a simple methoxy or hydroxyl group. This enhanced lipophilicity could facilitate faster absorption across the gut wall. However, the potential for first-pass metabolism remains a key consideration and would need to be experimentally determined.
Distribution
A hallmark of many NSAIDs is their high degree of binding to plasma proteins, particularly albumin.[6] Diclofenac, for instance, is more than 99.5% bound to serum proteins.[6] This extensive protein binding limits the volume of distribution of the drug. Despite this, diclofenac effectively penetrates into synovial fluid, the proposed site of action for its anti-inflammatory effects in arthritis.[1] Animal studies have shown that the highest concentrations of diclofenac are found in the bile, liver, and kidneys.[6] Lonazolac also exhibits significant plasma protein binding, and its concentration in synovial fluid is about half of that in the serum.[8]
It is highly probable that this compound will also exhibit extensive plasma protein binding due to its acidic nature and lipophilic character. The distribution pattern is likely to be similar to that of diclofenac and lonazolac, with accumulation in inflamed tissues.
Metabolism
Hepatic metabolism is the primary route of elimination for most NSAIDs.[2] Diclofenac undergoes extensive biotransformation to several hydroxylated metabolites, which are subsequently conjugated with glucuronic acid or sulfate before excretion.[1] A significant portion of orally administered diclofenac is cleared by first-pass metabolism.[5][7] The metabolism of lonazolac also results in the formation of a main metabolite, M1.[8]
The difluoromethoxy group in this compound is anticipated to influence its metabolic fate. This group is generally more resistant to metabolic cleavage than a methoxy group, which could lead to a reduced rate of metabolism and potentially lower first-pass clearance. This could, in turn, result in higher oral bioavailability compared to diclofenac. The primary metabolic pathways are still likely to involve hydroxylation of the phenyl ring followed by conjugation.
Excretion
The metabolites of diclofenac are primarily excreted in the urine, with a smaller portion eliminated in the bile.[1][2] The terminal elimination half-life of diclofenac is relatively short, ranging from 1 to 2 hours.[5][6][7] Lonazolac and its metabolite M1 have terminal half-lives of approximately 6 hours in young volunteers.[8]
For this compound, renal excretion of its metabolites is expected to be the main elimination pathway. The potential for increased metabolic stability due to the difluoromethoxy group could lead to a longer elimination half-life compared to diclofenac.
Tabular Summary of Comparative Pharmacokinetic Parameters
| Parameter | Diclofenac | Lonazolac | This compound (Predicted) |
| Oral Bioavailability | ~50%[5][7] | Data not readily available | Potentially >50% due to reduced first-pass metabolism |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (enteric-coated)[6] | Data not readily available | 1-3 hours |
| Plasma Protein Binding | >99.5%[6] | High | >99% |
| Volume of Distribution | Low (0.12-0.17 L/kg)[9] | Data not readily available | Low |
| Major Metabolism Route | Hepatic (hydroxylation, glucuronidation)[1] | Hepatic | Hepatic (hydroxylation, glucuronidation) |
| Elimination Half-life (t½) | 1-2 hours[5][6][7] | ~6 hours[8] | Potentially longer than diclofenac (e.g., 2-4 hours) |
| Primary Excretion Route | Urine (as metabolites)[1] | Urine (as metabolites) | Urine (as metabolites) |
Experimental Protocols for Pharmacokinetic Profiling
To empirically determine the pharmacokinetic profile of this compound, the following standard experimental workflows are recommended.
In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)
This protocol outlines the fundamental steps for assessing the pharmacokinetic parameters of a test compound after oral and intravenous administration.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein at a dose of 1-2 mg/kg.
-
Oral (PO) Group: Administer the compound as a suspension or solution via oral gavage at a dose of 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or retro-orbital sinus at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
Workflow Diagram:
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
This assay provides an initial assessment of the compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the intrinsic clearance of the compound in liver microsomes.
Methodology:
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (from rat, human, etc.) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
Logical Relationship Diagram:
Caption: Logical flow of an in vitro metabolic stability assay.
Conclusion and Future Directions
The predictive analysis presented in this guide suggests that this compound is likely to exhibit a pharmacokinetic profile characteristic of a phenylacetic acid NSAID, with rapid absorption and high plasma protein binding. The strategic inclusion of the difluoromethoxy group may confer advantages such as enhanced metabolic stability, potentially leading to improved oral bioavailability and a longer duration of action compared to its non-fluorinated or less-fluorinated counterparts like diclofenac.
However, it is imperative to underscore that this is a theoretical assessment. The actual pharmacokinetic behavior of this compound must be determined through rigorous experimental evaluation. The protocols outlined herein provide a roadmap for such investigations, which will be crucial in ascertaining the therapeutic potential of this promising compound. Further studies should also explore its pharmacodynamic properties and safety profile to build a comprehensive understanding of its drug-like characteristics.
References
- Willis, J. V., et al. (1979). The pharmacokinetics of diclofenac sodium following intravenous and oral administration. European Journal of Clinical Pharmacology, 16(6), 405-410.
- Hasan, S. M. F., et al. (2005). PHARMACOKINETICS OF DICLOFENAC SODIUM IN NORMAL MAN. Pakistan Journal of Pharmaceutical Sciences, 18(1), 18-23.
- Brogden, R. N., et al. (1988). Diclofenac: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. Drugs, 35(3), 244-285.
- Dell, H. D., et al. (1987). [Pharmacokinetics of the antirheumatic lonazolac-Ca in humans]. Arzneimittel-Forschung, 37(6), 707-714.
- Willis, J. V., et al. (1979). The pharmacokinetics of diclofenac sodium following intravenous and oral administration. European Journal of Clinical Pharmacology, 16(6), 405-410.
- García-Martínez, I., et al. (2012). Pharmacokinetic of Diclofenac in the Presence and Absence of Glibenclamide in the Rat. Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 274-283.
-
Healio. (2006). Potency and pharmacokinetics of NSAIDs. Available at: [Link]
-
Deranged Physiology. (2020). Pharmacology of non-steroidal anti-inflammatory agents. Available at: [Link]
-
RxFiles. (1997). NSAIDS - DARE TO COMPARE. Available at: [Link]
-
ResearchGate. Pharmacokinetics of nonsteroidal anti-inflammatory drugs: general properties. Available at: [Link]
-
ResearchGate. Lonazolac analogues: Molecular modeling, synthesis, and in vivo anti-inflammatory activity. Available at: [Link]
- Ishii, Y., et al. (1990). Pharmacokinetics of 4-acetylaminophenylacetic acid. 1st communication: absorption, distribution, metabolism and excretion in mice, rats, dogs and monkeys after single administration of 14C-labeled compound. Arzneimittel-Forschung, 40(7), 800-805.
-
PubChem. Lonazolac. Available at: [Link]
-
ResearchGate. Discovery of New Non-acidic Lonazolac Analogues with COX-2 Selectivity as Potent Anti-inflammatory Agents. Available at: [Link]
- Nakajima, M., et al. (1995). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection.
- Cook, S. D., et al. (2023).
- Woolf, L. I. (1951). Excretion of conjugated phenylacetic acid in phenylketonuria. The Biochemical Journal, 49(1), ix-x.
- Yu, G., et al. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 1108-1111.
-
ResearchGate. (PDF) Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Available at: [Link]
-
Patsnap Synapse. What is Lonazolac Calcium used for? Available at: [Link]
- Sidhu, P., et al. (2011). Effect of aceclofenac on pharmacokinetic of phenytoin. Indian Journal of Pharmaceutical Sciences, 73(1), 94-97.
-
Taylor & Francis Online. Phenylacetic acid – Knowledge and References. Available at: [Link]
- Caldwell, J., et al. (1978). The metabolism of arylacetic acids. 3. The metabolic fate of diphenylacetic acid and its variation with species and dose. Xenobiotica, 8(3), 137-145.
- Schram, K., et al. (2020).
- Haritova, A. M., et al. (2011). Oral pharmacokinetics of the acidic drugs, diclofenac and sulfamonomethoxine in male Shiba goats. The Journal of Veterinary Medical Science, 73(11), 1443-1448.
Sources
- 1. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Lonazolac | C17H13ClN2O2 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of diclofenac sodium following intravenous and oral administration | Semantic Scholar [semanticscholar.org]
- 6. pjps.pk [pjps.pk]
- 7. scilit.com [scilit.com]
- 8. [Pharmacokinetics of the antirheumatic lonazolac-Ca in humans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
A Comparative Guide to the In Vivo Efficacy of 4-(Difluoromethoxy)phenylacetic Acid Analogs as Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, the quest for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is a continuous endeavor. The 4-(Difluoromethoxy)phenylacetic acid scaffold presents a promising starting point for the design of new chemical entities. The introduction of a difluoromethoxy (-OCF₂H) group is a modern medicinal chemistry strategy to modulate key drug properties such as metabolic stability, lipophilicity, and receptor binding affinity, potentially offering advantages over traditional NSAIDs.[1]
This guide provides a comprehensive overview of the potential in vivo efficacy of analogs derived from this compound. While direct comparative studies on a series of these specific analogs are not extensively available in peer-reviewed literature, this document will extrapolate from established structure-activity relationships (SAR) of other phenylacetic acid derivatives and related NSAIDs to predict their pharmacological behavior. Furthermore, it will detail the standard experimental protocols required to validate these predictions in vivo.
The Rationale for Investigating this compound Analogs
Phenylacetic acid derivatives are a well-established class of NSAIDs, with diclofenac being a prominent example.[2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. The difluoromethoxy group is of particular interest as it can act as a bioisostere for other functional groups like hydroxyl or thiol, and its unique electronic properties can influence the acidity of the carboxylic acid moiety, a key feature for COX inhibition.[1]
Proposed Mechanism of Action: Dual Inhibition of COX and 5-LOX
Based on analogs like 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid, it is hypothesized that this compound derivatives could act as dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3] This dual inhibition is advantageous as it not only blocks the production of prostaglandins (via COX) but also leukotrienes (via 5-LOX), another important class of inflammatory mediators. This could lead to a broader anti-inflammatory effect and potentially a better gastrointestinal safety profile compared to traditional NSAIDs that only target COX.
Caption: Proposed dual inhibition of COX and 5-LOX pathways by this compound analogs.
Hypothetical In Vivo Efficacy Comparison
The following table outlines a hypothetical structure-activity relationship for a series of this compound analogs. These predictions are based on established principles for NSAIDs and serve as a guide for future synthesis and testing.
| Analog | Modification | Predicted In Vivo Activity | Rationale |
| Parent Compound | This compound | Moderate | The parent scaffold is expected to have baseline activity. |
| Analog A | Addition of a methyl group at the α-position (e.g., ibuprofen-like) | Increased | The α-methyl group is known to enhance COX inhibitory activity in many NSAIDs. |
| Analog B | Introduction of a chlorine atom on the phenyl ring | Potentially Increased | Halogen substitution can enhance binding affinity through additional interactions in the enzyme's active site. |
| Analog C | Esterification of the carboxylic acid | Prodrug with potentially improved oral bioavailability | The ester would be hydrolyzed in vivo to release the active carboxylic acid. |
| Analog D | Replacement of the phenyl ring with a different heterocycle | Variable | The nature of the heterocyclic ring will significantly impact activity and selectivity. |
Experimental Protocols for In Vivo Efficacy Assessment
To validate the anti-inflammatory and analgesic efficacy of novel this compound analogs, a series of well-established animal models should be employed.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This is a widely used model for acute inflammation.
Methodology:
-
Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and test compound groups (various doses).
-
The test compounds or vehicle are administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing in Mice (Analgesic Activity)
This model is used to assess peripheral analgesic activity.
Methodology:
-
Male Swiss albino mice (20-25g) are used.
-
Animals are divided into groups: vehicle control, positive control (e.g., aspirin 100 mg/kg), and test compound groups.
-
The test compounds or vehicle are administered orally.
-
After a set time (e.g., 30 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of analgesic activity is calculated as the reduction in the number of writhes compared to the vehicle control group.
Hot Plate Test in Mice (Analgesic Activity)
This model assesses central analgesic activity.
Methodology:
-
Mice are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
The latency to a response (e.g., paw licking or jumping) is recorded as the baseline.
-
Animals are divided into groups and treated with the vehicle, a positive control (e.g., morphine), or the test compounds.
-
The reaction time on the hot plate is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the reaction time compared to baseline and the vehicle group indicates a central analgesic effect.
Caption: A typical experimental workflow for the in vivo evaluation of novel anti-inflammatory and analgesic compounds.
Conclusion
The this compound scaffold represents a promising area for the development of new anti-inflammatory and analgesic drugs. While direct comparative in vivo data is currently limited, the principles of NSAID design and the known effects of the difluoromethoxy group provide a strong rationale for the synthesis and evaluation of novel analogs. By employing the standardized in vivo models detailed in this guide, researchers can effectively assess the therapeutic potential of these compounds and establish a clear structure-activity relationship to guide further drug development efforts. The potential for dual COX/5-LOX inhibition makes this class of compounds particularly attractive for creating next-generation anti-inflammatory therapies.
References
-
Yu, G., Chowdhury, M. A., Abdellatif, K. R. A., Dong, Y., Rao, P. N. P., Das, D., Velázquez, C. A., Suresh, M. R., & Knaus, E. E. (2010). Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 20(3), 896–902. [Link]
-
Wellendorph, P., & Johansen, T. N. (2004). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. British Journal of Pharmacology, 141(5), 841–848. [Link]
-
Zahavi, D., & Albeck, A. (2013). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Beilstein Journal of Organic Chemistry, 9, 1656–1668. [Link]
Sources
- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Framework for Assessing the Safety Profile of 4-(Difluoromethoxy)phenylacetic Acid
Introduction: Contextualizing 4-(Difluoromethoxy)phenylacetic Acid in Drug Development
The journey of a novel chemical entity from the laboratory to the clinic is governed by a rigorous evaluation of its efficacy and, equally important, its safety. This guide provides a comparative framework for assessing the safety profile of this compound, a molecule of interest due to its structural characteristics. The core structure, phenylacetic acid, is a well-known scaffold in medicinal chemistry, most notably found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] The addition of a difluoromethoxy (-OCF₂H) group is a modern medicinal chemistry strategy used to modulate physicochemical properties such as metabolic stability, lipophilicity, and target engagement.[2][3]
Comprehensive public safety data for this specific molecule is not available, as such information is typically proprietary and generated during formal preclinical development. Therefore, this guide is designed to provide researchers and drug development professionals with the strategic and experimental framework necessary to conduct such an analysis. We will outline the standard preclinical safety assessment workflow, hypothesize potential safety liabilities based on structural analogy, and establish a comparative context using well-characterized molecules: Phenylacetic Acid (the parent scaffold) and Diclofenac (a structurally related NSAID).
Structural Analysis and Hypothesized Safety Profile
A molecule's structure is the primary determinant of its pharmacological and toxicological properties. The safety assessment for this compound should be guided by an analysis of its two key moieties.
2.1 The Phenylacetic Acid Core: This scaffold is associated with the therapeutic effects of many NSAIDs but also their characteristic toxicities.[4]
-
Gastrointestinal (GI) Toxicity: Inhibition of cyclooxygenase-1 (COX-1) can lead to gastric irritation and ulceration.
-
Cardiovascular (CV) Risk: Effects on prostaglandin synthesis can impact blood pressure and thrombotic events.[5]
-
Renal Toxicity: Alterations in renal blood flow can lead to kidney injury.[6]
-
Hepatotoxicity: Some phenylacetic acid derivatives, like diclofenac, are associated with rare but severe liver injury, often linked to the formation of reactive metabolites.
2.2 The Difluoromethoxy Group: This fluorinated motif is intentionally added to enhance drug-like properties, but it also warrants specific toxicological scrutiny.
-
Metabolic Stability: The strong carbon-fluorine bonds generally increase resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to a standard methoxy group.[2][7] This can be advantageous, leading to a longer half-life, but could also lead to the accumulation of the parent drug or unusual metabolites.
-
Metabolic Fate: While more stable, the -OCF₂H group is not inert. Metabolism can potentially liberate fluoride ions or generate reactive intermediates.[8] Assessing the potential for defluorination is a critical safety checkpoint.
-
Altered Potency and Selectivity: The electron-withdrawing nature and hydrogen-bond donating capability of the -OCF₂H group can significantly alter binding affinity and selectivity for biological targets (e.g., COX-1 vs. COX-2), which in turn modifies the safety profile.[7]
The Preclinical Safety Assessment Workflow
A standard preclinical safety program is conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH).[9][10] The goal is to identify potential toxicities, establish a safe starting dose for human trials, and define which organs may be at risk.[11] The workflow can be divided into in vitro and in vivo studies.
Caption: A generalized workflow for preclinical safety assessment.
Comparative Analysis: Key Toxicological Endpoints
The safety profile of this compound can only be understood in relation to established benchmarks. Here, we compare the anticipated testing results against known data for Phenylacetic Acid and Diclofenac.
4.1 Genotoxicity
Genotoxicity assays are designed to detect compounds that can damage DNA, a potential indicator of carcinogenicity.[9] A standard battery of tests is required.[12]
Table 1: Comparative Genotoxicity Profile
| Assay | Test System | Phenylacetic Acid | Diclofenac | This compound (Hypothetical Target Profile) |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames) | S. typhimurium | Negative | Negative | Negative |
| In Vitro Chromosomal Aberration | Mammalian Cells (e.g., CHO) | Negative | Clastogenic at high concentrations | Negative / Equivocal |
| In Vivo Micronucleus | Rodent Bone Marrow | Negative | Negative | Negative |
Causality: The Ames test screens for point mutations. The chromosomal aberration assay detects larger-scale DNA damage. An in vivo test is crucial to confirm if any in vitro findings are relevant in a whole organism, accounting for metabolism and excretion.[12] A negative result across the battery is the desired outcome.
4.2 Safety Pharmacology
These studies investigate effects on vital organ systems and are critical for minimizing risks in first-in-human trials.[13] The core battery includes cardiovascular, respiratory, and central nervous system (CNS) assessments.[14]
Table 2: Comparative Safety Pharmacology Profile
| System | Key Assay | Phenylacetic Acid | Diclofenac | This compound (Hypothetical Target Profile) |
|---|---|---|---|---|
| Cardiovascular | hERG Channel Inhibition | No significant effect | Weak inhibitor | IC₅₀ > 30 µM |
| In vivo telemetry (Non-rodent) | No significant effect | Can increase blood pressure | No significant effect on BP, HR, or ECG | |
| Central Nervous System | Functional Observation Battery (Rodent) | No significant effect | No significant effect | No adverse behavioral or motor effects |
| Respiratory | Whole Body Plethysmography (Rodent) | No significant effect | No significant effect | No effect on respiratory rate or tidal volume |
Causality: The hERG assay is a critical in vitro screen for proarrhythmic potential.[15] In vivo telemetry in a non-rodent species (like dogs or non-human primates) provides integrated data on cardiovascular function. A clean profile in the core battery is essential for proceeding to the clinic.[13]
4.3 Repeat-Dose Systemic Toxicity
These studies identify target organs for toxicity following repeated administration and help determine a safe dose for clinical trials.[11][16] They are typically conducted in one rodent and one non-rodent species.[14]
Table 3: Comparative Repeat-Dose Toxicity Profile (28-Day Studies)
| Finding | Phenylacetic Acid | Diclofenac | This compound (Hypothetical Target Profile) |
|---|---|---|---|
| Primary Target Organ(s) | None well-defined at therapeutic doses | GI Tract, Liver, Kidney | GI Tract (mild irritation at high doses) |
| Gastrointestinal Toxicity | Low | Dose-dependent irritation, ulceration | Significantly lower than Diclofenac |
| Hepatotoxicity (Liver) | Low | Elevated liver enzymes (ALT, AST), histopathology | No significant enzyme elevation or histopathology |
| Nephrotoxicity (Kidney) | Low | Papillary necrosis at high doses | No evidence of renal injury |
| No Observed Adverse Effect Level (NOAEL) - Rodent | ~200 mg/kg/day (oral) | ~10 mg/kg/day (oral) | > 100 mg/kg/day |
Causality: The choice of two species is a regulatory requirement to account for potential differences in metabolism and sensitivity. For a compound in the NSAID class, a key goal is to demonstrate a superior GI and hepatic safety window compared to existing drugs like diclofenac. The NOAEL is the highest dose at which no adverse effects are seen and is fundamental for calculating the safe human starting dose.
Metabolic Profile and the Role of the Difluoromethoxy Group
Understanding a compound's metabolic fate is central to interpreting its toxicity.[8] Diclofenac's hepatotoxicity is linked to its metabolism, which involves hydroxylation by CYP2C9 and CYP3A4, followed by the formation of reactive quinone imine intermediates.[17]
The difluoromethoxy group on our target molecule is expected to alter this pathway. It is more resistant to oxidative metabolism, which could block the formation of reactive metabolites seen with diclofenac, potentially leading to a safer hepatic profile.[2]
Caption: Contrasting metabolic pathways of Diclofenac and the target molecule.
Key Experimental Protocols
Executing these studies requires robust, validated protocols. Below are summaries of key methodologies.
6.1 Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Objective: To detect chemically induced gene mutations in multiple strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Prepare five different tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).
-
Expose the bacteria to at least five concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Include a vehicle control (e.g., DMSO) and known positive controls (e.g., sodium azide, 2-nitrofluorene).
-
Plate the bacteria on minimal glucose agar plates.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan).
-
-
Interpretation: A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the vehicle control.
6.2 Protocol: In Vivo Rodent Micronucleus Test (OECD 474)
-
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing erythrocytes in bone marrow or peripheral blood.
-
Methodology:
-
Use a rodent species, typically mice or rats.
-
Administer the test compound, usually via the clinical route of administration, at three dose levels up to the maximum tolerated dose (MTD).
-
Include a vehicle control and a positive control (e.g., cyclophosphamide).
-
Collect bone marrow or peripheral blood at appropriate time points (e.g., 24 and 48 hours after dosing).
-
Prepare slides and stain with a fluorescent dye (e.g., acridine orange) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.
-
-
Interpretation: A positive result is a dose-dependent and statistically significant increase in the frequency of micronucleated PCEs in treated animals compared to controls.
Conclusion and Strategic Outlook
The preclinical safety assessment of this compound is a systematic process of risk identification and mitigation. Based on its structure, the primary safety questions revolve around its potential for NSAID-class effects (GI, CV, renal toxicity) and the specific toxicological and metabolic impact of the difluoromethoxy group.
A successful safety profile for this molecule would demonstrate:
-
A lack of genotoxic potential.
-
A clean safety pharmacology profile with no cardiovascular liabilities.
-
A significantly improved gastrointestinal and hepatic safety margin compared to existing NSAIDs like diclofenac.
-
A predictable metabolic profile where the difluoromethoxy group confers stability without introducing novel toxicities.
By following the outlined experimental framework and using appropriate comparators, researchers can build a comprehensive data package to confidently evaluate the potential of this compound and make informed decisions about its progression into clinical development.
References
-
Tang, W. (2003). The metabolism of diclofenac--enzymology and toxicology perspectives. Current Drug Metabolism, 4(4), 319–329.
-
TME Scientific. (n.d.). In Vitro Toxicology Assays. Retrieved from TME Scientific.
-
Štampar, M., & Rogelj, B. (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Alternatives to Laboratory Animals, 48(5-6), 221-231.
-
Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from Labcorp Drug Development.
-
nano-test.de. (2023). In vivo testing of pharmaceuticals | Toxicological evaluation. Retrieved from nano-test.de.
-
Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research, 16(4).
-
Vivotecnia. (n.d.). In Vivo Toxicology Studies. Retrieved from Vivotecnia.
-
Bort, R., et al. (1999). Diclofenac toxicity to hepatocytes: a role for drug metabolism in cell toxicity. Journal of Pharmacology and Experimental Therapeutics, 288(1), 65–72.
-
U.S. National Library of Medicine. (n.d.). The metabolism of diclofenac--enzymology and toxicology perspectives. PubMed. Retrieved from
-
ResearchGate. (n.d.). The Metabolism of Diclofenac - Enzymology and Toxicology Perspectives. Retrieved from
-
Lai, Y.-T., et al. (2022). Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study. British Journal of Clinical Pharmacology, 88(11), 4881-4892.
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from Charles River Laboratories.
-
Dr. Oracle. (2023). Differences Between NSAIDs: Efficacy and Safety Profiles. Retrieved from
-
Creative Bioarray. (n.d.). In Vivo Toxicology. Retrieved from Creative Bioarray.
-
Semantic Scholar. (n.d.). Diclofenac Toxicity to Hepatocytes : A Role for Drug Metabolism in Cell Toxicity. Retrieved from
-
Dogné, J.-M., et al. (2005). Comparative cardiovascular safety of traditional nonsteroidal anti-inflammatory drugs. Rheumatology, 45(6), 767-768.
-
Biobide. (n.d.). The importance of in vivo toxicology studies. Retrieved from Biobide blog.
-
Pharmacist's Letter/Prescriber's Letter. (2017). Safety Comparison of NSAIDs. Retrieved from
-
Prior, H., et al. (2014). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Discovery, 9(10), 1205-1216.
-
Kim, S. C., & Schneeweiss, S. (2014). Comparative safety of non-steroidal anti-inflammatory drugs. Journal of comparative effectiveness research, 3(4), 331–333.
-
ScienceDirect. (n.d.). Preclinical Safety Assessment: General and Genetic Toxicology. Retrieved from
-
Baillie, T. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 967–969.
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem Compound Database. Retrieved from
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from Altasciences.
-
NIH SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from National Institutes of Health.
-
National Center for Biotechnology Information. (n.d.). Phenylacetates. MeSH Browser. Retrieved from
-
BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from BenchChem.
-
ZeClinics. (2023). Non-Clinical Safety Assessment for New Drugs. Retrieved from ZeClinics.
-
ChemBK. (n.d.). Phenylacetic acid. Retrieved from ChemBK.
-
ResearchGate. (2021). Metabolism and Toxicity of Fluorine Compounds. Retrieved from
-
Pitre, S. P., & Paquin, J.-F. (2021). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 54(11), 2633–2647.
-
ResearchGate. (n.d.). Toxicity of phenylacetic acid. Retrieved from
-
Smith, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7359-7417.
-
ResearchGate. (n.d.). Drug Safety Assessment for Small & Large molecule Oncology drugs. Retrieved from
-
PharmaCompass. (n.d.). Phenylacetic Acid. Retrieved from PharmaCompass.
Sources
- 1. Phenylacetates - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative cardiovascular safety of nonsteroidal anti‐inflammatory drugs in patients with hypertension: a population‐based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehiipa.com [ehiipa.com]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. seed.nih.gov [seed.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Non-Clinical Safety Assessment for New Drugs | ZeClinics CRO [zeclinics.com]
- 13. nano-test.de [nano-test.de]
- 14. altasciences.com [altasciences.com]
- 15. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 16. blog.biobide.com [blog.biobide.com]
- 17. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Difluoromethoxy)phenylacetic Acid
Immediate Safety and Hazard Assessment
Before handling 4-(Difluoromethoxy)phenylacetic acid, it is crucial to understand its potential hazards. Based on data from similar chemical structures, this compound should be treated as a hazardous substance with the potential to cause skin and eye irritation, and possible respiratory irritation[1][2][3]. As with any halogenated organic compound, it is essential to handle it with care to minimize exposure.
Core Principles of Safe Handling:
-
Exposure Minimization: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[2][4].
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact), and a lab coat[1][2][5].
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and in good working order[4]. A spill kit equipped with appropriate absorbent materials should also be available.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with the segregation of waste and culminates in its transfer to a licensed hazardous waste disposal facility.
Waste Segregation and Containerization:
The first and most critical step is the proper segregation of waste. Never mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste:
-
Place solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any contaminated disposable labware into a designated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with acidic and halogenated organic compounds (e.g., high-density polyethylene).
-
The container must be kept securely closed when not in use.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, the entire solution is considered hazardous waste.
-
Collect the solution in a separate, clearly labeled, and sealed container.
-
Do not mix with other solvent waste streams unless they are compatible and your facility's waste management plan allows for it.
-
Labeling:
Proper labeling is a legal requirement and a critical safety measure. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Irritant," "Corrosive - Acid")
-
The date the waste was first added to the container.
Storage:
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.
-
In a location that minimizes the risk of spills.
Final Disposal:
The final step is the transfer of the hazardous waste to your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is illegal and environmentally irresponsible.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Scientific Rationale Behind the Procedures
The disposal procedures outlined above are based on established principles of chemical safety and environmental protection.
-
Halogenated Organic Compounds: this compound contains carbon-halogen bonds, classifying it as a halogenated organic compound. These compounds can be persistent in the environment and may have ecotoxicological effects. Therefore, they require disposal through high-temperature incineration by a licensed facility to ensure their complete destruction[6].
-
Acidic Nature: As a carboxylic acid, this compound is corrosive. Neutralization of acidic waste may be an option in some industrial settings, but it is generally not recommended to be performed by individual researchers in a laboratory setting due to the potential for exothermic reactions and the production of hazardous fumes. The pH of the waste would need to be carefully adjusted to between 2 and 12 for it to be considered non-hazardous, a process that requires expertise and proper equipment.
-
Regulatory Compliance: The procedures outlined in this guide are designed to be in compliance with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) regarding the management of hazardous waste[5].
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain and absorb the liquid.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent.
-
Dispose of Cleanup Materials: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Data Summary
| Parameter | Information (based on analogous compounds) | Source |
| Physical State | Solid | [1] |
| Primary Hazards | Skin Irritant, Eye Irritant, Potential Respiratory Irritant | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [7] |
| Recommended PPE | Safety goggles/face shield, Chemical-resistant gloves, Lab coat | [1][2][5] |
| Disposal Method | Incineration via a licensed hazardous waste facility | [6] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to these detailed procedures for the disposal of this compound, you are not only ensuring your own safety and that of your colleagues but also contributing to the preservation of our environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.
References
-
AFG Bioscience. (n.d.). Safety Data Sheet: 4-(3,5-Difluorophenyl)phenylacetic acid. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. [Link]
-
NorFalco. (n.d.). Regulatory Related FAQs. [Link]
-
Covestro. (n.d.). Safety Data Sheet. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

